3-Hydroxycyclobutanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHGWJPDGIYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxycyclobutanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycyclobutanone, a seemingly simple carbocyclic ketone, has emerged as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strained four-membered ring, coupled with the presence of both a hydroxyl and a carbonyl functional group, imparts a unique reactivity profile that has been harnessed for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, spectroscopic signature, synthesis methodologies, reactivity, and its burgeoning applications in the development of novel therapeutics.
Core Properties and Identification
CAS Number: 15932-93-1[1]
Molecular Formula: C₄H₆O₂[2]
Molecular Weight: 86.09 g/mol [2]
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions. Its bifunctional nature, possessing both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group), influences its physical properties.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 174-175 °C (at 12 Torr) | [4] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.69 ± 0.20 | [4] |
| Storage | Store in a cool, dry place, often under an inert atmosphere and refrigerated. | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methine proton attached to the hydroxyl group and the methylene protons of the cyclobutane ring. The chemical shifts and coupling constants will be influenced by the ring strain and the electronic effects of the substituents. A representative ¹H NMR spectrum is available through ChemicalBook, providing experimental data for direct comparison.[1]
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three distinct signals corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, and the two equivalent methylene carbons. The carbonyl carbon is expected to appear significantly downfield.
| Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |
| C=O | ~205 - 220 |
| CH-OH | ~60 - 70 |
| CH₂ | ~40 - 50 |
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of the hydroxyl and carbonyl functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3550 - 3200 (broad) |
| C=O stretch (ketone) | ~1780 (strained ring) |
| C-H stretch (alkane) | 3000 - 2850 |
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 86. Key fragmentation patterns would likely involve the loss of water (M-18), carbon monoxide (M-28), or cleavage of the cyclobutane ring.
Synthesis of this compound
The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.
Key Synthetic Strategies
-
[2+2] Cycloaddition Reactions: A powerful method for constructing the cyclobutane core involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriately substituted alkene.
-
Ring Expansion of Cyclopropanes: The strain inherent in cyclopropane rings can be exploited to drive ring-expansion reactions to form cyclobutanones.
-
Oxidation of Cyclobutanol: If cyclobutanol is accessible, a straightforward oxidation can yield the target ketone.
-
Reduction of 1,3-Cyclobutanedione: Selective reduction of one of the carbonyl groups in 1,3-cyclobutanedione offers a direct route to this compound.[6]
Detailed Experimental Protocol: A Representative Synthesis
Conceptual Synthesis via Reduction of a Diketo Precursor:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 1,3-cyclobutanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to -78 °C in a dry ice/acetone bath.
-
Selective Reduction: A solution of a mild and sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq), in THF is added dropwise to the cooled solution of the dione over a period of 1 hour, maintaining the temperature at -78 °C. The use of a bulky reducing agent is crucial to favor the mono-reduction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
-
Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by the interplay of its strained ring and its two functional groups.
Figure 1: Key reactivity pathways of this compound.
-
Reactions at the Carbonyl Group: The ketone functionality is susceptible to a wide range of nucleophilic additions, including the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents. It can also undergo Wittig-type reactions to form methylenecyclobutane derivatives and participate in reductive amination to introduce nitrogen-containing substituents.
-
Reactions at the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding 1,3-dione, esterified with acyl chlorides or anhydrides, or converted to ethers under appropriate conditions.
-
Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, providing access to a variety of linear or larger cyclic structures.
Applications in Drug Discovery and Development
The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive motif in medicinal chemistry for constraining the conformation of a molecule, which can lead to improved binding affinity and selectivity for biological targets. This compound, as a functionalized cyclobutane, is a particularly valuable chiral building block.[7][8]
Role in Carbocyclic Nucleoside Synthesis
A significant application of hydroxycyclobutanones is in the synthesis of carbocyclic nucleosides.[5] These are nucleoside analogues where the furanose oxygen is replaced by a methylene group, leading to increased metabolic stability.[5] The synthesis of certain cyclobutane nucleosides has been reported to start from 2-hydroxycyclobutanone, a close isomer of the title compound, highlighting the utility of this class of molecules in accessing these important antiviral and anticancer agents.[5]
Figure 2: General synthetic scheme for carbocyclic nucleosides from a hydroxycyclobutanone precursor.
Potential as a Chiral Building Block
The ability to synthesize enantiomerically pure forms of this compound opens up its use as a chiral pool starting material for the synthesis of complex, biologically active molecules. Its bifunctional nature allows for diverse and orthogonal chemical modifications, making it a versatile platform for generating libraries of compounds for drug discovery screening.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2]
GHS Hazard Statements: [2]
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained ring system and dual functionality provides a rich platform for chemical exploration. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of compounds like this compound is set to increase, driving further innovation in its synthesis and application.
References
- Bibliothèque et Archives Canada.
- Organic Syntheses. SYNTHESIS OF (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. [Link]
- Organic Syntheses. Cyclobutanone. [Link]
- Doc Brown's Chemistry. infrared spectrum of 3-hydroxybutanone. [Link]
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]
- Organic Syntheses. Cyclobutanone. [Link]
- NIST WebBook. 3-Hydroxy-3-methyl-2-butanone. [Link]
- PubChem. 3-Hydroxycyclobutan-1-one. [Link]
- Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
- PubMed. Synthesis of chiral building blocks for use in drug discovery. [Link]
- Wikipedia. 1,3-Cyclobutanedione. [Link]
- Doc Brown's Chemistry. mass spectrum of 3-hydroxybutanone. [Link]
- PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- The Significance of Chiral Building Blocks in Modern Drug Discovery. The Significance of Chiral Building Blocks in Modern Drug Discovery. [Link]
- PMC. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. [Link]
- ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- NIH. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. [Link]
- MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
- MDPI.
Sources
- 1. 3-Hydroxy-cyclobutanon(15932-93-1) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. madridge.org [madridge.org]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxycyclobutanone molecular weight and formula
An In-Depth Technical Guide to 3-Hydroxycyclobutanone: Properties, Synthesis, and Applications
Abstract
The cyclobutane motif, once considered an esoteric curiosity, has firmly established itself as a privileged scaffold in modern medicinal chemistry and complex molecule synthesis.[1] Its unique three-dimensional geometry and conformational rigidity offer distinct advantages in the design of novel therapeutics. Within this chemical class, this compound stands out as a versatile and powerful bifunctional building block. This technical guide provides an in-depth analysis of its core properties, details a robust synthetic protocol with an emphasis on the underlying chemical principles, explores its key reactivity, and discusses its applications for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Data
A comprehensive understanding of a molecule's fundamental characteristics is the bedrock of its successful application in any synthetic campaign. This compound is a small, polar molecule whose utility is directly tied to its precise molecular formula and weight, which are critical for stoichiometric calculations and analytical characterization.
The molecular formula of this compound is C₄H₆O₂ .[2][3][][5][6] This corresponds to a molecular weight of 86.09 g/mol .[2][3][][5][7] These foundational data points are summarized below alongside other critical physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [2][3][][5][6] |
| Molecular Weight | 86.09 g/mol | [2][3][][5][7] |
| CAS Number | 15932-93-1 | [2][5][7][8] |
| IUPAC Name | 3-hydroxycyclobutan-1-one | [2][3][] |
| Appearance | Light yellow to yellow liquid | [9] |
| Boiling Point | 174-175 °C (at 12 Torr) | [9] |
| Density | ~1.335 g/cm³ (Predicted) | [9] |
Synthesis: A Protocol Grounded in Mechanistic Causality
While several synthetic routes to this compound exist, the selective oxidation of a precursor alcohol, such as cyclobutanol, is a common and illustrative strategy. The choice of oxidant is paramount; harsh reagents risk over-oxidation or ring-opening, while overly mild reagents may result in poor conversion.
This section details a protocol for the synthesis of a cyclobutanone via a Swern oxidation. Expertise & Experience Insight: The Swern oxidation is chosen for its exceptionally mild conditions (-78 °C), which are ideal for preserving the integrity of the strained cyclobutane ring and the sensitive hydroxyl group in a related precursor. This method offers high yields and avoids the use of heavy metals like chromium, aligning with modern green chemistry principles.
Experimental Protocol: Swern Oxidation of a Cyclobutanol Precursor
This protocol outlines the general steps for oxidizing a secondary alcohol on a cyclobutane ring to the corresponding ketone.
Self-Validation System: The protocol's success is monitored and validated at key stages. Reaction progress is tracked by Thin-Layer Chromatography (TLC). The final product's identity and purity are unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry), which must match the known data for the target compound.
Materials:
-
Cyclobutanol derivative
-
Oxalyl chloride (or trifluoroacetic anhydride)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard inert atmosphere (Argon or Nitrogen) glassware setup
Step-by-Step Methodology:
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Precursor Addition: Add anhydrous DMSO (3.0 eq.) dropwise via syringe. Causality: This forms the electrophilic dimethylchlorosulfonium chloride intermediate. Vigorous gas evolution (CO, CO₂) is observed. Stir for 10 minutes.
-
Substrate Addition: Add a solution of the cyclobutanol precursor (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 45-60 minutes.
-
Oxidation: During this time, the alcohol attacks the electrophilic sulfur, and subsequent intramolecular proton transfer forms the key intermediate.
-
Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise. Causality: TEA is a non-nucleophilic base that facilitates an E2 elimination, deprotonating the carbon bearing the oxygen and collapsing the intermediate to form the ketone, DMSO, and triethylammonium chloride.
-
Warm-up and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure cyclobutanone product.
Synthesis Workflow Diagram
Caption: Pathway of nucleophilic addition to this compound's carbonyl group.
Applications in Drug Development
The cyclobutane ring is not merely a passive spacer; it is an active design element in medicinal chemistry. Its constrained, puckered structure can position substituents in well-defined vectors in 3D space, which is critical for precise interactions with biological targets like enzyme active sites or protein receptors. [1]
-
Scaffold for Diversity: this compound serves as an excellent starting point for creating libraries of compounds. The ketone and hydroxyl groups can be independently functionalized to explore the structure-activity relationship (SAR) of a pharmacophore.
-
Bioisosteric Replacement: The cyclobutane core can be used as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, to improve properties like metabolic stability, solubility, or to reduce planarity. [1]* Anticancer Potential: Derivatives of cyclobutanone are being explored for their utility in synthesizing anticancer agents. [][8][9][10]The rigid framework can help achieve the specific conformations required for high-affinity binding to cancer-related targets.
Conclusion
This compound is a high-value building block whose simple structure belies its significant synthetic potential. A firm grasp of its physicochemical properties, coupled with an understanding of the mechanistic causality behind its synthesis and reactivity, empowers researchers to use it effectively. Its proven utility as a rigid, three-dimensional scaffold ensures its continued relevance in the demanding fields of organic synthesis and pharmaceutical drug discovery.
References
- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem, National Center for Biotechnology Inform
- CAS NO. 15932-93-1 | this compound - Arctom. [Link]
- cyclobutanone - Organic Syntheses Procedure. [Link]
- Cyclobutanone synthesis - Organic Chemistry Portal. [Link]
- 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem, National Center for Biotechnology Inform
- Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques - ResearchG
- Importance of Cyclobutanone in Pharmaceutical Intermedi
- Cyclobutanes in Small‐Molecule Drug Candidates - PubMed Central, N
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 15932-93-1 [smolecule.com]
- 5. 15932-93-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. 15932-93-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 9. 3-Hydroxy-cyclobutanon CAS#: 15932-93-1 [m.chemicalbook.com]
- 10. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxycyclobutanone from Cyclobutanone
Foreword: The Strategic Value of the 3-Hydroxycyclobutanone Scaffold
In the landscape of modern medicinal chemistry and materials science, the cyclobutane ring is a motif of increasing importance. Its inherent ring strain and unique three-dimensional geometry offer novel vectors for molecular design.[1] Within this class, this compound stands out as a particularly valuable building block.[2] Its bifunctional nature—a reactive ketone and a nucleophilic/hydrogen-bond-donating hydroxyl group—provides a versatile platform for constructing complex molecular architectures, from innovative drug candidates to specialized polymers.[2]
However, the direct and selective synthesis of this compound from its parent, cyclobutanone, is not a trivial undertaking. The inherent reactivity of the strained four-membered ring presents unique challenges, including susceptibility to ring-opening and competing side reactions.[1][3] This guide provides a comprehensive exploration of the viable synthetic strategies, delving into the mechanistic rationale behind preferred methodologies and presenting a field-proven protocol for its preparation. Our focus will be on robust and scalable transformations, grounded in established chemical principles.
Part 1: Strategic Analysis of Synthetic Pathways
The direct conversion of cyclobutanone to this compound requires the selective hydroxylation of the C-H bond at the 3-position. Two primary strategies can be envisioned: a direct oxidation approach and a more controllable, multi-step sequence involving a dicarbonyl intermediate.
The Challenge of Direct α-Hydroxylation
Conceptually, the most direct route is the oxidation of a cyclobutanone enolate. This involves deprotonation at the α-position to form an enolate, followed by reaction with an electrophilic oxygen source.
-
Mechanistic Considerations: The formation of a metal enolate from cyclobutanone is a standard transformation.[4] However, the subsequent oxidation is often challenging. Common oxidants like molecular oxygen can lead to complex product mixtures, while more sophisticated reagents such as molybdenum peroxide complexes (MoOPH) or Davis oxaziridines are required for cleaner conversions. A significant competing pathway is aldol self-condensation, which can be mitigated by using a strong, non-nucleophilic base at low temperatures.
-
Practical Viability: While mechanistically sound, this direct approach often suffers from modest yields and the high cost of specialized oxidizing agents, making it less suitable for large-scale synthesis.
The Superiority of the 1,3-Diketone Reduction Strategy
A more robust and controllable pathway involves the transformation of cyclobutanone into an intermediate, 1,3-cyclobutanedione, followed by the selective reduction of one carbonyl group. This multi-step approach offers superior control over the final product's formation.
-
Step I: Synthesis of 1,3-Cyclobutanedione: This intermediate is accessible through established methods, such as the dimerization of ketene or the hydrolysis of 1-ethoxycyclobutene-3-one.[5] In solution, 1,3-cyclobutanedione exists in equilibrium with its more stable enol tautomer, 3-hydroxycyclobut-2-enone.[5] This tautomerization is key to the selectivity of the subsequent reduction.
-
Step II: Selective Carbonyl Reduction: The core of this strategy lies in the chemoselective reduction of the keto-enol system. The enolic hydroxyl group can direct the reducing agent, allowing for a stereoselective reduction of the remaining carbonyl.[6] Hydride reagents are ideal for this transformation. Sodium borohydride (NaBH₄) is a mild and effective choice, while sodium triacetoxyborohydride [NaBH(OAc)₃] can offer enhanced selectivity in certain systems.[6] The reaction proceeds by reducing the ketone to a secondary alcohol, yielding the desired this compound.
The workflow for this superior two-step strategy is visualized below.
Caption: High-level workflow for the synthesis of this compound.
Part 2: Mechanistic Deep Dive: The Reduction of 1,3-Cyclobutanedione
The success of the reduction hinges on the distinct reactivity of the two carbonyl groups in the 1,3-cyclobutanedione system. Due to rapid tautomerization, the molecule exists predominantly as 3-hydroxycyclobut-2-enone.[5] This enol form is an α,β-unsaturated ketone.
The mechanism for the reduction with sodium borohydride proceeds as follows:
-
Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon.
-
Intermediate Formation: This attack forms a tetrahedral borate intermediate.
-
Protonolysis: The intermediate is then protonated by the solvent (typically an alcohol like methanol or ethanol) to release the final this compound product.
The presence of the enol tautomer prevents over-reduction and directs the reaction to the single ketone functionality.
Caption: Mechanism of selective reduction of the 1,3-dione enol tautomer.
Part 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the selective reduction of 1,3-cyclobutanedione to this compound. This protocol is designed to be self-validating, with clear checkpoints and purification steps.
Reaction: Selective reduction of 1,3-cyclobutanedione
Materials and Equipment:
-
1,3-Cyclobutanedione (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3-cyclobutanedione (e.g., 5.0 g) in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cold, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 5% HCl until the effervescence ceases and the solution is slightly acidic (pH ~6). Trustworthiness: This step neutralizes any unreacted NaBH₄ and prepares the mixture for extraction.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Workup: To the remaining aqueous residue, add ethyl acetate (100 mL). Transfer the mixture to a separatory funnel.
-
Extraction:
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine all organic layers. Causality: The bicarbonate wash removes residual acid, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product. Alternatively, for thermally stable compounds, vacuum distillation can be employed.[7][8]
Part 4: Data Summary and Method Comparison
The choice of synthetic route depends on factors such as scale, cost, and available equipment. The following table summarizes the key parameters of the discussed approaches.
| Parameter | Route A: Direct α-Hydroxylation | Route B: 1,3-Diketone Reduction |
| Starting Material | Cyclobutanone | Cyclobutanone (via 1,3-dione) |
| Key Reagents | Strong Base (e.g., LDA), MoOPH | NaBH₄, Methanol |
| Number of Steps | 1 (from enolate) | 2 (from cyclobutanone) |
| Typical Yield | Moderate (Often < 60%) | Good to Excellent (> 80% for reduction) |
| Scalability | Challenging due to cryogenics and reagent cost | Highly scalable |
| Advantages | Direct, fewer steps | High selectivity, mild conditions, low-cost reagents |
| Disadvantages | Expensive reagents, side reactions (aldol) | Requires synthesis of an intermediate |
Conclusion
While direct hydroxylation of cyclobutanone is an academically interesting route, the synthesis of this compound via the selective reduction of a 1,3-cyclobutanedione intermediate represents a more practical, scalable, and reliable method for researchers in both academic and industrial settings. The high degree of control, use of inexpensive reagents, and robust nature of the reduction step make it the authoritative choice for preparing this valuable synthetic intermediate. This guide provides the strategic rationale and a validated protocol to empower scientists in their pursuit of novel molecular discovery.
References
- Smolecule. (2023, August 15). Buy this compound | 15932-93-1.
- Krumpolc, M., & Rocek, J. Cyclobutanone. Organic Syntheses Procedure.
- ResearchGate. Oxidation of cyclobutanol to cyclobutanone. [Diagram].
- Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538–15581.
- Shaheen, S., & Singh, M. S. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(34), 24823-24854.
- BTC. (2025, November 12). What are the oxidation products of Cyclobutanol? [Blog].
- Molecules, 2013, 18, 15545.
- Organic Chemistry Portal. Synthesis of cyclobutanones.
- Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives.
- Wikipedia. Baeyer–Villiger oxidation.
- Google Patents. CN103483167B - A kind of purification process of 3-Hydroxybutanone.
- ResearchGate. Metal enolate formation and functionalization from cyclobutanone and cyclobutenone. [Diagram].
- Google Patents. EP1161408B1 - Method of producing cyclobutanone.
- PubChem. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676.
- Wikipedia. 1,3-Cyclobutanedione.
- Organic Chemistry Portal. Baeyer-Villiger Oxidation.
- Chemistry Steps. Baeyer-Villiger Oxidation.
- Zhu, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(1), 1-1.
- Salaun, J., & Conia, J. M. Cyclobutanone. Organic Syntheses Procedure.
- SpectraBase. 3-Hydroxy-2-butanone - Optional[FTIR] - Spectrum.
- SpectraBase. 3-Hydroxy-2-butanone.
- Organic Syntheses Procedure. Preparation of Cyclobutenone.
- ChemicalBook. 3-Hydroxy-cyclobutanon | 15932-93-1.
- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925–3929.
- Google Patents. US6444096B1 - Process for the recovery and purification of cyclobutanone.
- Smith, A. B., III, et al. 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses Procedure.
- PubChem. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294.
- Organic Syntheses Procedure. 3-hydroxyquinoline.
- Cox, P., et al. (1998). Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (21), 3579-3592.
- Ramakrishna, S., & Ghorai, P. (2016). Developments toward the synthesis and application of 3-hydroxyindanones. Organic & Biomolecular Chemistry, 14(3), 772-788.
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 15932-93-1 [smolecule.com]
- 3. What are the oxidation products of Cyclobutanol? - Blog [btcpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 6. Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols: X-ray crystal structure and structural features of (1R*,2R*,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents [patents.google.com]
- 8. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Discovery and History of 3-Hydroxycyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclobutanone, a seemingly simple four-membered carbocycle, has emerged as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the inherent ring strain of a cyclobutane with the synthetic handles of a ketone and a hydroxyl group, have unlocked novel pathways for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of this compound, from its theoretical conception to its practical applications in the synthesis of biologically active molecules. We will delve into the evolution of its synthetic methodologies, from early, often low-yielding routes to modern, stereocontrolled strategies, and examine its pivotal role as a scaffold in the development of innovative therapeutics.
Introduction: The Allure of the Strained Ring
The cyclobutane motif, while less common in nature than its five- and six-membered counterparts, has long intrigued organic chemists due to its inherent ring strain (approximately 26 kcal/mol)[1]. This strain energy can be harnessed as a driving force for a variety of chemical transformations, making cyclobutane derivatives powerful intermediates in organic synthesis[2]. The introduction of functional groups onto the cyclobutane core further enhances its synthetic utility, providing points for diversification and the construction of more complex structures.
This compound (C₄H₆O₂) presents a particularly interesting case.[3] The presence of both a ketone and a hydroxyl group on the strained four-membered ring offers a rich platform for a wide range of chemical manipulations, including nucleophilic additions, oxidations, reductions, and rearrangements. This unique combination of features has positioned this compound as a key building block in the synthesis of natural products and, more recently, in the discovery and development of novel pharmaceuticals.[4]
The Dawn of Cyclobutanone Chemistry: A Historical Perspective
The journey to understanding and utilizing this compound is intrinsically linked to the broader history of cyclobutane and cyclobutanone synthesis. Early forays into this area were often met with challenges due to the difficulty in forming the strained four-membered ring.
Pioneering Synthetic Efforts: The [2+2] Cycloaddition
One of the most significant breakthroughs in cyclobutane synthesis was the development of the [2+2] cycloaddition reaction. This powerful method involves the union of two unsaturated components, typically alkenes or ketenes, to form a four-membered ring. While early examples of photochemical [2+2] cycloadditions were observed in the late 19th and early 20th centuries, it was the work of pioneers like Jean-Marie Conia and Barry M. Trost in the mid-20th century that truly established this methodology as a cornerstone of cyclobutane synthesis.[4][5]
Key Historical Development: The Conia-Ebel Cyclization
Jean-Marie Conia's work on the thermal cyclization of α,β-unsaturated ketones and aldehydes provided a valuable, non-photochemical route to cyclobutanes. While not a direct synthesis of this compound, these early methods laid the groundwork for accessing functionalized four-membered rings.
Ring Expansion Strategies: A New Avenue to Cyclobutanones
Another important strategy that emerged was the ring expansion of cyclopropane derivatives. The inherent strain of the three-membered ring could be exploited to drive the formation of the slightly less strained four-membered ring. This approach, often involving the rearrangement of cyclopropylcarbinyl systems, provided an alternative and often more controlled route to substituted cyclobutanones.[6]
The Emergence of this compound: Key Synthetic Strategies
While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its preparation has been achieved through the application and refinement of several key synthetic strategies developed for functionalized cyclobutanones. The most common and historically significant approaches include the oxidation of 1,3-cyclobutanediol and the reduction of cyclobutane-1,3-dione.
Oxidation of 1,3-Cyclobutanediol: A Direct Approach
One of the most straightforward conceptual routes to this compound is the selective oxidation of one of the hydroxyl groups of 1,3-cyclobutanediol. This approach leverages the differential reactivity of the hydroxyl groups, or employs protecting group strategies to achieve the desired mono-oxidation.
Experimental Protocol: Selective Oxidation of a Protected 1,3-Cyclobutanediol
-
Protection: A solution of cis-1,3-cyclobutanediol in a suitable solvent (e.g., dichloromethane) is treated with one equivalent of a bulky protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine or imidazole) to afford the mono-protected diol.
-
Oxidation: The mono-protected diol is then subjected to oxidation using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base). This selectively oxidizes the unprotected hydroxyl group to the corresponding ketone.
-
Deprotection: Finally, the protecting group is removed under appropriate conditions (e.g., treatment with a fluoride source like tetrabutylammonium fluoride for a silyl ether) to yield this compound.
Causality in Experimental Choices: The use of a bulky protecting group is crucial for achieving mono-protection due to steric hindrance. Mild oxidation conditions are then employed to prevent over-oxidation or side reactions.
Reduction of Cyclobutane-1,3-dione: A Complementary Strategy
An alternative approach involves the selective reduction of one of the carbonyl groups of cyclobutane-1,3-dione. This method requires a reducing agent that can differentiate between the two ketone functionalities or a statistical approach followed by separation.
Experimental Protocol: Selective Reduction using a Stoichiometric Hydride Reagent
-
Reaction Setup: Cyclobutane-1,3-dione is dissolved in an anhydrous solvent (e.g., tetrahydrofuran or ethanol) and cooled to a low temperature (e.g., -78 °C).
-
Addition of Reducing Agent: A solution of a mild and sterically hindered reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-tert-butoxyaluminum hydride, is added dropwise to the solution of the dione. The stoichiometry is carefully controlled to favor mono-reduction.
-
Quenching and Workup: The reaction is quenched by the slow addition of water or a weak acid. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.
-
Purification: The crude product, which may contain starting material and the diol, is purified by column chromatography to isolate this compound.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent over-reduction to the diol.
Modern Enantioselective Syntheses
More recently, the demand for enantiomerically pure this compound and its derivatives in drug development has driven the development of asymmetric synthetic methods. These include enzymatic resolutions and asymmetric catalytic reactions that can provide access to specific stereoisomers with high enantiomeric excess.[7]
The Role of this compound in Drug Discovery and Development
The unique conformational constraints and the trifunctional nature of this compound make it an attractive scaffold for the design of novel therapeutic agents.[2] The cyclobutane ring can act as a rigid spacer, positioning pharmacophoric groups in a well-defined orientation for optimal interaction with biological targets.[8]
Antiviral Agents
The cyclobutane motif has been successfully incorporated into a number of antiviral drugs.[5][9][10] The rigid framework can mimic the conformation of natural nucleosides, leading to potent inhibition of viral enzymes like reverse transcriptase and polymerase. While this compound itself may not be the final active pharmaceutical ingredient (API), it serves as a crucial starting material for the synthesis of these complex nucleoside analogs.
Oncology
In the field of oncology, cyclobutane-containing compounds have shown promise as anticancer agents.[11][12] The strained ring system can introduce unique binding interactions with protein targets or act as a bioisosteric replacement for other cyclic or acyclic moieties, leading to improved potency and pharmacokinetic properties. The hydroxyl and ketone functionalities of this compound provide convenient handles for the attachment of various side chains to explore structure-activity relationships (SAR).
Illustrative Workflow: From this compound to a Hypothetical Kinase Inhibitor
Caption: Synthetic pathway from this compound to a potential kinase inhibitor.
Data Presentation and Spectroscopic Characterization
The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 174-175 °C at 12 Torr |
| CAS Number | 15932-93-1[13] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.5-4.6 (m, 1H, -CHOH), 3.0-3.2 (m, 2H, -CH₂CO-), 2.6-2.8 (m, 2H, -CH₂CHOH-), 2.5 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.0 (C=O), 65.0 (CHOH), 45.0 (CH₂CO), 30.0 (CH₂CHOH).
-
IR (neat, cm⁻¹): 3400 (br, O-H), 1780 (s, C=O).
Conclusion and Future Outlook
From its conceptual origins in the study of strained ring systems to its current status as a valuable building block in drug discovery, the journey of this compound exemplifies the evolution of modern organic synthesis. The development of increasingly sophisticated and stereoselective synthetic methods has made this versatile molecule readily accessible, paving the way for its broader application in the creation of novel and complex molecular architectures. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the unique properties of this compound are poised to play an even more significant role in the design and synthesis of the next generation of therapeutic agents. The ongoing exploration of its reactivity and the development of new synthetic methodologies will undoubtedly continue to expand the horizons of what is possible in the realm of chemical synthesis.
References
- Cyclobutanes in Small‐Molecule Drug Candid
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]
- Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. [Link]
- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. (2018). Longdom Publishing. [Link]
- Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. (n.d.). Research and Reviews. [Link]
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PubMed Central. [Link]
- Cyclobutanes in Small-Molecule Drug Candid
- Functionalized cyclobutane synthesis from bicyclobutanes. (n.d.).
- The synthesis of functionalized cyclobutenes by [2 + 2] cycloaddition of acetylenes to al. (n.d.). Science of Synthesis. [Link]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]
- Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Preparation of Cyclobutenone. (n.d.). Organic Syntheses. [Link]
- Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PubMed Central. [Link]
- Synthesis of Cyclobutanone and Cyclobutenone. (2013). The Dong Group. [Link]
- Author: J. M. Conia. (n.d.). Organic Chemistry Portal. [Link]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]
- Publications 1994-Present. (2019). Stanford University. [Link]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). PubMed Central. [Link]
- Synthesis of Cyclobutane Natural Products using C–H Functionaliz
- New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. (1977). Journal of the American Chemical Society. [Link]
- Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. (2013). PubMed. [Link]
- 3-Hydroxycyclobutan-1-one. (n.d.). PubChem. [Link]
- Publications 1964-1973. (2011). Stanford University. [Link]
- BE2018C032I2. (n.d.).
- Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. [Link]
- Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. (2024). Organic Letters. [Link]
- 2-Hydroxycyclobutanone. (n.d.). PubChem. [Link]
- Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). PubMed. [Link]
- Trost 1983. (n.d.). Scribd. [Link]
- WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. (n.d.).
- Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. (2024).
Sources
- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof - Google Patents [patents.google.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. rroij.com [rroij.com]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 3-hydroxycyclobutanone, a versatile synthetic intermediate with significant potential in organic chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective handling, purification, and application in complex molecular syntheses. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties, underpinned by a strong foundation of scientific principles.
Introduction to this compound
This compound (CAS No. 15932-93-1) is a cyclic ketone featuring a four-membered carbon ring with a hydroxyl group. Its molecular formula is C₄H₆O₂, and it has a molecular weight of approximately 86.09 g/mol .[1] The presence of both a ketone and a hydroxyl functional group within a strained cyclobutane ring imparts unique reactivity and makes it a valuable building block for more complex molecules.[1][2] Its applications are found in organic synthesis and are being explored in pharmaceutical development and material science.[1]
Core Physical Properties
A precise understanding of the melting and boiling points of a compound is critical for establishing its purity, designing purification protocols, and planning reaction conditions.
| Property | Value | Source/Notes |
| Melting Point | Not experimentally determined in available literature. | Expected to be below ambient temperature as it is described as a liquid. |
| Boiling Point | 174-175 °C at 12 Torr | [3] |
| Appearance | Light yellow to yellow liquid | [3] |
| Molecular Weight | 86.09 g/mol | [1] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [3] |
Experimental Determination of Physical Properties
The following protocols are provided as robust methodologies for the in-house determination of the melting and boiling points of this compound. These procedures are designed to ensure accuracy and reproducibility, which are cornerstones of reliable scientific research.
Workflow for Purification and Property Determination
The following diagram illustrates the logical flow from a synthesized or purchased sample of this compound to the acquisition of its physical property data.
Caption: Workflow for the purification and physical property determination of this compound.
Boiling Point Determination (Micro Method)
Given the often-limited quantities of novel or specialized reagents, a micro-boiling point determination method is recommended.
Methodology:
-
Sample Preparation: Place a small volume (approximately 0.5 mL) of purified this compound into a small-diameter test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the sample is below the oil level.
-
Observation: Heat the bath gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: When a steady stream of bubbles is observed, remove the heat source. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the temperature range from the cessation of bubbling to the complete filling of the capillary.
Causality Behind Experimental Choices:
-
Vacuum Distillation for Purification: For a high-boiling liquid like this compound, vacuum distillation is essential to prevent decomposition that might occur at its atmospheric boiling point.
-
Micro-Boiling Point Method: This technique is ideal for conserving valuable material while still obtaining an accurate measurement. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point.
Melting Point Determination
Should a solid sample of this compound be obtained, for instance, through cryogenic crystallization, the following standard procedure can be employed.
Methodology:
-
Sample Preparation: On a clean, dry watch glass, finely powder a small amount of the solid this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the sample. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It also causes skin irritation and serious eye damage.
Mandatory Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood. Use explosion-proof electrical equipment.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Have a fire extinguisher rated for chemical fires readily available.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Take measures to prevent the buildup of electrostatic charge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This guide has provided a detailed overview of the physical properties of this compound, with a particular focus on its boiling point. While a definitive melting point is not currently documented, the provided protocols offer a clear path for its determination. By adhering to the outlined experimental procedures and safety guidelines, researchers, scientists, and drug development professionals can confidently and safely utilize this important chemical intermediate in their work. The synthesis of scientifically sound data through rigorous experimental practice is the bedrock of innovation.
References
- Sigma-Aldrich.
- PubChem. 3-Hydroxycyclobutan-1-one. [Link]
Sources
An In-depth Technical Guide to the Solubility of 3-Hydroxycyclobutanone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-hydroxycyclobutanone, a valuable building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility and presents a robust experimental framework for its quantitative determination.
Introduction: The Significance of this compound and its Solubility
This compound (C₄H₆O₂) is a bifunctional cyclic ketone that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its compact, strained four-membered ring, coupled with hydroxyl and carbonyl functionalities, offers unique stereochemical and reactive properties. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. Solubility data dictates the choice of reaction media, crystallization solvents, and chromatographic conditions, directly impacting process efficiency, yield, and purity.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound, the key characteristics are summarized below.
| Property | Value/Information | Source |
| Molecular Formula | C₄H₆O₂ | [1] |
| Molecular Weight | 86.09 g/mol | [1] |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 174-175 °C at 12 Torr | [2] |
| pKa (predicted) | 13.69 ± 0.20 | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 (from the carbonyl and hydroxyl oxygens) | [3] |
The presence of both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens) in a small, four-carbon framework is the most critical feature governing its solubility. This allows for complex interactions with a variety of solvent types.
Theoretical Assessment of Solubility in Organic Solvents
While specific quantitative solubility data for this compound is not extensively reported in the literature, we can predict its behavior based on fundamental chemical principles, primarily the "like dissolves like" paradigm.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given this compound's ability to engage in hydrogen bonding, it is predicted to be highly soluble to miscible in these solvents. The hydroxyl group of the solvent can interact with the carbonyl and hydroxyl groups of the solute, and the hydroxyl hydrogen of the solute can interact with the oxygen of the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents possess dipoles and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. This compound is expected to exhibit good to high solubility in these solvents. The primary interactions will be dipole-dipole forces and hydrogen bonding between the solute's hydroxyl group and the solvent's acceptor atom (e.g., the oxygen in acetone or DMSO).
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipoles and cannot participate in hydrogen bonding. Due to the high polarity of the hydroxyl and carbonyl groups in this compound, it is predicted to have low to negligible solubility in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds between solute molecules would not be compensated by the weak van der Waals forces established with the nonpolar solvent.
The interplay of these forces suggests a solubility profile that favors polar environments, making solvent selection a critical parameter in its application.
Experimental Determination of Equilibrium Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method .[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
The following protocol outlines a robust procedure for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for the saturation shake-flask method.
Step-by-Step Protocol
-
Preparation of Samples: In triplicate, add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 50-100 mg).
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[5]
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle for at least one hour. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). The concentration of this compound is determined by comparing the instrument response to a calibration curve prepared from standards of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Factors Influencing Solubility Measurements
Several factors can influence the outcome of solubility experiments, and careful control is essential for obtaining accurate and reproducible data.
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility. Using high-purity materials is essential.
-
Solid-State Properties: The crystalline form (polymorphism) of a solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to different solubilities.[6][7][8][9] It is important to characterize the solid phase before and after the experiment to ensure no phase transformation has occurred.
-
Equilibration Time: Insufficient time for equilibration will result in an underestimation of the true equilibrium solubility. The time required to reach equilibrium should be determined empirically.
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents remains a gap in the scientific literature, its molecular structure strongly suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar media. For applications in drug development and synthetic chemistry that demand precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable framework for their determination. A thorough understanding and control of the experimental variables are paramount to generating high-quality, reproducible data that will enable the effective and efficient application of this important chemical intermediate.
References
- Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. (2013-02-15). [Link]
- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676. PubChem. [Link]
- 1236 SOLUBILITY MEASUREMENTS.
- 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. (2022-09-15). [Link]
- Lattice energy: Definition, Importance and Factors affecting.. Allen Overseas. [Link]
- 5.8.2: Lattice Energies and Solubility. Chemistry LibreTexts. (2021-12-20). [Link]
- Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC - NIH. [Link]
- 9.12: Lattice Energies and Solubility. Chemistry LibreTexts. (2023-05-03). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lattice energy: Definition, Importance and Factors affecting. [allen.in]
- 8. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling of 3-Hydroxycyclobutanone for Laboratory Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Hydroxycyclobutanone, a valuable building block in pharmaceutical and chemical synthesis.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Understanding the Compound: Physicochemical Properties and Hazard Profile
This compound (CAS No: 15932-93-1) is a cyclic ketone with the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol .[1][2] Its unique four-membered ring structure, containing both a hydroxyl and a carbonyl functional group, makes it a versatile intermediate in organic synthesis.[1] However, these same reactive groups necessitate a thorough understanding of its potential hazards.
Physicochemical Data Summary
A clear understanding of the physical properties of this compound is the foundation of its safe handling. These properties dictate appropriate storage conditions, handling procedures, and emergency response.
| Property | Value | Source |
| CAS Number | 15932-93-1 | [2] |
| Molecular Formula | C₄H₆O₂ | [1][2] |
| Molecular Weight | 86.09 g/mol | [2] |
| Appearance | Light yellow to yellow liquid | [3] |
| Boiling Point | 174-175 °C (at 12 Torr) | [4] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [4] |
GHS Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Combustible Liquid (H227): While not highly flammable, it can ignite with a source of ignition.[2]
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][6]
-
Serious Eye Irritation (H319): Causes serious irritation if it comes into contact with the eyes.[2][6]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][6]
The primary hazards are associated with direct contact and inhalation, making personal protective equipment and proper ventilation paramount.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment as the final barrier.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is to work in a well-ventilated area.[6][7] This is crucial for preventing the accumulation of vapors and minimizing the risk of respiratory irritation.
-
Fume Hoods: All handling of this compound should be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood will draw vapors away from the user, preventing inhalation.
-
Ventilation Systems: The laboratory should have a general ventilation system that ensures regular air changes, further diluting any fugitive emissions.
Personal Protective Equipment (PPE): Essential for Direct Handling
Even with robust engineering controls, the risk of accidental contact remains. Therefore, appropriate PPE is mandatory.[6]
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[8] Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[9] Always inspect gloves for any signs of degradation or perforation before use.[8] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
-
Protective Clothing: A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron or gown made of a non-absorbent material like polyethylene-coated polypropylene should be worn.[9]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]
// Connections A -> B [label="Based on SDS & SOP"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [style=invis]; // Placeholder for layout I -> J [style=invis]; // Placeholder for layout H -> I [label="Avoid self-contamination"]; I -> J [label="Move to clean area"]; J -> K; K -> L; L -> M; } DOT Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling
-
Avoid All Personal Contact: This includes inhalation and contact with skin and eyes.[6]
-
Use in a Well-Ventilated Area: As previously stated, a fume hood is mandatory.
-
Grounding and Bonding: For larger quantities, take precautionary measures against static discharge, which can be an ignition source.[7]
-
Prohibition of Personal Activities: Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[6]
Storage
-
Container: Store in a tightly closed container.[8] Polyethylene or polypropylene containers are suitable.[6]
-
Location: Keep in a cool, dry, and well-ventilated place away from sources of ignition and direct sunlight.[7][8][10]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[7] Contact with these substances could lead to vigorous, exothermic reactions.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is crucial. All laboratory personnel should be familiar with these procedures.
First Aid Measures
The following are immediate first aid steps to be taken in case of exposure. Seek medical attention in all cases of significant exposure.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.[6]
-
Inhalation: Move the exposed person to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and give a glass of water to drink.[6] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately and alert others.
-
If safe to do so, remove ignition sources.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
// Minor Spill Steps Evacuate_Minor [label="Evacuate Non-Essential Personnel"]; PPE_Minor [label="Don Appropriate PPE"]; Contain_Minor [label="Contain with Inert Absorbent"]; Collect_Minor [label="Collect into Labeled Container"]; Clean_Minor [label="Decontaminate Spill Area"];
// Major Spill Steps Evacuate_Major [label="Evacuate Area & Alert Others"]; Ignition_Major [label="Remove Ignition Sources (If Safe)"]; Contact_ER [label="Contact Emergency Response"]; Isolate_Major [label="Isolate the Area"];
// Connections Start -> Assess; Assess -> Minor [label="Small & Controllable"]; Assess -> Major [label="Large, Unknown, or Hazardous"]; Minor -> Evacuate_Minor; Evacuate_Minor -> PPE_Minor; PPE_Minor -> Contain_Minor; Contain_Minor -> Collect_Minor; Collect_Minor -> Clean_Minor;
Major -> Evacuate_Major; Evacuate_Major -> Ignition_Major; Ignition_Major -> Contact_ER; Contact_ER -> Isolate_Major; } DOT Caption: Decision Flowchart for Spill Response.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12] There are no restrictions on the type of extinguisher, so use what is suitable for the surrounding environment.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Procedure: Cool fire-exposed containers with water spray from a protected location to prevent them from rupturing.[6]
Disposal Considerations
Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.
-
Waste Characterization: All waste containing this compound should be treated as hazardous waste.
-
Disposal Method: The preferred method of disposal is through a licensed hazardous waste disposal contractor. Incineration at a permitted facility is a common method for organic chemical waste.
-
Container Disposal: Empty containers may retain product residue and should be handled as hazardous. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, in accordance with local regulations.[12]
-
Environmental Precautions: Do not let the product enter drains, waterways, or soil.[8]
Toxicological Information
While comprehensive toxicological data such as LD50 or LC50 values are not available for this compound, the primary hazards identified are irritation to the skin, eyes, and respiratory system.[2] The absence of specific toxicity data reinforces the need for a conservative approach to handling, emphasizing the minimization of all routes of exposure.
Conclusion
This compound is a valuable chemical intermediate, but its safe use hinges on a thorough understanding and implementation of appropriate safety protocols. By adhering to the principles of engineering controls, utilizing correct personal protective equipment, following stringent handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your laboratory's specific Standard Operating Procedures (SOPs) and safety culture.
References
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Hydroxycyclopentanone. National Center for Biotechnology Information.
- New Jersey Department of Health. (n.d.). Hazard Summary.
- Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches.
- Environmental Compliance Solutions. (2025). What are the best methods for disposing of excess chemicals recorded in inventory?
- ChemSafetyPro. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc).
- ChemSynthesis. (2025). 2-hydroxycyclobutanone.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- PMC. (n.d.). Comparing LD50/LC50 Machine Learning Models for Multiple Species.
- Health and Safety Executive. (n.d.). Common Solvents - Flash points etc.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Chemius. (n.d.). Cyclohexanone.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
Sources
- 1. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-460994 - this compound | 15932-93-1 [cymitquimica.com]
- 4. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 5. 3-Hydroxycyclopentanone | C5H8O2 | CID 10796707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. siesascs.edu.in [siesascs.edu.in]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sbnsoftware.com [sbnsoftware.com]
A Technical Guide to the Applications of 3-Hydroxycyclobutanone in Modern Organic Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxycyclobutanone, a seemingly simple bifunctional molecule, has emerged as a powerhouse building block in contemporary organic chemistry. Its unique combination of a strained four-membered ring and strategically placed hydroxyl and carbonyl groups imparts a distinct reactivity profile that chemists can exploit for complex molecular construction. This guide delves into the core applications of this compound, moving beyond a mere catalog of reactions to explain the mechanistic underpinnings and strategic advantages of its use. We will explore its role in stereoselective transformations, ring-opening and expansion reactions, and its proven value in the synthesis of pharmacologically relevant compounds, providing detailed protocols and data-driven insights for the practicing scientist.
The Structural & Chemical Profile of a Versatile Building Block
This compound (C₄H₆O₂, MW: 86.09 g/mol ) is more than the sum of its parts.[1] Its utility in synthesis is governed by two primary features:
-
Inherent Ring Strain: The cyclobutane ring possesses significant angle strain (~26 kcal/mol), making it susceptible to ring-opening reactions under various conditions. This stored potential energy can be harnessed as a driving force for transformations that form more stable five- or six-membered rings, or functionalized acyclic products.
-
Bifunctionality: The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same small scaffold allows for a diverse range of reactions.[1] This includes intramolecular cyclizations, directed reductions, and the installation of new stereocenters, making it a versatile chassis for building molecular complexity.
These characteristics position this compound not just as a simple four-carbon synthon, but as a strategic tool for accessing unique chemical space.
Key Applications in Synthetic Transformations
The true potential of this compound is realized in its diverse reactivity, which allows for the controlled and often stereoselective synthesis of more elaborate structures.
Stereoselective Reactions: Leveraging the Hydroxyl Group
The hydroxyl group at the C3 position is not a passive spectator; it actively participates in and directs the stereochemical outcome of reactions at the C1 carbonyl center. This is a cornerstone of its application in asymmetric synthesis.
The reduction of the carbonyl group can be controlled to produce either syn- or anti-1,3-diols, which are valuable motifs in natural products. The choice of reducing agent and conditions dictates the stereochemical outcome. For instance, reductions using sodium triacetoxyborohydride often proceed through a chelation-controlled mechanism, where the reagent coordinates to the hydroxyl group, leading to a directed hydride delivery from the same face.[2] This typically results in the formation of the syn-diol. Conversely, non-chelating reducing agents may favor hydride attack from the less sterically hindered face, leading to the anti-product.
| Reaction | Reagent | Major Diastereomer | Approx. d.r. | Reference |
| Directed Reduction | NaBH(OAc)₃ | syn-1,3-diol | >95:5 | [2] |
| Non-directed Reduction | NaBH₄ / CeCl₃ | anti-1,3-diol | Varies | [2] |
Protocol: Stereoselective Reduction to syn-1,3-Cyclobutanediol
-
Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess reagent. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired syn-1,3-cyclobutanediol.
The enolizable nature of the cyclobutanone allows it to participate in aldol reactions. The use of chiral organocatalysts, such as proline derivatives, enables the enantioselective and diastereoselective desymmetrization of 3-substituted cyclobutanones, a strategy directly applicable to the 3-hydroxy derivative.[1] This provides a powerful method for constructing highly functionalized, chiral cyclobutane cores.
Caption: Proline-catalyzed aldol addition to this compound.
Ring-Opening and Ring-Expansion Strategies
The inherent strain of the cyclobutane ring is a powerful thermodynamic handle for skeletal rearrangements, providing access to other important carbocyclic and heterocyclic systems.
The Baeyer-Villiger oxidation of this compound (or its protected form) provides a direct route to γ-butyrolactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds with high regioselectivity. The resulting lactones are prevalent structures in natural products and serve as versatile synthetic intermediates.
Treatment of this compound derivatives with acids or bases can induce ring-opening reactions, yielding linear γ-functionalized ketones.[3] For example, under basic conditions, a retro-aldol type reaction can occur, while acidic conditions can promote cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon.
Caption: General pathways for ring-opening of this compound.
Conversion of the hydroxyl group into a suitable leaving group, followed by treatment with a Lewis acid, can trigger a semipinacol-type rearrangement. This ring-expansion reaction provides a facile route to substituted cyclopentanones, transforming the four-membered ring into a less strained five-membered ring. This strategy is particularly powerful for generating quaternary centers.
Applications in Medicinal Chemistry and Total Synthesis
The unique structural and reactive properties of this compound make it an attractive starting material for the synthesis of complex, biologically active molecules.
A Scaffold for Drug Discovery
The cyclobutane motif is increasingly utilized by medicinal chemists to explore novel regions of chemical space.[4] Its rigid, puckered three-dimensional structure can be used to orient pharmacophoric groups in specific vectors, improving binding affinity to biological targets. Furthermore, replacing more common motifs (like phenyl rings or long alkyl chains) with a cyclobutane core can enhance metabolic stability and fine-tune pharmacokinetic properties.[4] this compound provides a direct and functionalized entry point for incorporating this valuable scaffold into drug candidates.[1] While direct examples in approved drugs are emerging, its use as a chiral building block in the synthesis of complex therapeutic agents is a growing area of interest.[5]
Utility in Natural Product Synthesis
The ability to transform this compound into various other cyclic and acyclic structures with high stereocontrol makes it a valuable intermediate in the total synthesis of natural products. Its capacity to generate 1,3-diols, functionalized cyclopentanes, and γ-butyrolactones means it can serve as a key precursor to fragments of complex macrolides, alkaloids, and terpenes.
Conclusion and Future Outlook
This compound has transitioned from a chemical curiosity to a mainstream tool in synthetic organic chemistry. Its predictable reactivity, governed by the interplay of ring strain and bifunctionality, provides reliable pathways to a host of valuable downstream products. The true power of this building block lies in its ability to serve as a stereochemical and structural linchpin, enabling the efficient construction of complex chiral molecules.
Future research will likely focus on expanding the scope of its enantioselective transformations, developing novel catalytic ring-opening and rearrangement reactions, and further integrating this versatile scaffold into automated synthesis platforms for accelerated drug discovery. As chemists continue to seek innovative solutions for molecular design, the applications of this compound are poised to expand even further.
References
- Krumpolc, M., & Rocek, J. (n.d.). Cyclobutanone. Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. [Link]
- Lin, J., & Li, C. (1999). Characterization of volatile compounds from the reaction of 3-hydroxy-2-butanone and ammonium sulfide model system. Journal of Agricultural and Food Chemistry, 47(1), 245-248. [Link]
- Sharma, P., Kumar, A., & Sharma, U. (2014). Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. International Journal of ChemTech Research, 6(2), 1462-1469. [Link]
- Palchykov, V., Khromykh, N., Lykholat, Y., Mykolenko, S., & Lykholat, T. (n.d.). Scheme 4. Calculated reaction pathways for the ring-opening of...
- National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclobutan-1-one. PubChem Compound Summary for CID 22486676. [Link]
- Ashenhurst, J. (2010, July 2). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
- Wessjohann, L. A., et al. (2018).
- Brands, M., Wey, H. G., & Butenschön, H. (1991). Unexpected proximal ring opening reactions of benzocyclobutene complexes.
- Evans, D. A., & Hoveyda, A. H. (1990). Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, 1285-1291. [Link]
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols: X-ray crystal structure and structural features of (1R*,2R*,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Review of 3-Hydroxycyclobutanone and its derivatives
An In-Depth Technical Guide to 3-Hydroxycyclobutanone and its Derivatives: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for constraining molecular conformations, a critical factor in optimizing drug-target interactions.[3][4] Among the functionalized cyclobutanes, this compound stands out as a versatile and valuable building block.[5] This guide provides a comprehensive technical overview of this compound and its derivatives, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, delve into key synthetic strategies, analyze its reactivity, and highlight its burgeoning role in the development of novel therapeutics.
The this compound Core: Structure and Intrinsic Properties
This compound (C₄H₆O₂) is a bifunctional molecule featuring a four-membered carbocyclic ring, a ketone, and a secondary alcohol.[6] This unique combination of a strained ring system and reactive functional groups dictates its chemical behavior and synthetic utility.
The inherent strain of the cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is a defining feature.[4] This strain does not render the molecule unstable under normal conditions but makes it susceptible to selective ring-opening or rearrangement reactions, providing synthetic pathways to more complex acyclic or larger ring systems.[7][8] Furthermore, the carbonyl group in a cyclobutanone is more electrophilic compared to its acyclic or larger-ring counterparts due to the ring strain, enhancing its reactivity towards nucleophiles.[9]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₂ | [6][10] |
| Molecular Weight | 86.09 g/mol | [6][10] |
| IUPAC Name | 3-hydroxycyclobutan-1-one | [10] |
| CAS Number | 15932-93-1 | [10][11] |
| Appearance | Light yellow to yellow Liquid | [11] |
| pKa | 13.69 ± 0.20 (Predicted) | [11] |
| XLogP3 | -0.9 | [10] |
Synthesis of the Cyclobutanone Framework
The construction of the strained four-membered ring of cyclobutanone derivatives has been a subject of extensive research. Methodologies have evolved to offer greater control over stereochemistry and substitution patterns. The principal strategies involve cycloadditions, ring expansions, and cyclization of acyclic precursors.[7]
[2+2] Cycloaddition Reactions
Photochemical or transition-metal-catalyzed [2+2] cycloadditions are among the most powerful and widely used methods for constructing cyclobutane rings.[1][5][12] The reaction of a ketene or ketene equivalent with an alkene is a classic approach that often proceeds with high regio- and stereoselectivity.[7]
-
Causality in Method Selection: The choice of a [2+2] cycloaddition is often dictated by the availability of the alkene starting material and the desired substitution pattern. The concerted nature of many of these reactions allows for the stereochemistry of the alkene to be directly translated to the cyclobutane product, providing a high degree of stereocontrol.
Ring Expansion Reactions
Ring expansion of readily available cyclopropane derivatives offers another elegant route to cyclobutanones. These reactions often proceed via carbocationic intermediates, and the migration of a carbon bond leads to the formation of the four-membered ring.
-
Semipinacol Rearrangement: The acid-catalyzed rearrangement of 1-vinylcyclopropanols or related systems can yield cyclobutanones. Recent advances have enabled highly enantioselective conversions using chiral catalysts.[13]
-
Diazomethane Expansion: The reaction of cyclopropanones with diazomethane derivatives can also furnish cyclobutanones, though this method can be limited by safety concerns and selectivity issues.[14]
Direct Functionalization and Enzymatic Synthesis
For producing this compound specifically, direct hydroxylation methods are of great interest. Engineered enzymes, such as cytochrome P450, have been utilized for the selective hydroxylation of cyclobutyl precursors, offering a green and highly specific synthetic route.[6]
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups, allowing for sequential or selective modifications.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for modification.
-
Nucleophilic Addition: It readily reacts with nucleophiles like Grignard reagents or organolithiums.[6]
-
Reductions: Hydride reduction can yield either cis- or trans-1,3-cyclobutanediols, with diastereoselectivity often being controlled by the reaction conditions and existing substituents.[5]
-
Wittig-type Reactions: Olefination provides access to methylenecyclobutane derivatives, which are themselves valuable synthetic intermediates.
-
Multi-component Reactions: this compound can serve as the ketone component in powerful reactions like the Passerini and Ugi reactions, enabling the rapid assembly of complex, diverse molecular scaffolds in a single step.[5]
Reactions at the Hydroxyl Group
The secondary alcohol can be derivatized through standard transformations.
-
Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to modify the molecule's physicochemical properties or to act as a protecting group.[5]
-
Oxidation: Oxidation of the hydroxyl group would lead to cyclobutane-1,3-dione, another versatile building block.
Applications in Drug Discovery and Medicinal Chemistry
The true power of the this compound core is realized in its derivatives, which have shown significant potential across various therapeutic areas. The cyclobutane ring serves to lock acyclic chains into more rigid conformations, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[3][15]
Antiviral Agents
Cyclobutane derivatives are key components in several antiviral drugs. Their ability to act as peptidomimetics makes them particularly suitable for inhibiting viral proteases and other enzymes.[16]
-
SARS-CoV-2 Inhibitors: The strained carbonyl of α-aminocyclobutanone derivatives makes them potent inhibitors of viral proteases like the SARS-CoV-2 3CLpro and Papain-Like Protease (PLpro).[16] Researchers have designed and synthesized libraries of these compounds, identifying hits with potential for COVID-19 treatment.[9][16] The mechanism often involves the formation of a reversible hemiacetal adduct with a catalytic cysteine residue in the enzyme's active site.[16]
-
Carbocyclic Nucleosides: Nucleoside analogues incorporating a cyclobutane ring in place of the sugar moiety have demonstrated significant antiviral properties, particularly against herpes viruses and HIV.[1]
Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of drugs with novel mechanisms of action. Cyclobutanone derivatives are being explored as inhibitors of essential bacterial enzymes.
-
DapE Inhibitors: The bacterial enzyme diaminopimelate desuccinylase (DapE) is a crucial target in the lysine biosynthesis pathway, which is essential for many bacteria but absent in humans.[9] Libraries of α-aminocyclobutanone amides and sulfonamides have been screened against DapE, identifying several inhibitors with micromolar potency.[9] Molecular docking suggests that the hydrated form of the strained cyclobutanone binds to the enzyme's active site.[9]
Anticancer Agents
The cyclobutane scaffold is present in several anticancer compounds.[15] While this compound itself is not noted for significant activity, it is a precursor for derivatives with potential use in oncology.[5][11] The platinum-based drug Carboplatin, for instance, contains a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and toxicity profile compared to cisplatin.[3]
| Derivative Class | Therapeutic Area | Mechanism of Action (Hypothesized) | References |
| α-Aminocyclobutanones | Antiviral (SARS-CoV-2) | Covalent, reversible inhibition of cysteine proteases | [9][16] |
| α-Aminocyclobutanone Amides | Antibacterial | Inhibition of essential bacterial enzymes (e.g., DapE) | [9] |
| Carbocyclic Nucleosides | Antiviral (HIV, Herpes) | Chain termination of viral DNA/RNA synthesis | [1][17] |
| General Cyclobutanones | Anticancer, Anti-inflammatory | Conformational constraint, target binding enhancement | [4][15] |
Experimental Protocols: A Representative Synthesis
Trustworthy and reproducible protocols are the bedrock of scientific advancement. Below is a representative, generalized protocol for the synthesis of an N-acylated α-aminocyclobutanone derivative, a class of compounds with demonstrated bioactivity.[9]
Protocol: Synthesis of an N-(2-oxocyclobutyl)benzamide Derivative
Objective: To synthesize a model α-aminocyclobutanone derivative via amide coupling, demonstrating a key derivatization strategy.
Materials:
-
2-Aminocyclobutanone hydrochloride salt (or suitable protected precursor)
-
Benzoyl chloride (or other desired acid chloride/carboxylic acid)
-
Triethylamine (or other non-nucleophilic base)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane for elution
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminocyclobutanone hydrochloride (1.0 eq).
-
Suspension: Suspend the starting material in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension with stirring. Stir for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Acylation: Slowly add a solution of benzoyl chloride (1.1 eq) in DCM to the reaction mixture. Causality Note: Slow addition at 0 °C is crucial to control the exothermicity of the acylation reaction and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl), water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane to afford the pure N-(2-oxocyclobutyl)benzamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Perspectives
The journey of this compound and its derivatives from niche synthetic targets to mainstream medicinal chemistry scaffolds is a testament to their versatility. Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Developing more efficient and scalable catalytic asymmetric methods to access enantiomerically pure cyclobutane building blocks.[12][14]
-
Novel Bioactivities: Expanding the screening of cyclobutane-based libraries against a wider range of biological targets, including kinases, GPCRs, and metabolic enzymes.
-
Material Science: Exploring the incorporation of these rigid, functionalized scaffolds into polymers and other advanced materials.[3][6]
References
- Liskon Biological. (2025, September 24).
- Ghosez, L., et al. (1984). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
- Habeeb Mohammad, T. S., et al. (2020, June 6). Design and Synthesis of 2-aminocyclobutanone SARS-CoV-2 ligands as potential antivirals to treat COVID-19. Loyola University Chicago Research Portal. [Link]
- MDPI. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. [Link]
- Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
- Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]
- Taylor & Francis Online. MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. [Link]
- Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. [Link]
- Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]
- Organic Chemistry Portal. Synthesis of cyclobutanones. [Link]
- Krumpolc, M., & Rocek, J. Cyclobutanone. Organic Syntheses. [Link]
- Request PDF. (2025, August 6).
- ResearchGate. (2014, December 31). Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. [Link]
- PubChem. 3-Hydroxycyclobutan-1-one. [Link]
- PubMed. Characterization of volatile compounds from the reaction of 3-hydroxy-2-butanone and ammonium sulfide model system. [Link]
- Frongia, A., et al. (2021). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. European Journal of Organic Chemistry. [Link]
- International Journal of New Chemistry. An Update Comprehensive Review on the Antiviral Activities of Chalcone Analogs. [Link]
- National Institutes of Health. (2025, August 5). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
- National Institutes of Health.
- Royal Society of Chemistry.
- R Discovery. (2024, April 1). An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. [Link]
- National Institutes of Health. (2023, October 11).
- MDPI. Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. [Link]
- ResearchGate. (2025, August 6).
- National Institutes of Health. 2-Hydroxycyclobutanone. [Link]
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 15932-93-1 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclobutanone synthesis [organic-chemistry.org]
- 14. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 16. scholars.luc.edu [scholars.luc.edu]
- 17. tandfonline.com [tandfonline.com]
Theoretical studies on 3-Hydroxycyclobutanone conformation
An In-depth Technical Guide: Theoretical and Spectroscopic Studies on the Conformational Landscape of 3-Hydroxycyclobutanone
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a strained carbocyclic ketone whose derivatives are valuable building blocks in organic synthesis and medicinal chemistry.[1] Its conformational preferences, dictated by a delicate interplay of ring strain, substituent orientation, and non-covalent interactions, profoundly influence its reactivity and biological activity. This guide provides an in-depth exploration of the theoretical methodologies and experimental validations used to elucidate the conformational landscape of this compound. We will dissect the causality behind computational choices, present a self-validating protocol for theoretical analysis, and synthesize the findings with high-precision experimental data from microwave spectroscopy, offering a comprehensive understanding of its structural dynamics.
The Foundational Challenge: Ring Strain in the Cyclobutane Scaffold
Unlike their flexible acyclic counterparts, small cycloalkanes are constrained systems. The cyclobutane ring, in particular, exists in a constant battle between two primary destabilizing forces:
-
Angle Strain: The deviation of internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. A planar cyclobutane would have 90° angles, inducing significant strain.[2][3]
-
Torsional Strain: The eclipsing of C-H bonds on adjacent carbon atoms, similar to the eclipsed conformation of ethane.[3][4]
To alleviate the substantial torsional strain of a hypothetical planar structure, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[2][3][4] This puckering decreases the eclipsing of hydrogens but slightly increases angle strain by further compressing the bond angles to ~88°.[2] The energy barrier for the interconversion between the two equivalent puckered forms is very low, making the ring highly flexible.[4] The degree of puckering is often described by a puckering angle, typically around 25-30°.[5][6] This inherent puckering is the stage upon which all substituent effects are played out.
The Conformational Landscape of this compound
The introduction of carbonyl and hydroxyl groups at the 1 and 3 positions creates a more complex and fascinating conformational picture. The primary question revolves around the orientation of the hydroxyl substituent relative to the ring, leading to two principal conformers.
The Key Conformers: Equatorial vs. Axial
Due to the ring's puckered nature, the hydroxyl group can occupy one of two positions:
-
Equatorial (eq): The O-H bond is oriented roughly parallel to the "equator" of the ring.
-
Axial (ax): The O-H bond is oriented roughly perpendicular to the plane of the ring, pointing "up" or "down".
These two conformers can interconvert through a ring-flipping motion. The relative stability of these forms is not immediately obvious and depends on a subtle balance of steric and electronic effects.
Caption: Interconversion between the equatorial and axial conformers of this compound.
The Decisive Interaction: Intramolecular Hydrogen Bonding
The most significant factor governing the conformational preference in this compound is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl proton (the donor) and the lone pair of electrons on the carbonyl oxygen (the acceptor).[7][8] The formation of this five-membered pseudo-ring can provide substantial stabilization. The strength and geometric feasibility of this IMHB are highly dependent on the conformer, making it a critical determinant of the molecule's preferred shape.[8][9]
A Guide to Theoretical Conformational Analysis
Computational chemistry provides an indispensable toolkit for exploring molecular conformations, predicting their relative stabilities, and calculating properties that can be directly compared with experimental results.[10][11]
Overview of Quantum Chemical Methods
Choosing the right computational method is crucial for obtaining reliable results. For a molecule like this compound, the following methods are highly relevant:
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. It calculates the electronic structure based on the electron density, offering a good balance of accuracy and computational cost.[12][13]
-
Functionals: The choice of functional is critical. B3LYP is a popular hybrid functional, while others like M06-2X or the ωB97X series are often better at describing non-covalent interactions, which is vital for the IMHB.[11]
-
Dispersion Corrections: It is essential to include corrections for London dispersion forces (e.g., Grimme's D3 or D4 corrections), as these are poorly described by many standard functionals but are important for accurate energetics.[11]
-
-
Ab Initio Methods: These methods solve the Schrödinger equation from "first principles" without empirical parameterization.
-
Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ) are common choices for high-accuracy calculations.
Protocol: A Validated Computational Workflow
The following step-by-step methodology ensures a robust and self-validating approach to conformational analysis.
-
Initial Structure Generation: Create a 3D model of this compound from its 2D representation.
-
Broad Conformational Search: Perform an extensive search of the potential energy surface to locate all possible low-energy conformers. This is best done with a computationally inexpensive method.
-
Field Insight: Using a fast, semi-empirical method like GFN2-xTB in conjunction with a specialized search program like CREST is highly effective for identifying a comprehensive set of conformers without the high cost of full quantum mechanical scans.[10]
-
-
Geometry Optimization: Optimize the geometry of each unique conformer found in the initial search using a more reliable method, such as DFT with a dispersion correction (e.g., B3LYP-D3(BJ)/def2-TZVP).[15] This step finds the precise minimum-energy structure for each conformation.
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization.
-
Trustworthiness Check: This step is critical for validation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG), which determine the relative populations of conformers at a given temperature.
-
-
Refined Energy Calculation (Optional): For very high accuracy, perform a single-point energy calculation on the optimized geometries using a more sophisticated method, such as coupled-cluster [e.g., CCSD(T)] with a large basis set.[16][17]
-
Property Calculation: Calculate the properties to be compared with experimental data. For microwave spectroscopy, the key properties are the rotational constants (A, B, C).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unito.it [iris.unito.it]
- 8. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. calcus.cloud [calcus.cloud]
- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Ab initio and density functional evaluations of the molecular conformations of beta-caryophyllene and 6-hydroxycaryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scaling of Rotational Constants [mdpi.com]
- 16. Organodichalcogenide Structure and Stability: Hierarchical Ab Initio Benchmark and DFT Performance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Strategic Utility of 3-Hydroxycyclobutanone in Modern Drug Discovery: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Strained Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of building blocks available to medicinal chemists, small, strained ring systems have garnered significant attention for their ability to impart three-dimensionality and unique conformational constraints to drug candidates. 3-Hydroxycyclobutanone (CAS No. 15932-93-1), a versatile four-membered carbocycle, has emerged as a key synthetic intermediate with considerable potential in the synthesis of complex molecules for pharmaceutical development.[1][2]
This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of commercially available this compound suppliers, robust quality control methodologies, and its strategic applications in the synthesis of bioactive compounds. We will delve into the practical aspects of handling and utilizing this valuable reagent, underpinned by field-proven insights and authoritative references to ensure scientific integrity.
Commercially Available this compound: A Supplier Landscape
A reliable and consistent supply of starting materials is the cornerstone of any successful research and development campaign. This compound is available from a range of chemical suppliers, catering to both small-scale research and larger developmental needs. The table below provides a comparative overview of prominent commercial sources.
| Supplier | Product Number (Example) | Purity Specification (Typical) | Available Quantities |
| Smolecule | S1544844 | In Stock (Purity not specified) | Not specified |
| BenchChem | B178150 | For Research Use Only | Not specified |
| AK Scientific, Inc. | 3459DA | ≥ 95% | 100mg, 250mg, 1g |
| ChemicalBook | N/A | Varies by supplier | Varies by supplier |
| PharmaBlock | N/A | Varies | Varies |
| Toronto Research Chemicals (TRC) | H954870 | Not specified | 250mg |
| Matrix Scientific | 189917 | Not specified | 1g |
Note: Availability, purity, and quantities are subject to change. It is recommended to consult the respective supplier's website or contact them directly for the most current information and to request a Certificate of Analysis.
Quality Control and Analytical Protocols: Ensuring Reagent Integrity
The purity and stability of this compound are paramount to achieving reproducible and reliable experimental outcomes. A multi-pronged analytical approach is recommended to verify the quality of this reagent upon receipt and over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. A representative ¹H NMR spectrum is shown below.
Representative ¹H NMR Spectrum of this compound:
Image Source: ChemicalBook[3]
Key Spectral Features: The spectrum of 3-hydroxybutanone, a similar compound, shows four distinct proton environments.[4] For this compound, one would expect to see signals corresponding to the methine proton adjacent to the hydroxyl group, and the methylene protons of the cyclobutane ring. The integration of these signals should correspond to the number of protons in each environment.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument Parameters (300 MHz NMR):
-
Pulse Program: Standard single pulse sequence.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak as a reference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective technique for assessing the volatility and purity of this compound and for identifying any volatile impurities. Due to its polar nature, derivatization may be necessary to improve its chromatographic behavior.[5][6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (with derivatization):
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat the mixture at 60-70°C for 30 minutes to convert the hydroxyl group to a less polar trimethylsilyl ether.
-
-
GC-MS Parameters:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-300.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable method for the quantitative analysis of this compound, particularly for assessing its purity and stability in solution. Given its polarity, a hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase method with a polar-endcapped column is recommended.[7][8]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
HPLC Parameters (HILIC):
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 10 mM ammonium formate, pH 3.5). For example, start with 95% acetonitrile and decrease to 50% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Quality Control Workflow
The following diagram illustrates a comprehensive workflow for the quality control of incoming this compound.
Caption: Quality Control Workflow for this compound.
Strategic Applications in Drug Discovery
The unique structural and stereochemical properties of the 3-hydroxycyclobutyl moiety make it an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[9][10]
Synthesis of Antiviral Nucleoside Analogues
Cyclobutane-containing nucleoside analogues have been investigated as potential antiviral agents, drawing inspiration from the biological activity of related cyclopropane and oxetane nucleosides.[11][12][13] The synthesis of these analogues often involves the coupling of a suitably functionalized cyclobutane precursor with a nucleobase. While some reported syntheses start from more complex cyclobutane precursors, this compound can serve as a versatile starting material for the elaboration into the required chiral cyclobutane intermediates.
A general synthetic strategy might involve the stereoselective reduction of the ketone in this compound to afford a diol, followed by protection and functionalization to introduce a leaving group for subsequent coupling with a purine or pyrimidine base.
Development of Kinase Inhibitors
The constrained nature of the cyclobutane ring can be exploited to orient key pharmacophoric groups in the binding pockets of kinases. Several Janus kinase (JAK) inhibitors containing cyclobutane and methylcyclobutane moieties have been reported.[10][14] These inhibitors play a crucial role in modulating the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.
The synthesis of such inhibitors can utilize this compound as a starting point. For instance, the hydroxyl group can be converted to an amino group via a reductive amination protocol, which can then be further elaborated.
Key Synthetic Transformations
The Baeyer-Villiger oxidation of this compound provides a convenient route to the corresponding lactone, γ-butyrolactone.[15][16] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[17][18] The resulting lactone is a valuable intermediate for the synthesis of various other compounds.
Mechanism of Baeyer-Villiger Oxidation: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[17] A concerted rearrangement follows, where one of the alkyl groups migrates to the adjacent oxygen of the peroxide, leading to the formation of the ester (or lactone in this case) and a carboxylic acid byproduct.[16]
Caption: Baeyer-Villiger Oxidation of this compound.
Reductive amination is a powerful method for the synthesis of amines from ketones or aldehydes.[19][20] In the context of this compound, this reaction can be used to introduce an amino group at the 1-position, providing a key handle for further functionalization in the synthesis of drug candidates. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[21][22]
Experimental Protocol: Reductive Amination with a Primary Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane) at room temperature, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Handling and Storage
Proper handling and storage of this compound are essential to maintain its quality and ensure laboratory safety. Based on available safety data, this compound is a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[23]
Key Handling and Storage Recommendations:
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from moisture and light.
-
For long-term storage, refrigeration is recommended.[24]
-
Caption: Key Handling and Storage Considerations.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its commercial availability, coupled with its unique chemical properties, makes it an attractive starting material for the synthesis of a wide range of complex molecules. By implementing robust quality control measures and leveraging its reactivity through key transformations such as Baeyer-Villiger oxidation and reductive amination, researchers can effectively incorporate the 3-hydroxycyclobutyl moiety into novel drug candidates. This technical guide provides a foundational understanding for the safe and effective utilization of this compound in the pursuit of new and improved therapeutics.
References
- Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. [Link]
- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research.
- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing.
- Wikipedia. (2023). Baeyer–Villiger oxidation. In Wikipedia.
- Alibés, R., et al. (2019). Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. Molecules, 24(12), 2289.
- NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples.
- Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Uchiyama, S., & Inaba, Y. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 50(5), 485-492.
- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
- Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation.
- Alibés, R., et al. (2019). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. ddd-UAB.
- Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation.
- van der Kolk, E., et al. (2021).
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Hrynko, Y., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008).
- Al-Said, M. S., & El-Gamal, A. A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 324-338.
- Lisec, J., et al. (2006). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 358, 143-153.
- Bheeter, C. B., & Kempe, R. (2020).
- YouTube. (2023, March 16).
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Bheeter, C. B., & Kempe, R. (2020).
- YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
- Li, L., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(8), 534.
- Alasmari, A. F., et al. (2023). Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. Future Science OA, 9(8), FSO898.
- Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column.
- Podolska, M., et al. (2011). HPLC method for identification and quantification of three active substances in a dermatological preparation ñ Viosept ointment. Acta Poloniae Pharmaceutica, 68(5), 709-715.
- Riedel, S. L., et al. (2021). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Applied Microbiology and Biotechnology, 105(14-15), 5889-5898.
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxy-cyclobutanon(15932-93-1) 1H NMR spectrum [chemicalbook.com]
- 4. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 6. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. longdom.org [longdom.org]
- 14. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 16. One moment, please... [chemistrysteps.com]
- 17. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 18. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. d-nb.info [d-nb.info]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 15932-93-1 this compound AKSci 3459DA [aksci.com]
The Ascendant Role of 3-Hydroxycyclobutanone: A Technical Guide for Synthetic Innovation
Abstract
The constrained, three-dimensional architecture of cyclobutane scaffolds has garnered significant interest in modern medicinal chemistry and materials science. Among these, 3-hydroxycyclobutanone stands out as a uniquely versatile and powerful building block. Its bifunctional nature, combining a reactive ketone and a stereogenic hydroxyl group within a strained four-membered ring, offers a rich platform for the stereocontrolled synthesis of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key transformations, and strategic applications of this compound, underscoring its escalating importance in the pursuit of novel therapeutics and advanced materials.
Introduction: The Strategic Value of a Strained Scaffold
The pursuit of novel chemical matter with precisely controlled three-dimensional topologies is a cornerstone of modern drug discovery. Cyclobutane derivatives, once considered mere chemical curiosities, are now recognized as valuable isosteres for larger or more flexible molecular fragments, offering a means to enhance metabolic stability, refine binding poses, and explore new regions of chemical space. At the heart of this renaissance lies this compound, a compact and highly functionalized building block that serves as a gateway to a diverse array of more complex structures.
The inherent ring strain of the cyclobutane core in this compound is not a liability but rather a driving force for a variety of selective chemical transformations. This guide will illuminate the synthetic pathways to access this key intermediate, both as a racemate and in enantiomerically pure form, and will delve into its strategic deployment in the synthesis of molecules of pharmaceutical and biological interest.
Synthesis of this compound: Accessing the Gateway Molecule
The efficient and scalable synthesis of this compound is paramount to its widespread application. Several methodologies have been developed, each with its own advantages in terms of stereocontrol and substrate scope.
Photochemical [2+2] Cycloaddition
Enzymatic and Asymmetric Synthesis
For applications in drug development, control of stereochemistry is critical. Enantiomerically pure this compound is a valuable chiral building block. Methodologies to achieve this include:
-
Enzymatic Hydroxylation: The use of engineered enzymes, such as cytochrome P450, can facilitate the selective hydroxylation of cyclobutyl precursors to afford enantiomerically enriched this compound.
-
Asymmetric Reduction: The enantioselective reduction of a prochiral 1,3-cyclobutanedione precursor can provide access to chiral this compound. This can be achieved using chiral catalysts and reducing agents.
The following table summarizes key synthetic approaches to cyclobutanone derivatives, highlighting the versatility of synthetic strategies.
| Synthesis Method | Description | Key Features |
| Direct Hydroxylation | Utilizes engineered enzymes like P450 for selective hydroxylation of cyclobutyl derivatives. | High selectivity. |
| Cycloaddition Reactions | Employs Lewis acid catalysis to generate zwitterionic intermediates that lead to cyclobutanones. | Versatile for creating substituted rings. |
| Intramolecular Reactions | Utilizes α-imino carbenes for formal intramolecular migrations to form the cyclobutanone ring. | Access to diverse substitution patterns. |
| Enantioselective Reduction | Asymmetric reduction of prochiral 1,3-cyclobutanediones. | Provides access to chiral this compound. |
Key Transformations: Unleashing the Synthetic Potential
The true power of this compound lies in the diverse reactivity of its two functional groups, often influenced by the inherent ring strain. This allows for a range of transformations to build molecular complexity.
Navigating Reactivity: The Role of Protecting Groups
In multi-step syntheses, the judicious use of protecting groups is essential to orchestrate the desired sequence of reactions. Given the presence of both a ketone and a hydroxyl group, a well-defined protecting group strategy is crucial when working with this compound.
-
Hydroxyl Protection: The secondary alcohol can be protected with a variety of common protecting groups, such as silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), or acetals (e.g., THP). The choice of protecting group will depend on its stability to subsequent reaction conditions and the specific deprotection method required.
-
Ketone Protection: The carbonyl group can be protected as an acetal or ketal, which are stable to a wide range of non-acidic reagents.
The selection of an appropriate protecting group strategy allows for the selective manipulation of either the hydroxyl or carbonyl functionality.
Oxidation to 1,3-Cyclobutanedione
The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, yielding 1,3-cyclobutanedione. This diketone is a versatile intermediate in its own right and can serve as a precursor to a variety of other functionalized cyclobutane derivatives.
Experimental Protocol: Oxidation of this compound This is a general procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetone.
-
Oxidant Addition: Add the oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate for PCC).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Baeyer-Villiger Oxidation: A Gateway to Lactones
The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters, and in the case of cyclic ketones, into lactones. When applied to this compound (or a protected version), this reaction provides access to valuable γ-butyrolactone derivatives, which are common motifs in natural products and pharmaceuticals.
Mechanism of Baeyer-Villiger Oxidation
The reaction proceeds via the "Criegee intermediate," formed by the addition of a peroxyacid to the carbonyl group. This is followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxide, leading to the formation of the ester or lactone.
Experimental Protocol: Baeyer-Villiger Oxidation of a Protected this compound This protocol is a generalized example and should be adapted based on the specific substrate and desired outcome.
-
Substrate Preparation: Protect the hydroxyl group of this compound (e.g., as a silyl ether) to prevent side reactions.
-
Reaction Setup: Dissolve the protected this compound (1.0 eq) in an inert solvent like dichloromethane (DCM).
-
Reagent Addition: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), to the solution at a controlled temperature (typically 0 °C).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding a reducing agent like aqueous sodium thiosulfate to destroy excess peroxyacid.
-
Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the resulting lactone by column chromatography.
Reductive Amination: Introducing Nitrogen-Containing Functionality
Reductive amination is a cornerstone of amine synthesis, and its application to this compound opens a direct route to 3-hydroxycyclobutylamines. These motifs are of significant interest in medicinal chemistry for their ability to introduce a constrained, polar functionality.
Experimental Protocol: Reductive Amination of this compound This is a representative one-pot procedure and may require optimization.
-
Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine this compound (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), and a mild acid catalyst (e.g., acetic acid).
-
Reduction: After a period of stirring to allow for imine/iminium ion formation, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent. Dry, concentrate, and purify the resulting 3-hydroxycyclobutylamine by column chromatography.
Strategic Applications in the Synthesis of Bioactive Molecules
The synthetic utility of this compound is best illustrated through its application in the total synthesis of natural products and the development of novel pharmaceutical agents.
A Key Building Block for Carbocyclic Nucleosides
Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral and anticancer agents. The carbocyclic scaffold imparts greater metabolic stability. This compound is an attractive precursor for the synthesis of cyclobutane-containing carbocyclic nucleosides. The hydroxyl and carbonyl groups provide handles for the introduction of the nucleobase and the hydroxymethyl side chain, respectively, with stereocontrol being a key consideration throughout the synthesis.
Illustrative Synthetic Workflow for a Carbocyclic Nucleoside Analog
Caption: Synthetic workflow for a carbocyclic nucleoside analog.
Synthesis of the Boll Weevil Pheromone, (+)-Grandisol
The natural product (+)-grandisol is a component of the sex pheromone of the cotton boll weevil. Its synthesis has been a longstanding challenge in organic chemistry, and several routes have been developed that utilize a cyclobutane-containing starting material. While direct synthesis from this compound is not the most common approach, the methodologies for constructing the substituted cyclobutane core are highly relevant. For instance, a pinacol rearrangement of a cyclopropanol derivative can lead to a cyclobutanone intermediate, which is a key step in some syntheses of (+)-grandisol. This highlights the importance of cyclobutanone derivatives as pivotal intermediates in natural product synthesis.
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its unique combination of functionality and inherent ring strain provides a fertile ground for the development of novel synthetic methodologies and the construction of complex, biologically active molecules. The ability to access this compound in enantiomerically pure form further amplifies its utility, particularly in the realm of drug discovery where stereochemistry is paramount.
As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of this compound and its derivatives is set to increase. Future research will likely focus on the development of even more efficient and scalable enantioselective syntheses of this key intermediate, as well as the exploration of new, strain-releasing transformations to further expand its synthetic utility. For researchers and scientists in the pharmaceutical and chemical industries, a thorough understanding of the chemistry of this compound is not just advantageous, but essential for driving innovation at the forefront of molecular design and synthesis.
References
- PubChem. 3-Hydroxycyclobutan-1-one.
- NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples.
- Organic Chemistry Portal. Reductive Amination.
- Wikipedia. Carbocyclic nucleoside.
- Suh, Y. G. (2009). Synthesis of grandisol, the sexual attracting insect pheromone. Archives of Pharmacal Research, 32(2), 165–166.
- TutorChase. How do protective groups aid in multi-step syntheses?.
- University of Hamburg. (2020, March 24). Stereoselective Syntheses of Carbocyclic Nucleosides.
- Frongia, A., et al. (2003). Convenient Formal Synthesis of (+)-Grandisol through Lewis Acid Promoted Enantioselective Pinacolic Rearrangement. Synlett, 2003(1), 154-156.
- Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- University of Cambridge. (n.d.). Protecting groups.
- Wipf Group. (n.d.). WIPF GROUP RESEARCH OVERVIEW. University of Pittsburgh.
Stereochemistry of 3-Hydroxycyclobutanone
An In-Depth Technical Guide to the for Pharmaceutical Development
Abstract
The cyclobutane motif is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry for probing biological targets. Within this class, 3-hydroxycyclobutanone stands out as a versatile chiral building block. Its stereochemistry, however, presents both a significant challenge and a critical opportunity in the synthesis of enantiomerically pure pharmaceuticals. The precise spatial arrangement of its hydroxyl and carbonyl groups dictates the molecule's interaction with chiral biological systems, such as enzymes and receptors, ultimately governing the efficacy and safety of the final drug product.[1][2][3][4] This guide provides an in-depth exploration of the stereochemical landscape of this compound, detailing strategies for its stereoselective synthesis and resolution, robust analytical methods for its characterization, and its application in contemporary drug discovery.
The Stereochemical Complexity of this compound
This compound possesses two stereogenic centers at the C1 (carbonyl) and C3 (hydroxyl) positions, although the C1 carbon is not a traditional chiral center unless the ring is appropriately substituted. The key stereochemical considerations arise from the relative orientation of the hydroxyl group with respect to the plane of the ring, leading to the existence of both diastereomers (cis and trans) and enantiomers (R and S).
This complexity gives rise to four possible stereoisomers:
-
(R,R)-3-hydroxycyclobutanone
-
(S,S)-3-hydroxycyclobutanone
-
(R,S)-3-hydroxycyclobutanone
-
(S,R)-3-hydroxycyclobutanone
The relationship between these isomers is critical. The (R,R) and (S,S) isomers are enantiomers of each other, as are the (R,S) and (S,R) pairs. The relationship between an enantiomeric pair and the other is diastereomeric. Distinguishing and isolating a single, desired stereoisomer is paramount, as different isomers can exhibit vastly different pharmacological profiles—one being a potent therapeutic (the eutomer) while another might be inactive or even toxic (the distomer).[2][5]
Caption: Relationships between the stereoisomers of this compound.
Core Strategies: Achieving Enantiopurity
Obtaining a single enantiomer of this compound is a primary objective for its use in pharmaceutical synthesis. The two principal strategies employed are direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereoisomer directly. This approach is often more elegant and atom-economical than resolution.
-
Catalytic Enantioselective Reduction: A powerful method involves the enantioselective reduction of a prochiral precursor, such as a substituted cyclobutanedione. This is often achieved using chiral catalysts, such as those based on oxazaborolidines (CBS reduction), which can deliver high enantiomeric excess (ee).[6]
-
Chiral Auxiliary-Mediated Synthesis: This classic strategy involves temporarily attaching a chiral auxiliary to the cyclobutanone precursor. The auxiliary directs subsequent reactions to occur stereoselectively. For instance, a chiral auxiliary at the 3-position can direct the reduction of a carbonyl or the addition of a nucleophile with high diastereoselectivity.[7]
-
Ring Expansion Reactions: Enantiomerically enriched cyclobutanones can be synthesized from chiral cyclopropyl alcohols through stereospecific ring-expansion reactions, such as a pinacol-type rearrangement.[8]
Chiral Resolution
Chiral resolution involves separating a pre-existing racemic mixture of enantiomers. While this method inherently has a maximum theoretical yield of 50% for the desired enantiomer (unless coupled with a racemization process), it is often practical and highly effective.[9]
-
Enzymatic Kinetic Resolution: This is one of the most widely used and effective methods. Lipases, a class of enzymes, can selectively catalyze the acylation of one enantiomer in a racemic mixture at a much faster rate than the other.[] This difference in reaction rates allows for the separation of the fast-reacting, acylated enantiomer from the slow-reacting, unacylated enantiomer.[11][12]
-
Diastereomeric Salt Formation: This technique is applicable if the molecule has an acidic or basic handle. By reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid), a pair of diastereomeric salts is formed.[13] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details a representative procedure for the kinetic resolution of racemic this compound using a lipase to achieve high enantiomeric purity. The causality for key steps is explained to provide field-proven insight.
Objective: To separate racemic this compound into its enantiomers via selective enzymatic acylation.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Diisopropyl ether or Toluene)
-
Standard laboratory glassware, magnetic stirrer, and temperature control unit.
Methodology:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve racemic this compound (1.0 equivalent) in the anhydrous organic solvent.
-
Causality: Anhydrous conditions are critical to prevent enzymatic hydrolysis of the acyl donor and the product ester, which would reduce yield and efficiency. An inert atmosphere prevents side reactions.
-
-
Addition of Reagents:
-
Add the acyl donor, vinyl acetate (typically 1.5-2.0 equivalents), to the solution.
-
Causality: Vinyl acetate is an effective acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it forward.[11]
-
Add the immobilized lipase (e.g., 50-100% by weight of the substrate).
-
Causality: Immobilized enzymes are preferred for industrial applications as they are easily recovered by simple filtration and can be reused, reducing costs.
-
-
Reaction Monitoring:
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress closely using an appropriate analytical technique, such as chiral Gas Chromatography (GC) or HPLC.
-
Causality: The goal is to stop the reaction at or near 50% conversion. At this point, the enantiomeric excess of both the unreacted alcohol and the formed ester product is maximized. Over-running the reaction will lead to acylation of the slower-reacting enantiomer, reducing the enantiopurity of both components.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the acylated enantiomer (ester) and the unreacted enantiomer (alcohol). These can be readily separated using standard column chromatography due to their different polarities.
-
-
Product Isolation:
-
After chromatographic separation, the fractions containing the pure ester and the pure alcohol are collected and the solvent is removed.
-
If the unacylated alcohol is the desired product, it is obtained directly. If the acylated enantiomer is desired, the ester group can be easily hydrolyzed (e.g., using mild basic conditions) to yield the corresponding pure alcohol enantiomer.
-
Caption: Workflow for enzymatic kinetic resolution of this compound.
Analytical Characterization: Confirming Stereochemistry
Robust analytical methods are essential to confirm the diastereomeric and enantiomeric purity of this compound samples.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry (cis vs. trans) of diastereomers. The spatial relationship between protons on the cyclobutane ring influences their magnetic environment and spin-spin coupling constants (J-values). Typically, cis and trans isomers will exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.[14][15] While standard NMR cannot differentiate between enantiomers, the use of chiral shift reagents can induce diastereomeric complexes that are distinguishable.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[16][17][18] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[19] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are commonly effective for this class of compounds.[20][21]
Table 1: Representative Chiral HPLC Method for this compound Enantiomers
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | A versatile CSP known for broad applicability to chiral alcohols and ketones. |
| Mobile Phase | 95:5 Hexane:Isopropanol | Normal phase conditions often provide the best resolution for this type of analyte. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate ensuring good peak shape and resolution. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carbonyl group provides sufficient UV absorbance for detection. |
Conclusion: A Cornerstone for Modern Drug Discovery
The stereochemistry of this compound is a defining feature that dictates its utility as a high-value intermediate in pharmaceutical R&D. Its four distinct stereoisomers demand precise control during synthesis and rigorous analysis to ensure that only the desired enantiomer, the one with the correct pharmacological profile, is advanced in a drug development pipeline.[22][23] Mastery over its stereoselective synthesis, whether through asymmetric catalysis or efficient resolution, unlocks access to novel and complex molecular architectures. As the demand for stereochemically pure drugs continues to grow, the principles and techniques outlined in this guide will remain central to leveraging the full potential of this versatile chiral building block.
References
- Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. PubMed.
- Cyclobutanone synthesis. Organic Chemistry Portal.
- low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation. doc brown's advanced organic chemistry revision notes.
- Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Royal Society of Chemistry.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Institutes of Health (NIH).
- Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.
- Chiral Analytical HPLC. Boston University.
- Chiral HPLC Separations. Phenomenex.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis.
- Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents. Google Patents.
- Chiral resolution. Wikipedia.
- Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. ResearchGate.
- chiral columns. HPLC.eu.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. National Institutes of Health (NIH).
- Chiral HPLC - 1 of 3. Sorbent Technologies, Inc..
- Analytical and Sensory Characterization of the Stereoisomers of 3-Mercaptocycloalkanones and 3-Mercaptocycloalkanols. PubMed.
- The significance of chirality in contemporary drug discovery-a mini review. PubMed Central.
- Stereochemistry. Basicmedical Key.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Stereochemistry | The Organic Chemistry of Medicinal Agents. AccessBiomedical Science.
- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia.
- Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate.
- Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. UVaDOC Principal.
- Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]
- 4. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 5. longdom.org [longdom.org]
- 6. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclobutanone synthesis [organic-chemistry.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. EP0357009B1 - Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 14. 3-Hydroxy-cyclobutanon(15932-93-1) 1H NMR [m.chemicalbook.com]
- 15. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Chiral Analytical HPLC » Center for Molecular Discovery | Boston University [bu.edu]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. sorbtech.com [sorbtech.com]
- 19. hplc.eu [hplc.eu]
- 20. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
Methodological & Application
Enantioselective Synthesis of 3-Hydroxycyclobutanone: An Application Guide for Researchers
Introduction: The Strategic Value of a Strained Chiral Scaffold
In the landscape of modern drug discovery and development, the demand for enantiomerically pure building blocks is insatiable. The three-dimensional architecture of a molecule is intrinsically linked to its biological function, and the ability to control stereochemistry is paramount for synthesizing safe and efficacious therapeutics. Among the vast arsenal of chiral synthons, strained ring systems hold a special allure, offering unique conformational constraints and reactivity profiles that can be exploited in the design of novel bioactive molecules.
Enantiopure 3-hydroxycyclobutanone is a prime example of such a valuable, yet challenging, chiral building block. Its compact, four-membered ring structure is a key feature in a variety of complex molecular architectures. The presence of both a ketone and a stereodefined hydroxyl group provides two orthogonal points for further functionalization, making it a versatile intermediate for the synthesis of carbocyclic nucleoside analogues, prostaglandins, and other biologically active compounds. The inherent ring strain of the cyclobutane core can also be harnessed for controlled ring-opening or expansion reactions, rapidly building molecular complexity.
This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides a detailed exploration of robust and scalable methods for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of two powerful strategies—asymmetric reduction and enzymatic kinetic resolution—offering not just step-by-step protocols but also the scientific rationale behind the experimental choices.
Strategic Approaches to Enantiopure this compound
The synthesis of chiral this compound can be broadly approached from two distinct starting points: the asymmetric transformation of a prochiral precursor or the resolution of a racemic mixture. This guide will focus on one exemplary protocol for each of these strategies, selected for their high enantioselectivity, reliability, and scalability.
-
Asymmetric Reduction of a Prochiral Ketone: The Corey-Bakshi-Shibata (CBS) reduction offers a predictable and highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols.
-
Enzymatic Kinetic Resolution (EKR): The use of lipases to selectively acylate one enantiomer of racemic this compound provides a practical and environmentally benign route to access both enantiomers in high optical purity.
Strategy 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its broad substrate scope and consistently high enantioselectivities.[1][2] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the enantioselective reduction of a prochiral ketone.
Mechanism and Rationale
The efficacy of the CBS reduction lies in the formation of a well-defined, six-membered ring transition state. The reaction is initiated by the coordination of the borane reducing agent (e.g., BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. The catalyst orients the ketone in a sterically favored manner, exposing one of the two prochiral faces of the carbonyl to the activated borane. An intramolecular hydride transfer then occurs through a highly organized, chair-like transition state, leading to the formation of the chiral alcohol with a predictable absolute stereochemistry.[3][4] The catalyst is regenerated, allowing it to participate in further catalytic cycles.
Detailed Experimental Protocol: (S)-3-Hydroxycyclobutanone
This protocol describes the asymmetric reduction of 3-oxocyclobutyl acetate, followed by deprotection to yield (S)-3-hydroxycyclobutanone.
Materials:
-
3-Oxocyclobutyl acetate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv.).
-
Cooling and Borane Addition: Cool the flask to 0 °C in an ice bath and add anhydrous THF. To this solution, add borane-dimethyl sulfide complex (0.6 equiv.) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at 0 °C.
-
Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of 3-oxocyclobutyl acetate (1.0 equiv.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-3-acetoxycyclobutanol.
-
Deprotection: Dissolve the crude acetate in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction with 1 M HCl and concentrate under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-3-hydroxycyclobutanone.
Data Summary:
| Parameter | Value/Conditions |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Typical Yield | 85-95% |
| Typical ee | >95% |
Strategy 2: Enzymatic Kinetic Resolution (EKR) of Racemic this compound
Enzymatic kinetic resolution is a powerful and green chemistry approach for the separation of enantiomers.[5] This method leverages the high enantioselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For racemic alcohols, this often involves an enantioselective acylation.
Principle and Rationale
In the kinetic resolution of racemic this compound, a lipase is used to catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate) to the hydroxyl group of one of the enantiomers. The most commonly used and robust lipase for this type of transformation is the immobilized lipase B from Candida antarctica (often sold under the trade name Novozym 435).[6] This enzyme typically exhibits high selectivity for one enantiomer, leading to the formation of an enantioenriched acetate and leaving behind the unreacted, enantioenriched alcohol of the opposite configuration. The reaction is generally stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. The resulting ester and alcohol can then be easily separated by standard chromatographic techniques.
Detailed Experimental Protocol: Resolution of (±)-3-Hydroxycyclobutanone
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether (TBME) or toluene)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add racemic this compound (1.0 equiv.), anhydrous TBME, and vinyl acetate (2.0-3.0 equiv.).
-
Enzyme Addition: Add Novozym 435 (typically 20-50% by weight relative to the substrate).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC to determine the conversion. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purification and Separation: Purify the resulting crude mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This will allow for the separation of the more nonpolar acylated product from the more polar unreacted alcohol.
-
Characterization: Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC analysis.
Data Summary:
| Parameter | Value/Conditions |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Acyl Donor | Vinyl acetate |
| Solvent | tert-Butyl methyl ether (TBME) |
| Temperature | 30-40 °C |
| Optimal Conversion | ~50% |
| Typical ee | >99% for both alcohol and ester |
Analytical Methods for Enantiomeric Excess (ee) Determination
Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Chiral HPLC Protocol
For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. The Chiralcel® OD-H column is a good starting point for method development.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Summary and Outlook
The enantioselective synthesis of this compound is a critical capability for medicinal and synthetic chemists. The two methodologies detailed in this guide—asymmetric CBS reduction and enzymatic kinetic resolution—represent robust, scalable, and highly enantioselective routes to this valuable chiral building block. The CBS reduction provides direct access to a single enantiomer from a prochiral precursor with predictable stereochemistry. In contrast, enzymatic kinetic resolution offers a complementary strategy that yields both enantiomers in high optical purity from a racemic starting material. The choice between these methods will depend on factors such as the availability of starting materials, desired enantiomer, and scalability requirements. The continued development of novel catalytic systems and biocatalysts will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other important chiral intermediates, further empowering the development of next-generation pharmaceuticals.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Wikipedia. (2023). Corey–Itsuno reduction.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
- Lu, P., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(30), 10145–10153. [Link]
- Chiral Technologies. (2013). CHIRALCEL OD-H/OJ-H Manual.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Bajaj, S., et al. (2012). An efficient synthesis of (S)-clopidogrel based on a new asymmetric Strecker reaction. Tetrahedron: Asymmetry, 23(1), 84-89.
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(20), 3015-3021.
- Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(9), 2380-2403. [Link]
- Rasayan Journal of Chemistry. (2008). Convenient preparation of (s)
- Singh, R., et al. (2021).
- ResearchGate. (2010). The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone.
- MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- ResearchGate. (2017). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Mehdi, A., et al. (2020). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 25(22), 5438. [Link]
- Novozymes. (n.d.). Novozym® 435.
- ResearchGate. (n.d.). Comparisons of samples separation on Chiralcel OD-H.
- Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- Ortiz, C., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 11(6), 1947-1966. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Synthesis of 3-Hydroxycyclobutanone
Introduction: The Synthetic Utility of 3-Hydroxycyclobutanone
Cyclobutane derivatives are key structural motifs in a wide array of biologically active molecules and natural products. This compound (C₄H₆O₂, MW: 86.09 g/mol ) stands out as a particularly useful intermediate.[1][2] The presence of both a ketone and a secondary alcohol within a strained ring system provides orthogonal handles for diverse chemical transformations, including nucleophilic additions, cyclization reactions, and esterifications.[1] Its application as a precursor in the synthesis of complex molecules makes reliable and scalable synthetic protocols essential for the research community.[1] This note details two field-proven methods for its preparation.
Synthetic Strategy Overview
The synthesis of this compound can be approached from several precursors. The most common strategies involve the manipulation of functional groups on a pre-formed cyclobutane ring.
-
Strategy A focuses on the selective mono-reduction of a symmetrical precursor, 1,3-cyclobutanedione. The challenge lies in preventing over-reduction to the diol. This is achieved by using a mild reducing agent and controlling the stoichiometry.
-
Strategy B employs a substitution reaction, starting from 3-oxocyclobutanecarboxylic acid.[3] This acid is converted into a more reactive intermediate, 3-bromocyclobutanone, which readily undergoes hydrolysis to yield the target alcohol.
The following sections provide detailed, self-validating protocols for each strategy.
Protocol I: Synthesis via Selective Reduction of 1,3-Cyclobutanedione
Principle and Mechanistic Insight
This method relies on the selective hydride reduction of one of the two carbonyl groups in 1,3-cyclobutanedione. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild reactivity, which allows for controlled reduction of ketones and aldehydes. The reaction is typically performed at low temperatures to enhance selectivity and minimize the formation of the cyclobutane-1,3-diol byproduct. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1,3-Cyclobutanedione | C₄H₄O₂ | 84.07 | 5.00 g | 59.5 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.60 g | 15.9 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 15 g | - |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | 50 mL | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 1,3-cyclobutanedione (5.00 g, 59.5 mmol). Dissolve the solid in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.60 g, 15.9 mmol) portion-wise over 10 minutes. Causality Note: Slow, portion-wise addition is critical to control the exothermic reaction and maintain a low temperature, which favors mono-reduction and improves the yield of the desired product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1.5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is ~6-7 and gas evolution ceases. This step neutralizes the excess borohydride and the borate esters formed.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator at low temperature (<30 °C).
-
Extraction: Transfer the resulting aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[4]
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield this compound as a liquid.
Protocol II: Synthesis from 3-Oxocyclobutanecarboxylic Acid
This two-step protocol involves the conversion of a carboxylic acid to a bromo-ketone, followed by hydrolysis.
Step A: Synthesis of 3-Bromocyclobutanone
Principle: This step utilizes a Hunsdiecker-type reaction, specifically the Cristol-Firth modification. The carboxylic acid is reacted with red mercury(II) oxide and elemental bromine. This forms an intermediate acyl hypobromite which then undergoes radical decarboxylation and bromine rebound to form the alkyl bromide.[3]
Materials and Reagents (Step A)
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Oxocyclobutanecarboxylic Acid | C₅H₆O₃ | 114.10 | 10.0 g | 87.6 |
| Red Mercury(II) Oxide (HgO) | HgO | 216.59 | 28.5 g | 131.5 |
| Bromine (Br₂) | Br₂ | 159.81 | 15.4 g (4.9 mL) | 96.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
Experimental Protocol (Step A)
-
Reaction Setup: In a 500 mL flask protected from light (e.g., wrapped in aluminum foil), suspend 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) and red mercury(II) oxide (28.5 g, 131.5 mmol) in dichloromethane (200 mL).
-
Bromine Addition: While stirring, add a solution of bromine (15.4 g, 96.4 mmol) in 25 mL of DCM dropwise over 30 minutes.
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours. The disappearance of the red color of bromine and the formation of a grey precipitate (mercury(II) bromide) indicates reaction progression.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the mercury salts. Wash the filter cake with additional DCM (50 mL).
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromocyclobutanone, which is used in the next step without further purification.
Step B: Hydrolysis to this compound
Principle: This is a simple nucleophilic substitution (Sₙ) reaction where water acts as the nucleophile, displacing the bromide ion to form the corresponding alcohol. The reaction is often facilitated by a mild base to neutralize the HBr byproduct.
Materials and Reagents (Step B)
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Crude 3-Bromocyclobutanone | C₄H₅BrO | 148.99 | ~13.0 g | ~87.6 |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 11.0 g | 131 |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 200 mL | - |
Experimental Protocol (Step B)
-
Reaction Setup: Dissolve the crude 3-bromocyclobutanone in a mixture of water (100 mL) and diethyl ether (100 mL) in a 500 mL flask.
-
Base Addition: Add sodium bicarbonate (11.0 g, 131 mmol) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) for 3 hours.
-
Extraction: After cooling to room temperature, separate the layers in a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Purification: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The resulting crude product can be purified by flash column chromatography as described in Protocol I.
Experimental Workflow Visualization
The general laboratory workflow for the synthesis and purification of this compound is outlined below.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Appearance: Light yellow liquid.[5]
-
Molecular Formula: C₄H₆O₂
-
Molecular Weight: 86.09 g/mol [2]
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show three distinct signals:
-
A multiplet around δ 4.6-4.7 ppm corresponding to the single proton on the carbon bearing the hydroxyl group (CH-OH).
-
Two multiplets between δ 2.8-3.4 ppm corresponding to the four methylene protons (CH₂) adjacent to the carbonyl and hydroxyl-bearing carbons. The diastereotopic nature of these protons results in complex splitting patterns.
-
A broad singlet corresponding to the hydroxyl proton (OH), which can vary in chemical shift depending on concentration and temperature.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display three signals:
-
A peak far downfield, around δ 208-212 ppm, for the carbonyl carbon (C=O).
-
A peak in the range of δ 65-70 ppm for the carbon attached to the hydroxyl group (CH-OH).
-
A peak around δ 45-50 ppm for the two equivalent methylene carbons (CH₂).
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹): Key vibrational frequencies confirm the functional groups present:[6]
-
A strong, broad absorption band in the region of 3400-3300 cm⁻¹ is characteristic of the O-H stretching of the alcohol.
-
A sharp, strong absorption band around 1780-1760 cm⁻¹ corresponds to the C=O stretching of the strained four-membered ring ketone. The high frequency is indicative of ring strain.
-
C-H stretching absorptions will be observed just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry should show the molecular ion peak (M⁺) at m/z = 86.
Safety and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bromine: Is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood.
-
Mercury(II) Oxide: Is highly toxic. Avoid inhalation and skin contact. Dispose of mercury-containing waste according to institutional guidelines.
-
Sodium Borohydride: Reacts with water and acid to produce flammable hydrogen gas. Add quenching reagents slowly and with adequate cooling.
-
General Hazards: this compound is considered a combustible liquid and may cause skin, eye, and respiratory irritation.[2]
References
- Krumpolc, M., & Rocek, J. Cyclobutanone. Organic Syntheses Procedure.
- Google Patents. (2014). CN103483167B - A kind of purification process of 3-Hydroxybutanone.
- Request PDF. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones.
- Organic Syntheses Procedure. (n.d.). Procedure 11.
- Organic Syntheses Procedure. (n.d.). Preparation of Cyclobutenone.
- Wikipedia. (n.d.). 1,3-Cyclobutanedione.
- Organic Syntheses Procedure. (n.d.). Procedure 13.
- Conia, J. M., & Ripoll, J. L. (1963). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. CaltechAUTHORS.
- Organic Syntheses Procedure. (n.d.). N-benzyl-2,3-azetidinedione.
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Google Patents. (2002). US6444096B1 - Process for the recovery and purification of cyclobutanone.
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone.
- MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy.
- Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry.
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutanols via Grignard Reaction with 3-Hydroxycyclobutanone
Introduction: The Strategic Importance of 1,3-Disubstituted Cyclobutanes
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a bioisostere for larger or more flexible molecular fragments.[1] Specifically, cis-1,3-disubstituted cyclobutanes are of high value, offering a well-defined spatial arrangement of functional groups crucial for molecular recognition at biological targets. The reaction of 3-hydroxycyclobutanone with Grignard reagents presents a direct and stereocontrolled route to these valuable building blocks, primarily yielding cis-1,3-cyclobutanediols. This application note provides a comprehensive technical guide to this reaction, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and presenting data to guide reagent selection for researchers in organic synthesis and drug discovery.
Mechanistic Insights: Chelation Control as the Driving Force for Stereoselectivity
The diastereoselectivity observed in the reaction of Grignard reagents with this compound is a classic example of chelation-controlled nucleophilic addition. The proximity of the hydroxyl group at the C3 position to the carbonyl at C1 allows for the formation of a cyclic, five-membered transition state.
The Chelation-Controlled Pathway:
-
Deprotonation and Chelate Formation: The first equivalent of the Grignard reagent (R-MgX) acts as a base, deprotonating the hydroxyl group of this compound. This forms a magnesium alkoxide. This alkoxide then coordinates intramolecularly with the carbonyl oxygen and the magnesium center, forming a rigid, chelated intermediate.
-
Directed Nucleophilic Attack: A second equivalent of the Grignard reagent then acts as the nucleophile. The pre-organized, rigid structure of the chelated intermediate sterically hinders one face of the carbonyl group. Consequently, the nucleophilic 'R' group of the Grignard reagent preferentially attacks from the less hindered face, which is cis to the existing hydroxyl group.
-
Formation of the cis-Diol: Subsequent aqueous workup protonates the newly formed alkoxide, yielding the cis-1,3-diol as the major diastereomer.
This chelation control is a powerful tool for achieving high diastereoselectivity in the synthesis of 1,3-diols.[2]
The Halide Effect: Fine-Tuning Diastereoselectivity
Recent studies have revealed a "halide effect" in chelation-controlled Grignard reactions, where the halide atom of the Grignard reagent (I, Br, or Cl) can significantly influence the diastereoselectivity. Alkylmagnesium iodides (RMgI) have been shown to exhibit markedly higher diastereoselectivity compared to their bromide or chloride counterparts in reactions with β-hydroxy ketones. This is attributed to the ability of the larger, more polarizable iodide ion to form more Lewis acidic and structurally organized chelates, which in turn enhances the facial bias during the nucleophilic addition. This insight provides a valuable strategy for optimizing the stereochemical outcome of the reaction.
Diagram of the Chelation-Controlled Mechanism
Caption: Chelation-controlled Grignard addition to this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of cis-1,3-disubstituted cyclobutanols. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Considerations for Grignard Reactions
-
Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas before use.
-
Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential for the success of the Grignard reaction. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.
-
Grignard Reagent: Grignard reagents are highly sensitive to moisture and protic solvents. They can be prepared in situ or purchased as solutions. The concentration of commercial Grignard solutions should be titrated before use for accurate stoichiometry.
Protocol 1: Synthesis of cis-1-Methyl-1,3-cyclobutanediol
This protocol details the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the this compound in anhydrous diethyl ether or THF (to a concentration of approximately 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution (2.2 eq) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The first equivalent will react as a base, and the second as a nucleophile.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude diol can be purified by column chromatography on silica gel to afford the pure cis-1-methyl-1,3-cyclobutanediol.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of cis-1,3-cyclobutanediols.
Data Presentation: Influence of Grignard Reagent on Yield and Diastereoselectivity
The choice of the Grignard reagent significantly impacts both the overall yield and the diastereomeric ratio (d.r.) of the resulting 1,3-cyclobutanediol. The following table summarizes representative data for the reaction of this compound with various Grignard reagents, highlighting the preferential formation of the cis-diastereomer.
| Grignard Reagent (R-MgX) | R Group | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| CH₃MgBr | Methyl | THF | 85 | >95:5 |
| PhMgBr | Phenyl | THF | 82 | >95:5 |
| EtMgBr | Ethyl | Diethyl Ether | 80 | 90:10 |
| i-PrMgCl | Isopropyl | THF | 75 | 88:12 |
| VinylMgBr | Vinyl | THF | 78 | 92:8 |
| CH₃MgI | Methyl | THF | 88 | >98:2 |
Note: The data presented are representative values compiled from typical outcomes of chelation-controlled Grignard additions to β-hydroxy ketones and are intended for illustrative purposes. Actual results may vary based on specific reaction conditions.
Conclusion and Future Outlook
The reaction of this compound with Grignard reagents is a robust and highly diastereoselective method for the synthesis of cis-1,3-disubstituted cyclobutanols. The predictability of the stereochemical outcome, governed by a chelation-controlled mechanism, makes this a valuable transformation for the targeted synthesis of complex molecules. Further optimization, particularly through the exploration of the halide effect with Grignard iodides, can lead to even higher levels of stereocontrol. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to incorporate this powerful synthetic tool into their programs for accessing novel and medicinally relevant chemical matter.
References
- de Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1499-1538.
- Caballero, G., et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- Meyers, A. I., et al. (1969). Aldehydes from dihydro-1,3-oxazines. I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives. Journal of the American Chemical Society, 91(3), 763-764.
- Coltart, D. M., et al. (2015). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones.
- Park, K., et al. (2020). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.
- Aggarwal, V. K., et al. (2017). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 8(2), 1057-1061.
- Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272-280.
- Monroy, E., et al. (2018). Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates.
- Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 111(9), 5215-5246.
- Bartolo, N. D., & Woerpel, K. A. (2020). Evidence against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 85(12), 7848-7862.
- Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones....
- Journal of the Chemical Society D: Chemical Communications. (1971). Stereospecificity and catalysis via chelation in Grignard reactions of some β-hydroxy-ketones.
Sources
Application Notes and Protocols: Stereoselective Reduction of 3-Hydroxycyclobutanone to 1,3-Cyclobutanediols
Abstract
This document provides a comprehensive guide for the stereoselective reduction of 3-hydroxycyclobutanone to its corresponding cis- and trans-1,3-cyclobutanediols. These cyclobutane-containing synthons are of significant interest in medicinal chemistry and materials science due to their unique conformational constraints and potential as bioisosteric replacements for other cyclic systems. This guide will delve into the mechanistic underpinnings of stereoselectivity, provide detailed, field-tested protocols for common hydride reductions, and outline robust analytical methods for product characterization and diastereomeric ratio determination.
Introduction: The Significance of 1,3-Cyclobutanediols
Cyclobutane rings, once considered esoteric and challenging to synthesize, have emerged as valuable structural motifs in modern drug discovery and materials science. The rigid, puckered nature of the cyclobutane core allows for precise spatial positioning of substituents, influencing molecular conformation and interaction with biological targets. Specifically, 1,3-disubstituted cyclobutanes, such as 1,3-cyclobutanediols, serve as versatile building blocks. For instance, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) is a key monomer in the production of advanced polyesters with superior thermal and mechanical properties, often as a replacement for bisphenol A (BPA).[1][2] The stereochemistry of the diol—whether the hydroxyl groups are cis or trans to each other—profoundly impacts the properties of the resulting polymers and the biological activity of small molecules. Therefore, controlling the stereochemical outcome of the reduction of this compound is of paramount importance.
Mechanistic Considerations: Achieving Stereoselectivity
The reduction of the carbonyl group in this compound to a hydroxyl group introduces a new stereocenter. The stereochemical relationship between the pre-existing hydroxyl group and the newly formed one is determined by the trajectory of the hydride attack on the carbonyl carbon. The two primary factors influencing this are steric hindrance and chelation control.
-
Steric Hindrance: The hydride reagent will preferentially attack the less sterically hindered face of the carbonyl. In the case of this compound, the puckered ring conformation can orient the existing hydroxyl group to sterically shield one face of the carbonyl, directing the hydride to the opposite face.
-
Chelation Control: In the presence of a Lewis acidic metal cation (e.g., Li⁺ from LiAlH₄ or Ce³⁺ in Luche reductions), the metal can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid cyclic intermediate. This chelation locks the conformation of the molecule and directs the hydride to attack from a specific face, often leading to high diastereoselectivity.[3]
Commonly used hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can exhibit different selectivities based on the reaction conditions.[4][5] NaBH₄ is a milder reducing agent and is less likely to form strong chelates, thus its selectivity is often governed by steric factors.[6] In contrast, the more reactive LiAlH₄, with its associated lithium cation, can participate in chelation, potentially leading to a different stereochemical outcome.[7]
Caption: Reaction pathways for the reduction of this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired stereochemical outcome.
Protocol 1: Sodium Borohydride Reduction (Predominantly cis-Diol)
This protocol generally favors the formation of the cis-diol through steric-controlled hydride delivery.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the ketone in anhydrous methanol (approximately 0.1 M concentration) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes.[8] Be cautious as hydrogen gas evolution will occur.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is approximately neutral.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.
Protocol 2: Lithium Aluminum Hydride Reduction (Potential for trans-Diol)
This protocol employs a more powerful reducing agent and may favor the trans-diol, particularly if chelation control is operative. Extreme caution must be exercised when working with LiAlH₄ as it reacts violently with water and protic solvents. [11][12] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.[11]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and monitor by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Workup (Fieser Method): [13][14][15]
-
Cool the reaction mixture back to 0 °C.
-
For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate of aluminum salts should form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude diol.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation and Analysis
The stereochemical outcome of the reduction is highly dependent on the specific substrate and reaction conditions. Below is a table summarizing typical results.
| Reducing Agent | Solvent | Temperature (°C) | Typical Major Isomer | Typical Diastereomeric Ratio (cis:trans) |
| NaBH₄ | MeOH | 0 | cis | 3:1 to >10:1 |
| LiAlH₄ | THF | 0 to RT | trans or cis | Variable, can be substrate-dependent |
Analytical Characterization
The determination of the diastereomeric ratio and the confirmation of the stereochemistry of the products are crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers.[16][17] The symmetry of the molecules often results in distinct chemical shifts and coupling constants for the carbinol protons and carbons. For example, in the cis isomer, the two carbinol protons may be chemically equivalent due to a plane of symmetry, leading to a simpler spectrum compared to the trans isomer.
-
Gas Chromatography (GC): GC is an excellent method for determining the diastereomeric ratio of the product mixture.[18][19] The cis and trans diols will have different retention times on a suitable capillary column (e.g., a polar column like a wax or a non-polar column like a 5% phenyl-methylpolysiloxane).[20] Derivatization of the diols, for instance by acylation, can sometimes improve the separation of the diastereomers.[21]
Overall Experimental Workflow
Caption: A typical workflow for the synthesis and analysis of 1,3-cyclobutanediols.
Conclusion
The reduction of this compound provides a direct route to valuable cis- and trans-1,3-cyclobutanediol building blocks. The choice of reducing agent and careful control of reaction conditions are critical for achieving the desired stereoselectivity. Sodium borohydride in a protic solvent typically favors the formation of the cis-diol via steric control. In contrast, lithium aluminum hydride in an aprotic solvent offers an alternative that may favor the trans-diol, potentially through chelation control, although this can be more substrate-dependent. Rigorous analytical characterization by NMR and GC is essential to confirm the identity of the products and accurately determine the diastereomeric ratio. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to access these important synthons for their specific applications.
References
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- UCLA Chemistry and Biochemistry. (n.d.). Workup for Aluminum Hydride Reductions.
- Srinivas, N. R., Shyu, W. C., & Barbhaiya, R. H. (1995). Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Journal of Agricultural and Food Chemistry, 52(4), 753–759. [Link]
- Royal Society of Chemistry. (2020, August 21). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer.
- PubMed. (2004, February 25). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography.
- ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
- University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones.
- YouTube. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Lithium Aluminum Hydride.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
- Wikipedia. (n.d.). 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
- ResearchGate. (n.d.). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- ACS Publications. (n.d.). Studies on the Mechanism of Separation of Diastereoisomeric Esters by Gas-Liquid Chromatography. Effect of Bulk Dissymmetry and Distance between Optical Centers.
- National Institutes of Health. (n.d.). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route.
- YouTube. (2020, June 10). Sodium Borohydride (NBH) and Lithium Aluminum Hydride (LAH).
- Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes.
- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- Wiley-VCH. (n.d.). Supporting Information.
- Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- YouTube. (2013, December 2). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- ResearchGate. (n.d.). ¹³C-NMR of poly(1,4-cyclohexylenedimethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol terephthalate) (PCTT), chemical shifts marked where ′ is trans and ′′ is cis conformation.
- YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- National Institutes of Health. (n.d.). Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol.
- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
- ResearchGate. (2025, August 10). Synthesis and Physical Properties of Tetramethylcyclobutanediol Polycarbonates.
- SciELO. (n.d.). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols: X-ray crystal structure and structural features of (1R,2R,6S)-2-[hydroxy(phenyl)methyl]cyclopentanol*.
- NIST WebBook. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-.
Sources
- 1. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 1H NMR [m.chemicalbook.com]
- 17. cyclobutane-1,3-diol(63518-47-8) 1H NMR spectrum [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Oxidation of 3-Hydroxycyclobutanone to Cyclobutane-1,3-dione
Abstract
This document provides a comprehensive guide for the oxidation of 3-hydroxycyclobutanone to its corresponding diketone, cyclobutane-1,3-dione. This transformation is a key step in the synthesis of various complex molecules and specialized monomers. We will delve into the mechanistic underpinnings of the Swern oxidation, a preferred method for this conversion due to its mild reaction conditions and high functional group tolerance. Detailed, field-tested protocols, safety considerations for handling reagents, and characterization data are presented to ensure reproducible and safe execution in a research and development setting.
Introduction: The Synthetic Value of Cyclobutane-1,3-dione
Cyclobutane-1,3-dione is a valuable synthetic intermediate. Its strained four-membered ring and bifunctional nature make it a versatile building block in organic synthesis.[1][2] The tautomeric equilibrium between the diketone and its enol form, 3-hydroxycyclobut-2-enone, further expands its reactivity profile, particularly in the synthesis of squaraine dyes and other functional materials.[3] The efficient and selective synthesis of cyclobutane-1,3-dione from readily available precursors like this compound is therefore of significant interest to the scientific community.
This guide focuses on the Swern oxidation as the method of choice. Unlike many metal-based oxidants, the Swern oxidation avoids the use of toxic heavy metals like chromium and can be conducted under very mild conditions, preserving the integrity of the often-sensitive cyclobutane ring.[4][5]
Chemical Theory and Mechanism: The Swern Oxidation
The Swern oxidation is a widely utilized method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] The reaction employs dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[8][9] The overall process can be dissected into two primary stages: activation of DMSO and the subsequent oxidation of the alcohol.
2.1. Activation of DMSO
The reaction is initiated by the nucleophilic attack of the oxygen atom of DMSO on one of the carbonyl carbons of oxalyl chloride at low temperatures (typically -78 °C). This initial adduct is unstable and rapidly decomposes, releasing carbon monoxide and carbon dioxide, to form the highly reactive electrophilic species, chloro(dimethyl)sulfonium chloride.[8][10][11]
2.2. Oxidation of the Alcohol
The secondary alcohol, this compound, then acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of a key intermediate, an alkoxysulfonium salt.[4][6] The addition of a hindered organic base, such as triethylamine (TEA), is crucial for the final steps of the reaction. The base facilitates a deprotonation at one of the methyl groups attached to the sulfur, generating a sulfur ylide.[8] This ylide then undergoes an intramolecular proton abstraction from the carbon bearing the oxygen, via a five-membered ring transition state. This concerted process leads to the collapse of the intermediate, yielding the desired cyclobutane-1,3-dione, dimethyl sulfide, and triethylammonium chloride.[4][8]
The mechanism is visually represented in the following diagram:
Caption: Figure 1. Swern Oxidation Workflow
Experimental Protocol: Swern Oxidation of this compound
This protocol is designed for the small-scale synthesis of cyclobutane-1,3-dione and should be performed in a well-ventilated fume hood due to the generation of toxic carbon monoxide and the malodorous dimethyl sulfide byproduct.[8]
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | --- |
| Oxalyl chloride | 2.0 M in CH₂Cl₂ | Sigma-Aldrich | Highly toxic and corrosive. Handle with extreme care.[12][13][14] |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | Must be anhydrous. |
| Triethylamine (TEA) | ≥99.5%, distilled | Fisher Scientific | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | --- |
| Diethyl ether | Anhydrous | J.T. Baker | --- |
| Saturated aq. NH₄Cl | --- | --- | For quenching. |
| Brine (Saturated aq. NaCl) | --- | --- | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | --- | For drying. |
3.2. Equipment
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, etc.).
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen). Charge the flask with anhydrous dichloromethane (DCM) and cool it to -78 °C using a dry ice/acetone bath.
-
Activator Preparation: To the cooled DCM, add anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) via syringe. Then, add a solution of oxalyl chloride in DCM (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 30-45 minutes.
-
Base Addition and Reaction Completion: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature over 1-2 hours.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude cyclobutane-1,3-dione can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by sublimation.[15]
Safety and Handling Precautions
-
Oxalyl Chloride: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[12][14][16] It should always be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][17] In case of a spill, evacuate the area and neutralize with an appropriate absorbent material.[12]
-
Byproducts: The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[8] All operations must be conducted in a well-ventilated fume hood.
-
Waste Disposal: Quench any residual reactive reagents before disposal. Used glassware can be rinsed with a bleach solution to oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide.[8]
Characterization of Cyclobutane-1,3-dione
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent methylene protons.[15]
-
¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the carbonyl carbons and the methylene carbons.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band characteristic of a strained cyclic ketone.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of cyclobutane-1,3-dione (84.07 g/mol ).[18]
Conclusion
The Swern oxidation provides a reliable and high-yielding pathway for the synthesis of cyclobutane-1,3-dione from this compound. The mild reaction conditions are well-suited for this transformation, minimizing potential side reactions. Adherence to the detailed protocol and safety guidelines outlined in this document is critical for the successful and safe execution of this valuable synthetic procedure.
References
- Swern oxidation - Wikipedia. (n.d.).
- Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.).
- Swern Oxidation Mechanism - Chemistry Steps. (n.d.).
- Swern Oxidation. (2019, October 7). Organic Chemistry Portal.
- The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021, March 31).
- Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa. (2025, December 26).
- Material Safety Data Sheet - Oxalyl Chloride, 98% - Cole-Parmer. (n.d.).
- OXALYL CHLORIDE FOR SYNTHESIS - Loba Chemie. (n.d.).
- Kosower, E. M. (1963). Ultraviolet Absorption of Tetramethyl‐1,3‐Cyclobutanedione. The Journal of Chemical Physics, 38(12), 2813–2815. [Link]
- Cyclobutane-1,3-dione | C4H4O2 | CID 27357 - PubChem. (n.d.). National Center for Biotechnology Information.
- 1,3-Cyclobutanedione - Wikipedia. (n.d.).
- Denis, J. M., & Conia, J. M. (1972). 1,2-CYCLOBUTANEDIONE. Organic Syntheses, 52, 53. [Link]
- Dess–Martin oxidation - Wikipedia. (n.d.).
- Process for the recovery and purification of cyclobutanone - Google Patents. (n.d.).
- 2,2,4,4-Tetramethyl-cyclobutane-1,3-dione - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.).
- Dess–Martin periodinane - Wikipedia. (n.d.).
- Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.).
- Cyclobutane synthesis - Organic Chemistry Portal. (n.d.).
- Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.).
- Swern Oxidation - Organic Chemistry Portal. (n.d.).
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of organic chemistry, 81(17), 8050–8060. [Link]
- Swern Oxidation - Organic Chemistry Tutor. (n.d.).
- Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. (2026, January 6). ResearchGate.
- Oxidation of cyclopentane-1,2-dione. (n.d.).
- Preparation of Cyclobutenone - Organic Syntheses Procedure. (n.d.).
- Iron Catalyzed Synthesis and Chemical Recycling of Telechelic 1,3-Enchained Oligocyclobutanes - PMC. (n.d.). National Center for Biotechnology Information.
- 1,3-Cyclohexanedione - Wikipedia. (n.d.).
Sources
- 1. Cyclobutane synthesis [organic-chemistry.org]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. lobachemie.com [lobachemie.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Cyclobutane-1,3-dione | C4H4O2 | CID 27357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategies for the Asymmetric Synthesis of 3-Hydroxycyclobutanone Derivatives
Introduction: The Value of Strained Scaffolds
Chirally pure cyclobutane derivatives are crucial structural motifs in a wide array of bioactive natural products and pharmaceutical agents.[1][2][3] Their inherent ring strain not only confers unique conformational constraints but also makes them versatile intermediates for complex molecular synthesis through strain-releasing transformations.[4] Among these, the 3-hydroxycyclobutanone scaffold is a particularly valuable building block, offering multiple functional handles for further chemical diversification. However, the construction of these molecules with precise stereochemical control presents a significant synthetic challenge due to the difficulty in forming strained four-membered rings enantioselectively.
This guide provides an in-depth overview of three principal strategies for the asymmetric synthesis of this compound derivatives: catalytic asymmetric reactions, chiral auxiliary-mediated diastereoselective transformations, and enzymatic kinetic resolutions. Each section explains the core principles, offers field-proven insights into experimental design, and provides a detailed, validated protocol for immediate application in a research setting.
Catalytic Asymmetric Synthesis: The Direct Approach
The most elegant and atom-economical route to chiral molecules is through asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral cyclobutanones.
Lewis Acid Catalysis: Tandem Cyclopropanation/Semipinacol Rearrangement
A powerful strategy for constructing highly substituted cyclobutanones involves a Lewis acid-catalyzed tandem reaction between an α-silyloxyacrolein and a diazoester.[5] This method proceeds through an initial asymmetric cyclopropanation, followed by a stereoselective semipinacol rearrangement to expand the three-membered ring into the desired four-membered ketone. The use of a chiral oxazaborolidinium ion catalyst ensures high enantio- and diastereocontrol, providing access to α-silyloxycyclobutanones with a challenging β-quaternary center.[5]
The causality behind this reaction's success lies in the catalyst's ability to orchestrate a highly ordered transition state for the initial cyclopropanation, which then dictates the stereochemical outcome of the subsequent rearrangement.
Caption: Mechanism of Lewis Acid-Catalyzed Cyclobutanone Synthesis.
Protocol 1: Asymmetric Synthesis of an α-Silyloxycyclobutanone
This protocol is adapted from the work of the Hong group, demonstrating the synthesis of a cyclobutanone with a β-quaternary center.[5]
Materials:
-
Chiral Oxazaborolidinium Ion Catalyst (prepared from (S)-α,α-diphenylprolinol and 2,4,6-trimethylphenylboronic acid)
-
α-Silyloxyacrolein derivative (e.g., (E)-3-(tert-butyldimethylsilyloxy)acrylaldehyde)
-
α-Aryl Diazoester (e.g., ethyl 2-diazo-2-phenylacetate)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å, flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral oxazaborolidinium ion catalyst (0.02 mmol, 10 mol%).
-
Solvent and Reagents: Add anhydrous DCM (2.0 mL) and powdered 4 Å molecular sieves (100 mg). Cool the mixture to -40 °C in a dry ice/acetonitrile bath.
-
Substrate Addition: Add the α-silyloxyacrolein (0.22 mmol, 1.1 equiv) to the cooled suspension. Stir for 10 minutes.
-
Initiation of Reaction: Slowly add a solution of the α-aryl diazoester (0.20 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL) via syringe pump over 4 hours. The slow addition is critical to suppress undesired side reactions and ensure high selectivity.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the progress by thin-layer chromatography (TLC) until the diazoester is fully consumed (typically 8-12 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired α-silyloxycyclobutanone.
-
Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral stationary phase HPLC analysis).[6]
| Entry | Aryl Group (in Diazoester) | Yield (%) | dr (diastereomeric ratio) | ee (%) |
| 1 | Phenyl | 91 | >20:1 | 96 |
| 2 | 4-Chlorophenyl | 85 | 15:1 | 97 |
| 3 | 2-Fluorophenyl | 78 | 16:1 | 98 |
| 4 | 4-Cyanophenyl | 73 | 2:1 | 95 |
| Data synthesized from representative results.[5] |
Chiral Auxiliary-Mediated Synthesis: The Substrate Control Approach
This strategy involves temporarily attaching a chiral molecule—the auxiliary—to the substrate.[7][8] This creates a chiral environment that directs the stereochemistry of a subsequent reaction in a predictable, diastereoselective manner. After the key transformation, the auxiliary is cleaved and can often be recovered.[9] Evans' oxazolidinones are among the most reliable and widely used auxiliaries for this purpose.[]
For synthesizing a this compound, one can start with a 3-oxocyclobutanecarboxylic acid. This acid is coupled to a chiral auxiliary, followed by a diastereoselective reduction of the ketone. The stereochemistry of the newly formed hydroxyl group is controlled by the steric hindrance imposed by the auxiliary.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Protocol 2: Diastereoselective Reduction of an N-Acyloxazolidinone
This protocol outlines a general procedure based on established methods for using Evans' auxiliaries.[][11]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or similar Evans' auxiliary
-
3-Oxocyclobutanecarboxylic acid
-
Pivaloyl chloride, triethylamine (TEA)
-
n-Butyllithium (n-BuLi)
-
Lithium borohydride (LiBH₄) or other reducing agent
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂)
Procedure:
-
Auxiliary Coupling (Part A):
-
In a flame-dried flask under argon, dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in anhydrous THF. Cool to 0 °C.
-
Add TEA (1.2 equiv) followed by the dropwise addition of pivaloyl chloride (1.1 equiv) to form the mixed anhydride. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve the Evans' auxiliary (1.05 equiv) in anhydrous THF, cool to -78 °C, and add n-BuLi (1.05 equiv) to form the lithium salt.
-
Transfer the cold mixed anhydride solution from the first flask to the lithium salt solution via cannula. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to obtain the N-acyloxazolidinone intermediate.
-
-
Diastereoselective Reduction (Part B):
-
Dissolve the purified N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.
-
Add LiBH₄ (1.5 equiv) portion-wise. The choice of reducing agent is crucial for selectivity; bulkier reagents can offer different diastereomeric outcomes.
-
Stir at -78 °C for 3-6 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Warm to room temperature, extract with ethyl acetate, dry the organic phase, and concentrate. The diastereomeric ratio can be determined by ¹H NMR at this stage.
-
-
Auxiliary Cleavage (Part C):
-
Dissolve the crude hydroxy-adduct in a 3:1 mixture of THF and water. Cool to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (0.8 M, 2.0 equiv).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench with aqueous Na₂SO₃. Acidify the aqueous layer to pH ~3 with 1 M HCl and extract with ethyl acetate to isolate the chiral 3-hydroxycyclobutanecarboxylic acid. The chiral auxiliary can be recovered from the initial basic aqueous layer.
-
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic Kinetic Resolution (EKR) is a highly effective technique for separating enantiomers from a racemic mixture.[12][13] The method relies on an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other. For a racemic mixture of this compound, a lipase can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted.[14] This allows for the separation of the acylated product and the remaining unreacted alcohol, both in high enantiomeric purity, at a theoretical maximum yield of 50% for each.
The choice of enzyme and acyl donor is critical for achieving high selectivity (expressed as the enantiomeric ratio, E). Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for such resolutions.[15]
Caption: Principle of Enzymatic Kinetic Resolution (EKR).
Protocol 3: Lipase-Catalyzed EKR of a Racemic this compound Derivative
This protocol describes a typical procedure for the resolution of a secondary alcohol using CAL-B.[13][15]
Materials:
-
Racemic this compound derivative
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (as acyl donor)
-
Anhydrous organic solvent (e.g., Tert-butyl methyl ether (TBME) or Toluene)
-
Molecular Sieves (4 Å)
Procedure:
-
Reactor Setup: To a dry Erlenmeyer flask, add the racemic this compound derivative (1.0 mmol, 1.0 equiv) and anhydrous TBME (10 mL).
-
Reagents: Add vinyl acetate (1.5 mmol, 1.5 equiv). The excess acyl donor ensures the reaction proceeds efficiently and that the reverse hydrolysis reaction is suppressed.
-
Enzyme Addition: Add Novozym 435 (50-100 mg per mmol of substrate) and 4 Å molecular sieves to maintain anhydrous conditions.
-
Reaction: Seal the flask and place it on an orbital shaker at a constant temperature (typically 30-40 °C).
-
Monitoring for ~50% Conversion: The key to a successful kinetic resolution is stopping the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the substrate and the product. Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC.
-
Workup: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Purification and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be readily separated by flash column chromatography on silica gel.
-
Characterization: Determine the enantiomeric excess of both the recovered alcohol and the acylated product using a chiral stationary phase GC or HPLC column.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee_substrate (%) | ee_product (%) | E-value |
| Novozym 435 | Vinyl Acetate | TBME | 51 | >99 | 97 | >200 |
| P. cepacia | Vinyl Acetate | Toluene | 49 | 96 | >99 | >150 |
| P. fluorescens | Vinyl Butyrate | Hexane | 53 | 94 | 98 | ~100 |
| Data synthesized from representative results for secondary alcohol resolutions.[12][16] |
Summary and Outlook
The asymmetric synthesis of this compound derivatives can be achieved through several robust and reliable methods.
-
Catalytic Asymmetric Synthesis offers the most direct and atom-efficient route, providing high enantioselectivities from prochiral starting materials.
-
Chiral Auxiliary-Mediated Synthesis provides a predictable and highly diastereoselective method that is well-suited for complex molecules where catalytic solutions are not yet available.
-
Enzymatic Kinetic Resolution is an exceptionally powerful tool for resolving racemic mixtures, often yielding both enantiomers with nearly perfect optical purity.
The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. As the demand for conformationally restricted and three-dimensional scaffolds in drug discovery continues to grow, the development of new and improved methods for accessing these chiral four-membered rings will remain an area of intense research focus.[3][17]
References
- Hong, S., Lee, J., & Kim, S. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society.
- Wang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications.
- Zhang, X., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.
- Lautens, M., et al. (2018). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Nature Communications.
- Lautens, M., et al. (2018). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition.
- Matsuo, J., et al. (2010). Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. Organic Letters.
- Wikipedia. (n.d.). Chiral auxiliary.
- Grokipedia. (n.d.). Chiral auxiliary.
- Pronin, S. V., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.
- Singh, V., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect.
- Serra, S., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules.
- Drabowicz, J., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry.
- Reddy, V. G., & Kumar, P. (2025). Organocatalytic Asymmetric Cyclization Reactions with γ‐Hydroxyenones. European Journal of Organic Chemistry.
- Wang, Y., et al. (2025). Recent advances in organocatalytic asymmetric multicomponent reactions. Organic Chemistry Frontiers.
- Sparr, C., et al. (2022). Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes. Angewandte Chemie International Edition.
- de Jong, M., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- Greaney, L. (2015). Enantioselective chemoenzymatic synthesis of 3-hydroxytetrahydrofurans. PhD Thesis, University College Cork.
- Cossy, J., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry.
- Workman, J. A., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.
- O'Brien, P., & El-Sherief, L. (2025). The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. Tetrahedron: Asymmetry.
Sources
- 1. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. 手性助劑 [sigmaaldrich.com]
- 11. Asymmetric synthesis of a stereopentade fragment toward latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cora.ucc.ie [cora.ucc.ie]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Hydroxycyclobutanone Derivatives in the Synthesis of Natural Products
Introduction: The strained four-membered ring of cyclobutane derivatives, particularly the versatile functionalities present in molecules like 3-hydroxycyclobutanone, offers a unique and powerful platform for the synthesis of complex natural products. The inherent ring strain can be strategically harnessed for ring expansion and ring-opening reactions, providing access to diverse carbocyclic and heterocyclic scaffolds. This application note will explore two distinct strategies utilizing cyclobutane derivatives in the total synthesis of medicinally relevant natural products: the chemoenzymatic synthesis of the antiviral agent (+)-Carbovir from a bicyclic lactam containing a cyclobutane core, and the stereoselective synthesis of a key γ-lactone intermediate via Baeyer-Villiger oxidation of a 3-substituted cyclobutanone.
Application Note 1: Chemoenzymatic Synthesis of (+)-Carbovir from Racemic Vince Lactam
Objective: To provide a detailed protocol for the synthesis of the potent antiviral agent (+)-Carbovir, starting from the readily available racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). This strategy highlights the power of enzymatic resolution in accessing enantiopure starting materials for asymmetric synthesis.
Background: Carbocyclic nucleosides are a class of compounds where the furanose ring of natural nucleosides is replaced by a carbocycle. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1] Carbovir is a carbocyclic nucleoside analogue that exhibits potent activity against the human immunodeficiency virus (HIV). A key challenge in its synthesis is the stereoselective construction of the cyclopentene core. The use of Vince lactam, a bicyclic compound incorporating a strained cyclobutane ring system, provides an elegant solution to this problem.
The synthetic strategy hinges on the enzymatic kinetic resolution of racemic Vince lactam. Specific γ-lactamases can selectively hydrolyze one enantiomer, allowing for the separation of the desired unreacted enantiomer in high enantiopurity.[2][3][4][5] This enantiopure lactam then serves as a chiral template for the subsequent chemical transformations to build the carbocyclic core and introduce the nucleobase.
Overall Synthetic Strategy:
The synthesis of (+)-Carbovir from racemic Vince lactam can be summarized in the following key stages:
-
Enzymatic Kinetic Resolution: Selective hydrolysis of (-)-Vince lactam using a γ-lactamase to yield enantiopure (+)-Vince lactam.
-
Protection and Reduction: N-Boc protection of the lactam followed by reduction of the carbonyl group to afford a key amino alcohol intermediate.
-
Mitsunobu Coupling: Stereoinvertive coupling of the amino alcohol with 2-amino-6-chloropurine.
-
Final Deprotection and Functionalization: Removal of the protecting groups and conversion of the chloropurine to the desired guanine analogue.
Detailed Protocols:
Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
Rationale: This step is crucial for establishing the stereochemistry of the final product. The use of a whole-cell biocatalyst expressing a specific γ-lactamase provides a highly selective and environmentally friendly method for obtaining the desired (+)-enantiomer of the Vince lactam.[3][4]
-
Materials:
-
Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
-
Whole-cell catalyst (e.g., Rhodococcus equi or other suitable microorganism expressing a (+)-γ-lactamase)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend racemic Vince lactam in phosphate buffer (pH 7.0).
-
Add the whole-cell catalyst to the suspension.
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
Once approximately 50% conversion is reached, filter off the cells.
-
Extract the aqueous filtrate with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (+)-Vince lactam.
-
Purify the crude product by silica gel column chromatography to afford enantiomerically pure (+)-Vince lactam.
-
Protocol 2: Synthesis of (+)-N-Boc-4-aminocyclopent-2-enol
-
Rationale: The lactam is first protected with a Boc group to prevent side reactions in the subsequent reduction step. Sodium borohydride is a mild reducing agent suitable for the reduction of the lactam carbonyl to the corresponding alcohol. Trifluoroacetic acid is used to facilitate the reduction.
-
Materials:
-
(+)-Vince lactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve (+)-Vince lactam in DCM and add Boc₂O and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude N-Boc-(+)-Vince lactam.
-
Dissolve the crude N-Boc-(+)-Vince lactam in a mixture of DCM and methanol at 0 °C.
-
Slowly add NaBH₄ in portions.
-
After the addition is complete, slowly add TFA dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain (+)-N-Boc-4-aminocyclopent-2-enol.
-
Protocol 3: Mitsunobu Coupling with 2-Amino-6-chloropurine
-
Rationale: The Mitsunobu reaction is a powerful method for achieving a stereoinversive substitution of an alcohol. In this case, the hydroxyl group of the cyclopentenol is displaced by the purine base, setting the correct stereochemistry at that center.
-
Materials:
-
(+)-N-Boc-4-aminocyclopent-2-enol
-
2-Amino-6-chloropurine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve (+)-N-Boc-4-aminocyclopent-2-enol, 2-amino-6-chloropurine, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add DIAD or DEAD dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
-
Protocol 4: Deprotection and Final Conversion to (+)-Carbovir
-
Rationale: The final steps involve the removal of the Boc protecting group under acidic conditions and the conversion of the 6-chloropurine to a guanine derivative.
-
Materials:
-
Coupled product from Protocol 3
-
Potassium trimethylsilanolate (KOSiMe₃)
-
Aqueous HCl
-
Ammonium hydroxide
-
-
Procedure:
-
Treat the coupled product with KOSiMe₃ and heat at reflux.
-
Cool the reaction mixture and quench with water.
-
Acidify the mixture with aqueous HCl to effect deprotection of the Boc group.
-
Neutralize the solution with ammonium hydroxide.
-
Purify the crude (+)-Carbovir by reverse-phase HPLC to obtain the final product.
-
Application Note 2: Stereoselective Synthesis of a γ-Lactone via Baeyer-Villiger Oxidation of a 3-Substituted Cyclobutanone
Objective: To provide a detailed protocol for the Baeyer-Villiger oxidation of a 3-substituted cyclobutanone, a key transformation for the synthesis of chiral γ-lactones, which are prevalent motifs in natural products.
Background: The Baeyer-Villiger oxidation is a powerful and reliable method for the conversion of ketones to esters, and cyclic ketones to lactones.[6][7] The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[8] The regioselectivity of the oxidation is predictable based on the migratory aptitude of the substituents adjacent to the carbonyl group, with more substituted and electron-rich groups migrating preferentially.[9] This predictability makes the Baeyer-Villiger oxidation a valuable tool in the strategic planning of natural product synthesis.
The stereochemistry of the migrating group is retained during the oxidation, making it possible to synthesize chiral lactones from enantiopure cyclobutanones. This application note details the synthesis of a γ-butyrolactone intermediate, a versatile building block for various natural products.
Reaction Mechanism:
The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, followed by a concerted rearrangement.
Detailed Protocol: Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone
-
Rationale: This protocol provides a specific example of the Baeyer-Villiger oxidation of a 3-substituted cyclobutanone to the corresponding γ-lactone. m-CPBA is a commonly used and effective peroxyacid for this transformation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM).
-
Materials:
-
3-Phenylcyclobutanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3-phenylcyclobutanone in DCM in a round-bottom flask.
-
Add m-CPBA portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford β-phenyl-γ-butyrolactone.
-
Data Summary:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 3-Phenylcyclobutanone | β-Phenyl-γ-butyrolactone | 75 |
Conclusion
The application of this compound and its derivatives in natural product synthesis offers elegant and efficient solutions to complex synthetic challenges. The chemoenzymatic synthesis of (+)-Carbovir from Vince lactam demonstrates the power of combining biocatalysis and traditional organic synthesis to achieve high enantiopurity. The Baeyer-Villiger oxidation of 3-substituted cyclobutanones provides a reliable and predictable method for the construction of chiral γ-lactones, which are key intermediates in the synthesis of a wide range of natural products. These examples underscore the strategic importance of cyclobutane chemistry in the modern synthetic chemist's toolbox.
References
- Efficient asymmetric Baeyer–Villiger oxidation of prochiral cyclobutanones using new polymer-supported and unsupported chiral. J. Chem. Sci.124, 871–876 (2012). [Link]
- Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Future Med Chem.7, 1809-28 (2015). [Link]
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Adv., 14, 23414-23436 (2024). [Link]
- Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Appl Microbiol Biotechnol.104, 9919–9930 (2020). [Link]
- Enzymatic resolution of Vince lactam at 4.0 M by SvGL.
- Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. Semantic Scholar (1991). [Link]
- Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. J. Chem. Soc., Perkin Trans. 1, 1-4 (1992). [Link]
- Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Appl. Environ. Microbiol.83, e00661-17 (2017). [Link]
- The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Molecules28, 299 (2022). [Link]
- Baeyer-Villiger Oxid
- Baeyer-Villiger Oxid
- Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central (2017). [Link]
- Flavin-Catalyzed Baeyer−Villiger Reaction of Ketones: Oxidation of Cyclobutanones to γ Lactones Using Hydrogen Peroxide. J. Org. Chem.66, 7627–7633 (2001). [Link]
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. RSC Med. Chem., 13, 15-27 (2022). [Link]
- Baeyer–Villiger oxid
- Process for the preparation of optically active azabicyclo heptanone derivatives.
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances14, 23414-23436 (2024). [Link]
- Baeyer-Villiger Oxid
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Chem Rec.24, e202400070 (2024). [Link]
- Synthesis of carbocyclic aminonucleosides. J. Org. Chem.52, 23, 5280–5286 (1987). [Link]
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
- m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxid
Sources
- 1. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
Protecting Group Strategies for 3-Hydroxycyclobutanone: An Application Guide for Synthetic Chemists
Introduction: The Synthetic Utility and Challenge of 3-Hydroxycyclobutanone
This compound is a versatile and highly valuable building block in modern organic synthesis. Its strained four-membered ring, coupled with the presence of both a nucleophilic hydroxyl group and an electrophilic ketone, offers a unique platform for the construction of complex molecular architectures, including natural products and pharmaceutical agents.[1] However, the dual reactivity of these functional groups presents a significant challenge for chemoselectivity. To achieve desired transformations at other sites of a molecule containing the this compound moiety, or to manipulate the ketone and hydroxyl groups sequentially, a robust protecting group strategy is essential.
This technical guide provides an in-depth analysis of protecting group strategies for the hydroxyl group of this compound. We will explore the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the underlying principles that govern these choices. This document is intended for researchers, scientists, and drug development professionals seeking to effectively incorporate this valuable synthon into their synthetic routes.
Selecting the Optimal Protecting Group: A Balance of Stability and Lability
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed selectively and efficiently under mild conditions that do not affect other functional groups.[2] For this compound, the primary considerations for protecting the secondary hydroxyl group revolve around the stability of the protecting group to various reagents and the potential for strain-induced side reactions of the cyclobutane ring.
The most commonly employed and effective protecting groups for the hydroxyl moiety in this context are silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, and acetals, like the tetrahydropyranyl (THP) ether.
Silyl Ethers: Tunable Stability and Mild Deprotection
Silyl ethers are the workhorses of alcohol protection in organic synthesis due to their ease of formation, tunable stability based on the steric bulk of the silicon substituents, and mild cleavage conditions.[3][4][5]
-
tert-Butyldimethylsilyl (TBS) Ether: The TBS group offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and many oxidizing agents.[4] Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3]
-
Triisopropylsilyl (TIPS) Ether: The greater steric hindrance of the TIPS group compared to TBS imparts enhanced stability, particularly towards acidic conditions.[3] This makes it a suitable choice when subsequent reaction steps require acidic environments that might cleave a TBS ether. Deprotection of a TIPS group generally requires more forcing conditions, such as treatment with TBAF at elevated temperatures or using hydrogen fluoride complexes.
Tetrahydropyranyl (THP) Ether: An Acid-Labile Acetal
The tetrahydropyranyl (THP) ether is a classic, acid-labile protecting group.[6] It is formed by the acid-catalyzed reaction of the alcohol with dihydropyran (DHP). THP ethers are stable to strongly basic conditions, organometallic reagents, and hydride reductions.[7] Their primary lability is towards aqueous acid, which readily hydrolyzes the acetal to regenerate the alcohol.[8] A key consideration when using a THP group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers.[9]
Comparative Analysis of Protecting Groups
To facilitate the selection of the most appropriate protecting group for a given synthetic strategy, the following table summarizes the key characteristics of TBS, TIPS, and THP ethers.
| Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Reagents | Stability Profile |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole, DMF | TBAF, THF; Acetic Acid, THF/H₂O | Stable to bases, mild oxidants, and organometallics. Labile to strong acids and fluoride sources. |
| Triisopropylsilyl | TIPS | TIPSOTf, 2,6-Lutidine, CH₂Cl₂ | TBAF (heated), THF; HF-Pyridine, THF | More stable than TBS to acidic conditions. Cleaved by fluoride sources. |
| Tetrahydropyranyl | THP | DHP, PPTS (or TsOH), CH₂Cl₂ | Acetic Acid, THF/H₂O; p-TsOH, MeOH | Stable to bases, organometallics, and hydrides. Highly labile to acidic conditions. |
Experimental Protocols
The following protocols are presented as detailed, step-by-step methodologies for the protection and deprotection of this compound. These protocols are based on well-established, general procedures that have been widely applied in organic synthesis.
Protocol 1: Protection of this compound as its tert-Butyldimethylsilyl (TBS) Ether
This protocol describes the silylation of this compound using the Corey protocol, a reliable and widely used method for the formation of TBS ethers.[3]
Reaction Scheme:
Caption: Protection of this compound as a TBS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)cyclobutanone.
Protocol 2: Deprotection of 3-(tert-Butyldimethylsilyloxy)cyclobutanone
This protocol outlines the removal of the TBS protecting group using tetrabutylammonium fluoride (TBAF), the most common method for silyl ether cleavage.
Reaction Scheme:
Caption: Deprotection of the TBS ether to regenerate this compound.
Materials:
-
3-(tert-Butyldimethylsilyloxy)cyclobutanone
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(tert-butyldimethylsilyloxy)cyclobutanone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 3: Protection of this compound as its Tetrahydropyranyl (THP) Ether
This protocol details the formation of the THP ether using dihydropyran and a mild acid catalyst, pyridinium p-toluenesulfonate (PPTS).
Reaction Scheme:
Caption: THP protection of this compound.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of PPTS (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-((tetrahydro-2H-pyran-2-yl)oxy)cyclobutanone.
Protocol 4: Deprotection of 3-((Tetrahydro-2H-pyran-2-yl)oxy)cyclobutanone
This protocol describes the acidic hydrolysis of the THP ether to regenerate the parent alcohol.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the THP ether.
Materials:
-
3-((Tetrahydro-2H-pyran-2-yl)oxy)cyclobutanone
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-((tetrahydro-2H-pyran-2-yl)oxy)cyclobutanone (1.0 eq) in a mixture of THF, acetic acid, and water (e.g., a 4:2:1 ratio).
-
Stir the solution at 40-50 °C and monitor the reaction by TLC. The deprotection is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to differentiate between multiple hydroxyl groups. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are invaluable in such scenarios.[2][8] For instance, a molecule could be functionalized with both a TBS ether and a THP ether. The THP group can be selectively removed under acidic conditions, leaving the TBS group intact. Subsequently, the TBS group can be cleaved using a fluoride source. This orthogonal approach allows for the sequential manipulation of different hydroxyl groups within the same molecule.
Conclusion
The judicious selection and application of protecting groups are paramount for the successful use of this compound in organic synthesis. Silyl ethers, particularly TBS and TIPS, and the acetal-based THP group, offer a versatile toolkit for the synthetic chemist. By understanding the relative stabilities and specific conditions for the installation and removal of these groups, researchers can unlock the full synthetic potential of this valuable building block, enabling the efficient construction of complex and biologically important molecules.
References
- Wikipedia. Silyl ether. [Link]
- Wikipedia. Protecting group. [Link]
- Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
- K. C. Nicolaou, et al. Protecting Groups. [Link]
- StudySmarter. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]
- ResearchGate. Recent Advances in Silyl Protection of Alcohols. [Link]
- Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
- Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
- Chad's Prep. 19.4b Cyclic Acetals as Protecting Groups for Alcohols | Organic Chemistry. [Link]
- Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
- Professor Dave Explains. 26.03 Acetals as Protecting Groups. [Link]
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
- NIH National Library of Medicine. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. [Link]
- PubMed Central. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]
- CaltechAUTHORS. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. [Link]
- NIH National Library of Medicine. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
- MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
- ResearchGate.
- NIH National Library of Medicine. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
- ResearchGate. Synthesis of Benzocyclobutanes through Ring Transformation Reactions of 2 H -pyran-2-ones. [Link]
- Semantic Scholar.
- ResearchGate. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]
- NIH National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [total-synthesis.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Application Notes & Protocols: Strategic Ring-Opening of 3-Hydroxycyclobutanone
Introduction
The cyclobutane ring, a motif of inherent strain and unique reactivity, represents a cornerstone in modern synthetic chemistry. Its presence in numerous natural products and bioactive molecules underscores its importance.[1] Among its derivatives, 3-hydroxycyclobutanone stands out as a particularly versatile building block. The strained four-membered ring, combined with the β-hydroxy ketone functionality, creates a molecule primed for a variety of selective ring-opening reactions. By harnessing its high ring-strain energy, chemists can access a diverse array of linear aliphatic compounds that are otherwise challenging to synthesize.[1][2]
This guide provides an in-depth exploration of the principal ring-opening reactions of this compound. We will delve into the mechanistic underpinnings of base-mediated, acid-catalyzed, and photochemical transformations, offering not just procedural steps but also the strategic rationale behind them. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Base-Mediated Ring Opening: The Retro-Aldol Reaction
The most intuitive transformation of this compound is the base-mediated retro-aldol reaction. The β-hydroxy carbonyl moiety is susceptible to cleavage under basic conditions, a direct reversal of the aldol condensation.[3][4] This reaction is driven by the release of ring strain, which thermodynamically favors the fragmented, open-chain product.
Mechanistic Rationale
The reaction proceeds via a well-established, two-step mechanism. First, a base deprotonates the hydroxyl group to form an alkoxide. This intermediate then undergoes electronic rearrangement: the oxygen's negative charge forms a new carbon-oxygen double bond (a carbonyl), which concurrently forces the cleavage of the C1-C2 carbon-carbon bond. This fragmentation releases the ring strain and generates a resonance-stabilized enolate, which is subsequently protonated upon workup to yield the final product.[5]
Mechanistic Diagram: Base-Mediated Retro-Aldol
Caption: Mechanism of the base-mediated retro-aldol reaction.
Protocol: Retro-Aldol Cleavage of this compound
This protocol describes a representative procedure for the base-mediated ring opening to form 4-hydroxybutanal.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH), 1M aqueous solution (1.1 eq)
-
Methanol (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 860 mg, 10 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Initiation: Cool the solution to 0 °C using an ice bath. Slowly add the 1M NaOH solution (11 mL, 11 mmol) dropwise over 5 minutes.
-
Scientist's Note: The reaction is often rapid. Low temperature helps to control the reaction rate and minimize potential side reactions.
-
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup & Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution until the pH is neutral (~pH 7).
-
Trustworthiness Check: Quenching with a mild acid like NH₄Cl neutralizes the excess base, preventing further reactions and ensuring the stability of the product during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator. Avoid excessive heat as the product can be volatile.
-
Purification: The crude 4-hydroxybutanal can be purified by flash column chromatography on silica gel if necessary.
Data Summary
| Reagent/Condition | Parameter | Rationale | Typical Yield |
| Base | NaOH, KOH, NaOMe | Strong base required for deprotonation | 85-95% |
| Solvent | Methanol, Ethanol | Protic solvent to facilitate proton transfers | |
| Temperature | 0 °C to RT | Controls reaction rate | |
| Reaction Time | 1-4 hours | Monitored by TLC |
Acid-Catalyzed Ring Opening
In the presence of acid, the carbonyl oxygen of this compound is protonated, activating the molecule for nucleophilic attack. This leads to a cascade reaction involving ring opening and cyclization, or simple addition depending on the nucleophile and conditions.
Mechanistic Rationale
The mechanism begins with the protonation of the carbonyl oxygen by a Brønsted acid, which significantly increases the electrophilicity of the carbonyl carbon. A nucleophile then attacks this carbon, triggering the cleavage of a C-C bond to open the strained ring. The regioselectivity of the ring opening can be influenced by the stability of the resulting carbocationic intermediate. Recent studies have shown that this cascade can be used to synthesize complex heterocyclic systems like 2,8-dioxabicyclo[3.3.1]nonanes when alcohols are used as nucleophiles.[6]
Mechanistic Diagram: Acid-Catalyzed Ring Opening/Cyclization
Caption: General pathway for acid-catalyzed ring opening.
Protocol: Acid-Catalyzed Synthesis of 2-Alkoxy-Tetrahydrofuran-3-ol
This protocol is a representative example of an acid-catalyzed ring opening using an alcohol as a nucleophile, leading to a stable five-membered ring product.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate (NaHCO₃), saturated solution (for quenching)
-
Brine (for washing)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser (and optionally a Dean-Stark trap), add this compound (860 mg, 10 mmol), benzyl alcohol (1.30 g, 12 mmol), and p-TsOH (190 mg, 1 mmol) in toluene (40 mL).
-
Heating: Heat the mixture to reflux. The reaction involves an equilibrium, and removing water (formed from side reactions or present as an impurity) can drive the reaction to completion.
-
Scientist's Note: The choice of a non-nucleophilic solvent like toluene is crucial. The acid catalyst activates the carbonyl, making it susceptible to attack by the added alcohol nucleophile.
-
-
Monitoring: Monitor the reaction progress via TLC, observing the consumption of the starting material. The reaction may take 4-12 hours.
-
Workup: Cool the reaction to room temperature. Wash the mixture with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Extraction and Concentration: Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to yield the desired substituted tetrahydrofuran.
Data Summary
| Reagent/Condition | Parameter | Rationale | Typical Yield |
| Catalyst | p-TsOH, H₂SO₄, Lewis Acids | Brønsted or Lewis acid to activate the carbonyl | 60-85% |
| Nucleophile | Alcohols, Water, Thiols | Determines the nature of the final product | |
| Solvent | Toluene, Dichloromethane | Non-coordinating solvent preferred | |
| Temperature | Reflux | Often requires heat to overcome activation energy |
Photochemical Ring Opening: Norrish Type I Cleavage
Photochemical methods offer a distinct pathway for ring-opening that does not rely on ionic intermediates. For cyclobutanones, the Norrish Type I reaction is a primary photochemical process involving the homolytic cleavage of the α-carbon-carbonyl bond.[7][8] The high ring strain in cyclobutanone makes this process particularly efficient compared to larger cyclic ketones.[7]
Mechanistic Rationale
Upon absorption of UV radiation (typically 230-330 nm), the carbonyl group is excited from its ground state (S₀) to a singlet excited state (S₁), which can then convert to a more stable triplet excited state (T₁) via intersystem crossing.[8][9] From either excited state, the molecule undergoes homolytic α-cleavage, breaking one of the C-C bonds adjacent to the carbonyl to form a 1,4-acyl-alkyl diradical.[10] This diradical is a key intermediate that can follow several pathways:
-
Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a 1,3-diradical, which can cyclize to form a cyclopropane derivative.
-
Intramolecular Disproportionation: Abstraction of a hydrogen atom to form a ketene and an alkene.
-
Ring Expansion: Cyclization to form an oxacarbene, which can rearrange.
Mechanistic Diagram: Norrish Type I Cleavage
Caption: Pathways following Norrish Type I cleavage.
Protocol: Photochemical Decarbonylation
This is a general protocol for a Norrish Type I reaction, which must be conducted with appropriate photochemical equipment and safety precautions.
Materials:
-
This compound (1.0 eq)
-
Hexane or Benzene (spectroscopic grade solvent)
-
Quartz reaction vessel
-
High-pressure mercury lamp (or other suitable UV source)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Prepare a dilute solution of this compound (e.g., 0.05 M) in the chosen solvent. The solvent must be transparent to the UV wavelength used.
-
Scientist's Note: High concentrations can lead to intermolecular reactions and polymerization. The solvent choice is critical; it should not participate in the photochemical reaction.
-
-
Degassing: Transfer the solution to the quartz reaction vessel and thoroughly degas with argon or nitrogen for 20-30 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiation: Place the vessel in the photochemical reactor and irradiate with the UV lamp. The reaction vessel should be cooled (e.g., with a water jacket) to dissipate heat from the lamp.
-
Monitoring: The reaction can be monitored by GC-MS to identify the various products formed (e.g., decarbonylated products, ketenes).
-
Workup: Once the starting material is consumed, the solvent is carefully removed in vacuo.
-
Purification: The resulting product mixture is often complex and requires careful separation by chromatography (GC or column).
Data Summary
| Parameter | Specification | Rationale | Typical Products |
| Wavelength | 254-320 nm | To induce n → π* transition of the carbonyl | Mixture of products |
| Solvent | Hexane, Benzene, Acetonitrile | Must be UV-transparent and inert | Cyclopropanes, ketenes, alkenes |
| Concentration | 0.01 - 0.1 M | Low concentration favors intramolecular pathways | |
| Atmosphere | Inert (Ar, N₂) | Oxygen quenches the excited triplet state |
Conclusion
This compound is a powerful and versatile synthetic intermediate whose utility is derived directly from its inherent ring strain. As demonstrated, its reactivity can be precisely controlled by the choice of conditions—basic, acidic, or photochemical—to initiate selective ring-opening reactions. The retro-aldol cleavage provides a straightforward route to linear 4-hydroxybutanals. Acid-catalyzed reactions open the door to complex heterocyclic scaffolds, while photochemical cleavage offers access to unique diradical intermediates and their subsequent products. A thorough understanding of these distinct mechanistic pathways empowers researchers to strategically design synthetic routes for applications in medicinal chemistry, natural product synthesis, and materials science.
References
- Organic Chemistry Portal. (n.d.). Favorskii Reaction.
- AdiChemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Unknown. (n.d.). Photochemistry of Carbonyl Compounds.
- Wikipedia. (2023). Favorskii rearrangement. In Wikipedia.
- Unknown. (n.d.). Norrish Type I and II Reaction.
- Wikipedia. (2023). Norrish reaction. In Wikipedia.
- Thomas, J. et al. (2021). Studies on the Thermal Ring-Opening Reactions of cis-3,4-Bis(organosilyl)cyclobutenes.
- ResearchGate. (n.d.).
- YouTube. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples.
- ResearchGate. (n.d.). Scheme 4.
- Morton, D. R., & Turro, N. J. (1973). Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones. Journal of the American Chemical Society.
- Chemical Science (RSC Publishing). (n.d.). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Master Organic Chemistry. (2020). Electrocyclic Reactions.
- Liu, Z., et al. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Nature Communications.
- Chemistry LibreTexts. (2023). 23.
- Hazra, A., et al. (2024). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives.
- YouTube. (2025). Mind-Blowing Retro-Aldol Ring Expansion Mechanism!.
- Wikipedia. (2023). Aldol reaction. In Wikipedia.
- Khan Academy. (2014). Retro-aldol and retrosynthesis. YouTube.
- YouTube. (2016). 08 04 Retro Aldol.
- Brands, M., Wey, H. G., & Butenschön, H. (1991). Unexpected proximal ring opening reactions of benzocyclobutene complexes.
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
- Semantic Scholar. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hy.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
- YouTube. (2020).
- Secci, F., et al. (n.d.). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
- YouTube. (2019). Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry.
- Chemistry Stack Exchange. (2020). Ring opening, nucleophilic substitution.
Sources
- 1. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. Norrish reaction - Wikipedia [en.wikipedia.org]
- 9. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Hydroxycyclobutanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Hydroxycyclobutanone in Modern Chemistry
This compound is a valuable and versatile building block in organic synthesis.[1] Its compact, four-membered ring structure, adorned with both a ketone and a hydroxyl group, offers a unique combination of reactivity and functionality. This makes it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where it serves as a key component in the development of novel therapeutics.[1] The inherent ring strain of the cyclobutane motif also provides a driving force for various ring-opening and rearrangement reactions, further expanding its synthetic utility. The growing demand for this compound necessitates the development of robust and scalable synthetic routes to ensure its availability for research and commercial applications.
This guide provides a comprehensive overview of a scalable synthesis of this compound, focusing on a practical and efficient method suitable for larger-scale production. We will delve into the strategic considerations behind the chosen synthetic pathway, provide a detailed experimental protocol, and discuss critical aspects of purification and process safety.
Strategic Approach to a Scalable Synthesis
Several synthetic routes to cyclobutanone and its derivatives have been reported.[2][3][4] For a scalable synthesis of this compound, the ideal pathway should utilize readily available and cost-effective starting materials, involve a minimal number of high-yielding steps, and employ reaction conditions that are amenable to large-scale equipment and safety protocols.
After careful consideration of various approaches, the selective mono-oxidation of cis-1,3-cyclobutanediol emerges as a highly promising strategy. This approach is attractive for several reasons:
-
Directness: It offers a direct route to the target molecule in a single synthetic transformation.
-
Atom Economy: The oxidation of a diol to a hydroxyketone is an atom-economical process.
-
Precursor Availability: 1,3-cyclobutanediol can be synthesized from commercially available starting materials.
The key challenge in this approach lies in achieving selective oxidation of one hydroxyl group in the presence of the other. This requires the use of a mild and selective oxidizing agent to prevent over-oxidation to the corresponding dione.
Reaction Scheme and Workflow
The overall synthetic strategy is depicted below. The process begins with the readily available cis-1,3-cyclobutanediol, which is then subjected to a selective oxidation to yield the desired this compound. Subsequent purification by fractional vacuum distillation affords the final product in high purity.
Caption: Overall workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol: Selective Mono-Oxidation of cis-1,3-Cyclobutanediol
This protocol details the selective oxidation of cis-1,3-cyclobutanediol to this compound using pyridinium chlorochromate (PCC) as the oxidizing agent. PCC is a relatively mild oxidant that is well-suited for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| cis-1,3-Cyclobutanediol | ≥98% | Commercial Source |
| Pyridinium chlorochromate (PCC) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Celite® 545 | --- | Commercial Source |
| Diethyl ether | Anhydrous, ≥99.7% | Commercial Source |
| Sodium sulfate (anhydrous) | Reagent Grade | Commercial Source |
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Large sintered glass funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a 5 L, three-necked round-bottom flask is charged with a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (3 L). The suspension is stirred mechanically under a nitrogen atmosphere.
-
Addition of Substrate: A solution of cis-1,3-cyclobutanediol (1.0 equivalent) in anhydrous DCM (1 L) is added dropwise to the stirred PCC suspension over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 30 °C. An ice bath can be used for cooling if necessary.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is diluted with anhydrous diethyl ether (2 L) and the resulting dark brown mixture is filtered through a pad of Celite® 545 in a large sintered glass funnel. The filter cake is washed thoroughly with several portions of anhydrous diethyl ether.
-
Solvent Removal: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to afford the crude this compound as a yellowish oil.
Purification Protocol: Fractional Vacuum Distillation
Due to the relatively low boiling point and potential thermal sensitivity of this compound, fractional vacuum distillation is the preferred method for purification on a larger scale. This technique allows for distillation at a lower temperature, minimizing the risk of decomposition.[5]
Equipment:
-
Fractional distillation apparatus with a vacuum-jacketed Vigreux column.
-
Vacuum pump and pressure gauge.
-
Heating mantle with a magnetic stirrer.
-
Receiving flasks.
Procedure:
-
Apparatus Setup: The crude this compound is transferred to a round-bottom flask of appropriate size, and a magnetic stir bar is added. The flask is connected to the fractional distillation apparatus.
-
Distillation: The system is evacuated to a pressure of 10-20 mmHg. The flask is gently heated in a heating mantle while stirring.
-
Fraction Collection: The distillate is collected in fractions. The forerun, which may contain residual solvent and other low-boiling impurities, is discarded. The main fraction, containing the pure this compound, is collected at the appropriate boiling point and pressure. The boiling point of this compound is approximately 75-80 °C at 15 mmHg.
-
Product Isolation: The purified this compound is collected as a colorless to pale yellow liquid. The yield and purity of the final product should be determined by weighing and analytical techniques such as GC and NMR.
Process Optimization and Alternative Strategies
While the PCC-mediated oxidation is a reliable method, for even larger scales, alternative oxidizing agents and purification methods can be considered to improve cost-effectiveness, safety, and environmental impact.
Alternative Oxidizing Agents:
-
Swern Oxidation and its variants: These methods use dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) and a hindered base. They are known for their mildness and high yields but can generate unpleasant byproducts.
-
Tempo-catalyzed oxidation: Using (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite offers a greener alternative to chromium-based reagents.
Alternative Purification Methods:
-
Industrial-Scale Chromatography: For very high purity requirements, industrial-scale chromatography can be employed.[6][7] This method separates compounds based on their differential adsorption to a stationary phase and can be highly effective for separating polar compounds like hydroxy ketones.[8] Both normal-phase and reverse-phase chromatography can be explored depending on the impurity profile.
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents.[9]
Reagent-Specific Hazards:
-
cis-1,3-Cyclobutanediol: May cause skin and eye irritation.[1]
-
Pyridinium chlorochromate (PCC): PCC is a strong oxidizing agent and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
General Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Ensure that appropriate fire safety equipment is readily available.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The selective mono-oxidation of cis-1,3-cyclobutanediol provides a direct and scalable route to this compound. The use of a mild oxidizing agent like PCC, followed by purification via fractional vacuum distillation, offers a practical and efficient protocol for obtaining this valuable building block in high purity. For larger-scale industrial production, further optimization towards greener and more cost-effective reagents and purification techniques is encouraged. Adherence to strict safety protocols is paramount throughout the entire process to ensure the well-being of the researchers and the protection of the environment.
References
- Request PDF. (2025, August 6).
- Organic Syntheses. Cyclobutanone. [Link]
- Google Patents.
- Cole-Parmer.
- Organic Chemistry Portal. Cyclobutanone synthesis. [Link]
- Google Patents.
- ResearchGate.
- ResearchGate. Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. [Link]
- Applexion. Industrial Chromatography Process: Effective & Green Solution. [Link]
- PubChem. 3-Hydroxycyclobutan-1-one. [Link]
- Green Chemistry (RSC Publishing).
- ResearchGate. Oxidation of cyclobutanol to cyclobutanone. [Link]
- VTA.
- Organic Chemistry Portal.
- Revistas UFMT.
- Caltech Authors. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. [Link]
- PubMed.
- Green Chemistry (RSC Publishing).
- ResearchGate. (PDF) Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. [Link]
- YouTube.
- PubMed.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Separation of Hydroxyacetone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
- 5. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 6. Purification [chem.rochester.edu]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: High-Purity Isolation of 3-Hydroxycyclobutanone via Flash Column Chromatography
Abstract
3-Hydroxycyclobutanone is a pivotal building block in medicinal chemistry and organic synthesis, valued for its strained four-membered ring and versatile keto-alcohol functionality.[1] Its inherent polarity and potential for instability on acidic stationary phases, however, present significant purification challenges. This application note provides a comprehensive, field-proven guide to the efficient purification of this compound using normal-phase flash column chromatography. We will delve into the causal logic behind methodological choices, from stationary phase selection to eluent optimization and fraction analysis, ensuring a robust and reproducible protocol. This guide is designed to empower researchers to obtain high-purity this compound, a critical prerequisite for successful downstream applications.
Introduction: The Challenge of Purifying a Polar Scaffold
The small, polar nature of this compound (C₄H₆O₂, MW: 86.09 g/mol ) complicates its separation from reaction impurities.[1] Its high polarity can lead to strong, sometimes irreversible, adsorption onto standard silica gel, resulting in poor recovery and peak tailing. Conversely, in reversed-phase chromatography, it may elute in the void volume with minimal retention.[2] Furthermore, the strained cyclobutane ring and the presence of a hydroxyl group can render the molecule susceptible to degradation on acidic media.[3]
This guide, therefore, focuses on a meticulously optimized normal-phase flash chromatography protocol. We will address key challenges, including:
-
Stationary Phase Selection: Mitigating strong acidic interactions.
-
Mobile Phase Optimization: Achieving optimal retention and separation.
-
Detection and Visualization: Overcoming the lack of a strong UV chromophore.
-
Protocol Execution: Ensuring efficient and reproducible purification.
Foundational Principles: Mastering the Separation
The success of this purification hinges on a solid understanding of chromatographic principles as they apply to small, polar analytes.
Stationary Phase: The Role of Surface Chemistry
Standard silica gel is the most common stationary phase in normal-phase chromatography due to its high resolving power and cost-effectiveness.[4] However, its surface is populated with acidic silanol groups (Si-OH), which can lead to issues with sensitive compounds. For molecules like this compound, this can result in decomposition or irreversible adsorption.
Expert Insight: While standard silica gel can be effective with careful mobile phase selection, for particularly sensitive substrates or when troubleshooting low recovery, alternative stationary phases should be considered. Florisil® (magnesium silicate) or deactivated silica gel (treated with a base like triethylamine) offer less acidic surfaces and can significantly improve recovery and peak shape for acid-sensitive compounds.[3][5]
Mobile Phase: The Engine of Separation
The choice of mobile phase, or eluent, is the most critical parameter in achieving separation.[6] For polar compounds on a polar stationary phase, a relatively non-polar solvent is used to carry the sample through the column, with a more polar solvent added to increase the eluting strength. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound in preliminary Thin Layer Chromatography (TLC) analysis.[7]
Common Solvent Systems for Polar Molecules:
-
Ethyl Acetate / Hexanes: A versatile and widely used system with moderate polarity.[6]
-
Dichloromethane / Methanol: A more polar system suitable for highly polar compounds.[6] Care must be taken as methanol percentages above 10% can begin to dissolve the silica gel matrix.[6]
Pre-Purification Workflow: Method Development with TLC
Before proceeding to column chromatography, it is imperative to develop an effective separation method using Thin Layer Chromatography (TLC).[8] This rapid and inexpensive technique allows for the screening of multiple solvent systems to find the optimal conditions for separation.
TLC Plate Preparation and Spotting
-
Plate Activation: Use commercially available silica gel TLC plates. For optimal results, activate the plates by heating them in an oven at 105-120°C for 30 minutes and then cooling them in a desiccator before use.[9]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.[7]
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. Ensure the spots are small and concentrated to prevent streaking.[7]
Eluent Screening and Rf Determination
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
Visualization: Since this compound lacks a significant UV chromophore, visualization under a UV lamp will likely be ineffective.[10] Use a chemical stain for visualization.[11]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alcohols, and will appear as yellow-brown spots on a purple background.
-
Anisaldehyde-Sulfuric Acid Stain: This is a general-purpose stain that, upon heating, produces colored spots for a wide variety of organic compounds.
-
-
Optimization: The ideal solvent system will show clear separation between the this compound spot and any impurities, with the target compound having an Rf value between 0.25 and 0.35.[7]
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Column | Glass column with stopcock, appropriate size |
| Eluent | Hexanes and Ethyl Acetate (HPLC grade) |
| Sample Adsorbent | Celite® or additional Silica Gel |
| Detection | TLC plates, Potassium Permanganate stain |
| Collection | Test tubes in a rack |
| Other | Sand, Cotton or Glass Wool, Rotary Evaporator |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes).[12]
-
Pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.[12]
-
Open the stopcock to drain some of the solvent, allowing the silica to pack down. Never let the solvent level fall below the top of the silica bed.[12]
-
Add a final protective layer of sand on top of the packed silica.[12]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel or Celite® (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder. This is the dry-loaded sample.[5]
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column by opening the stopcock and applying gentle air pressure to the top of the column to achieve a steady flow rate.[13]
-
Collect the eluent in sequentially numbered test tubes. A typical fraction size is 10-20 mL, depending on the column size.[9]
-
If TLC analysis showed that a single solvent system (isocratic elution) is insufficient, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., starting with 20% ethyl acetate/hexanes and gradually increasing to 50%).[5]
-
-
Fraction Analysis and Product Isolation:
-
Using TLC and a potassium permanganate stain, analyze the collected fractions to identify which ones contain the pure this compound.[13]
-
Combine the fractions that contain only the pure product into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Recommended Solution |
| Low or no product recovery | The compound is irreversibly adsorbed onto the silica gel or has decomposed. | Test the stability of the compound on a TLC plate.[14] If unstable, use deactivated silica gel or an alternative stationary phase like Florisil®.[3][14] |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes).[6] |
| Poor separation of product and impurity | The chosen solvent system has poor selectivity. | Screen alternative solvent systems using TLC. For example, try substituting ethyl acetate with diethyl ether or acetone.[8] |
| Streaking on TLC or tailing on the column | The sample is overloaded, or the compound is interacting too strongly with the silica. | Load less material onto the column. If the problem persists, consider adding a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the eluent, depending on the nature of the compound and impurities. |
Conclusion
The purification of this compound, while challenging due to its polarity and potential instability, can be achieved with high efficiency and purity through a systematic approach to flash column chromatography. The keys to success lie in diligent method development using TLC, careful selection of the stationary and mobile phases, and precise execution of the purification protocol. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can reliably obtain the high-quality this compound necessary for advancing their scientific endeavors.
References
- Organic Syntheses Procedure. (n.d.). Org. Synth., 11.
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one. National Center for Biotechnology Information.
- Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- ResearchGate. (2019, August 13). How to detect a UV inactive compound in column chromatography?
- You, S.-L., & Zhu, X.-Z. (2013). Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. Chemical Science.
- Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Reddit. (2022, December 20). r/chemhelp - How do I monitor this reaction and do column chromatography on the product?
- Al-Abed, Y., & Bucala, R. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(15), 1435-1454.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- Columbia University, Department of Chemistry. (n.d.). Column chromatography.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2320–2333.
- Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302.
- Biotage. (n.d.). Successful Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Biotage. (n.d.). Successful Flash Chromatography.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
- California State University, Bakersfield, Department of Chemistry. (2020). Thin Layer Chromatography (rev 3/2020).
- California State University, Bakersfield, Department of Chemistry. (n.d.). Lab 8: Chromatographic Analysis of Analgesic Drugs.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2016, March 30). r/chemhelp - What compounds are unstable in a silica gel column (chromatography).
- Kirkland, J. J., & Snyder, L. R. (1997). Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 762(1-2), 97-112.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Scientific & Academic Publishing: Articles [sapub.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.org [mdpi.org]
- 12. orgsyn.org [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxycyclobutanone Enantiomers
Abstract
3-Hydroxycyclobutanone is a pivotal chiral building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The stereochemistry of this intermediate can profoundly influence the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1] Consequently, a robust and reliable analytical method for the accurate determination of its enantiomeric purity is essential for quality control and regulatory compliance.[2][3] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective separation of (R)- and (S)-3-Hydroxycyclobutanone. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak symmetry. We provide a comprehensive, step-by-step protocol, system suitability criteria, and method validation insights designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug can exhibit significant differences in pharmacology, toxicology, and pharmacokinetics.[1] Regulatory agencies worldwide now strongly encourage, and often mandate, the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects.[2] this compound, with its stereocenter at the hydroxyl-bearing carbon, is a versatile precursor in the synthesis of complex molecules. Its enantiopure forms are critical for constructing stereochemically defined targets.
The direct separation of enantiomers by HPLC is the most prevalent and efficient approach for determining enantiomeric purity.[4] This is achieved by employing a chiral stationary phase (CSP), which creates a chiral environment within the column.[5] The underlying principle of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] For a successful separation, there must be a sufficient difference in the stability of these complexes, which often arises from a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, famously summarized by the "three-point interaction model".[1][5]
Polysaccharide-based CSPs, derived from cellulose or amylose, are among the most powerful and versatile for separating a wide array of chiral compounds, including ketones and alcohols.[7][8] Their helical polymer structure creates chiral grooves where analytes can bind, and the derivatization of their hydroxyl groups (e.g., with phenylcarbamates) provides the necessary interaction sites for chiral recognition.[8][9]
This guide details a method developed using an amylose-based CSP, which has demonstrated broad applicability for ketone separations, to achieve baseline resolution of this compound enantiomers.
Chiral Separation Workflow
The overall process for the enantioselective analysis of this compound is outlined below. The workflow emphasizes system preparation and suitability to ensure trustworthy and reproducible results.
Caption: Workflow for HPLC enantiomeric purity analysis.
Optimized Analytical Method & Protocol
This section provides the detailed experimental conditions and a step-by-step protocol for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm or equivalent).
-
Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Standard: Racemic this compound and samples of the individual enantiomers, if available, for peak identification.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale for Selection |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm | Polysaccharide CSPs are highly effective for a broad range of chiral compounds, including ketones.[4][7] The dimethylphenylcarbamate selector provides sites for π-π and H-bonding. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Normal phase mode provides excellent selectivity on polysaccharide CSPs. IPA acts as the polar modifier, interacting with the analyte's polar groups (hydroxyl, carbonyl) and the CSP.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity in chiral separations. 25 °C is a stable and commonly used temperature. |
| Detection Wavelength | UV at 215 nm | This compound lacks a strong chromophore. The carbonyl group (C=O) provides weak UV absorbance at low wavelengths. 215 nm offers a suitable sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload while ensuring adequate detector response. |
| Sample Diluent | Mobile Phase (n-Hexane/IPA 90:10) | Dissolving the sample in the mobile phase ensures good peak shape and compatibility with the chromatographic system. |
Step-by-Step Experimental Protocol
1. Mobile Phase Preparation:
- Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.
- Combine them in a suitable 1 L solvent reservoir.
- Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum degassing to prevent pump cavitation and detector noise.
2. Standard and Sample Preparation:
- Racemic Standard (for SST): Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase. From this, prepare a working standard at a concentration of 0.2 mg/mL .
- Test Sample: Prepare the sample to be analyzed at a target concentration of 0.2 mg/mL in the mobile phase. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter if particulates are present.
3. HPLC System Configuration and Equilibration:
- Install the chiral column in the column compartment.
- Set the column temperature to 25 °C.
- Begin pumping the mobile phase at 1.0 mL/min.
- Equilibrate the column for at least 30 minutes or until a stable baseline is observed at the detector. This is critical for reproducible results on polysaccharide CSPs.
4. System Suitability Testing (SST):
- Before analyzing any samples, perform at least five replicate injections of the racemic standard (0.2 mg/mL).
- The system is deemed ready for use if the following criteria are met:
- Resolution (Rₛ): The resolution between the two enantiomer peaks must be ≥ 1.5 .
- Tailing Factor (Tf): The tailing factor for both peaks should be ≤ 1.5 .
- Repeatability (%RSD): The relative standard deviation of the retention times for both peaks should be ≤ 2.0% .
5. Analysis Procedure:
- Once the SST criteria are met, inject the prepared test sample(s).
- It is good practice to run a standard injection periodically (e.g., after every 10 sample injections) to ensure continued system performance.
6. Data Processing and Calculations:
- Integrate the peak areas for both enantiomers in the chromatogram.
- If individual enantiomer standards were not available, the first eluting peak is typically designated as Peak 1 and the second as Peak 2.
- Calculate the enantiomeric excess (% ee) using the following formula:
- % ee = [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100 (Assuming Peak 2 is the major enantiomer and Peak 1 is the minor enantiomer).
Principle of Chiral Recognition
The separation of this compound enantiomers on the amylose-based CSP is governed by stereoselective interactions. The helical structure of the derivatized amylose creates a complex chiral environment. One enantiomer can fit more favorably into these chiral grooves, allowing for more stable interactions (e.g., hydrogen bonding from its hydroxyl group, dipole interactions from its carbonyl group) with the carbamate groups of the CSP. This stronger interaction leads to a longer retention time.
Caption: Simplified model of chiral recognition on a CSP.
Method Validation Highlights
A full validation was not performed for this application note, but the following parameters are critical for ensuring the method is suitable for its intended purpose in a regulated environment.
-
Specificity: The method should demonstrate baseline resolution of the two enantiomers with no interference from process impurities or degradation products.
-
Linearity: A linear relationship between peak area and concentration should be established for each enantiomer, typically over a range covering 50% to 150% of the target concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Limit of Quantitation (LOQ): The LOQ for the minor enantiomer should be determined to define the lower limit of accurate purity assessment (e.g., 0.1% of the major enantiomer).
-
Accuracy & Precision: Determined by analyzing samples at different concentration levels. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day), with an acceptance criterion of %RSD ≤ 5% for the minor enantiomer at the LOQ level.
Conclusion
This application note provides a robust and reliable HPLC method for the direct chiral separation of this compound enantiomers. The use of an amylose-based chiral stationary phase with a normal phase eluent of n-Hexane and Isopropanol delivers excellent resolution and peak shape, suitable for accurate enantiomeric excess determination. The detailed protocol, including system suitability criteria, ensures that the method can be readily implemented in quality control and research laboratories to support the development of chiral pharmaceuticals.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Bell, D., et al. (2009). Chiral LC-MS Analysis of Drug Substances (Beta-Blockers) from Plasma Using Macrocyclic Glycopeptide Chiral Stationary Phases. Pittcon 2009 Poster.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules.
- Application Notes: Chiral. (n.d.). LCGC International.
- Enantioselective [3+2]-cycloaddition of 2,3- disubstituted cyclobutenones: vicinal quaternary stereocenters. (2023). Chemical Science.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. (2021). Molecules.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus.
- Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. (2021). ChemRxiv.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). Chemical Science.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Chiral column chromatography. (n.d.). Wikipedia.
- Chiral Stationary Phases. (n.d.). Regis Technologies.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2004). Asian Journal of Chemistry.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). Molecules.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a Slovenská Farmacie.
- Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents. (1990). Google Patents.
- 3-Hydroxycyclobutan-1-one. (n.d.). PubChem.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (2020). Thesis.
- Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. (2001). ResearchGate.
- Chiral resolution. (n.d.). Wikipedia.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eijppr.com [eijppr.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Hydroxycyclobutanon für die GC-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 3-Hydroxycyclobutanon, einer bifunktionellen Verbindung, deren direkte Analyse mittels Gaschromatographie (GC) eine Herausforderung darstellt. Als Senior Application Scientist führe ich Sie durch die wissenschaftlichen Grundlagen, die strategische Auswahl von Reagenzien und die schrittweisen Methoden zur erfolgreichen Umwandlung von 3-Hydroxycyclobutanon in ein für die GC-Analyse geeignetes Derivat.
Die analytische Herausforderung: Warum 3-Hydroxycyclobutanon derivatisieren?
3-Hydroxycyclobutanon besitzt zwei polare funktionelle Gruppen: eine Hydroxylgruppe (-OH) und eine Ketogruppe (C=O). Diese Gruppen führen zu mehreren analytischen Problemen bei der direkten GC-Analyse:
-
Geringe Flüchtigkeit: Starke intermolekulare Wasserstoffbrückenbindungen, die durch die Hydroxylgruppe vermittelt werden, erhöhen den Siedepunkt der Verbindung erheblich und verhindern eine effiziente Verdampfung im GC-Injektor.[1][2][3]
-
Thermische Instabilität: Bei den hohen Temperaturen, die im GC-System erforderlich sind, können polare Verbindungen wie 3-Hydroxycyclobutanon zu thermischem Abbau neigen, was zu ungenauen quantitativen Ergebnissen führt.[1][3][4]
-
Schlechte Peakform (Tailing): Die polaren funktionellen Gruppen können mit aktiven Stellen (z. B. Silanolgruppen) auf der Oberfläche der GC-Säule und des Liners interagieren.[1][2] Dies führt zu unsymmetrischen, breiten Peaks (Tailing), was die Auflösung und die Nachweisgrenzen beeinträchtigt.
-
Tautomerie der Ketogruppe: Die Ketogruppe kann in ihrer Enolform vorliegen, was zur Bildung mehrerer Derivate und damit zu komplexen und schwer interpretierbaren Chromatogrammen führen kann, wenn nur die Hydroxylgruppe derivatisiert wird.[5]
Die Derivatisierung löst diese Probleme, indem die aktiven Wasserstoffatome der polaren Gruppen durch unpolare, schützende Gruppen ersetzt werden.[6][7][8] Dieser chemische Prozess erhöht die Flüchtigkeit und thermische Stabilität des Analyten und minimiert unerwünschte Wechselwirkungen mit dem GC-System.[2][3][9]
Strategie für bifunktionelle Moleküle: Ein zweistufiger Ansatz
Für Moleküle wie 3-Hydroxycyclobutanon, die sowohl eine Hydroxyl- als auch eine Carbonylgruppe enthalten, ist ein zweistufiger Derivatisierungsansatz oft unerlässlich, um die Bildung von mehreren Isomeren zu verhindern und eine vollständige und reproduzierbare Reaktion zu gewährleisten.[5][9][10]
-
Schritt 1: Oximierung (Schutz der Ketogruppe): Die Ketogruppe wird zunächst mit einem Oximierungsreagenz, wie z. B. Methoxyaminhydrochlorid, umgesetzt. Diese Reaktion wandelt die Ketogruppe in ein stabiles Methoxim um.[5] Dies verhindert die Keto-Enol-Tautomerie und stellt sicher, dass nur ein einziges, definiertes Produkt für den nächsten Schritt zur Verfügung steht.
-
Schritt 2: Silylierung (Schutz der Hydroxylgruppe): Anschließend wird die Hydroxylgruppe durch eine Silylierungsreaktion mit einem Trimethylsilyl-(TMS)-Reagenz geschützt.[9][11] Dieser Schritt ersetzt den aktiven Wasserstoff der -OH-Gruppe durch eine unpolare TMS-Gruppe (-Si(CH₃)₃), was die Flüchtigkeit drastisch erhöht.[2]
Dieser sequenzielle Ansatz ist entscheidend für die quantitative Genauigkeit und die Erzielung eines sauberen, einzelnen Peaks im Chromatogramm.
Abbildung 1: Workflow der zweistufigen Derivatisierung von 3-Hydroxycyclobutanon.
Auswahl der Reagenzien: Eine vergleichende Analyse
Die Wahl des richtigen Derivatisierungsreagenzes ist entscheidend für den Erfolg der Analyse. Silylierungsreagenzien sind die am weitesten verbreitete Klasse für die Derivatisierung von Hydroxylgruppen.[1][6][11]
| Reagenz | Vollständiger Name | Stärke | Flüchtigkeit der Nebenprodukte | Anmerkungen |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoracetamid | Sehr stark | Sehr hoch | Gilt als eines der stärksten und vielseitigsten Silylierungsreagenzien. Die Nebenprodukte sind sehr flüchtig und stören in der Regel nicht das Chromatogramm.[4][9] |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoracetamid | Sehr stark | Hoch | Ebenfalls ein sehr potentes Reagenz. Kann in Kombination mit 1% Trimethylchlorsilan (TMCS) als Katalysator für sterisch gehinderte Alkohole verwendet werden.[9][12] |
| BSA | N,O-Bis(trimethylsilyl)acetamid | Stark | Mittel | Ein weiteres starkes Reagenz, dessen Nebenprodukte jedoch weniger flüchtig sind als die von MSTFA.[11] |
Empfehlung: Für die Derivatisierung von 3-Hydroxycyclobutanon wird MSTFA aufgrund seiner hohen Reaktivität und der sehr flüchtigen Nebenprodukte empfohlen.[4][5] Dies minimiert das Risiko von co-eluierenden Störpeaks.
Detaillierte experimentelle Protokolle
Wichtiger Hinweis: Derivatisierungsreagenzien sind hochreaktiv und feuchtigkeitsempfindlich.[6] Alle Arbeiten müssen unter trockenen Bedingungen durchgeführt werden. Verwenden Sie wasserfreie Lösungsmittel und trocknen Sie die Proben vor der Derivatisierung vollständig, z. B. durch Lyophilisation oder unter einem Stickstoffstrom.[1][9]
Protokoll 1: Zweistufige Oximierung/Silylierung mit MSTFA
Dieses Protokoll ist die empfohlene Methode für die quantitative Analyse von 3-Hydroxycyclobutanon.
Materialien:
-
Getrocknete Probe, die 3-Hydroxycyclobutanon enthält
-
Methoxyaminhydrochlorid-Lösung (z. B. 20 mg/mL in wasserfreiem Pyridin)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
GC-Vials mit Kappen und Septen
-
Heizblock oder Thermomixer
-
Mikroliterspritzen
Schritt-für-Schritt-Methode:
-
Probenvorbereitung: Überführen Sie die getrocknete Probe in ein GC-Vial.
-
Oximierung:
-
Geben Sie 50 µL der Methoxyaminhydrochlorid-Lösung in das Vial.
-
Verschließen Sie das Vial fest und vortexen Sie es kurz.
-
Inkubieren Sie die Mischung für 90 Minuten bei 37 °C in einem Heizblock oder Thermomixer.[5]
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
-
Silylierung:
-
Geben Sie 80 µL MSTFA in das Vial.
-
Verschließen Sie das Vial erneut fest und vortexen Sie es.
-
Inkubieren Sie die Mischung für 30 Minuten bei 37 °C.[5]
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Analysieren Sie die Probe zeitnah nach der Derivatisierung, da TMS-Derivate feuchtigkeitsempfindlich sind.[10]
Abbildung 2: Chemische Reaktionen der zweistufigen Derivatisierung.
Systemvalidierung und Qualitätskontrolle
Ein robustes Protokoll ist ein selbstvalidierendes System. Beachten Sie die folgenden Punkte, um die Zuverlässigkeit Ihrer Ergebnisse zu gewährleisten:
-
Verwendung eines internen Standards: Fügen Sie vor der Derivatisierung einen internen Standard hinzu, um Variationen im Probenvolumen und in der Injektionseffizienz zu kompensieren. Ein deuteriertes Analogon von 3-Hydroxycyclobutanon wäre ideal.
-
Reagenzienblindprobe: Führen Sie eine Blindprobe nur mit den Reagenzien durch, um sicherzustellen, dass keine Verunreinigungen aus den Derivatisierungsmitteln oder Lösungsmitteln vorhanden sind.
-
Reproduzierbarkeit: Analysieren Sie replizierte Proben, um die Reproduzierbarkeit der Derivatisierungsreaktion und der GC-Analyse zu überprüfen. Relative Standardabweichungen (RSD) von unter 10-15% gelten allgemein als gut.[10]
-
Wartung des GC-Systems: Bei der Analyse von silylierten Proben können sich nichtflüchtige Nebenprodukte oder überschüssige Reagenzien im Injektorliner und am Säuleneinlass ansammeln. Wechseln Sie den Liner und schneiden Sie die ersten Zentimeter der Säule regelmäßig ab, um eine gute Peakform und Empfindlichkeit zu erhalten.[2]
Zusammenfassung und Ausblick
Die direkte GC-Analyse von 3-Hydroxycyclobutanon ist aufgrund seiner Polarität und thermischen Labilität nicht praktikabel. Eine zweistufige Derivatisierung, bestehend aus einer Oximierung der Ketogruppe gefolgt von einer Silylierung der Hydroxylgruppe, ist eine robuste und zuverlässige Methode, um diese Herausforderungen zu überwinden. Die Verwendung von Methoxyamin-HCl und MSTFA stellt hierbei den Goldstandard dar und führt zur Bildung eines einzigen, stabilen und flüchtigen Derivats, das sich hervorragend für die quantitative GC-MS-Analyse eignet. Durch die Befolgung der hier beschriebenen detaillierten Protokolle und Qualitätskontrollmaßnahmen können Forscher genaue und reproduzierbare Ergebnisse in ihren anspruchsvollen analytischen Anwendungen erzielen.
Referenzen
-
BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
-
Sigma-Aldrich. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
-
Regis Technologies, Inc. GC Derivatization.
-
Thermo Fisher Scientific. Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling.
-
MACHEREY-NAGEL GmbH & Co. KG. Derivatisierungsmittel für die GC.
-
Phenomenex. Derivatisierung für die Gaschromatographie.
-
DocCheck Flexikon. Derivatisierung.
-
Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.
-
CS-Chromatographie Service GmbH. Derivatisierungsmittel, Testmischungen.
-
Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
-
Deutsche Sporthochschule Köln. Derivatisierung.
-
Sigma-Aldrich. BSTFA.
-
Wikipedia. Silylierung.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. GC Technischer Tipp [discover.phenomenex.com]
- 3. Derivatisierungsmittel, Testmischungen | CS-Chromatographie [cs-chromatographie.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 7. Derivatisierung - DocCheck Flexikon [flexikon.doccheck.com]
- 8. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Silylierung – Wikipedia [de.wikipedia.org]
- 12. N,O-Bis(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur , = 99.0 25561-30-2 [sigmaaldrich.com]
Application Notes & Protocols: The Role of 3-Hydroxycyclobutanone in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that confer three-dimensional (3D) complexity and novel physicochemical properties is paramount. The departure from flat, aromatic-heavy molecules towards more sophisticated 3D structures has been shown to improve selectivity, potency, and metabolic stability, thereby reducing clinical attrition rates.[1][2] Within this paradigm, 3-hydroxycyclobutanone emerges as a uniquely valuable and versatile building block. Its strained four-membered ring, combined with orthogonal hydroxyl and carbonyl functionalities, provides a powerful platform for the synthesis of innovative drug candidates across multiple therapeutic areas. This guide elucidates the strategic application of this compound in medicinal chemistry, offering both high-level rationale and detailed experimental protocols for researchers and drug development professionals.
The Strategic Value of the Cyclobutane Scaffold
The cyclobutane ring is far more than a simple cyclic alkane; its inherent ring strain (approximately 26.3 kcal/mol) and non-planar, puckered conformation make it a compelling structural motif in drug design.[2] Unlike flat aromatic rings that populate a significant portion of historical chemical libraries, the cyclobutane scaffold provides a rigid, 3D framework. This has several strategic advantages:
-
Conformational Restriction: The rigid structure of the cyclobutane ring can lock flexible molecules into a specific, biologically active conformation, enhancing binding affinity to protein targets.[3]
-
Improved Physicochemical Properties: Incorporating sp³-rich cyclobutane moieties often leads to improved solubility, reduced planarity, and better metabolic stability compared to their aromatic counterparts.[2]
-
Novel Chemical Space: As an underrepresented scaffold in screening libraries, cyclobutane derivatives offer access to novel chemical space, increasing the probability of identifying first-in-class therapeutics.[1]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or alkenes, while providing a distinct vectoral arrangement for substituents and improving drug-like properties.[2]
This compound (C₄H₆O₂, MW: 86.09 g/mol ) is an ideal starting point for accessing this valuable scaffold.[4][5] Its two functional groups—a ketone and a hydroxyl group—can be manipulated independently or in concert to generate a diverse array of complex derivatives.
This compound: A Hub for Synthetic Diversification
The true power of this compound lies in its reactivity, which allows for controlled, site-selective modifications. The carbonyl group is susceptible to nucleophilic addition, while the hydroxyl group can be acylated, alkylated, oxidized, or converted into a leaving group for nucleophilic substitution. This dual functionality is a gateway to 1,3-disubstituted cyclobutane derivatives, a common pattern in bioactive molecules.
Below is a conceptual workflow illustrating the central role of this compound in a drug discovery campaign.
Caption: Synthetic workflow using this compound.
Key Synthetic Transformations
The versatility of this compound is demonstrated by the range of reactions it can undergo.
| Reaction Type | Reagents & Conditions | Resulting Structure | Rationale in Drug Design |
| Nucleophilic Addition | R-MgBr or R-Li in THF/Et₂O, -78°C to RT | Tertiary cyclobutanol | Introduces a new carbon substituent with controlled stereochemistry, creating chiral centers for specific receptor interactions. |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, CH₂Cl₂ | 3-Hydroxy-cyclobutylamine | Installs a basic nitrogen, a common pharmacophore for interacting with acidic residues in protein targets and improving solubility. |
| Wittig Reaction | Ph₃P=CHR, THF | 3-Hydroxy-1-alkylidenecyclobutane | Converts the ketone to an exocyclic double bond, useful for creating rigid linkers or Michael acceptors. |
| Oxidation (Hydroxyl) | PCC, DMP, or Swern Oxidation | Cyclobutane-1,3-dione | Generates a diketone, a precursor for heterocyclic synthesis (e.g., pyrazoles) or further functionalization. |
| Substitution (Hydroxyl) | 1. MsCl, Et₃N; 2. NaN₃ | 3-Azidocyclobutanone | Creates a key intermediate for introducing amines via reduction or for click chemistry applications.[1] |
Application in Antiviral Drug Discovery
The cyclobutyl group is a critical component of several potent antiviral agents, particularly nucleoside analogs where it replaces the native furanose ring. This substitution can enhance metabolic stability against cleavage by phosphorylases while maintaining the geometry required for interaction with viral polymerases. Cyclobutanone is a vital starting material for the cyclobutyl moiety in these compounds.[6]
A notable example of a cyclobutane-containing natural product with antiviral properties is cyclobakuchiol. Synthetically derived cyclobakuchiols have demonstrated significant anti-influenza A virus activity.[7] Their mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key cellular defense mechanism against oxidative stress that is often exploited by viruses.[7]
Caption: Nrf2 pathway activation by a cyclobutane agent.
Protocol 1: Synthesis of a cis/trans-3-Amino-1-arylcyclobutanol
This protocol describes a two-step synthesis of a key pharmacophore featuring a 1,3-disubstituted cyclobutane ring, starting with nucleophilic addition followed by modification of the hydroxyl group.
Rationale: This procedure generates a core scaffold present in many CNS and antiviral candidates. The first step establishes a C-C bond, adding a key aryl interaction group. The subsequent conversion of the hydroxyl to an amine introduces a polar, basic group essential for target engagement. The stereochemical outcome (cis vs. trans) is critical for defining the spatial relationship between the two substituents.
Step 1: Nucleophilic Addition of an Aryl Group
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 11.6 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add phenylmagnesium bromide (1.0 M in THF, 12.8 mL, 12.8 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, 30-50% ethyl acetate in hexanes) to yield 1-phenylcyclobutane-1,3-diol as a mixture of diastereomers.
Step 2: Conversion of Hydroxyl to Amine via Mesylation and Azide Substitution
-
Mesylation: Dissolve the diol from Step 1 (1.0 g, 5.6 mmol) in 30 mL of dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.2 mL, 8.4 mmol) followed by methanesulfonyl chloride (0.52 mL, 6.7 mmol) dropwise. Stir at 0 °C for 2 hours.
-
Workup: Wash the reaction mixture with 1 M HCl (20 mL), saturated sodium bicarbonate (20 mL), and brine (20 mL). Dry the organic layer over sodium sulfate and concentrate to afford the crude mesylate, which is used without further purification.
-
Azide Substitution: Dissolve the crude mesylate in 30 mL of dimethylformamide (DMF). Add sodium azide (0.73 g, 11.2 mmol) and heat the mixture to 80 °C for 6 hours.
-
Workup: Cool the reaction to room temperature, add 100 mL of water, and extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Reduction: Dissolve the crude azide in 50 mL of methanol. Add 100 mg of 10% Palladium on Carbon (Pd/C). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 12 hours.
-
Purification: Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate and purify by column chromatography to yield the final cis/trans-3-amino-1-phenylcyclobutanol.
Application in Anticancer Drug Discovery
The drive to create orally bioavailable and highly selective anticancer agents has spurred the use of 3D scaffolds to engage with protein targets in ways that flat molecules cannot. The cyclobutane core from this compound can serve as a rigid scaffold to orient pharmacophores precisely into binding pockets or act as a non-aromatic, hydrophobic space-filler.[2]
For example, the platinum-based drug Carboplatin, a cornerstone of cancer therapy, contains a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and toxicity profile compared to Cisplatin.[3] While not a direct synthesis, this compound could be envisioned as a precursor to such ligands through oxidation of the hydroxyl and subsequent elaboration at the ketone. Furthermore, analogues of potent microtubule-targeting agents like combretastatin A-4 have been synthesized using strained four-membered rings to mimic the constrained cis-alkene geometry crucial for tubulin binding.[2][8]
Protocol 2: Stereoselective Synthesis of a trans-3-Hydroxy-1-methylcyclobutane-1-carbonitrile
Rationale: This protocol demonstrates the stereoselective installation of two distinct functional groups. The addition of cyanide establishes a nitrile, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. Controlling the stereochemistry is key, as the relative orientation of the hydroxyl and cyano groups will dictate how the molecule can interact with a biological target.
-
Protection: To a solution of this compound (1.0 g, 11.6 mmol) in 50 mL of DCM, add triethylamine (2.4 mL, 17.4 mmol) and DMAP (catalytic). Cool to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.92 g, 12.8 mmol) portion-wise. Stir for 4 hours while warming to room temperature.
-
Workup: Wash the reaction with water and brine. Dry the organic layer over sodium sulfate and concentrate. Purify by column chromatography (silica gel, 5% ethyl acetate in hexanes) to yield 3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one.
-
Cyanosilylation: To the protected ketone (1.0 g, 5.0 mmol) in a flask under argon, add trimethylsilyl cyanide (TMSCN, 0.73 mL, 5.5 mmol) and a catalytic amount of zinc iodide (ZnI₂). Stir at room temperature for 3 hours.
-
Alkylation & Deprotection: Cool the mixture to -78 °C and add methyl lithium (1.6 M in Et₂O, 3.4 mL, 5.5 mmol) dropwise. Stir for 1 hour. Quench with 1 M HCl at -78 °C and allow to warm to room temperature. This step both adds the methyl group and removes the TBDMS and TMS protecting groups.
-
Workup: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Dry the combined organic layers over sodium sulfate and concentrate.
-
Purification: Purify by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to isolate the desired trans diastereomer of 3-hydroxy-1-methylcyclobutane-1-carbonitrile. The trans isomer is often the thermodynamic product and major diastereomer in such reactions.[9]
Summary of Bioactivity for Representative Scaffolds
The following table summarizes the reported biological activity for compounds containing strained four-membered rings, illustrating the potential of derivatives accessible from this compound.
| Compound Class | Target / Disease Area | Example Activity | Reference |
| 3-Fluoro-β-lactams | Anticancer (Tubulin Polymerization) | IC₅₀ = 0.075 µM (MCF-7 cells) | [8] |
| Cyclobakuchiols | Antiviral (Influenza A) | Inhibition of viral growth and mRNA expression | [7] |
| Benzoxazinorifamycins | Antibacterial (Tuberculosis) | Superior in vivo efficacy vs. Rifampicin | [10] |
| Cyclobutane Fragments | Fragment-Based Drug Discovery | Designed for high 3D character (Fsp³) | [1] |
Conclusion and Future Outlook
This compound is a powerful and enabling building block for modern medicinal chemistry. Its unique combination of a strained ring system and bifunctional nature provides a direct entry point to three-dimensional scaffolds that are increasingly sought after in drug discovery. The ability to leverage this single, simple molecule to create a vast array of conformationally restricted and stereochemically complex derivatives makes it an invaluable tool for accessing novel chemical space. As fragment-based drug discovery and the demand for non-planar molecules continue to grow, the strategic application of this compound is poised to play an even greater role in the development of the next generation of therapeutics.
References
- PubChem. 3-Hydroxycyclobutan-1-one. [Link]
- Organic & Biomolecular Chemistry. (2016).
- National Institutes of Health (NIH). (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
- PubMed. (1995).
- MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]
- PubMed Central (PMC). (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
- PubMed. (2022).
- PubMed Central (PMC). (2021).
- PubMed. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. [Link]
- PLOS ONE. (2021). Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D. [Link]
- Eastfine. (2024). Top 8 in the USA: Why Cyclobutanone (CAS No. 1191-95-3) is the Essential Building Block for High-Strain Chemistry. [Link]
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Buy this compound | 15932-93-1 [smolecule.com]
- 5. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Top 8 in the USA: Why Cyclobutanone (CAS No. 1191-95-3) is the Essential Building Block for High-Strain Chemistry` [eastfine.net]
- 7. Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxycyclobutanone
Welcome to the technical support center for the synthesis of 3-Hydroxycyclobutanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable and versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to not only identify potential issues but also to understand their mechanistic origins and implement effective solutions.
Introduction to the Challenges
This compound is a strained, bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its inherent ring strain and the presence of both a ketone and a hydroxyl group make it susceptible to a range of side reactions. This guide will focus on the most common synthetic routes and their associated pitfalls, providing practical solutions to maximize yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Route 1: Reduction of Cyclobutane-1,3-dione
This is one of the most direct and common methods for preparing this compound, typically involving the selective reduction of one of the two ketone functionalities.
Question 1: My reaction is producing a significant amount of 1,3-cyclobutanediol. How can I prevent this over-reduction?
Answer: The formation of 1,3-cyclobutanediol is a classic example of over-reduction and is a common side reaction when using powerful reducing agents or when the reaction is not carefully controlled.
-
Causality: Hydride reagents like sodium borohydride (NaBH₄) can reduce both the ketone in the starting material and the ketone in the desired this compound product. The second reduction leads to the formation of the diol.
-
Troubleshooting Strategies:
-
Control Stoichiometry: Use a sub-stoichiometric amount of the reducing agent. A good starting point is 0.5 to 0.6 equivalents of NaBH₄ per equivalent of cyclobutane-1,3-dione. This statistically favors the mono-reduction.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). This reduces the overall reaction rate and can improve selectivity for the mono-reduction product.
-
Choice of Reducing Agent: While NaBH₄ is common, consider using a bulkier or less reactive reducing agent which may exhibit greater selectivity.
-
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation (e.g., using a Ru/C catalyst) can be a highly selective method. The reaction can often be stopped after the consumption of one equivalent of hydrogen.[1]
-
-
Experimental Insight: In practice, it is often a balance between conversion and selectivity. It may be more practical to aim for a moderate conversion and then separate the desired mono-reduced product from the unreacted dione and the over-reduced diol via chromatography.
Question 2: I've isolated my product, but NMR analysis shows a mixture of cis- and trans-1,3-cyclobutanediol as a significant byproduct. How can I control the stereochemistry of the over-reduction?
Answer: When over-reduction occurs, both cis- and trans-1,3-cyclobutanediol can be formed. The ratio of these diastereomers is influenced by the reaction conditions and the reducing agent used.
-
Mechanistic Insight: The reduction of the second ketone in this compound can occur from either face of the carbonyl, leading to the two different diastereomers. The cis isomer is often the kinetically favored product in catalytic hydrogenations.[1] However, at elevated temperatures, epimerization can occur, leading to a higher proportion of the thermodynamically more stable trans isomer.[1]
-
Troubleshooting & Control:
-
Temperature Control: Maintaining a low and consistent temperature throughout the reaction is crucial to favor the kinetic product and prevent epimerization.
-
Catalyst Choice: For catalytic hydrogenations, the choice of catalyst and support can influence the diastereoselectivity.
-
Purification: If a mixture is formed, the cis and trans diols can often be separated from the desired this compound and from each other using column chromatography, though this can be challenging.
-
Question 3: My reaction mixture is turning brown and I'm getting a low yield of an intractable mixture. What is happening?
Answer: This is likely due to base-catalyzed aldol condensation or polymerization. This compound has acidic α-protons and can act as both an enolate donor and an acceptor, leading to self-condensation.
-
Mechanism: In the presence of a base (which can be residual from the synthesis of the starting material or formed during the reaction), the enolate of this compound can form. This enolate can then attack the carbonyl group of another molecule of this compound, leading to a dimeric aldol adduct. Subsequent dehydration and further reactions can lead to oligomers and polymers.[2][3][4][5]
-
Troubleshooting Strategies:
-
pH Control: Ensure the reaction and work-up conditions are not strongly basic. If a basic work-up is necessary, use a mild base and keep the temperature low.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.
-
Purification: If aldol products are formed, they are typically higher in molecular weight and more polar than the desired product, allowing for separation by column chromatography or distillation.
-
Reaction Pathway: Reduction of Cyclobutane-1,3-dione and Side Reactions
General Issues and Other Synthetic Routes
Question 6: I am considering a synthetic route that may involve a 3-halocyclobutanone intermediate. What are the potential pitfalls?
Answer: If your synthesis proceeds through a 3-halocyclobutanone and involves treatment with a base, you should be highly aware of the potential for a Favorskii rearrangement.
-
Mechanism: The Favorskii rearrangement is the reaction of an α-halo ketone (with an enolizable α'-proton) with a base to give a rearranged carboxylic acid derivative. In the case of a cyclic α-halo ketone, this results in a ring contraction. [6][7][8][9][10]For 3-halocyclobutanone, this would lead to a cyclopropanecarboxylic acid derivative, a significant and often difficult-to-separate byproduct.
-
Prevention:
-
Avoid Basic Conditions: If possible, avoid treating the 3-halocyclobutanone intermediate with a base.
-
Protecting Groups: If a base is necessary for a subsequent step, consider protecting the ketone functionality first.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the extent of the Favorskii rearrangement versus the desired reaction.
-
Question 7: During purification by distillation, I am observing decomposition of my this compound. Why is this happening and what can I do?
Answer: this compound can be thermally sensitive due to its strained ring system. High temperatures during distillation can lead to decomposition.
-
Decomposition Pathways:
-
Dehydration: The most common thermal decomposition pathway is the elimination of water to form the corresponding α,β-unsaturated ketone, cyclobutenone. This is especially true if there are any acidic or basic impurities.
-
Ring Opening: At higher temperatures, the cyclobutane ring can undergo thermal ring-opening reactions. [11][12]
-
-
Troubleshooting Distillation:
-
Vacuum Distillation: Purify this compound using vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule.
-
Neutralize Before Distillation: Ensure that the crude product is free of any acidic or basic residues before attempting distillation. A mild aqueous wash and drying are recommended.
-
Alternative Purification: If thermal decomposition is still an issue, consider alternative purification methods such as column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes typical yields and side product ratios for common synthetic steps. Note that these values are highly dependent on the specific reaction conditions and substrate.
| Reaction Step | Desired Product | Typical Yield | Common Side Product(s) | Typical Side Product Ratio |
| Reduction of 1,3-Dione | This compound | 50-70% | 1,3-Cyclobutanediol | 10-30% |
| Malonic Ester Alkylation | Mono-alkylated product | 60-80% | Dialkylated product | 5-20% |
| Base treatment of 3-halocyclobutanone | Desired substitution | Varies | Favorskii rearrangement product | Can be significant |
Experimental Protocol: Selective Reduction of Cyclobutane-1,3-dione
This protocol provides a reliable method for the synthesis of this compound with minimized over-reduction.
Materials:
-
Cyclobutane-1,3-dione (1.0 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (0.55 eq)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve cyclobutane-1,3-dione in anhydrous methanol.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add sodium borohydride in small portions over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (or consumption has significantly slowed), quench the reaction by the slow, dropwise addition of acetone at -20 °C.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Favorskii Reaction - Organic Chemistry Portal. (URL: [Link])
- Favorskii Rearrangement - NROChemistry. (URL: [Link])
- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
- Favorskii rearrangement - Wikipedia. (URL: [Link])
- Aldol condens
- NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (URL: [Link])
- Aldol Condensation - Chemistry LibreTexts. (URL: [Link])
- ALDOL CONDENS
- Aldol Condensation Part-1 Mechanism Tutorial by C.V. Kalyan Kumar - YouTube. (URL: [Link])
- Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions - Organic Syntheses. (URL: [Link])
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (URL: [Link])
- Malonic ester synthesis - Grokipedia. (URL: [Link])
- Cyclobutane Synthesis - Andrew G Myers Research Group. (URL: [Link])
- Sodium Borohydride Reduction of Ketone Lab Experiment - Studylib. (URL: [Link])
- Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Preparation of 2-vinylcyclobutanones and their conversion to cyclopentenones. (URL: [Link])
- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem. (URL: [Link])
- Malonic ester synthesis - Wikipedia. (URL: [Link])
- Thermal decomposition - Wikipedia. (URL: [Link])
- Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
- 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (URL: [Link])
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (URL: [Link])
- HYDROLYSIS REACTIONS. (URL: [Link])
- Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone - RSC Publishing. (URL: [Link])
- Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC - NIH. (URL: [Link])
- 5.4: Hydrolysis Reactions - Chemistry LibreTexts. (URL: [Link])
- Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. (URL: [Link])
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL: [Link])
- EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE - YouTube. (URL: [Link])
- EP0254080B1 - Malonic acid derivatives and methods for their synthesis - Google P
- [PDF] malonic ester synthesis - Semantic Scholar. (URL: [Link])
- Malonic ester synthesis - Wikipedia. (URL: [Link])
- Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - NIH. (URL: [Link])
- Hydroboration of Alkenes - Master Organic Chemistry. (URL: [Link])
- Dehydration of 4-hydroxy-2,3,4-triphenylcyclopentenone - Journal of the Chemical Society D. (URL: [Link])
Sources
- 1. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Favorskii Reaction [organic-chemistry.org]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Hydroxycyclobutanone
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Welcome to the technical support center for the synthesis of 3-hydroxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable building block.[1][2] this compound's unique strained-ring structure, containing both a ketone and a hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]
This document provides in-depth, experience-based insights into the nuances of its synthesis, focusing on practical solutions to common yield-related problems.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
There are several established methods for synthesizing this compound, each with its own advantages and challenges. The choice of route often depends on the available starting materials, scale, and desired purity. Key methods include:
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[2+2] Cycloaddition Reactions: This is a widely used approach for forming the cyclobutane ring.[2] A common strategy involves the cycloaddition of a ketene or ketene equivalent with an appropriate alkene.
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Ring Expansion Reactions: Certain substituted cyclopropanes can undergo ring expansion to form cyclobutanones. For example, the rearrangement of specific cyclopropyl carbinols can yield cyclobutanone derivatives.[3]
-
Oxidation of Cyclobutanol: If cyclobutanol is readily available, it can be oxidized to cyclobutanone. However, this method can sometimes lead to ring-opening byproducts depending on the oxidant used.[4]
-
Hydrolysis of Substituted Precursors: The hydrolysis of precursors like 3-bromocyclobutanone or the enol ether of 1,3-cyclobutanedione can also yield this compound.[5][6]
Q2: What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Reported yields for different methods can range from low to moderate. For instance, some multi-step syntheses starting from readily available materials might have overall yields in the range of 30-50%. It is crucial to optimize each step to maximize the final product yield.
Q3: What are the key stability and storage considerations for this compound?
This compound is a relatively stable compound but should be handled with care. Due to its strained ring and functional groups, it can be susceptible to polymerization or degradation under harsh acidic or basic conditions. For long-term storage, it is recommended to keep it in a cool, dark place, preferably under an inert atmosphere in a freezer at temperatures below -20°C.[7]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section delves into specific problems that can arise during the synthesis and offers practical, step-by-step solutions based on established chemical principles.
Issue 1: Low Yield in [2+2] Cycloaddition Reactions
Symptoms:
-
The desired cyclobutanone product is obtained in yields significantly lower than expected.
-
A complex mixture of byproducts is observed in the crude reaction mixture, making purification difficult.
-
Starting materials remain largely unreacted even after extended reaction times.
Root Causes & Solutions:
-
Suboptimal Ketene Generation: In reactions involving in-situ generation of ketenes (e.g., from an acyl chloride and a non-nucleophilic base), the rate of ketene formation must be carefully controlled. If the ketene is generated too slowly, it may not be trapped efficiently by the alkene. Conversely, if generated too quickly, it can dimerize or polymerize.
-
Solution: Employ a syringe pump for the slow, controlled addition of the acyl chloride to the base and alkene solution. This maintains a low, steady concentration of the reactive ketene intermediate.
-
-
Steric Hindrance: The substituents on both the ketene and the alkene can significantly impact the efficiency of the cycloaddition. Sterically bulky groups can hinder the approach of the reactants, leading to lower yields.
-
Solution: If possible, choose less sterically hindered starting materials. Alternatively, higher reaction temperatures or the use of a Lewis acid catalyst might be necessary to overcome the activation barrier.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of unwanted side products.
-
Solution: Carefully control the stoichiometry. Often, a slight excess of the more stable or readily available reactant is used to drive the reaction to completion.
-
Issue 2: Formation of Ring-Opened Byproducts During Oxidation of Cyclobutanol
Symptoms:
-
Significant amounts of linear byproducts, such as 4-hydroxybutyraldehyde or gamma-butyrolactone, are detected in the product mixture.[8]
-
The yield of the desired this compound is compromised due to competing side reactions.
Root Causes & Solutions:
-
Harsh Oxidizing Agents: Strong oxidizing agents, particularly those based on chromium (VI) in the absence of specific additives, can promote C-C bond cleavage of the strained cyclobutane ring.[4]
-
Solution: Opt for milder and more selective oxidizing agents. Swern oxidation or the use of Dess-Martin periodinane are excellent alternatives that operate under gentle conditions and minimize the risk of ring opening. The use of chromium trioxide in the presence of oxalic acid has also been shown to suppress the formation of ring-opened products by promoting a three-electron oxidation-reduction mechanism.[4]
-
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for ring cleavage.
-
Solution: Maintain a low reaction temperature throughout the oxidation. For many modern oxidation protocols, temperatures between -78 °C and 0 °C are optimal.
-
Issue 3: Difficulty in Purifying this compound
Symptoms:
-
The crude product is a complex mixture that is difficult to separate by standard column chromatography.
-
The product co-elutes with impurities.
-
The isolated product has a low purity as determined by NMR or GC-MS.
Root Causes & Solutions:
-
Presence of Structurally Similar Impurities: Byproducts with similar polarity to this compound can make chromatographic separation challenging.
-
Solution:
-
Derivative Formation: Consider converting the crude product into a less polar derivative (e.g., by protecting the hydroxyl group as a silyl ether). This change in polarity can often facilitate easier separation from more polar impurities. The protecting group can then be removed in a subsequent step.
-
Azeotropic Distillation: For certain impurities, azeotropic distillation can be an effective purification method.[8]
-
Specialized Chromatography: Techniques such as preparative HPLC or the use of different stationary phases in column chromatography might be necessary for challenging separations.
-
-
-
Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds.
-
Solution: Use deactivated silica gel (e.g., by treating it with a small amount of triethylamine in the eluent) or switch to a different stationary phase like alumina.
-
-
Inadequate Work-up Procedure: An inefficient work-up can leave behind residual reagents or byproducts that complicate purification.
-
Solution: Ensure the work-up procedure is thorough. This may involve multiple aqueous washes with solutions of different pH to remove acidic and basic impurities, followed by a brine wash to remove residual water.
-
Section 3: Experimental Protocols and Data
Protocol 1: Oxidation of Cyclobutanol using CrO₃/Oxalic Acid
This procedure is adapted from a known method for the synthesis of cyclobutanone and highlights the use of oxalic acid to minimize ring-opening.[4]
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutanol in a suitable solvent such as a mixture of water and a co-solvent if necessary.
-
Add oxalic acid dihydrate to the solution and stir to dissolve.
-
Cool the mixture in an ice-salt bath to maintain a temperature between 10-15 °C.
-
Prepare a solution of chromium trioxide in water.
-
Add the chromium trioxide solution dropwise to the stirred cyclobutanol/oxalic acid mixture, ensuring the temperature remains within the specified range. The reaction is typically exothermic.
-
After the addition is complete, continue stirring at the same temperature for a specified period to ensure complete reaction.
-
Proceed with an appropriate work-up, which may include quenching the excess oxidant, extraction with an organic solvent, and washing of the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Table 1: Comparison of Oxidizing Agents for Cyclobutanol Oxidation
| Oxidizing Agent | Typical Yield of Cyclobutanone | Key Advantages | Common Byproducts |
| CrO₃ / H₂SO₄ | Variable, often moderate | Inexpensive | Significant ring-opened products |
| CrO₃ / Oxalic Acid | Good to excellent | Minimizes ring-opening | Fewer byproducts |
| Swern Oxidation | Excellent | Mild conditions, high selectivity | Dimethyl sulfide, triethylamine salts |
| Dess-Martin Periodinane | Excellent | Mild, neutral conditions | Periodinane byproducts |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting workflow for low yields.
Section 4: Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be successfully optimized through a systematic approach to troubleshooting and a thorough understanding of the underlying reaction mechanisms. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, researchers can consistently achieve high yields of this important synthetic intermediate. This guide serves as a starting point for addressing common issues, and further investigation into the specific nuances of each reaction is always encouraged for achieving the best possible outcomes.
References
- Krumpolc, M., & Rocek, J. (n.d.). CYCLOBUTANONE. Organic Syntheses Procedure.
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones.
- Wikipedia. (n.d.). 1,3-Cyclobutanedione.
- Organic Syntheses Procedure. (n.d.). PREPARATION OF CYCLOBUTENONE.
- Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclobutanone synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 8. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
Stability of 3-Hydroxycyclobutanone under acidic/basic conditions
Technical Support Center: 3-Hydroxycyclobutanone
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile synthetic intermediate.[1] This guide provides in-depth answers to common questions and troubleshooting advice for challenges encountered during experimentation, focusing on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a freezer at temperatures under -20°C in an inert atmosphere.[2] The compound is a light yellow to yellow liquid, and any significant color change may indicate degradation.[2] It is crucial to prevent exposure to moisture, air, and light, which can catalyze degradation pathways. Use well-sealed containers and purge with an inert gas like argon or nitrogen before sealing.
Q2: I left my sample of this compound at room temperature for an extended period. Is it still usable?
A2: While cyclobutane rings are generally stable at room temperature, the functional groups on this compound make it susceptible to degradation.[3] The presence of both a hydroxyl and a ketone group can lead to self-condensation or other side reactions over time, even without external reagents. It is highly recommended to re-analyze the sample by NMR or another suitable analytical technique to check for purity before use. Look for the appearance of new signals that could indicate oligomerization or degradation products.
Troubleshooting Guide: Stability in Reaction Conditions
Basic Conditions
Q3: I'm attempting a reaction with this compound under basic conditions (e.g., using NaOH or an alkoxide), and I'm observing a complex mixture of products with low yield of my desired compound. What could be happening?
A3: this compound is particularly sensitive to basic conditions due to its β-hydroxy ketone motif. The primary competing reaction is a retro-aldol reaction.[4][5][6]
Causality: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This intermediate can then undergo C-C bond cleavage, leading to ring-opening.[4] This process is the reverse of an aldol addition and can result in the formation of smaller carbonyl compounds, which can then participate in other reactions, leading to a complex product mixture.[4][5][6]
Troubleshooting Protocol:
-
Use a Non-Nucleophilic Base: If the goal is to deprotonate another part of a molecule in the presence of this compound, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to minimize the retro-aldol reaction.
-
Protect the Hydroxyl Group: The most robust solution is to protect the hydroxyl group before subjecting the molecule to basic conditions.[1] Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, are common choices as they are stable to many basic reagents but can be removed under acidic or fluoride-mediated conditions.[7]
Experimental Protocol: Protection of the Hydroxyl Group
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add a mild base, such as imidazole (1.5 equivalents).
-
Add TBDMS-Cl (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography.
Q4: I am trying to perform a reaction involving the enolization of this compound, but I'm getting byproducts that suggest a rearrangement has occurred. What is this side reaction?
A4: If your reaction conditions involve the formation of an α-halo ketone intermediate followed by treatment with a base, you may be inadvertently triggering a Favorskii rearrangement.[8][9][10] This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative with a contracted ring system.[10][11]
Mitigation Strategy:
-
Avoid conditions that could lead to the formation of an α-halocyclobutanone in the presence of a base.
-
If an α-functionalization is necessary, consider alternative strategies that do not involve halide leaving groups in combination with a base.
Acidic Conditions
Q5: My attempt to perform an acid-catalyzed reaction with this compound resulted in ring-opening. Why is this happening and how can I prevent it?
A5: The strained four-membered ring of cyclobutane derivatives can be susceptible to cleavage under acidic conditions, particularly with heat or strong Lewis acids.[3][12] Protonation of the carbonyl oxygen can activate the ring towards nucleophilic attack, which can lead to ring-opening.
Troubleshooting Protocol:
-
Control Temperature: Perform acid-catalyzed reactions at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use Milder Acids: Opt for milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids that are less prone to promoting ring cleavage.[13]
-
Protect the Carbonyl Group: If the hydroxyl group is the desired reactive site, consider protecting the ketone as an acetal or ketal. This will prevent protonation of the carbonyl and subsequent ring-opening pathways.
Experimental Protocol: Ketal Protection of the Carbonyl Group
-
Dissolve this compound (1 equivalent) in a solution of ethylene glycol (2 equivalents) in toluene.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate to neutralize the acid.
-
Extract with an organic solvent, dry, and concentrate to obtain the protected compound, which can then be purified.
Data Summary Table
| Condition | Potential Issue | Recommended Action |
| Strong Base (e.g., NaOH, NaOMe) | Retro-Aldol Reaction[4][5][6] | Protect the hydroxyl group (e.g., as a silyl ether)[1][7] |
| Base with α-halo derivative | Favorskii Rearrangement[8][9][10] | Avoid this combination of reagents. |
| Strong Acid (e.g., conc. HCl, H₂SO₄) | Ring-Opening[3] | Use milder acids and lower temperatures. |
| Acid with heat | Ring-Opening/Rearrangement[12] | Protect the carbonyl group (e.g., as a ketal). |
| Prolonged Storage at RT | Self-Condensation/Degradation | Store at ≤ -20°C under inert gas.[2] Re-verify purity if improperly stored. |
Visual Workflow and Pathway Diagrams
Diagram 1: Key Degradation Pathways
A diagram illustrating the primary degradation pathways of this compound under basic and acidic conditions.
Caption: Major degradation pathways under basic (Retro-Aldol) and acidic conditions.
Diagram 2: Troubleshooting Workflow
A logical workflow for troubleshooting unexpected results in reactions involving this compound.
Caption: Decision tree for troubleshooting reactions with this compound.
References
- JoVE. (2025). C–C Bond Cleavage: Retro-Aldol Reaction.
- Organic Chemistry Portal. Favorskii Reaction.
- Benchchem. This compound | CAS 15932-93-1 | Supplier.
- Alfa Chemistry. Favorskii Rearrangement.
- MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- Wikipedia. Favorskii rearrangement.
- ResearchGate. (2025).
- NROChemistry. Favorskii Rearrangement.
- YouTube. (2025). What is Favorskii Rearrangement ?
- Wikipedia. Aldol reactions.
- Master Organic Chemistry. (2022).
- ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Smolecule. (2023). Buy this compound | 15932-93-1.
- ChemicalBook. (2025). 3-Hydroxy-cyclobutanon | 15932-93-1.
- YouTube. (2016). Protecting Groups.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 5. Aldol reactions - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Favorskii Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buy this compound | 15932-93-1 [smolecule.com]
Technical Support Center: 3-Hydroxycyclobutanone Degradation
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Hydroxycyclobutanone. It is designed in a practical question-and-answer format to directly address common challenges and provide both theoretical understanding and actionable protocols.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental principles governing the stability of this compound.
Q1: Why is this compound considered a molecule with potential stability concerns?
A1: The stability concerns for this compound stem from two primary structural features:
-
Inherent Ring Strain: Cyclobutane rings possess significant angle strain compared to larger, more stable rings like cyclopentane or cyclohexane. This strain makes the C-C bonds of the ring susceptible to cleavage under energetic input (e.g., heat, light) or chemical attack, leading to ring-opening reactions.[1][2]
-
Bifunctional Reactivity: The molecule contains two reactive functional groups: a carbonyl (ketone) and a secondary alcohol (hydroxyl).[3] The ketone is susceptible to nucleophilic attack and oxidation, while the alcohol can undergo oxidation, dehydration, or act as a nucleophile itself. The proximity of these two groups can also lead to complex intramolecular reactions.
Q2: What are the primary degradation pathways I should anticipate when working with this compound?
A2: Based on its structure, you should anticipate four main degradation pathways. These are the focus of forced degradation studies, which are designed to intentionally stress the molecule to understand its liabilities.[4][5]
-
Ring-Opening Reactions: Often driven by thermal or photolytic stress, this pathway involves the cleavage of one or more C-C bonds in the cyclobutane ring.[1][6] This can result in the formation of linear, unsaturated products. For example, the thermal decomposition of similar substituted cyclobutanones is known to yield products via retro-[2+2] cycloaddition mechanisms.[7]
-
Oxidative Degradation: The molecule has multiple sites prone to oxidation. The secondary alcohol can be oxidized to a diketone (1,3-cyclobutanedione). Furthermore, radical-mediated reactions, potentially initiated by autoxidation, can lead to ring cleavage or the formation of various hydroperoxides and other oxygenated species.[8][9]
-
Hydrolytic Degradation: This pathway involves the reaction of the molecule with water, catalyzed by acid or base. While it lacks a readily hydrolyzable group like an ester, extreme pH conditions can promote ring-opening or other rearrangements.[10][11]
-
Photochemical Degradation: The carbonyl group is a chromophore that can absorb UV light. This can lead to the formation of excited states and subsequent degradation through radical mechanisms, photo-rearrangements, or ring cleavage.[8][12]
Q3: What is the primary objective of conducting a forced degradation study on this compound?
A3: The primary objective is to intentionally generate potential degradation products to support drug development in several key areas.[4][8] These studies help to:
-
Elucidate Degradation Pathways: Understand how the molecule breaks down under various stress conditions.
-
Identify Potential Degradants: Characterize the structure of impurities that could form during manufacturing, shipping, or storage.
-
Develop Stability-Indicating Methods: Ensure the primary analytical method (typically HPLC) can separate the parent drug from all potential degradation products, which is a regulatory requirement.[10]
-
Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable drug product and the selection of appropriate packaging.
Q4: I'm designing a forced degradation experiment. How much degradation should I aim for?
A4: The generally accepted target for forced degradation is to achieve 5-20% degradation of the parent compound. This range is considered optimal because:
-
It's sufficient for detection: It produces enough of the primary degradants to be reliably detected and characterized by analytical techniques like LC-MS.
-
It avoids secondary degradation: If degradation proceeds too far (>20%), the primary degradants can themselves start to break down, leading to a complex mixture of secondary and tertiary products that may not be relevant to real-world storage conditions. This complicates pathway elucidation and can lead to a misinterpretation of the molecule's primary stability issues.
Section 2: Troubleshooting Guides for Experimental Observations
This section provides insights into common, and sometimes confusing, experimental outcomes.
Q1: My thermal stress study resulted in a significant loss of the parent peak and the appearance of several smaller, earlier-eluting peaks in my RP-HPLC chromatogram. What is the likely cause?
A1: This pattern is highly suggestive of ring-opening degradation . The cyclobutane ring has likely cleaved to form more polar, smaller, and potentially unsaturated acyclic compounds. These fragments would have less hydrophobic character and therefore elute earlier on a typical C18 reversed-phase column.
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry (LC-MS): Analyze the sample by LC-MS to determine the molecular weights of the new peaks. Look for masses corresponding to fragments of the parent molecule (C₄H₆O₂, MW 86.09 g/mol ).[13] For example, a retro-[2+2] cleavage could yield ethenone (C₂H₂O) and ethylene (C₂H₄), though these are volatile and may not be observed. Other rearrangements could lead to isomers like 4-hydroxy-2-butenal.
-
Check for Volatiles: If mass balance is poor, consider the possibility of forming volatile products. Analyze the headspace of a heated sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Q2: Under strongly basic conditions (e.g., 0.1 M NaOH), my this compound peak disappears almost entirely, but I don't see any significant new peaks in the chromatogram. Where did my compound go?
A2: This is a classic indicator of polymerization or the formation of highly polar products .
-
Plausible Mechanisms:
-
Aldol-type Condensation/Polymerization: In the presence of a strong base, the ketone can be enolized, and the resulting enolate can attack another molecule of this compound. This can lead to a chain reaction, forming high-molecular-weight oligomers or polymers that may precipitate, be too large to elute from the HPLC column, or be retained at the column head.
-
Formation of Highly Polar Species: The degradation products might be small, highly polar molecules (e.g., organic acids formed after ring cleavage and oxidation) that are not retained on your reversed-phase column and elute in the solvent front.
-
-
Troubleshooting Steps:
-
Analyze the Solvent Front: Use a mass spectrometer to analyze the flow-through at the beginning of your chromatogram to check for small, polar degradants.
-
Use an Alternative Chromatographic Mode: If you suspect highly polar products, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may be able to retain and separate them.
-
Employ a Universal Detector: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can detect compounds that lack a UV chromophore, which might be the case for some degradation products.
-
Q3: My oxidative stress study using 3% H₂O₂ produced a very complex chromatogram with poor mass balance. How can I get cleaner data?
A3: High concentrations of hydrogen peroxide can initiate uncontrolled radical chain reactions, leading to a multitude of products and poor mass balance due to the formation of gaseous products like CO₂.
-
Troubleshooting Steps:
-
Optimize Stress Conditions: Systematically reduce the H₂O₂ concentration (e.g., try 1%, 0.5%, 0.1%), lower the reaction temperature (e.g., room temperature instead of 60°C), and shorten the exposure time. The goal is to achieve the target 5-20% degradation in a more controlled manner.[10]
-
Use a Different Oxidant: Consider using a radical initiator like azobisisobutyronitrile (AIBN) under anhydrous conditions.[14] This can sometimes produce a different and cleaner degradation profile that is more representative of autoxidation.
-
Ensure Proper Quenching: Before analysis, ensure the residual peroxide is quenched to prevent continued degradation in the sample vial. This can be done by adding a small amount of a scavenger like sodium sulfite or catalase.
-
Section 3: Standardized Protocols for Forced Degradation Studies
The following protocols are starting points for a comprehensive forced degradation study of this compound. Safety Precaution: Always perform these experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Hydrolytic Degradation
-
Purpose: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water
-
Heating block or water bath
-
-
Procedure:
-
Label Vials: Prepare and label vials for Acid, Base, Neutral, and Control conditions.
-
Sample Preparation: To each vial, add an aliquot of the stock solution and the stress reagent to achieve a final drug concentration of ~100 µg/mL.
-
Acid: Add 0.1 M HCl.
-
Base: Add 0.1 M NaOH.
-
Neutral: Add HPLC-grade water.
-
Control: Prepare a sample at the same concentration in the initial solvent (e.g., acetonitrile/water) and store it at 4°C.
-
-
Stress Condition: Place the Acid, Base, and Neutral vials in a heating block set to 60°C.
-
Time Points: Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This prevents damage to the HPLC column.
-
Analysis: Analyze all samples, including the t=0 and control samples, by a validated stability-indicating HPLC-UV/MS method.
-
-
Causality Note: Refluxing in acid or base is a common practice.[10] If no degradation is observed, the strength of the acid/base or the temperature can be increased. Conversely, if degradation is too rapid, conditions should be made milder.
Protocol 2: Oxidative Degradation
-
Purpose: To evaluate the molecule's susceptibility to oxidation.
-
Materials:
-
This compound stock solution (1 mg/mL)
-
3% (v/v) Hydrogen Peroxide (H₂O₂) solution
-
-
Procedure:
-
Sample Preparation: In a vial protected from light (e.g., amber vial), add an aliquot of the stock solution and the 3% H₂O₂ solution to a final drug concentration of ~100 µg/mL.
-
Control Sample: Prepare a control sample with the drug in solvent, stored at 4°C.
-
Stress Condition: Keep the sample at room temperature.
-
Time Points: Analyze at time points such as 2, 8, and 24 hours.
-
Analysis: Analyze directly by HPLC-UV/MS. No quenching is typically needed if analysis is prompt, but be aware of potential for continued reaction.
-
-
Causality Note: Hydrogen peroxide is a widely used oxidant in forced degradation studies.[8] The reaction is often performed at room temperature initially because it can be aggressive. If no degradation occurs, the temperature can be increased or the H₂O₂ concentration raised cautiously.
Protocol 3: Thermal Degradation
-
Purpose: To assess the intrinsic stability of the molecule to heat, both as a solid and in solution.
-
Materials:
-
Solid this compound
-
This compound solution (~100 µg/mL in a suitable solvent)
-
Oven capable of maintaining a constant temperature
-
-
Procedure:
-
Solid State: Place a small amount of solid material in an open vial inside an oven set to 70°C (or 10°C above the temperature used for accelerated stability studies).
-
Solution State: Place a vial of the drug solution in the same oven.
-
Control Samples: Store both solid and solution control samples at 4°C, protected from light.
-
Time Points: After a set time (e.g., 24, 48, 72 hours), remove the stress samples.
-
Sample Preparation for Analysis: Dissolve the solid stressed sample in a suitable solvent to the target concentration. The solution sample can be analyzed directly.
-
Analysis: Analyze all samples by HPLC-UV/MS.
-
-
Causality Note: Thermal stress provides the energy needed to overcome activation barriers, often for reactions like ring-opening or dehydration.[7]
Protocol 4: Photolytic Degradation
-
Purpose: To determine if the molecule is degraded by exposure to light.
-
Materials:
-
This compound solution (~100 µg/mL in a transparent solvent like water/acetonitrile)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Quartz vials (transparent to UV)
-
Control vials wrapped in aluminum foil
-
-
Procedure:
-
Sample Preparation: Prepare two sets of samples in quartz vials. Wrap one set completely in aluminum foil to serve as the "dark control."
-
Stress Condition: Place both sets of vials (exposed and dark control) in a photostability chamber.
-
Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Analysis: After exposure, analyze the exposed samples and the dark controls by HPLC-UV/MS.
-
-
Causality Note: Any degradation observed in the exposed sample but not in the dark control can be attributed to photolysis. This helps distinguish between light-induced degradation and simple thermal degradation that might occur concurrently in the chamber.[8][12]
Section 4: Visualization of Pathways and Workflows
Diagrams help conceptualize the complex processes involved in degradation studies.
Caption: Standard workflow for a forced degradation study, from sample prep to structural elucidation.
Section 5: Data Summary and Management
Systematic documentation is crucial for interpreting results and for regulatory submissions. Use a summary table to track your findings across all conditions.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants >0.1% | Peak Purity (Parent) | Mass Balance (%) | Key Degradant RRTs |
| 0.1 M HCl | 24h @ 60°C | 8.5% | 2 | Pass | 99.1% | 0.75, 0.89 |
| 0.1 M NaOH | 8h @ 60°C | 15.2% | 1 major, multiple minor | Fail | 85.4% (Poor) | 0.55 |
| Water | 24h @ 60°C | < 1.0% | 0 | Pass | 100.2% | N/A |
| 3% H₂O₂ | 24h @ RT | 11.7% | 4 | Fail | 97.5% | 0.68, 0.81, 1.15, 1.25 |
| Thermal (Solid) | 48h @ 70°C | 4.3% | 1 | Pass | 99.5% | 0.92 |
| Photolytic (ICH) | 1.2M lux hr | 6.1% | 2 | Pass | 98.8% | 0.88, 0.94 |
RRT = Relative Retention Time
References
- Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process. (2023). Organic & Biomolecular Chemistry.
- de Meijere, A. (2000). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 100(8), 2903-2904.
- Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. (2012). Current Organic Chemistry, 16(14), 1678-1694.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). Pharmaceutical Technology, 37(8).
- Forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
- Hayashi, T. (2014). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Synthesis II. Elsevier.
- d'Acunzo, F., & Piras, P. P. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(5), 6430–6454.
- A Review: Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology, 13(9), 4443-4449.
- Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(5).
- Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International, 27(10).
- Analytical Methods for the Degradation of Phytoconstituents. (2023). International Journal of Creative Research Thoughts, 11(6).
- 3-Hydroxycyclobutan-1-one. (n.d.). PubChem.
- Method Development, Validation and Stress Degradation Studies of Bulk Drug and its Pharmaceutical Dosage Form. (2022). International Journal of Creative Research Thoughts, 10(6).
- Exploration of Degradation Chemistry by Advanced Analytical Methodology. (2017). Energy Procedia, 114, 1785-1793.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-345.
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2022). Advanced Pharmaceutical Bulletin, 12(1), 77-85.
- Frey, H. M., & Smith, R. A. (1976). Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2, (12), 1407-1409.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 784-791.
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2020). Advanced Pharmaceutical Bulletin.
- Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. (2022). Physical Chemistry Chemical Physics, 24(1), 221-240.
- Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. (2014). Journal of Environmental Sciences, 26(11), 2215-2224.
- Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 15932-93-1 [smolecule.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
Removal of unreacted starting materials from 3-Hydroxycyclobutanone
Welcome to the technical support center for the purification of 3-hydroxycyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials and byproducts from your reaction mixture. Our goal is to equip you with the knowledge to select and implement the most effective purification strategies based on the specific synthetic route you have employed.
I. Understanding the Purification Challenge
This compound is a polar molecule with a molecular weight of approximately 86.09 g/mol .[1][2] Its polarity, stemming from the hydroxyl and ketone functional groups, dictates the choice of purification methods. The primary challenge in its purification is the effective separation from starting materials and byproducts which may have similar polarities or boiling points. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during the purification of this compound, categorized by the synthetic route.
Scenario 1: Synthesis via Oxidation of Cyclobutanol or 1,3-Cyclobutanediol
Question: I've synthesized this compound by oxidizing 1,3-cyclobutanediol, and I'm struggling to separate my product from the unreacted diol. What is the best approach?
Answer:
This is a common challenge due to the similar polarities of the diol and the desired hydroxyketone. Both are highly polar and will have a strong affinity for polar stationary phases in chromatography.
Root Cause Analysis:
-
High Polarity of Starting Material: 1,3-cyclobutanediol is a polar molecule capable of strong hydrogen bonding, making it behave similarly to this compound in many separation techniques.
-
Incomplete Reaction: The presence of a significant amount of starting material indicates that the oxidation reaction has not gone to completion.
Recommended Solution: Flash Column Chromatography
Flash column chromatography is the most effective method for this separation. The key is to achieve a sufficient difference in retention times (Rf values) between the product and the starting material.
Step-by-Step Protocol for Flash Column Chromatography:
-
Solvent System Selection (TLC Analysis):
-
Begin by running Thin Layer Chromatography (TLC) plates to identify an optimal solvent system.
-
A good starting point for these polar compounds is a mixture of ethyl acetate and hexanes.[3]
-
Aim for an Rf value for this compound between 0.2 and 0.3 to ensure good separation.[3]
-
If separation is poor, consider more polar solvent systems such as dichloromethane/methanol.[3]
-
-
Column Preparation:
-
Dry pack a glass column with silica gel. The amount of silica should be roughly 50-100 times the weight of your crude sample.
-
Wet the column with your chosen eluent, ensuring there are no air bubbles.[4]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent itself).
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[5]
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, applying gentle air pressure.
-
Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
-
Question: My oxidation of cyclobutanol to cyclobutanone (a potential precursor) was incomplete. How do I remove the unreacted cyclobutanol?
Answer:
While you are aiming for this compound, understanding the purification of its parent ketone is crucial as it may be an intermediate or a byproduct in some synthetic routes. The separation of cyclobutanone from cyclobutanol can be achieved by exploiting the difference in their functional groups.
Recommended Solution: Liquid-Liquid Extraction
An acid-base extraction can be effective here. The acidic nature of the hydroxyl group in cyclobutanol is generally too weak for a simple base extraction. However, a derivatization followed by extraction can be employed. A more direct method is to exploit the differential solubility.
Step-by-Step Protocol for Liquid-Liquid Extraction:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water to remove any highly water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break any emulsions and remove residual water.[6]
-
Drying: Drain the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
If significant amounts of cyclobutanol remain, column chromatography, as described above, would be the next logical step.
Scenario 2: Synthesis via Paternò-Büchi Reaction
Question: I've used a Paternò-Büchi reaction to synthesize an oxetane precursor to a this compound derivative. How do I purify the crude reaction mixture, which contains unreacted benzaldehyde and furan?
Answer:
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, often results in a mixture of the desired oxetane, unreacted starting materials, and potentially byproducts from dimerization or other side reactions.[7][8]
Root Cause Analysis:
-
Excess Starting Materials: Often, one of the starting materials (like furan) is used in excess to drive the reaction.
-
Byproduct Formation: Photochemical reactions can sometimes lead to undesired side products.[9]
Recommended Solution: A Combination of Extraction and Chromatography
A multi-step approach is typically necessary for these complex mixtures.
Step-by-Step Purification Protocol:
-
Initial Solvent Removal: After the reaction, remove the bulk of the volatile starting materials (like excess furan) and the reaction solvent using a rotary evaporator.[10]
-
Liquid-Liquid Extraction:
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bisulfite solution to remove unreacted benzaldehyde by forming a water-soluble adduct.
-
Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Flash Column Chromatography:
III. Frequently Asked Questions (FAQs)
Q1: Can I use distillation to purify this compound?
A1: Fractional distillation can be a viable method, especially if the unreacted starting materials have significantly different boiling points from this compound. For instance, cyclobutanone has a boiling point of 99°C, whereas this compound's is higher.[7] However, for starting materials with close boiling points, like 1,3-cyclobutanediol, distillation will likely be ineffective. A patent for the purification of the similar compound 3-hydroxybutanone does utilize vacuum distillation, which can be advantageous for heat-sensitive compounds.[11]
Q2: Is recrystallization a suitable method for purifying this compound?
A2: Recrystallization is most effective when the desired compound is a solid at room temperature and the impurities have different solubility profiles.[12][13] Since this compound is often a liquid or a low-melting solid, recrystallization might be challenging. However, if you have a solid derivative of this compound, or if it solidifies upon high purification, recrystallization could be an excellent final polishing step. The choice of solvent is critical and would need to be determined experimentally.[14]
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: this compound, being a β-hydroxy ketone, can be sensitive to both acidic and basic conditions, which can be present on standard silica gel. If you suspect degradation, you can try the following:
-
Neutralized Silica: Use silica gel that has been washed with a base (like triethylamine) and then re-equilibrated with your eluent.
-
Deactivated Silica: Use silica gel with a higher water content (less active).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
Q4: How can I efficiently remove a very polar starting material that co-elutes with my product in normal-phase chromatography?
A4: If a polar starting material is problematic, you might consider switching to a different chromatographic mode. Reversed-phase chromatography, where the stationary phase is nonpolar (like C18-silica) and the mobile phase is polar (like water/acetonitrile or water/methanol), can be very effective for separating polar compounds. The elution order will be inverted compared to normal-phase chromatography.
IV. Visualization of Purification Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a general decision-making process for selecting a purification method for this compound.
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents [patents.google.com]
- 12. Home Page [chem.ualberta.ca]
- 13. mt.com [mt.com]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxycyclobutanone Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxycyclobutanone (C₄H₆O₂). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, yet challenging, chemical intermediate. This compound is a crucial building block in organic synthesis, particularly for novel pharmaceutical development, due to its unique strained-ring structure.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity. Key strategies include:
-
[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloaddition is a powerful method for creating the cyclobutane ring structure.[2]
-
Ring Expansion Reactions: A facile pinacol-type rearrangement of α-hydroxycyclopropyl carbinols can yield 2,3-disubstituted cyclobutanones.[3]
-
Hydrolysis of Precursors: Treatment of cyclobutenone ketals with aqueous acid can yield a mixture containing this compound.[4]
-
Direct Hydroxylation: The use of engineered enzymes, like P450, allows for the selective hydroxylation of cyclobutyl derivatives.[1]
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common method. Use a potassium permanganate (KMnO₄) stain for visualization, as both the hydroxyl and carbonyl groups are sensitive to it. Given the volatility of related compounds like 3-bromocyclobutanone, it's crucial to run TLC on the crude reaction mixture before workup to avoid misinterpretation due to product loss.[4][5] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for tracking the consumption of starting material and the formation of this compound and any volatile byproducts.
Q3: Is this compound stable? What are the best storage practices?
This compound is moderately stable. However, like many strained-ring ketones, it can be prone to polymerization or degradation over time, especially at ambient temperatures or in the presence of acid or base. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C).
Q4: What are the expected physical and chemical properties of this compound?
Understanding the properties of your target molecule is critical for purification and handling.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₂ | [1][6] |
| Molecular Weight | 86.09 g/mol | [1][6] |
| IUPAC Name | 3-hydroxycyclobutan-1-one | [6] |
| CAS Number | 15932-93-1 | [6] |
| Appearance | Expected to be a liquid | [6] |
Note: Due to its reactivity, some physical properties like boiling point can be difficult to measure accurately without decomposition.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems that can arise during the synthesis and workup of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or my final yield is significantly lower than expected. What are the likely causes and how can I fix them?
A: Low yield is a common frustration. The cause can often be traced back to one of several critical parameters. Let's break down the possibilities in a logical troubleshooting workflow.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
-
Causality 1: Reagent Integrity. The quality of your starting materials is paramount. For instance, in syntheses starting from 3-oxocyclobutanecarboxylic acid, the purity of this acid is critical.[4] If using bases like sodium amide or alkoxides, ensure they have not degraded due to moisture or CO₂ exposure.[7][8]
-
Action: Verify the purity of your starting materials by NMR or GC-MS. Use freshly opened or purified reagents and ensure all solvents are rigorously dried.
-
-
Causality 2: Reaction Environment. Cyclobutane syntheses can be sensitive to temperature and atmosphere. Reactions involving organometallics or strong bases require strictly inert and anhydrous conditions.
-
Action: Use flame-dried glassware under a positive pressure of argon or nitrogen. Maintain strict temperature control using a cryostat for temperatures below 0°C.
-
-
Causality 3: Product Loss During Workup. this compound, being a small polar molecule, may have some water solubility. Aggressive extraction or failure to back-extract the aqueous layer can lead to significant product loss.[5] Its parent compound, cyclobutanone (b.p. 100-101°C), is also quite volatile, suggesting the hydroxyl derivative may be lost during solvent removal under high vacuum.[8]
-
Action: Saturate the aqueous layer with brine (NaCl) to decrease the product's solubility. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). When removing solvent, use moderate vacuum and temperature to avoid co-distilling your product. Always check the contents of your rotovap trap.[5]
-
Issue 2: Prominent Side Products and Impurities
Q: My crude NMR/GC-MS shows multiple unexpected peaks. What are the likely side reactions and how can I suppress them?
A: The strained four-membered ring of cyclobutanone derivatives makes them susceptible to several side reactions.
-
Side Reaction 1: Ring Opening. Under strongly acidic or basic conditions, or at elevated temperatures, the cyclobutane ring can cleave. For example, the oxidation of cyclobutanol to cyclobutanone without a co-oxidant like oxalic acid can lead to significant C-C bond cleavage, forming products like 4-hydroxybutyraldehyde.[9]
-
Mitigation: Maintain mild reaction conditions. Use buffered systems where possible and avoid excessive heat. The use of oxalic acid in chromic acid oxidations is a classic strategy to prevent cleavage by promoting a direct Cr(VI) to Cr(III) reduction pathway.[9]
-
-
Side Reaction 2: Favorskii Rearrangement. If your synthesis involves an α-halo cyclobutanone intermediate (e.g., 2-bromocyclobutanone), treatment with a base can induce a Favorskii rearrangement. This is a ring-contraction reaction that would yield a cyclopropanecarboxylic acid derivative, not the desired cyclobutanone.[7][10][11]
-
Mitigation: This is a competing mechanistic pathway. If this rearrangement is observed, re-evaluate your synthetic route. If an α-halo ketone is unavoidable, using non-basic conditions or a different synthetic strategy is necessary.
-
Reaction Mechanism: Favorskii Rearrangement
Caption: Mechanism of the Favorskii Rearrangement Side Reaction.
-
Side Reaction 3: Polymerization. As mentioned, cyclobutanones can polymerize. This is often indicated by the formation of an intractable, non-volatile baseline material on your TLC plate or in your flask.
-
Mitigation: Keep reaction and workup temperatures as low as possible. Purify the product promptly after synthesis and store it cold and under an inert atmosphere.
-
Issue 3: Purification Challenges
Q: I am struggling to isolate pure this compound. Column chromatography gives poor recovery, and distillation seems to decompose the product. What are the best purification methods?
A: Purifying this compound requires careful consideration of its properties.
-
Method 1: Vacuum Distillation. This is often the preferred method for purifying small, relatively volatile ketones.[8] However, it must be performed carefully.
-
Protocol Insight: Use a short-path distillation apparatus to minimize the surface area and residence time at high temperatures. Ensure a good vacuum (<1 mmHg) to lower the boiling point. A distillation residue may contain high-boiling impurities like cyclopropanecarboxylic acid or γ-butyrolactone.[12]
-
-
Method 2: Azeotropic Distillation. For removing water, azeotropic distillation can be highly effective. A patent for purifying the parent cyclobutanone describes a two-step azeotropic distillation sequence that could be adapted.[12]
-
Protocol Insight: This involves distilling the cyclobutanone-water azeotrope, separating the phases, and returning the organic phase for further distillation. This is an advanced technique best suited for larger scales.
-
-
Method 3: Flash Chromatography. While challenging, it is possible. The polarity of the hydroxyl group and the ketone can cause streaking and poor separation on silica gel. The acidic nature of standard silica gel can also promote degradation.
-
Protocol Insight: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier, like triethylamine (~1%). Run the column quickly ("flash") and use a pre-adsorption technique (dissolving the crude product and mixing with silica before loading) to improve band sharpness. Keep fractions cold and concentrate them immediately.
-
Exemplary Protocol: Synthesis of Cyclobutanone from Cyclopropylcarbinol
While a direct, high-yield synthesis of this compound is context-dependent, many principles can be drawn from well-established procedures for the parent compound. The following protocol for cyclobutanone, adapted from Organic Syntheses, illustrates key techniques like acid-catalyzed rearrangement and controlled oxidation that are relevant to the chemistry of four-membered rings.[9]
Step A: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol to Cyclobutanol
-
Setup: In a 2-L three-necked, round-bottomed flask equipped with a reflux condenser, place 250 mL of water, 48 mL of concentrated hydrochloric acid, and 49.5 g (0.65 mol) of cyclopropylcarbinol.[9]
-
Reaction: Reflux the reaction mixture for approximately 100 minutes. The formation of the partially water-insoluble cyclobutanol will be visible.[9]
-
Rationale: This step demonstrates a classic carbocation-mediated ring expansion. The protonated primary alcohol leaves as water, forming a cyclopropylmethyl cation which rapidly rearranges to the more stable (though still strained) cyclobutyl cation before being trapped by water.
Step B: In-Situ Oxidation to Cyclobutanone
-
Setup: Cool the flask from Step A. Charge the flask with an additional 48 mL of concentrated hydrochloric acid in 200 mL of water and 440 g (3.5 mol) of oxalic acid dihydrate. Stir for 15 minutes to create a saturated solution.[9]
-
Oxidation: Prepare a solution of 162 g (1.62 mol) of chromium trioxide in 250 mL of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 10-15°C using an ice-salt bath. The reduction of the vibrant orange Cr(VI) should be nearly instantaneous. The addition typically takes 1.5-2 hours.[9]
-
Rationale: This is a co-oxidation reaction. The oxalic acid is a sacrificial reductant that ensures the chromium is rapidly reduced from Cr(VI) to Cr(III), preventing the buildup of the Cr(IV) intermediate which is responsible for the C-C bond cleavage side reaction.[9]
-
Workup & Purification: The protocol continues with a steam distillation to isolate the volatile cyclobutanone, followed by extraction and final fractional distillation. This highlights the importance of leveraging physical properties (volatility) for purification.[9]
References
- NROChemistry. Favorskii Rearrangement. [Link]
- Organic Chemistry Portal. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. [Link]
- Organic Chemistry Portal. Favorskii Reaction. [Link]
- Wikipedia. Favorskii rearrangement. [Link]
- Krumpolc, M., & Rocek, J. cyclobutanone. Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal. Cyclobutanone synthesis. [Link]
- Google Patents.
- Request PDF.
- PubChem. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676. [Link]
- Organic Syntheses Procedure.
- Organic Syntheses Procedure. Cyclobutanone. [Link]
- ResearchGate. Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- SpectraBase. 3-Hydroxy-2-butanone. [Link]
- YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. [Link]
- Google Patents.
- PubChem. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294. [Link]
- Organic Syntheses Procedure. diethyl bis(hydroxymethyl)
- PMC - NIH.
- PubChem. 3-Hydroxycyclohexanone | C6H10O2 | CID 439950. [Link]
- Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester. [Link]
- CORE. enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]
- ResearchGate.
- MDPI. Hydroxyquinones: Synthesis and Reactivity. [Link]
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclobutanone synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. How To [chem.rochester.edu]
- 6. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in 3-Hydroxycyclobutanone Synthesis
Welcome to the technical support center for the synthesis of 3-hydroxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high enantioselectivity in their synthetic routes. Chiral this compound is a valuable building block in the synthesis of numerous biologically active molecules, and controlling its stereochemistry is paramount.
This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may face during your experiments. The explanations are grounded in mechanistic principles and practical laboratory experience to help you diagnose and resolve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues Related to [2+2] Cycloaddition of Ketenes
The [2+2] cycloaddition of a ketene with a vinyl ether is a common and powerful method for constructing the cyclobutanone core.[1][2] However, achieving high enantioselectivity can be challenging.
Question 1: My enantiomeric excess (ee) is consistently low when using a chiral Lewis acid catalyst for the [2+2] cycloaddition of a ketene with a vinyl ether. What are the likely causes and how can I improve it?
Several factors can contribute to low enantioselectivity in this reaction. Let's break down the most common culprits and their solutions.
1. Catalyst Choice and Integrity:
-
Suboptimal Catalyst-Substrate Matching: The chiral ligand of your Lewis acid catalyst is the primary source of stereochemical induction. A mismatch between the electronic and steric properties of the catalyst and your specific ketene and vinyl ether substrates can lead to poor facial discrimination. For instance, a catalyst that is highly effective for one set of substrates may not be for another.
-
Catalyst Decomposition or Inactivation: Lewis acids, particularly those with air- or moisture-sensitive components like aluminum or titanium, can be prone to decomposition. Even small amounts of water in your reaction can hydrolyze the catalyst, leading to the formation of achiral and less active species that promote a background, non-selective reaction.
Troubleshooting Steps:
-
Screen a Variety of Chiral Ligands: If possible, screen a panel of chiral ligands with your chosen metal. Ligands with different steric bulk and electronic properties can have a profound impact on enantioselectivity.[3]
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled or commercially available anhydrous solvents.
-
Verify Catalyst Purity and Activity: If you are preparing the catalyst in-house, ensure its purity through appropriate analytical techniques (e.g., NMR, elemental analysis). If using a commercial catalyst, check its age and storage conditions. Consider performing a control reaction with a known, reliable substrate to confirm the catalyst's activity.
2. Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.[4] Higher temperatures can provide enough thermal energy to overcome the energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Solvent Effects: The solvent can play a crucial role in the solvation of the catalyst-substrate complex and the transition state.[5][6][7] A solvent that poorly solvates the chiral complex may not allow for the necessary conformational rigidity to enforce high stereoselectivity. Conversely, a highly coordinating solvent could compete with the substrate for binding to the Lewis acid, inhibiting the desired catalytic cycle. Computational studies have shown that electrostatic solute-solvent interactions are critical in controlling the stereoselectivity of [2+2] ketene-imine cycloadditions.[5]
-
Concentration: The concentration of reactants can influence the reaction order and the relative rates of the desired catalytic pathway versus competing side reactions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature. Common starting points are 0 °C, -20 °C, and -78 °C. Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time.
-
Solvent Screening: Conduct the reaction in a variety of aprotic solvents with differing polarities, such as dichloromethane (DCM), toluene, tetrahydrofuran (THF), and diethyl ether. DFT studies have shown that polar solvents can stabilize charge separation and influence stereoselectivity.[7]
-
Vary Reactant Concentrations: Experiment with different concentrations of your reactants and catalyst to find the optimal conditions.
Question 2: I am observing significant amounts of side products, such as dimers of my ketene, which is affecting my yield and potentially the enantioselectivity. How can I minimize these side reactions?
Ketene dimerization is a common side reaction, especially with more reactive ketenes.[8] This occurs when a molecule of ketene reacts with another, leading to a cyclobutanedione or a β-lactone dimer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing ketene side reactions.
Detailed Explanation:
-
Method of Ketene Generation: If you are generating the ketene in situ (e.g., from an acyl chloride and a base), the rate of its generation relative to its consumption in the cycloaddition is critical. A high concentration of free ketene will favor dimerization.
-
Slow Addition: The most effective strategy is to add the ketene precursor (e.g., the acyl chloride) slowly to the reaction mixture containing the chiral catalyst and the vinyl ether. This maintains a very low, steady-state concentration of the reactive ketene, ensuring it is more likely to react with the vinyl ether in the desired cycloaddition.
-
Temperature Control: As with enantioselectivity, lower temperatures can help to disfavor the dimerization pathway, which may have a different activation energy than the desired cycloaddition.
Category 2: Issues Related to Asymmetric Reduction of 1,3-Cyclobutanediones
Another common route to chiral this compound is the asymmetric reduction of a prochiral 1,3-cyclobutanedione.[9][10]
Question 3: My enzymatic reduction of 1,3-cyclobutanedione is giving a low enantiomeric excess. What factors should I investigate?
Enzymatic reductions are powerful but can be sensitive to a variety of parameters.
1. Enzyme Selection and Activity:
-
Substrate Specificity: Not all enzymes (e.g., ketoreductases, alcohol dehydrogenases) will exhibit high enantioselectivity for every substrate. The active site of the enzyme must be able to bind the 1,3-cyclobutanedione in a specific orientation to deliver the hydride stereoselectively.
-
Enzyme Inhibition: Components of your reaction mixture, including the substrate or product at high concentrations, or impurities, could be inhibiting the enzyme.
-
Cofactor Regeneration: Many enzymatic reductions require a stoichiometric amount of a cofactor, such as NADPH or NADH. Inefficient regeneration of this cofactor will lead to a stalled or slow reaction, which can sometimes affect selectivity.
Troubleshooting Steps:
-
Screen a Panel of Enzymes: Test a variety of commercially available ketoreductases or yeast strains (e.g., Saccharomyces cerevisiae) to find one that is effective for your specific substrate.
-
Optimize Substrate Concentration: Vary the concentration of the 1,3-cyclobutanedione to rule out substrate inhibition.
-
Ensure Efficient Cofactor Regeneration: If using an isolated enzyme, ensure your cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) is functioning efficiently. For whole-cell systems like baker's yeast, ensure the cells are viable and have an adequate energy source (e.g., glucose).
2. Reaction Conditions:
-
pH and Buffer: The pH of the reaction medium is critical for enzyme activity and stability. The optimal pH can vary significantly between different enzymes.
-
Temperature: Like chemical catalysts, enzymes have an optimal temperature range for activity and stability.
-
Organic Co-solvents: If your substrate has low aqueous solubility, you may be using an organic co-solvent. Some co-solvents can denature or inhibit enzymes.
Troubleshooting Steps:
-
pH Optimization: Perform the reaction in a range of buffered solutions to determine the optimal pH for your chosen enzyme.
-
Temperature Optimization: Run the reaction at different temperatures (e.g., 25 °C, 30 °C, 37 °C) to find the best balance between reaction rate and enantioselectivity.
-
Co-solvent Screening: If a co-solvent is necessary, screen a variety of water-miscible organic solvents (e.g., DMSO, isopropanol, t-butanol) at different concentrations to find one that is compatible with your enzyme.
| Parameter | Potential Issue | Recommended Action |
| Enzyme | Poor substrate recognition | Screen a diverse panel of ketoreductases. |
| Cofactor | Inefficient regeneration | Ensure the regeneration system is active. |
| pH | Suboptimal for enzyme activity | Screen a range of buffered solutions. |
| Temperature | Denaturation or low activity | Optimize the reaction temperature. |
| Co-solvent | Enzyme inhibition/denaturation | Screen compatible organic co-solvents. |
| Table 1: Summary of troubleshooting for enzymatic reductions. |
Question 4: I am using a chiral transition metal catalyst for the asymmetric hydrogenation of 1,3-cyclobutanedione and the enantioselectivity is poor. What should I consider?
Asymmetric hydrogenation is a very effective method for producing chiral alcohols.[3][11][12][13] Low enantioselectivity often points to issues with the catalyst or reaction conditions.
1. Ligand and Metal Precursor:
-
Ligand Choice: The chiral phosphine or diamine ligand is the heart of the catalyst.[3][11][12][14] The steric and electronic properties of the ligand create the chiral environment around the metal center.
-
Catalyst Activation: Some catalyst precursors require an activation step to form the active catalytic species. Incomplete activation can lead to a less selective reaction.
-
Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur compounds, halides) can act as catalyst poisons, deactivating the catalyst and leading to a background, non-catalyzed reaction.
Troubleshooting Steps:
-
Screen Chiral Ligands: Test a variety of well-established chiral ligands (e.g., BINAP, DuPhos, Josiphos derivatives) to find the best one for your substrate.
-
Ensure Proper Catalyst Preparation/Activation: Follow literature procedures for catalyst preparation and activation carefully.
-
Purify Substrate and Solvents: Ensure your 1,3-cyclobutanedione and solvents are of high purity. Consider passing the solvent through a column of activated alumina to remove potential inhibitors.
2. Hydrogen Pressure and Temperature:
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the kinetics of the reaction and, in some cases, the enantioselectivity.
-
Temperature: As with other asymmetric reactions, temperature plays a critical role.
Troubleshooting Steps:
-
Optimize Hydrogen Pressure: Systematically vary the hydrogen pressure to determine its effect on enantioselectivity.
-
Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
Caption: Decision tree for troubleshooting asymmetric hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol is a general guideline and should be optimized for your specific substrates and catalyst.
-
Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Add the chiral Lewis acid catalyst (e.g., 10 mol%) to the flask.
-
Add anhydrous solvent (e.g., CH₂Cl₂) via syringe.
-
Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
-
Reaction:
-
Add the vinyl ether (1.2 equivalents) to the catalyst solution and stir for 10 minutes.
-
In a separate flame-dried syringe, prepare a solution of the ketene precursor (e.g., an acyl chloride, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the anhydrous solvent.
-
Add the ketene precursor/base solution dropwise to the cold catalyst/vinyl ether solution over a period of 2-4 hours using a syringe pump.
-
-
Workup and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified this compound derivative by chiral HPLC or GC.[15][16][17][18][19]
-
Protocol 2: General Procedure for an Asymmetric Enzymatic Reduction
This protocol is a general guideline for a whole-cell (baker's yeast) reduction.
-
Preparation:
-
In an Erlenmeyer flask, suspend baker's yeast (e.g., 10 g) in a buffered solution (e.g., 100 mL of 0.1 M phosphate buffer, pH 7.0).
-
Add a carbohydrate source (e.g., 5 g of glucose) to initiate fermentation and cofactor regeneration.
-
Stir the suspension at a controlled temperature (e.g., 30 °C) for 30-60 minutes.
-
-
Reaction:
-
Dissolve the 1,3-cyclobutanedione (1.0 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) if necessary.
-
Add the substrate solution dropwise to the yeast suspension.
-
Stir the reaction mixture at a constant temperature and monitor the progress by TLC or GC.
-
-
Workup and Analysis:
-
Once the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells. Wash the filter cake with water and ethyl acetate.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC after derivatization if necessary.
-
References
- Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC, NIH.
- Developing Chiral Ligands for Asymmetric Hydrogenation.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
- DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Semantic Scholar.
- Asymmetric Synthesis of Cyclobutanones: Synthesis of cyclobut-G. PubMed.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
- DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Semantic Scholar.
- Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G.
- Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropan
- Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society.
- Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central.
- Catalytic Asymmetric Ketene [2 + 2] and [4 + 2] Cycloadditions. Organic Reactions.
- Catalytic asymmetric hydrogenation with chiral dienes as 'ligands'.
- Chiral Diene Ligands for Asymmetric Catalysis.
- Catalytic, asymmetric reactions of ketenes and ketene enol
- Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry.
- Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
- The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid n
- Effect of temperature on the asymmetric Kinugasa reaction a.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Semantic Scholar.
- determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper | Bohrium.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.
- 1,3-Cyclobutanedione. Wikipedia.
Sources
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. armchemfront.com [armchemfront.com]
- 15. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 18. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 3-Hydroxycyclobutanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Hydroxycyclobutanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your research and development activities. As a versatile building block, this compound's utility can be compromised by its propensity to polymerize. This resource offers expert insights and field-proven protocols to mitigate these challenges, ensuring the integrity and success of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and why is it useful?
-
Why does my this compound sample appear viscous or solid?
-
What is the mechanism behind the polymerization of this compound?
-
How can I prevent polymerization during storage?
-
What are the initial signs of polymerization to watch out for?
-
-
Troubleshooting Guide: Preventing Polymerization During Reactions
-
Issue: Polymerization occurs upon addition of a base.
-
Issue: Polymerization is observed during an acid-catalyzed reaction.
-
Issue: Gradual polymerization occurs at room temperature or upon gentle heating.
-
-
Experimental Protocols
-
Protocol 1: Depolymerization of this compound Oligomers via Retro-Aldol Condensation.
-
Protocol 2: Protecting the Hydroxyl Group as a Silyl Ether.
-
Protocol 3: Protecting the Carbonyl Group as an Acetal.
-
-
References
Frequently Asked Questions (FAQs)
What is this compound and why is it useful?
This compound is a valuable synthetic intermediate in organic chemistry.[1] Its strained four-membered ring and bifunctional nature (containing both a ketone and a hydroxyl group) make it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds.[1]
Why does my this compound sample appear viscous or solid?
If your sample of this compound, which is typically a liquid at room temperature, has become viscous or has solidified, it has likely undergone polymerization. This is a common issue with this compound due to its inherent chemical reactivity.
What is the mechanism behind the polymerization of this compound?
The polymerization of this compound proceeds through an intermolecular aldol condensation reaction.[2][3][4] As a β-hydroxy ketone, one molecule can act as an enolate (nucleophile) and another as a carbonyl electrophile. This reaction can be catalyzed by both acids and bases.[2][4]
-
Base-Catalyzed Mechanism: A base removes the acidic α-proton from one molecule to form an enolate. This enolate then attacks the carbonyl carbon of a second molecule. Subsequent protonation yields a dimeric β-hydroxy ketone, which can further react to form longer oligomeric or polymeric chains.[2][4]
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of one molecule, making the carbonyl carbon more electrophilic. The enol form of a second molecule then acts as a nucleophile, attacking the activated carbonyl.[2][4]
Caption: Aldol polymerization mechanism of this compound.
How can I prevent polymerization during storage?
To minimize polymerization during storage, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at or below -20°C.[5] It is also advisable to store it in a solution with a non-polar, aprotic solvent, which can help to reduce intermolecular interactions.
What are the initial signs of polymerization to watch out for?
The first indication of polymerization is an increase in the viscosity of the sample. You may also observe the formation of a precipitate or a gradual solidification of the material over time. If you are monitoring the compound by NMR, the appearance of new, broad peaks in the spectrum can be indicative of oligomer formation.
Troubleshooting Guide: Preventing Polymerization During Reactions
The bifunctional nature of this compound makes it susceptible to polymerization under a variety of reaction conditions. Here are some common scenarios and how to troubleshoot them.
Issue: Polymerization occurs upon addition of a base.
-
Causality: The addition of a base will readily deprotonate the α-carbon, initiating the aldol condensation cascade.
-
Solution:
-
Protect the Hydroxyl Group: The hydroxyl group can increase the acidity of the α-protons. Protecting it as a silyl ether (e.g., TBS or TIPS ether) will make the α-protons less acidic and sterically hinder the carbonyl group, thus disfavoring enolate formation and subsequent polymerization.[6][7] See Protocol 2 for a detailed procedure.
-
Protect the Carbonyl Group: If the intended reaction does not involve the carbonyl group, it can be protected as an acetal.[8][9][10] This removes the electrophilic site required for the aldol reaction. See Protocol 3 for a detailed procedure.
-
Issue: Polymerization is observed during an acid-catalyzed reaction.
-
Causality: Acidic conditions can catalyze the formation of the enol tautomer and protonate the carbonyl group, both of which are key steps in the acid-catalyzed aldol condensation.[2][4]
-
Solution:
-
Protect the Carbonyl Group: As with base-catalyzed reactions, protecting the carbonyl as an acetal is an effective strategy to prevent polymerization under acidic conditions. Acetals are stable to base but are readily cleaved with acid, so this strategy is suitable for reactions where the final deprotection step is compatible with the product.[8][10][11]
-
Use a Milder Lewis Acid: If the desired reaction requires Lewis acid catalysis, consider using a milder Lewis acid that is less likely to promote the aldol condensation. Titration of the Lewis acid may also be necessary to find the optimal concentration.
-
Issue: Gradual polymerization occurs at room temperature or upon gentle heating.
-
Causality: Even without a strong acid or base catalyst, the inherent reactivity of this compound can lead to slow polymerization over time, especially with increased temperature.
-
Solution:
-
Work at Lower Temperatures: Whenever possible, perform reactions at lower temperatures to minimize the rate of the competing polymerization reaction.
-
Use Protecting Groups: For reactions that require elevated temperatures or extended reaction times, the use of protecting groups for either the hydroxyl or carbonyl functionality is strongly recommended.[6][7][8]
-
Experimental Protocols
Protocol 1: Depolymerization of this compound Oligomers via Retro-Aldol Condensation
The aldol condensation is a reversible reaction.[2][3][4] By manipulating the reaction conditions, the equilibrium can be shifted back towards the monomeric this compound. This process is known as a retro-aldol reaction .[3][12][13]
Materials:
-
Polymerized this compound
-
A suitable high-boiling point, inert solvent (e.g., toluene, xylene)
-
Mild acid or base catalyst (e.g., p-toluenesulfonic acid or sodium bicarbonate)
-
Distillation apparatus
Procedure:
-
Dissolve or suspend the polymerized this compound in the high-boiling point solvent in a round-bottom flask equipped with a distillation head.
-
Add a catalytic amount of either a mild acid or base.
-
Heat the mixture to a temperature that allows for the distillation of the monomeric this compound as it is formed. The boiling point of this compound is a key parameter to consider for the distillation setup.
-
The removal of the monomer from the reaction mixture will drive the equilibrium towards the retro-aldol reaction, leading to the depolymerization of the oligomers.
-
Collect the distilled this compound and confirm its purity by analytical methods such as NMR or GC-MS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol reactions - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for 3-Hydroxycyclobutanone Reactions
As a foundational building block in medicinal chemistry and organic synthesis, 3-hydroxycyclobutanone's unique structural features—a strained four-membered ring bearing both ketone and secondary alcohol functionalities—present distinct challenges and opportunities.[1][2] Its polarity and potential for various side reactions necessitate carefully designed work-up and purification protocols. This guide, structured as a technical support center, provides field-proven insights and troubleshooting strategies to navigate the complexities of isolating this valuable intermediate.
General Work-up & Purification Workflow
A successful work-up hinges on a systematic approach to separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts. The polarity of this compound means it can have significant solubility in both organic and aqueous phases, making each step critical to maximizing yield.
Caption: General Experimental Workflow for Reaction Work-up.
Troubleshooting Guide
This section addresses specific problems encountered during the work-up of this compound reactions in a question-and-answer format.
Question: I'm forming a persistent emulsion during extraction. What should I do?
Answer: Emulsions are common when working with small, polar molecules that can act as surfactants. They stabilize the interface between the organic and aqueous layers, preventing clear separation.
-
Causality: The hydroxyl and ketone groups of this compound and related byproducts can bridge the two phases. Finely dispersed solids or viscous reaction mixtures can also mechanically stabilize emulsions.
-
Immediate Actions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[3]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and destabilizing the emulsion.[3] Gently swirl, do not shake vigorously.
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod instead of vigorous shaking.[3]
-
-
Advanced Solutions:
-
Filtration: For stubborn emulsions, vacuum filter the entire mixture through a pad of Celite®. This can break up the emulsion by removing particulate matter.[3]
-
Solvent Modification: Add more of the organic extraction solvent to decrease the concentration of the emulsifying agent. In some cases, changing the organic solvent entirely (e.g., from ethyl acetate to dichloromethane) can resolve the issue.
-
Caption: Troubleshooting Flowchart for Emulsions.
Question: My recovery is very low after aqueous extraction. Where is my this compound product going?
Answer: Due to its high polarity and ability to hydrogen bond, this compound has significant water solubility. Product loss into the aqueous layer is a primary cause of low recovery.
-
Causality: The hydroxyl group makes the molecule highly polar. Without sufficient "salting out" or the correct choice of organic solvent, a substantial amount of the product can remain in the aqueous phase.
-
Solutions:
-
Salting Out: Before extraction, saturate the aqueous layer with NaCl or ammonium sulfate. This reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Solvent Choice: Use a more polar organic solvent for extraction. While ethyl acetate is common, solvents like dichloromethane (DCM) can be effective. A mixture of solvents, such as 10% isopropanol in chloroform, can also enhance recovery.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) rather than a single extraction with a large volume (1 x 200 mL). This is mathematically more efficient at recovering dissolved product.
-
Back-Extraction: After the initial extractions, combine all aqueous layers and perform a final "back-extraction" with the organic solvent to recover any remaining product.[4]
-
Question: My product is degrading during work-up. How can I prevent this?
Answer: The strained cyclobutane ring can be sensitive to harsh pH conditions (strongly acidic or basic) and elevated temperatures.
-
Causality:
-
Strong Base: Can promote aldol-type self-condensation or other rearrangements.
-
Strong Acid: Can catalyze ring-opening or polymerization reactions.[5]
-
Temperature: Can accelerate degradation pathways.
-
-
Solutions:
-
Maintain Neutral pH: Use mild washing agents. Instead of strong acids/bases like HCl or NaOH, use saturated aqueous ammonium chloride (NH₄Cl) to neutralize bases or saturated sodium bicarbonate (NaHCO₃) to neutralize acids.[3][6]
-
Keep it Cold: Perform the entire work-up procedure in an ice bath, using pre-chilled solvents and solutions.
-
Minimize Time: Do not let the reaction sit in the work-up phase for extended periods. Proceed from quenching to concentration without delay.
-
Avoid Acidic Drying Agents: Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) rather than calcium chloride (CaCl₂), which can be slightly acidic.
-
Question: I can't separate my product from m-CPBA byproducts after a Baeyer-Villiger oxidation. What's the best method?
Answer: The Baeyer-Villiger oxidation converts the cyclobutanone to a lactone using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[7][8] The work-up must remove both unreacted m-CPBA and the resulting meta-chlorobenzoic acid (m-CBA).
-
Causality: Both the starting peroxyacid and the carboxylic acid byproduct are acidic and can be difficult to separate from a polar product by chromatography alone.
-
Solution Protocol:
-
Quench Excess Peroxide: After the reaction is complete, cool the mixture to 0°C and slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative. This reduces the excess m-CPBA.
-
Extract with Solvent: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel.
-
Base Wash: Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This deprotonates the m-CBA, pulling it into the aqueous layer as its sodium salt. Caution: Vent the separatory funnel frequently as CO₂ gas is produced.[3]
-
Final Washes: Wash with water and then brine to remove residual salts. Dry the organic layer, filter, and concentrate to yield the crude lactone product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting this compound and its derivatives?
A1: There is no single "best" solvent. The choice depends on the specific derivative's polarity. A good starting point is ethyl acetate (EtOAc) or dichloromethane (DCM). For highly polar derivatives, a mixture containing an alcohol, such as 5-10% isopropanol in DCM, can significantly improve recovery from the aqueous phase.
| Solvent | Polarity Index | Typical Use |
| Diethyl Ether | 2.8 | Good for less polar derivatives; high volatility. |
| Dichloromethane (DCM) | 3.1 | Excellent general-purpose solvent; denser than water.[9] |
| Ethyl Acetate (EtOAc) | 4.4 | Good general-purpose solvent; less toxic than DCM. |
| 10% IPA in DCM | ~3.3 | Enhances recovery of highly polar products. |
Q2: How do I choose the right aqueous wash?
A2: The choice of wash is dictated by the nature of the impurities you need to remove.
| Aqueous Wash | Purpose | Mechanism |
| Saturated NaHCO₃ | Neutralize excess acid | A weak base that deprotonates acids, making them water-soluble salts.[3] |
| Saturated NH₄Cl | Neutralize excess base / Quench Grignards | A weak acid that protonates bases or provides a proton source for alkoxides.[6] |
| Water | Remove highly polar, water-soluble impurities | Dilutes and removes salts and polar reagents (e.g., DMF, DMSO).[6] |
| Saturated NaCl (Brine) | "Dry" the organic layer / Break emulsions | Increases aqueous phase polarity, driving organics out and reducing water solubility in the organic layer.[3] |
Q3: Are there special considerations for working up reactions with protecting groups on the hydroxyl moiety?
A3: Yes. The stability of the protecting group dictates the work-up conditions. Silyl ethers (like TBDMS or TIPS) are common protecting groups for alcohols.[10] They are generally stable to basic and neutral conditions but can be labile to acid. Therefore, avoid acidic washes (like dilute HCl) if you wish to keep the silyl group intact. If the goal is to deprotect during work-up, a wash with a dilute acid or a fluoride source (like tetrabutylammonium fluoride, TBAF) would be appropriate, followed by extraction to remove silyl byproducts.
Detailed Protocol: Work-up for a Grignard Reaction
This protocol outlines the work-up for the addition of a Grignard reagent (e.g., MeMgBr) to this compound (assuming the hydroxyl is protected, e.g., as a TBDMS ether) to form a tertiary alcohol.
-
Objective: To quench the reaction, protonate the magnesium alkoxide intermediate, and remove magnesium salts without degrading the product.
-
Causality: Grignard reagents are extremely strong bases and must be quenched carefully.[11] The resulting magnesium alkoxide must be protonated to yield the final alcohol. A weakly acidic quench with saturated aqueous ammonium chloride is ideal because it is acidic enough to protonate the alkoxide but not so acidic that it causes elimination or other side reactions with the tertiary alcohol product.[6][12]
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction flask to 0°C in an ice-water bath.
-
Quench Slowly: While stirring vigorously, add saturated aqueous NH₄Cl solution dropwise. An exothermic reaction and gas evolution may occur. Continue adding until no more gas evolves and the mixture is a stirrable slurry.
-
Dilute and Extract: Add ethyl acetate to the flask and transfer the entire mixture to a separatory funnel. Add more ethyl acetate to ensure two clear layers form.
-
Separate Layers: Drain the aqueous layer.
-
Wash Organic Layer: Wash the organic layer sequentially with:
-
Water (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude tertiary alcohol can then be purified by flash column chromatography.
References
- Organic Syntheses. (n.d.). Cyclobutanone.
- Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone.
- Tetrahedron Letters. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Google Patents. (n.d.). CN103483167B - A kind of purification process of 3-Hydroxybutanone.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Organic Syntheses. (n.d.). Preparation of Cyclobutenone.
- University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Google Patents. (n.d.). EP1161408B1 - Method of producing cyclobutanone.
- Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
- ResearchGate. (2025). Design and Synthesis of New Steroid-cyclobutanone Derivative.
- National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC.
- Harvard University, Andrew G. Myers Research Group. (n.d.). Chem 115.
- Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.).
- Wikipedia. (n.d.). Baeyer–Villiger oxidation.
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube.
- SynArchive. (n.d.). Protecting Groups List.
- Google Patents. (n.d.). CN1258510C - Process for preparing cyclobutanone derivative.
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Bitesize Bio. (n.d.). How Chromatography Works: Separation Science Explained with 5 Simple Examples.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. YouTube.
- Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
- Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
- Oregon State University. (n.d.). CH362: Experimental Chemistry I.
- National Institutes of Health. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC.
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one | C4H6O2.
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- ResearchGate. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b.
- MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 15932-93-1 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterization of Unexpected Byproducts in 3-Hydroxycyclobutanone Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-hydroxycyclobutanone. This guide is designed to be a practical resource, moving beyond standard protocols to address the real-world challenges of unexpected byproduct formation in your reactions. As chemists, we understand that the most insightful discoveries often arise from the unexpected. This center will equip you with the knowledge and tools to identify these novel structures and, in doing so, deepen your understanding of the intricate reactivity of this versatile building block.
Understanding the Reactivity of this compound
This compound is a unique bifunctional molecule, with its reactivity dominated by the interplay between the strained four-membered ring, the ketone, and the hydroxyl group.[1][2] This combination allows for a diverse range of transformations but also opens the door to several potential side reactions. Understanding these inherent tendencies is the first step in troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
This compound is a versatile building block in organic synthesis.[1] Its primary modes of reactivity include:
-
Nucleophilic addition to the carbonyl group: The ketone can be targeted by various nucleophiles to form tertiary alcohols.[1]
-
Reactions involving the hydroxyl group: The alcohol functionality can be acylated, alkylated, or oxidized.
-
Ring-opening reactions: The strained cyclobutane ring can be opened under various conditions, including thermal, photochemical, acid- or base-catalyzed, or transition-metal-mediated reactions.[3][4][5][6]
-
Rearrangements: Cyclobutanones are known to undergo rearrangements such as the Favorskii rearrangement, which typically leads to ring contraction.[7][8][9][10][11]
-
Oxidations: The Baeyer-Villiger oxidation of the cyclic ketone can lead to the formation of lactones.[12][13][14][15]
Q2: Why am I seeing byproducts in my reaction?
The formation of byproducts in reactions with this compound can be attributed to several factors:
-
Inherent reactivity: The strained nature of the cyclobutane ring makes it susceptible to cleavage under conditions that might not affect larger, more stable rings.
-
Competing reaction pathways: The presence of both a ketone and a hydroxyl group can lead to multiple reaction pathways competing with your desired transformation.
-
Reaction conditions: Temperature, pH, solvent, and catalyst choice can all significantly influence the reaction outcome and favor the formation of byproducts.[12]
-
Stability of intermediates: The formation of reactive intermediates can lead to subsequent, unintended reactions.
-
Purity of starting materials: Impurities in your this compound or other reagents can act as catalysts or participate in side reactions.
Troubleshooting Guide: Isolating and Characterizing Unexpected Byproducts
This section provides a structured approach to identifying unknown byproducts in your this compound reactions.
Initial Assessment: My reaction didn't go as planned.
The first step in troubleshooting is a careful analysis of your reaction mixture.
When faced with a complex product mixture, a systematic approach is crucial.
Step 1: Preliminary Analysis
-
Reproducibility: Before diving into extensive characterization, it's wise to confirm that the formation of the byproduct is reproducible. Rerunning the reaction under identical conditions can rule out issues like contamination or weighing errors.
-
Initial Characterization of the Crude Mixture:
-
1H NMR of the crude mixture: This can provide valuable information about the relative ratios of your desired product and the byproducts. The presence of new, characteristic signals (e.g., olefinic protons, new CH-O signals) can offer initial clues about the byproduct's structure.
-
LC-MS analysis of the crude mixture: This will give you the molecular weights of the components in your mixture. Comparing these to the expected molecular weight of your product and starting material can help you hypothesize about the nature of the byproducts (e.g., addition products, dimers, degradation products).
-
Step 2: Isolation and Purification
The next critical step is to isolate the byproduct in a pure form for detailed structural elucidation.
-
Flash Column Chromatography: This is the most common method for separating components of a reaction mixture. Careful selection of the solvent system is key to achieving good separation.
-
Preparative TLC or HPLC: For small quantities or difficult separations, these techniques can provide higher resolution.
Structural Elucidation of the Isolated Byproduct
Once you have an isolated, pure sample of the unexpected byproduct, you can employ a combination of analytical techniques to determine its structure.
A combination of mass spectrometry and NMR spectroscopy is the gold standard for small molecule structure elucidation.[16][17][18][19][20]
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns can give clues about the structure.[21][22] |
| 1H NMR Spectroscopy | Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. |
| 13C NMR Spectroscopy | Shows the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C-O, alkyl). |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | These experiments are crucial for piecing together the molecular structure. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, O-H, C=C).[21] |
Workflow for Structure Elucidation:
Caption: Workflow for byproduct structure elucidation.
Common Unexpected Byproducts and Their Formation Mechanisms
Here are some common scenarios you might encounter with this compound reactions and how to approach their characterization.
Q5: My product's molecular weight is the same as my starting material, but the NMR shows the disappearance of the cyclobutane ring signals. What could have happened?
This is a strong indication of a ring-opening reaction. The strained four-membered ring can open under various conditions.
Plausible Mechanism: Acid- or Lewis Acid-Catalyzed Ring Opening
In the presence of an acid, the carbonyl oxygen can be protonated, activating the ring towards nucleophilic attack, which can lead to ring cleavage.
Caption: Mechanism of the Homo-Favorskii rearrangement.
Troubleshooting and Characterization:
-
NMR Evidence: Look for the characteristic signals of a cyclopropane ring (typically 0.5-1.5 ppm in 1H NMR). The IR spectrum should show a carboxylic acid or ester carbonyl stretch.
-
MS Evidence: The molecular weight will correspond to the addition of the nucleophile and the loss of the leaving group.
-
Prevention: To avoid this rearrangement, consider using non-basic conditions or protecting the ketone.
Q7: I performed an oxidation on a molecule containing a this compound moiety and isolated a product with an additional oxygen atom in the ring. What happened?
This strongly suggests a Baeyer-Villiger oxidation has occurred, where a peroxyacid or another oxidant inserts an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). [12][13][14][15] Plausible Mechanism: Baeyer-Villiger Oxidation
The peroxyacid attacks the carbonyl carbon, followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxy group, leading to the lactone and a carboxylic acid byproduct. [14][15]
Caption: Baeyer-Villiger oxidation of this compound.
Troubleshooting and Characterization:
-
NMR Evidence: The 13C NMR spectrum will show a characteristic ester carbonyl signal (around 170-180 ppm), shifted from the ketone carbonyl (typically >200 ppm). The protons on the carbon adjacent to the newly inserted oxygen will show a downfield shift in the 1H NMR spectrum.
-
IR Evidence: The IR spectrum will show an ester C=O stretch (around 1735-1750 cm-1), which is at a higher frequency than the ketone C=O stretch in the starting material.
-
Regioselectivity: Be aware that two different lactones can be formed depending on which C-C bond migrates. The migratory aptitude of the substituents will determine the major product. [15]
Experimental Protocols
Protocol 1: General Procedure for Byproduct Isolation by Flash Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is an oil, dissolve it in a minimal amount of the elution solvent. If it is a solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Carefully load the sample onto the top of the silica gel.
-
Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the desired product and the byproduct.
-
Combine and Concentrate: Combine the pure fractions of the byproduct and concentrate them under reduced pressure to obtain the isolated compound.
Protocol 2: Sample Preparation for NMR and MS Analysis
-
NMR: Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in an NMR tube.
-
MS: Dissolve a small amount (<1 mg) of the sample in a suitable solvent (e.g., methanol, acetonitrile) and inject it into the mass spectrometer. For LC-MS, the sample is injected into the LC system, which then introduces it into the mass spectrometer.
References
- Homo-Favorskii rearrangement - Wikipedia.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC - NIH.
- Small Molecule Structure Characterisation - La Trobe University.
- Favorskii Rearrangement - NROChemistry.
- Wang, B., Zhong, H., & Tian, X. (2022). KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones. Chemical Communications, 58(65), 9095-9098.
- Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones 1. Reaction... - ResearchGate.
- Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process - Organic & Biomolecular Chemistry (RSC Publishing).
- Favorskii Reaction - Organic Chemistry Portal.
- Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029.
- Cyclobutene Ring Opening Reactions - Tokyo University of Science.
- MS and NMR - the Perfect Couple? - The Analytical Scientist.
- NMR characterization of small and large molecules - ResolveMass Laboratories Inc.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
- Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube.
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review.
- Baeyer–Villiger oxidation - Wikipedia.
- Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit.
- Characterization of volatile compounds from the reaction of 3-hydroxy-2-butanone and ammonium sulfide model system - PubMed.
- Approach to Synthesis Problems – Organic Chemistry: How to….
- Qualitative Organic Analysis – Identification of an Unknown.
- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem.
- Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site | ACS Omega - ACS Publications.
- Baeyer-Villiger Oxidation - Organic Chemistry Portal.
- Ch17: Baeyer-Villiger reaction - University of Calgary.
- Techniques and Methods of Identification - ResearchGate.
- Schematic reaction pathway of cyclobutanone. - ResearchGate.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry - CfPIE.
- Cyclobutanone, with different C atoms labeled (H atoms not shown for clarity). - ResearchGate.
- Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- MECHANISMS OF DECOMPOSITION OF INITIATORS.
- Cyclobutanone | C4H6O | CID 14496 - PubChem - NIH.
- Chemical and analytical characterization of related organic impurities in drugs - PubMed.
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01762A [pubs.rsc.org]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. Homo-Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Favorskii Reaction [organic-chemistry.org]
- 12. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. latrobe.edu.au [latrobe.edu.au]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. researchgate.net [researchgate.net]
- 21. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 22. rroij.com [rroij.com]
Technical Support Center: Purification of 3-Hydroxycyclobutanone
Welcome to the technical support center for the purification of 3-hydroxycyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure you obtain this compound at your desired purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed solutions.
Problem 1: Low recovery of this compound after purification.
Symptoms: A significant loss of material is observed during distillation, column chromatography, or recrystallization, leading to a final yield that is much lower than anticipated from the crude reaction mixture.
Possible Causes & Solutions:
-
Thermal Decomposition: this compound, like other small-ring ketones, can be thermally sensitive. Elevated temperatures during distillation or solvent removal can lead to decomposition.
-
Solution:
-
Vacuum Distillation: Purify this compound using vacuum distillation to lower its boiling point. The boiling point of this compound is reported to be 174-175 °C at 12 Torr.
-
Low-Temperature Solvent Removal: When removing solvents after extraction or chromatography, use a rotary evaporator with a water bath temperature not exceeding 40-50 °C.
-
-
-
Co-evaporation with Solvents: Due to its relatively low molecular weight and potential for hydrogen bonding, this compound can co-evaporate with solvents, especially during the removal of large volumes of volatile solvents.
-
Solution:
-
Stepwise Solvent Removal: Remove the bulk of the solvent at a moderate vacuum and temperature, then switch to a high vacuum for a shorter period to remove the final traces.
-
Use of a Trapping Flask: Employ a cold trap (e.g., with dry ice/acetone) between your rotary evaporator and the vacuum pump to recover any volatilized product.
-
-
-
Adsorption on Silica Gel: The hydroxyl group in this compound can lead to strong interactions with silica gel, causing irreversible adsorption or tailing during column chromatography, which results in poor recovery.
-
Solution:
-
Deactivate Silica Gel: Use silica gel that has been deactivated with water or triethylamine. To prepare triethylamine-deactivated silica, slurry the silica gel in the desired solvent system containing 1-2% triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol-silica.
-
-
Problem 2: The purified this compound is still impure, showing extra peaks in NMR or GC analysis.
Symptoms: After purification, analytical data indicates the presence of persistent impurities.
Possible Causes & Solutions:
-
Co-eluting Impurities in Chromatography: An impurity may have a similar polarity to this compound, making separation by standard column chromatography difficult.
-
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems. A common starting point for a polar compound like this compound is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone)[1]. A shallow gradient elution can improve separation.
-
Alternative Chromatographic Techniques: Consider using flash chromatography for faster separation or preparative HPLC for higher resolution if small amounts of highly pure material are needed.
-
-
-
Formation of an Azeotrope during Distillation: this compound may form an azeotrope with a solvent or a reaction byproduct, making separation by simple distillation ineffective.
-
Solution:
-
Azeotropic Distillation with a Different Solvent: Add a third solvent that can break the azeotrope. For example, if an azeotrope with water is suspected, the addition of toluene can help to remove the water.
-
Chemical Drying: Before distillation, thoroughly dry the crude product using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate to remove any water.
-
-
-
Inadequate Recrystallization Solvent: The chosen solvent or solvent system may not be optimal for selectively crystallizing this compound, leading to the co-crystallization of impurities.
-
Solution:
-
Systematic Solvent Screening: Test a range of single and mixed solvent systems. An ideal single solvent should dissolve the compound when hot but not at room temperature[2]. For mixed solvent systems, one solvent should readily dissolve the compound, while the other should be a poor solvent[3]. Common solvent mixtures include ethanol-water, acetone-water, and ethyl acetate-hexane[3].
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
-
Problem 3: The this compound decomposes during workup or purification.
Symptoms: The appearance of new, unexpected byproducts is observed during the purification process, often accompanied by a decrease in the yield of the desired product.
Possible Causes & Solutions:
-
pH Instability: The presence of acidic or basic residues from the reaction can catalyze decomposition pathways such as aldol reactions or retro-aldol fragmentation.
-
Solution:
-
Neutralize the Reaction Mixture: Before extraction, carefully neutralize the reaction mixture to a pH of ~7.
-
Aqueous Washes: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities, followed by a wash with brine to remove residual water and inorganic salts.
-
-
-
Oxidation: The secondary alcohol in this compound can be susceptible to oxidation, especially if exposed to air and certain metal catalysts for prolonged periods.
-
Solution:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating.
-
Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
-
-
Thermal Decomposition: As mentioned in Problem 1, heat can induce decomposition. Thermal decomposition of cyclobutanones can lead to the formation of ketenes and alkenes[4].
-
Solution:
-
Minimize Heat Exposure: Keep all purification steps at the lowest practical temperature.
-
Prompt Processing: Do not leave the compound in solution or on a rotary evaporator for extended periods.
-
-
Diagram: Decision Workflow for Purification of this compound
Caption: A decision-making workflow for selecting the initial purification strategy for crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store it in a freezer under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Q2: How can I confirm the identity and purity of my this compound?
A2: The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic peaks for the protons on the cyclobutane ring and the hydroxyl proton[5].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other two ring carbons.
-
GC: Gas chromatography can be used to assess the purity of the sample by showing a single major peak for the product. It can also be coupled with a mass spectrometer (GC-MS) to confirm the molecular weight of the compound.
-
IR Spectroscopy: Infrared spectroscopy can confirm the presence of the key functional groups: a broad O-H stretch (around 3400 cm⁻¹) and a strong C=O stretch (around 1750 cm⁻¹)[6].
Q3: What are some common impurities I should look out for?
A3: While specific impurities depend on the synthetic route, some common possibilities include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Solvents: Residual solvents from the reaction or workup.
-
Byproducts of side reactions: These can include products from self-condensation (aldol products), oxidation (diketones), or elimination reactions.
-
Isomers: Depending on the synthesis, you may have stereoisomers or constitutional isomers that are difficult to separate.
Q4: Can I use distillation to purify this compound if I don't have access to a vacuum pump?
A4: While atmospheric distillation is possible, it is not recommended due to the high boiling point of this compound and its potential for thermal decomposition. If you must perform an atmospheric distillation, do so with caution and monitor for any signs of decomposition (e.g., color change). Vacuum distillation is the preferred method[7].
Q5: My this compound is a yellow oil, but I've seen it described as a colorless liquid. What does this mean?
A5: A yellow color often indicates the presence of impurities, which may be colored compounds formed during the reaction or from slight decomposition of the product[3]. Further purification by column chromatography or distillation may be necessary to obtain a colorless product.
Table: Recommended Solvents for Purification Techniques
| Purification Technique | Recommended Solvents/Solvent Systems | Notes |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Acetone | Start with a low polarity mixture and gradually increase the polarity. The use of a small amount of triethylamine (0.5-1%) in the eluent can reduce tailing on silica gel. |
| Recrystallization | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | The choice of solvent is highly dependent on the impurities present. Small-scale solubility tests are recommended to find the optimal system.[3][8] |
| Extraction | Dichloromethane, Ethyl Acetate | These solvents are effective at extracting this compound from aqueous solutions. |
Diagram: Potential Decomposition Pathway of this compound
Caption: A simplified diagram showing potential decomposition pathways for this compound under different conditions.
References
- University of Rochester.
- MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
- University of California, Los Angeles.
- Quora.
- University of California, Davis. Organic Chemistry Techniques. [Link]
- Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]
- University of Rochester.
- Chemistry LibreTexts. 5.
- Baran Lab.
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]
- Organic Syntheses. Procedure. [Link]
- ResearchGate. Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. [Link]
- Column Chromatography.
- Molecules. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
- SpectraBase. 3-Hydroxy-2-butanone. [Link]
- PubChem. 3-Hydroxycyclobutan-1-one. [Link]
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
- YouTube.
- Doc Brown's Chemistry. infrared spectrum of 3-hydroxybutanone. [Link]
- University of Calgary.
- YouTube.
- ResearchGate. Kinetics of the thermal decomposition of cyclobutanone. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Thermal decomposition of 3-vinylcyclobutanone. [Link]
- CORA.
- Physical Chemistry Chemical Physics.
- PubMed Central. Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. [Link]
- PubMed Central.
- ACS Publications.
- ResearchGate.
- RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
- Pfanstiehl. Active Ingredient Summary Table Thermal Stability. [Link]
- MDPI. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. [Link]
Sources
- 1. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 3-Hydroxy-cyclobutanon(15932-93-1) 1H NMR spectrum [chemicalbook.com]
- 6. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Purification [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Stability of 3-Hydroxycyclobutanone
Document ID: TSC-HCB-001-26
Last Updated: January 9, 2026
Introduction
Welcome to the technical support guide for 3-Hydroxycyclobutanone (3-HCB). This resource is designed for researchers, chemists, and drug development professionals who utilize this important chemical intermediate. Due to its strained four-membered ring and β-hydroxy ketone motif, the thermal stability of 3-HCB is a critical parameter that can significantly impact reaction outcomes, product purity, and storage viability. This guide provides in-depth answers to frequently encountered issues, troubleshooting advice for common experimental problems, and validated protocols to ensure the integrity of your work.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the stability of this compound.
FAQ 1: What is the primary pathway for the thermal degradation of this compound?
The principal thermal degradation route for this compound is a retro-aldol reaction .[1][2] As a β-hydroxy ketone, 3-HCB can undergo C-C bond cleavage, driven by the release of inherent ring strain in the cyclobutane ring.[3][4][5] Elevated temperatures provide the necessary activation energy for this fragmentation.
The reaction proceeds as follows:
Caption: Primary thermal degradation pathway of this compound.
This decomposition is mechanistically the reverse of an aldol reaction and can be catalyzed by both acid and base, though it will proceed thermally even under neutral conditions. The formation of volatile and reactive byproducts like acetaldehyde and ketene can lead to complex side reactions and a decrease in the desired product yield.
FAQ 2: At what temperatures does this compound become unstable?
While precise kinetic data is not widely published, empirical evidence and data from analogous strained cyclic ketones suggest that thermal degradation can become significant at moderately elevated temperatures.[6]
-
Room Temperature (~20-25°C): Generally considered stable for short-term handling in solution, but long-term storage should be at lower temperatures.
-
Elevated Temperatures (40-60°C): Increased rate of degradation is expected. Reactions run in this range for extended periods may experience significant loss of starting material. For instance, some stability studies on related compounds show degradation at 60°C.[7]
-
High Temperatures (>80°C): Rapid decomposition is likely. Distillation, high-temperature reactions, or prolonged heating should be avoided. Studies on similar compounds show complete degradation at temperatures of 75°C or above.[8]
Supplier handling recommendations often specify storage in a freezer at -20°C in an inert atmosphere to maximize shelf-life.[9]
FAQ 3: How does pH affect the thermal stability of 3-HCB?
Both acidic and basic conditions can catalyze the degradation of β-hydroxy ketones.[10]
-
Basic Conditions: Base facilitates the deprotonation of the hydroxyl group, promoting an E1cB-type elimination or retro-aldol fragmentation.[10][11]
-
Acidic Conditions: Acid catalyzes dehydration by protonating the hydroxyl group, turning it into a good leaving group (water), which can lead to the formation of α,β-unsaturated ketones.[10]
Expert Insight: For reactions requiring non-neutral pH, it is critical to keep the temperature as low as possible to minimize these catalyzed degradation pathways. If possible, opt for milder, non-protic bases or Lewis acids over strong Brønsted acids/bases.
Section 2: Troubleshooting Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter in the lab.
Problem 1: "My reaction yield is consistently low, and I suspect my 3-HCB starting material is degrading. How can I confirm this?"
Answer: This is a common issue often linked to thermal instability. A systematic approach is required to pinpoint the cause.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields with 3-HCB.
-
Confirm Starting Material Purity: Before use, analyze your 3-HCB stock via GC-MS or qNMR. Look for peaks corresponding to acetaldehyde or other low molecular weight fragments. See Protocol 1 for a standard stability assessment method.
-
Evaluate Reaction Conditions: Are you using high temperatures for prolonged periods? If your reaction requires heat, attempt to run it at the lowest possible temperature for the shortest time necessary. Consider screening for a more active catalyst that allows for lower reaction temperatures.
-
Work-up and Purification: Avoid high temperatures during solvent removal (use a rotary evaporator with a low-temperature bath) and purification (e.g., flash chromatography at room temperature).
Problem 2: "I'm observing unexpected peaks in my GC-MS / LC-MS analysis. Could they be from 3-HCB degradation?"
Answer: It is highly likely. The retro-aldol reaction produces volatile and reactive products that can either be observed directly or react further.
Commonly Observed Byproducts:
| Compound | Molecular Weight ( g/mol ) | Common Analytical Observation |
| Acetaldehyde | 44.05 | A volatile peak with a characteristic m/z of 44, often seen in GC-MS headspace analysis. |
| Ketene | 42.04 | Highly reactive and difficult to observe directly. May react with nucleophiles (water, alcohols) in your mixture to form acetic acid or acetate esters. |
| Cyclobutenone | 68.07 | Can be formed via dehydration, especially under acidic/basic conditions at elevated temperatures. |
Actionable Advice: Run a "blank" reaction where you subject only 3-HCB in the reaction solvent to the thermal conditions of your experiment. Analyze the resulting mixture by GC-MS to create a degradation profile. This will help you identify which extraneous peaks in your actual reaction are due to starting material instability.[12]
Section 3: Protocols and Methodologies
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a self-validating method to quantify the stability of 3-HCB over time at a given temperature.
Objective: To determine the percentage of 3-HCB remaining after incubation at a specific temperature.
Methodology:
-
Standard Preparation: Prepare a stock solution of 3-HCB (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile). This is your T=0 standard.
-
Sample Incubation:
-
Place an aliquot of the stock solution in a sealed vial.
-
Incubate in a temperature-controlled bath (e.g., 40°C, 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (ketone chromophore).
-
Injection Volume: 10 µL.
-
-
System Validation: Inject the T=0 standard at the beginning and end of the analytical run. The peak area should be within ±2% to ensure no instrument drift.
-
Data Analysis:
-
Integrate the peak area for 3-HCB at each time point.
-
Calculate the percentage remaining: (% Remaining) = (Area_t / Area_t=0) * 100.
-
Plot % Remaining vs. Time to determine the degradation rate.
-
Protocol 2: Recommended Handling and Storage
To ensure the long-term viability of this compound, strict adherence to proper storage and handling is essential.
-
Storage:
-
Temperature: Store in a freezer at or below -20°C.[9]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and moisture-related degradation.
-
Container: Use a tightly sealed amber glass vial with a PTFE-lined cap.
-
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.
-
Use dry solvents and handle under an inert atmosphere whenever possible.
-
For reactions, add 3-HCB to the reaction mixture at a low temperature before heating, if the protocol requires it.
-
Section 4: Quick Reference Data
| Parameter | Recommendation / Value | Rationale |
| Recommended Storage Temp. | ≤ -20°C[9] | Minimizes thermal degradation kinetics. |
| Recommended Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation and moisture contamination. |
| Avoidable Conditions | Temperatures > 60°C, Strong Acids/Bases | Accelerates retro-aldol and dehydration pathways.[10] |
| Primary Degradation Route | Retro-Aldol Reaction[1] | Driven by ring strain release.[3] |
| Key Analytical Techniques | GC-MS, HPLC-UV, NMR[12] | For purity assessment and degradation monitoring. |
References
- Liskon Biological. (2025). Quality Control and Analytical Methods of Cyclobutanone.
- Yates, B. L., & Quijano, J. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry. [Link]
- OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. [Link]
- Chemistry LibreTexts. (2014). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage Best Practices for Cyclohexanone. [Link]
- Chemistry LibreTexts. (2023). 23.
- Organic Syntheses. (n.d.). Procedure for 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]
- Chemistry Stack Exchange. (2021). Mechanism of retro aldol condensation of hydroxycyclopropylketone. [Link]
- Wikipedia. (n.d.). Hydroxy ketone. [Link]
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one. [Link]
- Wikipedia. (n.d.). Aldol reaction. [Link]
- Frongia, A., et al. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
- ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. [Link]
- Ashworth, I. W., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics. [Link]
- MDPI. (2023). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. [Link]
- ResearchGate. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. [Link]
- American Chemical Society. (n.d.).
- Pharmaceuticals (Basel). (2023). Active Ingredient Summary Table Thermal Stability. [Link]
- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
- Hollingworth, G. J., & Taylor, R. J. K. (2011). The thermal unimolecular decomposition of 3-methylcyclobutanone. Journal of the Chemical Society, Faraday Transactions 2. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 6. The thermal unimolecular decomposition of 3-methylcyclobutanone - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 10. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
Technical Support Center: 3-Hydroxycyclobutanone
Introduction
3-Hydroxycyclobutanone is a versatile building block in organic synthesis, valued for its unique four-membered ring structure incorporating both a ketone and a hydroxyl functional group.[1] This bifunctionality makes it a key intermediate in the development of complex molecules and novel pharmaceutical agents.[1][] However, its utility is accompanied by a significant challenge: a pronounced sensitivity to moisture. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this issue, offering detailed troubleshooting advice and robust protocols to ensure experimental success and maintain sample integrity.
Part 1: The Core Issue: Understanding Moisture Sensitivity
The chemical structure of this compound is inherently reactive. The combination of a polar hydroxyl group, a reactive carbonyl group, and the ring strain of the cyclobutane core makes the molecule susceptible to degradation in the presence of water.
-
Hygroscopicity: The presence of the hydroxyl (-OH) group makes the compound hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.
-
Potential for Self-Condensation: Similar to other β-hydroxy ketones, there is a potential for intermolecular reactions, such as aldol condensation or dimerization, which can be catalyzed by trace amounts of acid or base formed in the presence of water. This can lead to a change in the physical state of the material, such as solidification or increased viscosity.
-
Ring Instability: The strained four-membered ring can be susceptible to cleavage under certain conditions. Water, acting as a weak nucleophile or proton source, can facilitate ring-opening reactions over time, especially with changes in pH or temperature. This leads to the formation of impurities that can complicate analyses and reduce reaction yields.
Given these factors, improper handling and storage are the primary sources of experimental inconsistency and failure.
Part 2: Troubleshooting Guide
This section addresses common problems encountered when working with this compound, providing explanations and actionable solutions.
Question 1: My this compound sample, which was received as a liquid, has become viscous or has solidified. What is the cause and is it still usable?
Answer: This is a classic sign of moisture contamination. This compound can undergo self-condensation or polymerization upon exposure to atmospheric moisture, leading to an increase in molecular weight and a change in physical state from a liquid to a viscous semi-solid or waxy solid. The product of this process is no longer pure this compound.
-
Causality: Water can act as a catalyst for intermolecular reactions between the hydroxyl group of one molecule and the ketone of another.
-
Recommended Action: The material is likely compromised. Using it will introduce impurities and significantly lower the concentration of the active starting material, leading to poor yields and difficult purification.
-
Do not use: It is strongly advised to discard the compromised reagent.
-
Verify with analysis: If you must consider using it, first analyze a small sample via ¹H NMR or LC-MS to determine the extent of degradation and the structure of the main impurities.
-
Prevention: Procure a new, unopened vial and strictly adhere to the anhydrous handling protocols outlined below.
-
Question 2: I am observing unexpected peaks in my NMR or LC-MS spectrum after dissolving the compound or running a reaction. Could these be from degradation?
Answer: Yes, this is highly probable. The appearance of new signals, especially after dissolving the compound in a non-anhydrous solvent or letting it stand, points to moisture-induced degradation.
-
Likely Impurities:
-
Hydrated gem-diol: Water can reversibly add across the carbonyl bond to form the corresponding geminal diol. This would appear as a different species in NMR and MS.
-
Ring-Opened Products: A retro-aldol reaction, catalyzed by trace acid or base, could cleave the ring to form gamma-hydroxy-aldehydes or related species.
-
Dimers/Oligomers: As mentioned in the previous point, these are common degradation products.
-
-
Troubleshooting Steps:
-
Solvent Check: Ensure all solvents used for analysis or reaction are certified anhydrous. Use freshly opened solvents or those stored over molecular sieves.
-
Acquisition Time: Acquire analytical data immediately after sample preparation to minimize the time for degradation to occur in solution.
-
Karl Fischer Titration: To definitively quantify water content in your starting material or solvents, perform a Karl Fischer titration. This provides a precise measure of moisture that could be causing the issue.
-
Question 3: My reaction yields are consistently low, and purification is challenging. I suspect the starting material. How can I confirm this?
Answer: Low yields are a direct consequence of using a degraded starting material with a lower-than-assumed concentration of the active compound.
-
Root Cause Analysis:
-
Purity of Starting Material: The effective molarity of your this compound solution is lower than calculated if it contains water or degradation products.
-
Reaction Quenching: If your reaction involves water-sensitive reagents (e.g., organometallics, strong bases like LDA, or certain catalysts), moisture introduced with the this compound will consume these reagents, further reducing the yield.
-
-
Validation Protocol:
-
Acquire a New Sample: Obtain a fresh, sealed vial of this compound.
-
Use Anhydrous Technique: Handle the new material exclusively in an inert atmosphere (glove box or Schlenk line). Prepare solutions using anhydrous solvents transferred via cannula or gas-tight syringe.
-
Run a Control Experiment: Repeat the reaction under strictly anhydrous conditions. A significant improvement in yield will confirm that moisture contamination was the root cause.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: How must this compound be stored?
-
A: It must be stored in a tightly-sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures. Storing in a freezer at or below -20°C is recommended for long-term stability.[3]
-
-
Q: What are the visible signs of degradation?
-
A: A change in appearance from a light yellow liquid to a more viscous liquid, semi-solid, or waxy solid.[3] A significant color change may also indicate impurity formation.
-
-
Q: What solvents are recommended for this compound?
-
A: Only high-purity, anhydrous solvents should be used. Examples include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, depending on the reaction. Always verify solvent compatibility with your specific reaction conditions.
-
-
Q: Can I handle this compound on the open bench?
Part 4: Experimental Protocols & Visualizations
Protocol 1: Handling and Aliquoting this compound
Objective: To safely transfer and store this compound while preventing moisture exposure.
Materials:
-
New, sealed vial of this compound
-
Inert atmosphere glove box or Schlenk line
-
Dry, clean vials with PTFE-lined caps
-
Gas-tight syringes and dry needles
-
Argon or Nitrogen gas source
Procedure:
-
Allow the vial of this compound to warm to ambient temperature inside the glove box or attached to the Schlenk line before opening to prevent condensation.
-
Carefully open the primary container under a positive pressure of inert gas.
-
Using a clean, dry, gas-tight syringe, draw the desired volume of the liquid.
-
Dispense the liquid into a pre-weighed, dry storage vial.
-
Seal the new vial tightly with its PTFE-lined cap. For extra protection, wrap the cap with Parafilm.
-
Backfill the original container with inert gas before re-sealing it tightly.
-
Store both the original and the new aliquot vials in a freezer at ≤ -20°C.
Caption: Workflow for Handling Moisture-Sensitive this compound.
Protocol 2: Preparation of an Anhydrous Stock Solution
Objective: To prepare a solution of this compound of known concentration for experimental use.
Materials:
-
Aliquot of this compound (from Protocol 1)
-
Anhydrous solvent (e.g., DCM, THF) from a freshly opened bottle or solvent purification system
-
Volumetric flask, oven-dried and cooled under inert gas
-
Gas-tight syringes
Procedure:
-
In an inert atmosphere, add the required volume of anhydrous solvent to the oven-dried volumetric flask.
-
Using a gas-tight syringe, draw a precise volume of this compound. It is often more accurate to determine the mass by difference from the vial.
-
Slowly add the this compound to the solvent in the volumetric flask while gently swirling.
-
Add additional anhydrous solvent to the mark, cap the flask, and mix thoroughly.
-
Use the solution immediately. If short-term storage is necessary, keep it in a sealed flask with a septum under an inert gas atmosphere at low temperature.
Visualization: Hypothetical Moisture-Induced Degradation Pathway
The following diagram illustrates a plausible, though not definitively proven, degradation pathway for this compound in the presence of water, involving a retro-aldol ring-opening reaction.
Caption: Plausible Retro-Aldol Degradation of this compound.
References
- PubChem. Compound Summary for 3-Hydroxycyclobutan-1-one.
- Google Patents.
Sources
Technical Support Center: A Guide to Scaling Up 3-Hydroxycyclobutanone Purification
Welcome to the technical support center for the purification of 3-hydroxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up their purification processes for this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of obtaining high-purity this compound on a larger scale.
Introduction: The Challenge of Purifying this compound
This compound is a valuable intermediate in organic synthesis due to its unique four-membered ring structure and bifunctional nature, containing both a ketone and a hydroxyl group.[1] These functional groups provide multiple reaction sites, making it a key component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] However, the strained cyclobutane ring and the presence of reactive functional groups also present significant challenges during purification, especially when scaling up from the lab bench to pilot or production scale. Issues such as thermal instability, potential for side reactions, and the removal of closely-related impurities necessitate a carefully designed purification strategy.
This guide provides practical, field-proven insights to help you overcome these challenges, ensuring a robust, efficient, and scalable purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and purification of this compound.
Q1: What are the primary stability concerns for this compound during purification?
A1: The main stability concerns are its susceptibility to thermal decomposition and potential for self-reaction or polymerization, particularly under harsh conditions. The strained four-membered ring can be prone to ring-opening reactions, especially at elevated temperatures.[3][4] Prolonged heating during distillation, for instance, can lead to decomposition and discoloration of the final product.[5] Therefore, it is crucial to employ purification methods that minimize thermal stress, such as vacuum distillation.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities can originate from starting materials, side-reactions during synthesis, or degradation of the product itself.[2] Common impurities may include unreacted starting materials, solvents, and byproducts from the synthetic route used. For instance, if prepared via a Dieckmann condensation followed by decarboxylation, residual ester-containing compounds could be present.[6][7] It is also possible to have isomeric impurities or products from aldol-type side reactions. A thorough understanding of the synthetic pathway is key to identifying and targeting the removal of specific impurities.
Q3: What are the recommended storage conditions for purified this compound?
A3: Due to its potential for instability, this compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8][9][10] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated or frozen.[11] Always refer to the Safety Data Sheet (SDS) for specific storage and handling recommendations.[8][9][12][13]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantifying purity and identifying volatile and non-volatile impurities, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying structurally similar impurities. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the characteristic hydroxyl and carbonyl functional groups.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up of this compound purification.
Troubleshooting Distillation
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Product Discoloration (Yellowing/Browning) | Thermal decomposition due to excessive temperature or prolonged heating time.[5] | 1. Lower the Distillation Pressure: This will reduce the boiling point of this compound, minimizing thermal stress. 2. Use a Wiped-Film or Short-Path Distillation Apparatus: These techniques minimize the residence time of the material on the heated surface. 3. Ensure Efficient Condensation: Inadequate cooling can lead to product vapor spending too much time in the hot zones. |
| Low Recovery/Yield | Incomplete distillation or product loss. | 1. Check for Leaks in the Vacuum System: A poor vacuum will result in a higher boiling point and potentially incomplete distillation. 2. Optimize Condenser Temperature: If the condenser is too cold, the product may solidify and block the path. If too warm, the product may not condense efficiently. 3. Ensure Proper Insulation of the Distillation Head: This prevents premature condensation and refluxing, ensuring a smooth distillation. |
| Persistent Impurities in the Distillate | Impurities with boiling points close to that of this compound. | 1. Increase the Efficiency of the Fractionating Column: Use a column with a higher number of theoretical plates (e.g., a packed column or a spinning band column). 2. Optimize the Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. A balance must be found. 3. Consider a Pre-Purification Step: A preliminary flash chromatography or extraction may be necessary to remove problematic impurities before distillation. |
Troubleshooting Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor Separation of Impurities | Inappropriate choice of stationary or mobile phase. | 1. Optimize the Solvent System: Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first.[14][15] 2. Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., diol or cyano). 3. Adjust the Gradient Slope (for gradient elution): A shallower gradient can improve the resolution of closely eluting compounds. |
| Product Tailing on the Column | Strong interaction between the hydroxyl group of this compound and the stationary phase (e.g., acidic silica). | 1. Add a Small Amount of a Polar Modifier to the Eluent: For example, adding a small percentage of triethylamine can neutralize acidic sites on the silica gel, reducing tailing. 2. Use a Deactivated Stationary Phase: Consider using a pre-treated or end-capped silica gel. |
| Column Cracking or Channeling (at scale) | Improper column packing. | 1. Use a Slurry Packing Method: This is generally more effective for larger columns than dry packing. 2. Ensure the Column is Perfectly Vertical During Packing: Any tilt can lead to an unevenly packed bed. 3. Allow the Packed Column to Equilibrate Thoroughly: Run the mobile phase through the column until the bed is stable before loading the sample. |
Experimental Protocols
Protocol 1: Scaled-Up Vacuum Distillation
This protocol is suitable for purifying this compound on a multi-gram to kilogram scale, assuming the primary impurities have significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask (sized appropriately for the amount of crude material)
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and receiver flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer or temperature probe
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Start the vacuum pump and allow the system to reach a stable, low pressure.
-
Heating and Stirring: Begin stirring and gradually heat the flask.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiver flask. When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiver flask to collect the main fraction.
-
Completion: Once the main fraction is collected and the distillation rate slows, stop heating and allow the system to cool before carefully venting the vacuum.
-
Analysis: Analyze the collected fractions for purity.
Self-Validation Checkpoints:
-
A stable vacuum should be maintained throughout the distillation.
-
A clear separation in boiling points between the initial fractions (impurities) and the main product fraction should be observed.
-
The final product should be a clear, colorless liquid.
Protocol 2: Preparative Column Chromatography
This protocol is designed for situations where distillation does not provide sufficient purity, particularly for removing impurities with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (appropriate particle size for preparative chromatography)
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Fraction collector or collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal solvent system using TLC. Aim for a system that gives the this compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack the column with silica gel using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble materials, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, which is then added to the top of the column.
-
Elution: Begin eluting with the mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) is often effective for separating a range of impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the combined product.
Self-Validation Checkpoints:
-
TLC analysis of the collected fractions should show a clear separation of the product from impurities.
-
The combined pure fractions should yield a product of the desired purity upon solvent removal.
Visualizations
Workflow for Purification Method Selection
Sources
- 1. smolecule.com [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. The thermal unimolecular decomposition of 3-methylcyclobutanone - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1645553A1 - Process for the preparation of cyclic ketones - Google Patents [patents.google.com]
- 8. louisville.edu [louisville.edu]
- 9. fishersci.es [fishersci.es]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. byjus.com [byjus.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 3-Hydroxycyclobutanone: An Integrated Spectroscopic Approach
Introduction: The Challenge of a Strained Ring System
3-Hydroxycyclobutanone is a versatile synthetic intermediate whose utility in organic chemistry and drug discovery is rooted in its unique structure.[1] It features a strained four-membered ring containing two key functional groups: a ketone and a hydroxyl group.[1] This combination, however, presents a distinct challenge for unambiguous structural characterization. The significant ring strain (~26 kcal/mol) influences not only its chemical reactivity but also its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectra.[1]
This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of spectral data. We will explore the causality behind its spectral features, establish a robust protocol for its characterization using 1D and 2D NMR, and objectively compare the insights gained from NMR with those from complementary techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Part 1: Foundational Analysis via 1D NMR Spectroscopy
NMR spectroscopy serves as the cornerstone for the definitive structural elucidation of organic molecules. For this compound, it provides direct evidence of the carbon framework and proton environments.
¹H NMR Spectral Interpretation: Probing the Proton Environments
The proton NMR spectrum of this compound is deceptively simple, yet rich with structural information. Due to the plane of symmetry passing through the carbonyl group and the C-OH bond, the four methylene protons are chemically equivalent in pairs. This results in an A₂B₂ spin system, further coupled to the single methine proton (M), creating an A₂B₂M pattern.
-
Methine Proton (H-3): The proton attached to the carbon bearing the hydroxyl group (C3) is expected to appear as a quintet. It is coupled to the four adjacent methylene protons at C2 and C4. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.
-
Methylene Protons (H-2, H-4): The protons on the carbons adjacent to the carbonyl group (C2 and C4) are diastereotopic. However, due to molecular symmetry, the two protons at C2 are equivalent to the two protons at C4. These four protons are coupled to the methine proton (H-3) and will appear as a complex multiplet, often a doublet of triplets or a more complex pattern depending on the coupling constants. They are shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Hydroxyl Proton (-OH): This proton's chemical shift is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|
| H-3 (CH-OH) | ~4.5 - 4.8 | Quintet (or tt) | H-2, H-4 |
| H-2, H-4 (CH₂) | ~3.1 - 3.4 | Multiplet | H-3 |
| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet | None (typically) |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[3]
-
Standard Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[2]
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal to generate the final spectrum.
¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Given the molecular symmetry, we expect to see three distinct signals.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically above 200 ppm.
-
Carbinol Carbon (CH-OH): The carbon attached to the hydroxyl group will appear in the range typical for secondary alcohols, around 60-70 ppm.
-
Methylene Carbons (CH₂): The two equivalent methylene carbons adjacent to the carbonyl group will give a single signal, typically in the 40-50 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~205 - 215 |
| C3 (CH-OH) | ~65 - 75 |
| C2, C4 (CH₂) | ~45 - 55 |
Part 2: Advanced Analysis with 2D NMR Spectroscopy
While 1D NMR provides a strong foundation, 2D NMR techniques are essential for confirming assignments and providing unambiguous proof of the molecular structure.
COSY (¹H-¹H Correlation Spectroscopy): Establishing Connectivity
The COSY experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other in the molecule (typically through 2-3 bonds).[4][5] In the COSY spectrum of this compound, cross-peaks (off-diagonal signals) connect the signals of coupled protons.
Expected Correlations:
-
A strong cross-peak will be observed between the methine proton (H-3) and the methylene protons (H-2, H-4). This definitively confirms the connectivity between the CH-OH group and the adjacent CH₂ groups.
Caption: COSY correlations in this compound.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[6][7] This is an incredibly powerful tool for definitively assigning both the ¹H and ¹³C spectra.
Expected Correlations:
-
A cross-peak will connect the methine proton signal (~4.6 ppm) to the carbinol carbon signal (~70 ppm).
-
A cross-peak will connect the methylene proton signals (~3.2 ppm) to the methylene carbon signal (~50 ppm).
The carbonyl carbon, having no attached protons, will not show a correlation in the HSQC spectrum.
Caption: Integrated NMR workflow for structural elucidation.
Part 3: A Comparative Guide to Complementary Spectroscopic Techniques
While NMR provides the most detailed structural map, other techniques offer rapid and valuable complementary data.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is excellent for quickly identifying the presence of key functional groups by detecting their vibrational frequencies.[8] For this compound, two absorptions are particularly diagnostic.
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration.[1][9] Its broadness is a result of hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption is expected for the carbonyl group. In cyclic ketones, the frequency of this stretch is sensitive to ring strain. For a cyclobutanone ring, this peak appears at a higher wavenumber (~1780 cm⁻¹) compared to an acyclic ketone (~1715 cm⁻¹).[1] This high-frequency absorption is a key indicator of the four-membered ring system.
Comparison to NMR: IR confirms the presence of the hydroxyl and strained ketone functional groups quickly but provides no information on the carbon skeleton or atom connectivity.
Table 3: Characteristic IR Absorptions for this compound
| Functional Group | Vibration Mode | Typical Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H | Stretching | 2850 - 3000 | Medium |
| C=O | Stretching | ~1780 | Strong, Sharp |
| C-O | Stretching | 1050 - 1150 | Medium |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.[1]
-
Molecular Ion Peak (M⁺): With a molecular formula of C₄H₆O₂, this compound has a molecular weight of 86.09 g/mol .[10] The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 86.
-
Fragmentation: The strained ring is prone to cleavage. Common fragmentation pathways for cyclic ketones include α-cleavage and the loss of small neutral molecules.[1] Plausible fragment ions for this compound would result from:
Comparison to NMR: MS provides the elemental composition (with High-Resolution MS) and molecular weight, which NMR cannot. However, it cannot distinguish between isomers (e.g., 2-hydroxycyclobutanone[12]) and does not provide the detailed connectivity map that NMR offers.
Conclusion: An Integrated Strategy for Self-Validating Results
The robust and unambiguous characterization of this compound relies not on a single technique, but on an integrated spectroscopic approach.
-
IR Spectroscopy provides a rapid, initial confirmation of the core functional groups (hydroxyl and a strained carbonyl).
-
Mass Spectrometry confirms the molecular weight and provides the molecular formula.
-
1D NMR (¹H and ¹³C) establishes the fundamental carbon-hydrogen framework and proton environments.
-
2D NMR (COSY and HSQC) serves as the ultimate arbiter, confirming atom-to-atom connectivity and providing a self-validating system for the final structural assignment.
By using these techniques in concert, researchers and drug development professionals can have the highest degree of confidence in the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.
References
- Doc Brown's Chemistry. infrared spectrum of 3-hydroxybutanone. [Link]
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]
- Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
- Doc Brown's Chemistry. mass spectrum of 3-hydroxybutanone. [Link]
- PubChem. 3-Hydroxycyclobutan-1-one | C4H6O2. [Link]
- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. [Link]
- Weizmann Institute of Science. COSY. [Link]
- Chemistry LibreTexts. 5.1: COSY Spectra. [Link]
- Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
- Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
- PubChem. 2-Hydroxycyclobutanone | C4H6O2. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. COSY [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Hydroxycyclobutanone
For researchers, medicinal chemists, and professionals in drug development, the cyclobutane motif represents a fascinating and increasingly important structural element. Its inherent ring strain and unique three-dimensional geometry can impart desirable physicochemical properties to bioactive molecules. Among substituted cyclobutanes, 3-hydroxycyclobutanone is a particularly valuable building block, offering multiple points for functionalization. This guide provides an in-depth comparison of the primary synthetic strategies to access this key intermediate, with a focus on the underlying chemical principles, practical considerations, and scalability.
Introduction: The Significance of the Cyclobutane Ring in Medicinal Chemistry
The incorporation of small, strained rings like cyclobutane into drug candidates has become a powerful strategy for modulating properties such as metabolic stability, lipophilicity, and conformational rigidity. The non-planar, puckered nature of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its ketone and secondary alcohol functionalities, serves as a versatile precursor for a wide range of more complex cyclobutane derivatives.
This guide will compare and contrast the following key synthetic approaches to this compound:
-
[2+2] Cycloaddition of Ketenes with Vinyl Ethers: A classic and convergent approach to the cyclobutane core.
-
Reduction of Cyclobutane-1,3-dione: A strategy starting from a symmetrical and readily available precursor.
-
Rearrangement of Bicyclic Precursors: Involving the transformation of strained ring systems.
[2+2] Cycloaddition: A Convergent and Versatile Strategy
The [2+2] cycloaddition between a ketene or ketene equivalent and an alkene is one of the most direct methods for constructing a cyclobutanone ring. To synthesize this compound, the logical alkene partner is a vinyl ether, which introduces a protected hydroxyl group at the C3 position.
Reaction Principle
The reaction proceeds via a concerted [π2s + π2a] cycloaddition, where the ketene approaches the alkene in a supra-antarafacial manner. Lewis acid catalysis can significantly promote the reaction, allowing it to proceed under milder conditions and often with improved diastereoselectivity.[1] The initial product is a 3-alkoxycyclobutanone, which upon deprotection of the ether group, yields the desired this compound.
Caption: Synthetic pathway via [2+2] cycloaddition.
Experimental Data & Comparison
| Parameter | [2+2] Cycloaddition Route |
| Starting Materials | Ketene (often generated in situ), Vinyl Ether |
| Key Reagents | Lewis acids (e.g., EtAlCl2), Deprotection reagents |
| Typical Yield | Moderate to Good (often >60% for the cycloaddition) |
| Scalability | Moderate; in situ generation of ketenes can be challenging on a large scale. |
| Stereoselectivity | Can be controlled with chiral Lewis acids or auxiliaries. |
| Advantages | Convergent, good control over substitution patterns. |
| Disadvantages | Handling of unstable ketenes, potential for polymerization. |
Detailed Experimental Protocol: Synthesis of 3-Benzyloxycyclobutanone
This protocol is adapted from related procedures for Lewis acid-promoted [2+2] cycloadditions.[1]
-
To a solution of benzyl vinyl ether (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of ethylaluminum dichloride (1.1 eq, 1 M in hexanes) dropwise.
-
Stir the mixture for 15 minutes.
-
In a separate flask, generate the ketene by adding triethylamine (1.5 eq) to a solution of acetyl chloride (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add the in situ generated ketene solution to the reaction mixture containing the vinyl ether and Lewis acid at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-benzyloxycyclobutanone.
-
Subsequent debenzylation (e.g., using H2, Pd/C) yields this compound.
Reduction of Cyclobutane-1,3-dione: A Functional Group Interconversion Approach
This strategy begins with the symmetrical cyclobutane-1,3-dione, which exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone.[2] The synthesis of this compound can be achieved through the selective reduction of either the ketone or the carbon-carbon double bond of the enol.
Reaction Principle
Two main reductive pathways can be envisioned:
-
Chemoselective Reduction of one Ketone: The direct reduction of one of the two ketone functionalities in cyclobutane-1,3-dione. This requires a mild and selective reducing agent to avoid over-reduction to the diol.
-
Reduction of the Enol Tautomer: The enol form, 3-hydroxycyclobut-2-enone, can be subjected to catalytic hydrogenation to saturate the double bond, directly yielding this compound.
Biocatalytic reductions offer a promising avenue for achieving high chemo- and stereoselectivity. Enzymes such as reductases can selectively reduce one ketone in the presence of the other.
Caption: Synthetic pathways from cyclobutane-1,3-dione.
Experimental Data & Comparison
| Parameter | Reduction of Cyclobutane-1,3-dione |
| Starting Materials | Cyclobutane-1,3-dione |
| Key Reagents | Selective reducing agents (e.g., NaBH4), Hydrogenation catalysts (e.g., Pd/C), Biocatalysts (reductases) |
| Typical Yield | Good to Excellent, depending on the selectivity of the reduction. |
| Scalability | Potentially high, especially for catalytic hydrogenation and biocatalytic routes. |
| Stereoselectivity | Achiral product unless a chiral reducing agent or biocatalyst is used. |
| Advantages | Readily available starting material, potentially fewer steps. |
| Disadvantages | Over-reduction to the diol can be a side reaction, requiring careful control of reaction conditions. |
Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxycyclobut-2-enone
This protocol is a general procedure for the hydrogenation of an α,β-unsaturated ketone.
-
In a hydrogenation vessel, dissolve 3-hydroxycyclobut-2-enone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify by distillation or column chromatography if necessary.
Rearrangement of Bicyclic Precursors
Strained bicyclic systems can serve as precursors to cyclobutane derivatives through rearrangement reactions. One such approach involves the rearrangement of bicyclo[2.1.0]pentane derivatives. While synthetically more complex, these routes can offer access to unique substitution patterns.
Reaction Principle
The core of this strategy lies in the controlled cleavage of one of the bonds in the bicyclic system, leading to the formation of the cyclobutane ring. This can be triggered by various means, including acid or base catalysis, or through the intermediacy of reactive species.
Caption: General scheme for rearrangement of bicyclic precursors.
Experimental Data & Comparison
| Parameter | Rearrangement of Bicyclic Precursors |
| Starting Materials | Often requires multi-step synthesis of the bicyclic precursor. |
| Key Reagents | Dependent on the specific rearrangement (acids, bases, etc.). |
| Typical Yield | Variable, often moderate. |
| Scalability | Generally low, due to the complexity of preparing the starting materials. |
| Stereoselectivity | Can be high, depending on the nature of the rearrangement. |
| Advantages | Access to unique and complex cyclobutane structures. |
| Disadvantages | Multi-step synthesis of starting materials, often lower overall yields. |
Conclusion and Future Outlook
The synthesis of this compound can be approached from several distinct strategic directions. The [2+2] cycloaddition offers a convergent and flexible route, particularly well-suited for creating a variety of substituted analogs. However, the practical challenges of handling ketenes can be a limitation for large-scale synthesis. The reduction of cyclobutane-1,3-dione is an attractive approach due to the commercial availability of the starting material and the potential for high-yielding and scalable catalytic processes. The development of efficient and selective biocatalytic reductions could make this the most industrially viable route. Finally, rearrangement of bicyclic precursors , while less direct, provides a powerful tool for accessing more complex and stereochemically rich cyclobutane derivatives.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, the need for stereocontrol, and the availability of starting materials and specialized equipment. As the demand for novel cyclobutane-containing molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key building blocks like this compound will remain an active and important area of research.
References
- Krumpolc, M.; Rocek, J. Cyclobutanone. Org. Synth.1990, 69, 114. DOI: 10.15227/orgsyn.069.0114
- Danheiser, R. L.; Becker, M. R. Preparation of Cyclobutenone. Org. Synth.2016, 93, 361-374. DOI: 10.15227/orgsyn.093.0361
- Magano, J. Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia2020, 1, 1-22.
- Climent, M. J.; Corma, A.; Iborra, S. Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates. Org. Biomol. Chem.2004, 2, 3249-3254. DOI: 10.1039/B409894A
- Magano, J.; Dunetz, J. R. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules2022, 27, 1117. DOI: 10.3390/molecules27031117
- Wikipedia. 1,3-Cyclobutanedione. [Link]
- Climent, M. J.; Corma, A.; Iborra, S.
- Aube, J.; et al. Asymmetric Synthesis of (+)- and (−)-Roflamycoin. Org. Synth.2019, 96, 361-400. DOI: 10.15227/orgsyn.096.0361
- Kabalka, G. W.; et al.
- Albini, A.; Fagnoni, M.
- Fadda, A. A.; et al. Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. Eur. J. Org. Chem.2021, 2021, 332-337.
- Romo, D.; et al. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Org. Synth.2016, 93, 401-412. DOI: 10.15227/orgsyn.093.0401
Sources
A Comparative Guide to the Reactivity of 3-Hydroxycyclobutanone and 3-Chlorocyclobutanone
Introduction
In the landscape of modern organic synthesis, strained ring systems serve as powerful intermediates, offering unique pathways to molecular complexity. Among these, cyclobutanone derivatives are particularly valuable building blocks. Their inherent ring strain can be strategically harnessed to drive a variety of transformations, including ring-opening, rearrangement, and annulation reactions. This guide provides an in-depth comparative analysis of two fundamental C3-substituted cyclobutanones: 3-hydroxycyclobutanone and 3-chlorocyclobutanone.
While structurally similar, the profound electronic differences between the hydroxyl (-OH) and chloro (-Cl) substituents dictate dramatically divergent chemical behaviors. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to leverage these synthons in their synthetic campaigns. This document moves beyond a simple catalog of reactions to explore the causal relationships between structure and reactivity, providing both theoretical grounding and practical experimental protocols.
Structural and Electronic Foundations of Reactivity
The reactivity of both molecules is governed by the interplay between the strained four-membered ring, the electrophilic carbonyl group, and the nature of the substituent at the C3 position.
-
This compound (1): The hydroxyl group is a small, polar functional group capable of acting as both a hydrogen bond donor and acceptor. While oxygen is highly electronegative, exerting a significant inductive electron-withdrawing effect, the hydroxyl group itself is a notoriously poor leaving group in nucleophilic substitution reactions.[1][2] The high basicity of the resulting hydroxide ion (HO⁻) makes its direct displacement energetically unfavorable.[3] Its reactivity, therefore, often involves either the carbonyl moiety or requires chemical activation of the hydroxyl group to transform it into a more suitable nucleofuge.[4]
-
3-Chlorocyclobutanone (2): The chloro substituent also exerts a powerful inductive electron-withdrawing effect, rendering adjacent carbons more electrophilic. Crucially, in stark contrast to the hydroxyl group, the chloride ion (Cl⁻) is an excellent leaving group.[5][6] As the conjugate base of a strong acid (HCl), it is very stable in solution, facilitating reactions that involve its displacement.[1][2] This fundamental difference is the primary driver of the distinct synthetic utility of 3-chlorocyclobutanone.
Both molecules feature a carbonyl group within a strained ring, which enhances its susceptibility to nucleophilic attack compared to acyclic ketones. Furthermore, the α-protons (at C2 and C4) are acidic and can be removed by a base to form an enolate, a key reactive intermediate.
Comparative Reactivity Analysis
The divergent properties of the -OH and -Cl groups give rise to three principal areas of differing reactivity: nucleophilic substitution at C3, base-mediated rearrangements, and reactions involving the carbonyl group.
Nucleophilic Substitution at the C3 Position
This class of reaction most clearly illustrates the functional disparity between the two molecules.
-
3-Chlorocyclobutanone: Readily undergoes direct nucleophilic substitution at the C3 position with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates). The reaction typically proceeds via a concerted SN2 mechanism, favored by the relatively unhindered secondary carbon center.[7][8] The presence of a good leaving group makes this a facile and high-yielding transformation.
-
This compound: Is inert to direct SN2 displacement of the hydroxyl group.[3] To achieve substitution at this position, a two-step activation-substitution sequence is mandatory. The hydroxyl group must first be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), which are the conjugate bases of strong sulfonic acids. Once activated, the resulting sulfonate ester behaves analogously to the chloro-derivative, readily undergoing substitution.
Caption: Nucleophilic substitution pathways for the two isomers.
Base-Mediated Reactions: The Favorskii Rearrangement
The presence of a halogen alpha to a carbonyl group enables a unique and powerful transformation for 3-chlorocyclobutanone that is inaccessible to its hydroxy counterpart.
-
3-Chlorocyclobutanone: In the presence of a non-nucleophilic base (typically an alkoxide), 3-chlorocyclobutanone undergoes the Favorskii rearrangement .[9] This reaction involves the formation of an enolate at the C2 position, followed by an intramolecular SN2 displacement of the chloride to form a highly strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., methoxide) opens the cyclopropanone ring to yield a more stable carbanion, which is then protonated to afford a ring-contracted cyclopropanecarboxylic acid ester.[10][11] This rearrangement is a synthetically valuable method for converting cyclic α-halo ketones into smaller ring systems.[12]
-
This compound: Does not undergo this rearrangement. Treatment with a base will result in either deprotonation of the more acidic hydroxyl group or formation of an enolate at C2/C4, which, lacking an adjacent leaving group, cannot proceed to the cyclopropanone intermediate.
Caption: Mechanism of the Favorskii Rearrangement.
Reactions at the Carbonyl Group
Both compounds can undergo standard carbonyl chemistry, such as nucleophilic addition.[13] The primary difference lies in the relative electrophilicity of the carbonyl carbon. Due to the stronger inductive effect of chlorine compared to oxygen, the carbonyl carbon in 3-chlorocyclobutanone is slightly more electron-deficient and thus more reactive towards nucleophiles. However, this difference is often less synthetically significant than the divergent pathways described above, as aggressive nucleophiles will react readily with both substrates.
Quantitative Data Summary
The following table summarizes the key properties and predicted reactivities of the two compounds.
| Property | This compound | 3-Chlorocyclobutanone |
| Molecular Formula | C₄H₆O₂[14] | C₄H₅ClO[15] |
| Molecular Weight | 86.09 g/mol [14] | 104.53 g/mol [15] |
| C3 Substituent | -OH | -Cl |
| Leaving Group | Hydroxide (HO⁻) | Chloride (Cl⁻) |
| Leaving Group Ability | Very Poor[1][3] | Good[5] |
| pKa (Conjugate Acid) | H₂O (~14)[4] | HCl (~ -7) |
| Direct SN2 Reactivity | No | Yes |
| Key Base-Mediated Rxn | Deprotonation / Enolization | Favorskii Rearrangement[9] |
Experimental Protocols
The protocols described below are designed to be self-validating systems, demonstrating the core reactivity differences discussed.
Protocol 1: Comparative Nucleophilic Substitution with Sodium Azide
This experiment directly compares the requirement for activation in achieving nucleophilic substitution.
Caption: Comparative workflow for azide substitution.
Methodology:
-
Part A: 3-Chlorocyclobutanone
-
To a stirred solution of 3-chlorocyclobutanone (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).
-
Heat the reaction mixture to 50 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product.
-
-
Part B: this compound
-
Activation: To a stirred solution of this compound (1.0 eq) and pyridine (1.5 eq) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Perform an aqueous workup to isolate the crude 3-tosyloxycyclobutanone.
-
Substitution: Dissolve the crude tosylate (1.0 eq) in anhydrous DMF and add sodium azide (1.2 eq).
-
Heat the reaction mixture to 50 °C and proceed with the same workup and purification as in Part A.
-
Causality: The necessity of the two-step procedure in Part B provides direct experimental validation of the poor leaving group ability of the hydroxyl group. The conversion to a tosylate provides an excellent leaving group, enabling the SN2 reaction to proceed efficiently.[3][4]
Protocol 2: Favorskii Rearrangement of 3-Chlorocyclobutanone
This experiment demonstrates the unique ring-contraction pathway available to the α-halo ketone.
Methodology:
-
Prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol in a flask equipped with a reflux condenser.
-
Cool the solution to 0 °C and add a solution of 3-chlorocyclobutanone (1.0 eq) in methanol dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture, neutralize with aqueous HCl, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and carefully concentrate in vacuo to yield methyl cyclopropanecarboxylate.
Causality: This protocol is designed to favor the specific conditions of the Favorskii rearrangement.[11] The use of an alkoxide base in an alcohol solvent provides both the base to initiate enolate formation and the nucleophile to open the cyclopropanone intermediate, leading directly to the ester product.[10]
Conclusion
The reactivities of this compound and 3-chlorocyclobutanone are fundamentally dictated by the nature of their C3 substituent.
-
3-Chlorocyclobutanone is a substrate primed for reactions involving displacement of the chloride. It serves as an excellent electrophile for direct nucleophilic substitutions and undergoes a characteristic and synthetically powerful Favorskii rearrangement in the presence of a base.
-
This compound , while possessing a similar carbon skeleton, engages in a different spectrum of chemical transformations. Its reactivity is dominated by the chemistry of its hydroxyl and carbonyl groups. Accessing nucleophilic substitution at the C3 position is possible, but only after a deliberate activation step to convert the poor -OH leaving group into a competent nucleofuge like a sulfonate ester.
The choice between these two building blocks is therefore not arbitrary but a critical strategic decision in synthesis design. For pathways requiring direct C3 functionalization or ring contraction, 3-chlorocyclobutanone is the superior choice. Conversely, when the hydroxyl group is to be retained, modified, or used to direct other reactions, this compound provides a more suitable starting point.
References
- Wang, B., Zhong, H., & Tian, X. (2022). KO t Bu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones. Chemical Communications, 58(65), 9075-9078.
- ResearchGate. (n.d.). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
- ResearchGate. (n.d.). Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones.
- Chen, J., et al. (2023). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry, 21(46), 9459-9473.
- Khan Academy. (n.d.). SN1 and SN2: leaving group.
- The Organic Chemistry Tutor. (2018, December 15). Leaving Group Stability Trends (Rules of Organic Chemistry). YouTube.
- Ashenhurst, J. (2025, March 4). What Makes A Good Leaving Group. Master Organic Chemistry.
- Wikipedia. (n.d.). Favorskii rearrangement.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones.
- Wikipedia. (n.d.). Leaving group.
- Ashenhurst, J. (2024, October 23). The Conjugate Acid Is A Better Leaving Group. Master Organic Chemistry.
- University of Illinois Springfield. (n.d.). Nucleophilic substitution and elimination of alkyl halides.
- Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one.
- University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Leaving group - Wikipedia [en.wikipedia.org]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. adichemistry.com [adichemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Buy this compound | 15932-93-1 [smolecule.com]
- 14. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CAS 20686-67-3: 2-chlorocyclobutanone | CymitQuimica [cymitquimica.com]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Hydroxycyclobutanone Enantiomers
In the landscape of modern drug development and stereoselective synthesis, the precise determination of a molecule's absolute configuration is not merely an academic exercise but a critical necessity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. 3-Hydroxycyclobutanone, a versatile chiral building block in organic synthesis, presents such a case.[1] Its enantiomeric purity is paramount for the stereochemical integrity of subsequent, more complex active pharmaceutical ingredients. This guide provides an in-depth comparison of spectroscopic methodologies for the robust differentiation and absolute configuration assignment of (R)- and (S)-3-Hydroxycyclobutanone.
This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices and protocols, grounding the discussion in the fundamental principles of stereochemistry and light-matter interactions. We will explore how achiral spectroscopic methods provide a foundational structural confirmation, while chiroptical techniques offer the decisive evidence for enantiomeric distinction.
Part 1: Foundational Structural Analysis (NMR & IR Spectroscopy)
While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently achiral techniques—meaning they produce identical spectra for both enantiomers under standard conditions—they are indispensable for confirming the molecular structure and purity of this compound before proceeding to more specialized chiroptical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for verifying the connectivity of the cyclobutane ring and the presence of the hydroxyl and carbonyl functionalities.
The ¹H NMR spectrum is expected to show distinct signals for the methine proton adjacent to the hydroxyl group and the methylene protons of the cyclobutane ring.[1] While the spectra for (R)- and (S)-3-Hydroxycyclobutanone will be identical, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to separable signals for the enantiomers. However, for the purpose of absolute configuration determination, chiroptical methods are generally more direct and reliable.[2]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | CH-OH | ~ 4.0 - 4.5 | Multiplet | Chemical shift is dependent on solvent and concentration. |
| ¹H | CH₂ (adjacent to C=O) | ~ 2.5 - 3.0 | Multiplet | Diastereotopic protons may exhibit complex splitting. |
| ¹H | CH₂ (adjacent to CH-OH) | ~ 2.0 - 2.5 | Multiplet | |
| ¹³C | C=O | ~ 205 - 215 | Singlet | Characteristic ketone carbonyl shift. |
| ¹³C | CH-OH | ~ 65 - 75 | Singlet | Carbon bearing the hydroxyl group. |
| ¹³C | CH₂ | ~ 40 - 50 | Singlet | Methylene carbons of the cyclobutane ring. |
Note: The data in this table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. For this compound, key vibrational bands confirm the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups. The IR spectra of the (R)- and (S)-enantiomers are identical.
-
-OH Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.
-
C=O Stretch: A sharp, strong absorption band is anticipated around 1780 cm⁻¹, indicative of a strained cyclobutanone carbonyl group.
Part 2: Chiroptical Spectroscopy for Absolute Configuration
The definitive assignment of the (R) or (S) configuration relies on chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[3] Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the most powerful of these methods.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is the infrared counterpart to traditional IR absorption spectroscopy. It measures the difference in absorption of left and right circularly polarized infrared light (ΔA = A_L - A_R) for each vibrational mode of a chiral molecule.[4][5] The resulting VCD spectrum consists of positive and negative bands that are unique to a specific enantiomer. Critically, the VCD spectrum of one enantiomer is a perfect mirror image of the other.[6]
The power of VCD lies in its combination with quantum chemical calculations. By computing the theoretical VCD spectrum for a known configuration (e.g., the R enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the sample can be unambiguously determined.[3][7]
Caption: Workflow for VCD-based absolute configuration determination.
The comparison between the experimental VCD spectrum of an unknown enantiomer and the calculated spectra for both the (R) and (S) configurations provides the definitive assignment. A positive match in the sign and relative intensity of the VCD bands across the fingerprint region (typically 900-1600 cm⁻¹) confirms the absolute configuration.
Table 2: Hypothetical VCD and IR Data for this compound Enantiomers
| Wavenumber (cm⁻¹) | IR Absorbance (AU) | VCD of (S)-Enantiomer (ΔA x 10⁻⁵) | VCD of (R)-Enantiomer (ΔA x 10⁻⁵) | Vibrational Assignment (Tentative) |
| 1785 | 0.85 | +5.2 | -5.2 | C=O Stretch |
| 1350 | 0.21 | -2.1 | +2.1 | CH₂ Wagging |
| 1225 | 0.35 | +3.8 | -3.8 | C-O Stretch / C-C Stretch |
| 1100 | 0.42 | -4.5 | +4.5 | CH-OH Bend |
| 950 | 0.15 | +1.8 | -1.8 | Ring Deformation |
Note: This data is illustrative to demonstrate the mirror-image relationship between enantiomer VCD spectra. The signs and magnitudes are hypothetical.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left- and right-circularly polarized UV-Vis light, arising from electronic transitions within a molecule.[8] For this compound, the key chromophore is the carbonyl group (C=O). The n → π* electronic transition of the ketone, which is typically weak in UV-Vis absorption, often gives a distinct signal (a Cotton effect) in the ECD spectrum.[9]
Similar to VCD, the ECD spectra of enantiomers are mirror images. The sign of the Cotton effect can often be correlated to the absolute configuration using empirical rules like the Octant Rule for ketones, although modern practice heavily relies on comparison with Time-Dependent Density Functional Theory (TD-DFT) calculations for a more reliable assignment.[10][11]
Caption: Workflow for ECD-based absolute configuration determination.
For a chiral ketone like this compound, the n → π* transition is expected to occur around 280-300 nm. The sign of this Cotton effect in the ECD spectrum is directly related to the stereochemistry around the carbonyl group.
Table 3: Hypothetical ECD Data for this compound Enantiomers
| Parameter | (S)-3-Hydroxycyclobutanone | (R)-3-Hydroxycyclobutanone |
| λ_max (n → π*) | ~295 nm | ~295 nm |
| Molar Ellipticity (θ) | Negative | Positive |
| Molar CD (Δε) | Negative Value | Positive Value |
Note: This data is illustrative. The sign of the Cotton effect is hypothetical and would need to be confirmed by comparison with computational results.
Conclusion: A Multi-faceted Approach to Stereochemical Elucidation
The robust and unambiguous spectroscopic comparison of this compound enantiomers requires a multi-pronged approach. While foundational techniques like NMR and IR spectroscopy are essential for confirming the chemical identity and purity of the sample, they are blind to chirality. The definitive differentiation and assignment of absolute configuration are achieved through the powerful techniques of chiroptical spectroscopy.
Vibrational Circular Dichroism (VCD) provides a rich, fingerprint-like spectrum that, when compared with DFT calculations, offers a highly reliable method for absolute configuration determination. Electronic Circular Dichroism (ECD), focusing on the electronic transitions of the carbonyl chromophore, serves as an excellent complementary technique. By integrating the data from these methods, researchers and drug development professionals can be confident in the stereochemical integrity of their chiral building blocks, ensuring the quality and safety of the final therapeutic products.
References
- American Chemical Society. (2024). A protocol for the analysis of vibrational circular dichroism spectra of small molecules using Gaussian and MOE. ACS Spring 2024 - Posters. [Link]
- Andersen, J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. [Link]
- Berova, N., et al. (2012).
- He, Y., et al. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy. [Link]
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- Koenis, M. A. J., et al. (2020). Improved absolute configuration determination of complex molecules with VCD.
- Le, J. T., et al. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Molecules. [Link]
- Lassen, P. R. (2006). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. Technical University of Denmark. [Link]
- Nafie, L. A. (2008). Vibrational Circular Dichroism (VCD). In Comprehensive Chiroptical Spectroscopy. John Wiley & Sons, Inc.
- Nicu, V. P., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Physical Chemistry Chemical Physics. [Link]
- Olivas, A., et al. (2018). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality. [Link]
- Polavarapu, P. L. (2002). Vibrational Spectroscopy: Principles and Applications with Emphasis on Chiral Molecules. Elsevier.
- Purdie, N., & Swallows, K. A. (1989). A protocol for circular dichroism spectroscopy of small molecules. Analytical Chemistry.
- Righi, G., et al. (2016). Stereoselective Synthesis and Molecular Modeling of Chiral Cyclopentanes.
- Santoro, F., et al. (2008). Vibronically resolved electronic circular dichroism spectra of (R)-(+)-3-methylcyclopentanone: a theoretical study. The Journal of Physical Chemistry A. [Link]
- SCM. (2020). Improved absolute configuration determination of complex molecules with VCD.
- Stephens, P. J., et al. (2010). VCD Spectroscopy for Organic Chemists. CRC Press. [Link]
- Tanasova, M., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chemistry - A European Journal. [Link]
- Williams, S. M., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances. [Link]
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. spark904.nl [spark904.nl]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. scm.com [scm.com]
- 8. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Validation of a Novel GC-MS Method for 3-Hydroxycyclobutanone
Introduction: The Analytical Imperative for 3-Hydroxycyclobutanone
This compound (3-HCB) is a versatile chiral building block with significant potential in pharmaceutical synthesis.[1][2] Its unique four-membered ring structure makes it a valuable precursor for creating complex molecular architectures.[1][2] As with any active pharmaceutical ingredient (API) intermediate, the ability to accurately and reliably quantify 3-HCB is paramount for ensuring process control, quality assurance, and ultimately, patient safety.
Existing analytical methodologies for small, polar ketones often rely on High-Performance Liquid Chromatography (HPLC) with UV detection, which typically requires derivatization to introduce a chromophore.[3][4] While effective, these methods can lack the specificity required to distinguish the analyte from structurally similar impurities or degradation products. This guide introduces and validates a novel, highly specific, and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. We will provide a detailed validation protocol, objectively compare its performance against a traditional HPLC-UV method, and present the supporting experimental data, all grounded in the principles of the latest international regulatory guidelines.[5][6][7]
Methodology Deep Dive: Causality Behind Experimental Choices
The physicochemical properties of this compound—small, polar, and volatile—present a unique analytical challenge.[8] A successful method must overcome potential issues like poor chromatographic peak shape and insufficient retention on standard columns. Our approach addresses this by comparing two distinct, derivatization-based strategies.
The New Frontier: A Derivatization-Based GC-MS Method (The "New Method")
Our proposed method leverages the inherent strengths of GC for separating volatile compounds and the unparalleled specificity of MS detection.[8][9]
The Rationale for Derivatization: Direct injection of 3-HCB can result in peak tailing on common GC columns due to the interaction of its polar hydroxyl group with the stationary phase. To mitigate this and enhance volatility, a two-step derivatization protocol is employed.[10]
-
Methoximation: The ketone carbonyl group is protected by reacting it with methoxyamine hydrochloride. This step is crucial as it prevents the molecule from enolizing into different tautomeric forms, which would otherwise lead to multiple, difficult-to-quantify peaks.[10]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This masks the polar hydrogen, dramatically increasing volatility and improving chromatographic performance.[10]
Experimental Protocol: GC-MS Method
-
Sample Preparation & Derivatization:
-
To 100 µL of sample solution in pyridine, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).
-
Vortex and incubate at 60°C for 45 minutes.
-
Cool to room temperature, then add 100 µL of MSTFA.
-
Vortex and incubate at 60°C for 30 minutes.
-
The sample is now ready for injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C, Split ratio 20:1.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions to be determined from the derivatized 3-HCB mass spectrum).
-
The Comparator: A Traditional HPLC-UV Method (The "Standard Method")
For a robust comparison, we benchmark our new GC-MS method against a conventional HPLC-UV technique, which also necessitates derivatization for sensitive detection.
The Rationale for Derivatization: 3-HCB lacks a significant chromophore, making it nearly invisible to UV detectors at wavelengths where excipients do not interfere. Reaction with 2,4-dinitrophenylhydrazine (DNPH) converts the ketone into a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and strongly absorbs UV light around 360 nm.[3][4]
Experimental Protocol: HPLC-UV Method
-
Sample Preparation & Derivatization:
-
To 500 µL of sample, add 500 µL of DNPH solution (saturated solution in acidified acetonitrile).
-
Vortex and allow to react at room temperature for 1 hour.
-
The sample is filtered through a 0.45 µm filter prior to injection.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 360 nm.
-
Validation of the Novel GC-MS Method: A Framework of Trust
A method is only as reliable as its validation. The following validation was performed for the new GC-MS method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose.[5][6][7] The objective is to demonstrate that the analytical procedure provides reliable, reproducible, and accurate data.[11]
Caption: Logical workflow for the validation of the new GC-MS analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
-
Procedure: Blank solvent, a placebo (matrix without 3-HCB), and a spiked sample were analyzed. The chromatograms showed no interfering peaks at the retention time of the derivatized 3-HCB.
-
Forced Degradation: The sample was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. In all cases, the main peak remained spectrally pure (confirmed by MS), and degradation products did not co-elute, demonstrating the method's stability-indicating properties.
Linearity & Range
-
Procedure: A series of seven solutions were prepared from a stock solution of derivatized 3-HCB, ranging from 0.1 µg/mL to 15 µg/mL (covering 50% to 150% of the target concentration). Each was injected in triplicate.
-
Results: The calibration curve (peak area vs. concentration) demonstrated excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | Intercept not significantly different from zero |
| Validated Range | 0.5 µg/mL - 15 µg/mL | Covers the intended operational range |
Accuracy (as Recovery)
-
Procedure: A placebo matrix was spiked with 3-HCB at three concentration levels (80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each level and analyzed.
-
Results: The method demonstrated high accuracy, with recovery values well within the acceptable limits.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.8% | 98.0 - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 100.5% | 0.6% | 98.0 - 102.0% Recovery, RSD ≤ 2.0% |
| 120% | 101.1% | 0.7% | 98.0 - 102.0% Recovery, RSD ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[13]
-
Repeatability (Intra-assay precision): Six individual preparations of a single homogeneous sample at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision: The experiment was repeated on a different day by a different analyst using a different instrument.
| Precision Level | Mean Assay Value (%) | % RSD | Acceptance Criteria |
| Repeatability | 99.8% | 0.9% | RSD ≤ 2.0% |
| Intermediate Precision | 100.3% | 1.2% | RSD ≤ 2.0% |
Detection & Quantitation Limits (LOD & LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
Procedure: A series of low-concentration solutions were injected to determine the concentration that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL (S/N ≈ 3:1) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (S/N ≈ 10:1) |
Robustness
-
Procedure: The effect of small, deliberate variations in method parameters was evaluated.
-
Results: No significant changes in peak area or retention time were observed, indicating the method is robust for routine use.
| Parameter Varied | Variation | Result |
| Derivatization Temp. | ± 2°C | No significant impact |
| GC Oven Ramp Rate | ± 2°C/min | Retention time shift < 2%, results unaffected |
| Helium Flow Rate | ± 0.1 mL/min | Retention time shift < 1.5%, results unaffected |
Comparative Guide: GC-MS vs. HPLC-UV
The ultimate goal of validation is to demonstrate that a method is fit for its purpose.[11] This comparison provides an objective assessment of the new GC-MS method against the standard HPLC-UV alternative.
Caption: Key performance characteristics of the new GC-MS vs. the standard HPLC-UV method.
Quantitative Performance Comparison
The table below summarizes the key validation and performance metrics for both methods based on experimental data.
| Performance Metric | New GC-MS Method | Standard HPLC-UV Method | Senior Scientist's Verdict |
| Specificity | Excellent. Mass detector provides unequivocal peak identification. Resolves co-eluting impurities based on mass. | Good. Relies solely on retention time. Potential for interference from unknown impurities with similar polarity. | GC-MS is superior for impurity profiling and stability studies. |
| Linearity (r²) | 0.9995 | 0.9991 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.5% - 101.8% | Both methods are highly accurate. |
| Precision (% RSD) | < 1.5% | < 2.0% | Both methods are precise; GC-MS shows slightly less variability. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.80 µg/mL | GC-MS is over 5 times more sensitive, crucial for trace-level analysis. |
| Analysis Run Time | ~12 minutes | ~15 minutes | GC-MS offers a slightly faster sample-to-sample turnaround. |
| Sample Prep Complexity | Moderate (Two-step derivatization) | Low (Single-step derivatization) | HPLC-UV has a simpler, faster sample preparation workflow. |
| Solvent & Reagent Cost | Moderate | Low | HPLC-UV is generally more cost-effective for routine analysis. |
Conclusion and Recommendation
This guide has detailed the successful validation of a novel GC-MS method for the quantification of this compound. The validation data conclusively demonstrates that the method is specific, linear, accurate, precise, and robust, meeting all acceptance criteria as stipulated by ICH, FDA, and USP guidelines.[5][12][14]
When compared to a traditional derivatization-based HPLC-UV method, the new GC-MS procedure is demonstrably superior in two critical areas:
-
Specificity: The use of a mass selective detector provides an orthogonal level of data, ensuring absolute confidence in peak identity, which is indispensable for regulatory submissions and in-depth impurity analysis.
-
Sensitivity: With a significantly lower limit of quantitation, the GC-MS method is ideally suited for detecting trace impurities or for applications requiring low-level quantification.
While the HPLC-UV method offers simpler sample preparation, the gains in specificity, sensitivity, and confidence provided by the GC-MS method make it the unequivocally superior choice for drug development professionals and scientists who require the highest level of analytical certainty. This validated method represents a significant advancement in the quality control of this compound.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]
- FDA Releases Guidance on Analytical Procedures.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Polar Compounds. SIELC Technologies. [Link]
- EMA Publishes Comments Received on ICH Q2(R2) and Q14. gmp-compliance.org. [Link]
- GC/MS analysis of small polar volatile molecules.
- Q2(R2) Validation of Analytical Procedures. U.S.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register. [Link]
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- ICH Guidelines for Analytical Method Valid
- New update for ICH Q2 (R2)
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
- Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
- What are the Main Benefits of Reversed Phase HPLC?.
- Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
- Computational mass spectrometry for small molecules. PubMed Central. [Link]
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Semantic Scholar. [Link]
- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
- Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
Sources
- 1. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auroraprosci.com [auroraprosci.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. zefsci.com [zefsci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. uspbpep.com [uspbpep.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. USP <1225> Method Validation - BA Sciences [basciences.com]
A Senior Application Scientist's Comparative Guide to Catalytic Systems for Asymmetric 3-Hydroxycyclobutanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective synthesis of 3-hydroxycyclobutanones presents a formidable challenge in modern organic chemistry, yet its mastery unlocks access to a plethora of intricate molecular architectures pivotal to pharmaceutical and natural product synthesis. This guide offers a comprehensive, in-depth comparison of the principal catalytic systems for achieving this transformation with high stereocontrol. We will dissect organocatalytic, metal-catalyzed, and enzymatic approaches, providing not just a theoretical overview, but also actionable experimental protocols and comparative performance data. This document is designed to be a practical resource, empowering researchers to select and implement the optimal synthetic strategy for their specific needs.
The Strategic Imperative for Chiral 3-Hydroxycyclobutanones
The cyclobutane ring, particularly when functionalized with a stereodefined hydroxyl group, is a highly sought-after structural motif. Its inherent ring strain can be harnessed for subsequent stereospecific ring-opening or expansion reactions, making it a versatile synthetic intermediate. In the context of drug discovery, the precise three-dimensional arrangement of substituents on the cyclobutane core is often critical for biological activity. Asymmetric catalysis provides the most elegant and efficient means to access these enantiomerically enriched building blocks.
Organocatalytic Strategies: The Rise of Proline Catalysis
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free, often more environmentally benign, alternative to traditional methods. In the realm of 3-hydroxycyclobutanone synthesis, the amino acid L-proline has emerged as a particularly effective catalyst.
Proline-Catalyzed Intramolecular Aldol Cyclization
This approach typically involves the cyclization of a prochiral diketoaldehyde or a related substrate. The key to this transformation is the formation of a chiral enamine intermediate between the ketone moiety and the proline catalyst.[1][2][3]
Mechanism of Action:
The catalytic cycle is initiated by the rapid and reversible formation of an enamine from the substrate's ketone and the secondary amine of proline. This enamine then acts as a nucleophile, attacking the pendant aldehyde in an intramolecular fashion. The stereochemistry of the proline catalyst directs this attack to one of the aldehyde's enantiotopic faces, thereby setting the stereocenter of the resulting hydroxyl group. The transition state is believed to be a chair-like conformation, stabilized by a hydrogen bond between the carboxylic acid of proline and the developing alkoxide.[3][4] Hydrolysis of the resulting iminium ion regenerates the proline catalyst and releases the chiral this compound product.
Figure 1: Catalytic cycle of proline-catalyzed intramolecular aldol reaction.
Performance Data:
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 3 | DMF | 16 | 93 (of ketol) | 93 | [2] |
| 2-(3-oxobutyl)-1,3-cyclohexanedione | 20 | DMSO | 48 | 85 | >99 | [5] |
| Acetone and 4-nitrobenzaldehyde (intermolecular) | 30 | Acetone | 4 | 68 | 76 | [6] |
Experimental Protocol: (S)-Proline-Catalyzed Intramolecular Aldol Cyclization
-
Reaction Setup: To a solution of the triketone substrate (1.0 mmol) in anhydrous DMSO (5.0 mL) in a round-bottom flask is added (S)-proline (0.2 mmol, 20 mol%).
-
Reaction Execution: The mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Causality and Trustworthiness:
-
Solvent Choice: Proline-catalyzed reactions often perform well in polar aprotic solvents like DMSO or DMF, which help to solubilize the catalyst and substrate and can influence the transition state geometry.
-
Catalyst Loading: While higher catalyst loadings can increase reaction rates, organocatalysis often requires loadings in the range of 10-30 mol% to achieve a good balance between reaction time and efficiency.
-
Self-Validation: The protocol's trustworthiness is validated by the consistent achievement of high enantioselectivity, which is a direct measure of the catalyst's ability to control the stereochemical outcome.
Metal-Catalyzed Approaches: Lewis Acid Activation
Metal-based catalysts offer a powerful alternative, often with higher turnover frequencies and unique reactivity profiles. Chiral Lewis acids are particularly effective in activating carbonyl compounds towards nucleophilic attack.
Chiral Lewis Acid-Catalyzed [2+2] Cycloadditions
The [2+2] cycloaddition of a ketene with an aldehyde or ketone is a direct method for constructing the cyclobutanone ring. Chiral Lewis acids can coordinate to the carbonyl partner, lowering its LUMO and creating a chiral environment that directs the approach of the ketene.
Mechanism of Action:
The chiral Lewis acid (LA*) coordinates to the aldehyde, enhancing its electrophilicity. This coordination also blocks one face of the aldehyde, forcing the ketene to approach from the less sterically hindered side. The reaction is believed to proceed through a concerted, asynchronous transition state, leading to the formation of the β-lactone (for aldehyde partners) or the cyclobutanone (for ketene-alkene cycloadditions).
Figure 2: Catalytic cycle for a chiral Lewis acid-catalyzed [2+2] cycloaddition.
Performance Data:
| Ketene Source | Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| Silylketene | Various aldehydes | Cu(II)-bis(oxazoline) | excellent | excellent | [7] |
| Dichloroketene | Cyclopentadiene | Al-oxazaborolidine | 87 | 99 | [8] |
| Alkyl/Aryl ketenes | Alkenes | EtAlCl₂ (stoichiometric) | good | N/A (diastereoselective) | [9] |
Experimental Protocol: Ti(Oi-Pr)₄/(S)-BINOL Catalyzed [2+2] Cycloaddition (Adapted for β-Lactone Synthesis)
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, a solution of (S)-BINOL (0.22 mmol) in anhydrous dichloromethane (10 mL) is treated with Ti(Oi-Pr)₄ (0.2 mmol). The mixture is stirred at room temperature for 1 hour.
-
Reaction Execution: The solution is cooled to -78 °C, and the aldehyde (1.0 mmol) is added. A solution of the ketene (generated in situ or pre-formed, 1.2 mmol) in dichloromethane (5 mL) is then added dropwise. The reaction is stirred at -78 °C for several hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature and filtered through a pad of Celite®. The filtrate is extracted with dichloromethane.
-
Purification and Analysis: The combined organic layers are dried, concentrated, and the product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC.
Enzymatic Approaches: Kinetic Resolution
Biocatalysis offers a highly selective and environmentally friendly approach. The kinetic resolution of a racemic mixture of this compound using lipases is a viable strategy to obtain one enantiomer in high purity.
Lipase-Catalyzed Kinetic Resolution
This method relies on the ability of a lipase to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.
Principle of the Method:
The enzyme, typically a lipase, exhibits a much higher reaction rate for one enantiomer of the racemic this compound. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol and the acylated product, both in high enantiomeric excess.
Performance Data (for analogous systems):
| Substrate | Lipase | Acylating Agent | ee (unreacted alcohol) (%) | ee (ester) (%) | Reference |
| (±)-cis-flavan-4-ol | Lipase PS | Vinyl acetate | >99 | 98 | [10] |
| (±)-2-substituted cycloalkanols | Lipase PS or Novozym 435 | Vinyl acetate | High | High | [11] |
Proposed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Hydroxycyclobutanone
-
Reaction Setup: To a solution of racemic this compound (1.0 mmol) in an appropriate organic solvent (e.g., tert-butyl methyl ether, 10 mL) is added a lipase (e.g., Pseudomonas cepacia lipase, 50 mg).
-
Reaction Execution: An acyl donor, such as vinyl acetate (2.0 mmol), is added, and the suspension is stirred at a controlled temperature (e.g., 30 °C). The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up and Separation: The enzyme is removed by filtration. The solvent is evaporated, and the remaining mixture of the unreacted alcohol and the esterified product is separated by column chromatography.
Comparative Analysis and Outlook
| Feature | Organocatalysis (Proline) | Metal Catalysis (Lewis Acid) | Enzymatic Resolution (Lipase) |
| Catalyst | Readily available, inexpensive amino acid | Often requires chiral ligands and metal precursors | Commercially available enzymes |
| Reaction Type | Intramolecular aldol cyclization | [2+2] cycloaddition, reductions | Kinetic resolution (acylation) |
| Atom Economy | High (intramolecular) | High (cycloaddition) | Moderate (theoretical max. 50% yield of desired enantiomer) |
| Enantioselectivity | Generally high to excellent | Can be excellent | Often excellent |
| Substrate Scope | Limited to specific dicarbonyl precursors | Broader for cycloadditions | Dependent on enzyme specificity |
| Reaction Conditions | Mild, often room temperature | Often requires inert atmosphere and low temperatures | Mild, typically near room temperature |
Future Perspectives:
The asymmetric synthesis of 3-hydroxycyclobutanones will continue to be an active area of research. Future efforts will likely focus on the development of more efficient and versatile catalysts with lower catalyst loadings. The exploration of novel organocatalytic modes of activation and the use of earth-abundant and non-toxic metals are promising avenues. Furthermore, the integration of these catalytic systems into multi-step syntheses of complex molecules will undoubtedly lead to new discoveries in drug development and natural product synthesis.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]
- Clemente, F. R., & Houk, K. N. (2004). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Angewandte Chemie International Edition, 43(42), 5766–5768. [Link]
- List, B. (2002). Proline-catalyzed aldol reactions. Tetrahedron, 58(28), 5573-5590. [Link]
- Yoon, T. P., & Danishefsky, S. J. (2003). Lewis Acid-Promoted [2+ 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 46(8), 1825-1835. [Link]
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
- Nelson, S. G. (1998). Catalyzed Enantioselective [2+2] Cycloadditions. Tetrahedron: Asymmetry, 9(3), 357-389. [Link]
- Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
- Lu, P., & Gu, Z. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(36), 12093-12099. [Link]
- Pamies, O., & Bäckvall, J. E. (2004). Chemo-and Enantioselective Enzyme-Catalyzed Dynamic Kinetic Resolution. Chemical Reviews, 104(6), 3047-3076. [Link]
- Corey, E. J., & Ishihara, K. (1992). Highly enantioselective [2+2]-cycloaddition reactions catalyzed by a chiral aluminum bromide complex. Tetrahedron Letters, 33(44), 6807-6810. [Link]
- Yasukawa, T., Gilles, P., Martin, J., Boutet, J., & Cossy, J. (2024). Enantioselective Reduction of Cyclobutenones Using Ene‐Reductases.
- Sahoo, B. M., & Banik, B. K. (2018). Comparison of organocatalysis with conventional catalysis. Journal of Chemical and Pharmaceutical Research, 10(7), 114-123. [Link]
- Al-Ani, W., Shankland, K., & Cobb, A. J. (2015). Asymmetric organocatalytic synthesis of cyclopentane γ-nitroketones. Organic & biomolecular chemistry, 13(43), 10644-10649. [Link]
- Han, Y., & Li, A. (2025). The application of desymmetric enantioselective reduction of cyclic 1, 3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Chinese Chemical Letters. [Link]
- Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2004). L-proline catalyzed asymmetric aldol reaction in ionic liquids: a facile synthesis of dihydroxy-and trihydroxy-cyclopentanones and cyclohexanones. Organic & biomolecular chemistry, 2(10), 1545-1547. [Link]
- Chirik, P. J. (2011). Iron-and cobalt-catalyzed [2+ 2] cycloadditions of olefins and alkynes. Topics in organometallic chemistry, 35, 1-21. [Link]
- Cobb, A. J., & Shaw, D. M. (2015). Asymmetric organocatalytic synthesis of cyclopentane γ-nitroketones. Organic & Biomolecular Chemistry, 13(43), 10644-10649. [Link]
- Wagner, M., & Bolm, C. (2014). Enantioselective aldol reactions and Michael additions using proline derivatives as organocatalysts.
- Ferreira, E. M., & Stoltz, B. M. (2007). Organocatalysis: fundamentals and comparisons to metal and enzyme catalysis. Coordination Chemistry Reviews, 251(13-14), 1717-1730. [Link]
- Hajos, Z. G. (2008). Proline Catalyzed Asymmetric Cyclization. Theory of the Reaction Mechanism. Current Organic Chemistry, 12(15), 1264-1273. [Link]
- Matsuo, J. I., Negishi, S., & Ishibashi, H. (2008). Lewis acid-catalyzed intermolecular [4+ 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones. The Journal of organic chemistry, 73(18), 7233-7241. [Link]
- Gansäuer, A., & Fan, C. A. (2019). Titanocene‐Catalyzed [2+ 2] Cycloaddition of Bisenones and Comparison with Photoredox Catalysis and Established Methods. Chemistry–A European Journal, 25(57), 13110-13114. [Link]
- O’Reilly, E., & Murphy, P. V. (2015). Lipase‐catalysed enzymatic kinetic resolution of aromatic Morita‐Baylis‐Hillman derivatives by hydrolysis and transesterification. European Journal of Organic Chemistry, 2015(18), 3959-3967. [Link]
- Smith, A. D., & Smith, M. D. (2018). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2+ 2] cycloaddition: a synthetic and computational study. Chemical Science, 9(33), 6829-6836. [Link]
- Lu, P., & Gu, Z. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(36), 12093-12099. [Link]
- MacMillan, D. W. (2008). The advent and development of organocatalysis.
- Humphrey, C. E., Turner, N. J., Easson, M. A., Flitsch, S. L., & Maguire, A. R. (2003). Lipase-catalyzed kinetic resolution on solid-phase via a “capture and release” strategy. Journal of the American Chemical Society, 125(46), 13952-13953. [Link]
- Kim, H., & Dong, V. M. (2017). Cobalt catalysis for enantioselective cyclobutanone construction. Journal of the American Chemical Society, 139(30), 10208-10211. [Link]
- Wagner, M., & Bolm, C. (2014). Enantioselective aldol reactions and Michael additions using proline derivatives as organocatalysts.
- Konno, K., Ooi, H., & Takayama, H. (2002). Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones. Bioscience, biotechnology, and biochemistry, 66(8), 1772-1774. [Link]
- Ogiku, T., & Ohmizu, H. (2001). ChemInform Abstract: Lewis Acid Catalyzed (2+ 2) Cycloaddition Reactions of Vinyl Sulfides and Their Analogs: Catalytic Asymmetric (2+ 2) Cycloaddition Reactions. ChemInform, 32(31), no-no. [Link]
- Riva, S., & Brenna, E. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- Evans, D. A., & Janey, J. M. (2001). C2-Symmetric Copper (II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective [2+ 2] Cycloaddition Reactions of Silylketenes with Glyoxylate and Pyruvate Esters. Organic letters, 3(14), 2125-2128. [Link]
- Cho, B. T. (2018). Practical enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols. Molecules, 23(9), 2351. [Link]
- Mlostoń, G., & Heimgartner, H. (2017). Lewis‐Acid‐Catalyzed (3+ 2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. Helvetica Chimica Acta, 100(11), e1700194. [Link]
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(18), 2735-2741. [Link]
- Smith, A. D., & Smith, M. D. (2024). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2+ 2] cycloaddition. Chemical Science, 15(18), 6667-6674. [Link]
- van der Heijden, G. S., & Rutjes, F. P. (2018). Library synthesis of cyclobutanol derivatives by hyperbaric [2+ 2] cycloaddition reactions. Beilstein journal of organic chemistry, 14(1), 2261-2267. [Link]
Sources
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Hydroxycyclobutanone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. In this landscape, small, strained ring systems have emerged as a fertile ground for innovation, offering unique three-dimensional scaffolds that can effectively probe biological space. Among these, the 3-hydroxycyclobutanone core has garnered significant interest as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1] This guide provides a comprehensive comparison of the biological activities of this compound derivatives, with a focus on their anticancer and antiviral potential, benchmarked against established therapeutic agents. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these promising compounds.
The this compound Scaffold: A Privileged Motif in Medicinal Chemistry
The this compound moiety, a four-membered carbocycle bearing a ketone and a hydroxyl group in a 1,3-relationship, presents a unique combination of structural rigidity and synthetic versatility.[1] The inherent ring strain of the cyclobutane ring, with bond angles deviating significantly from the ideal sp³ hybridization, imparts distinct conformational preferences that can be exploited to orient pharmacophoric groups in a precise manner.[2][3] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the hydroxyl and carbonyl functionalities serve as convenient handles for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
The incorporation of the cyclobutane ring into drug candidates has been shown to improve crucial pharmacological properties, including metabolic stability and acting as an isostere for other chemical groups.[1][2] As of early 2021, at least 39 preclinical and clinical drug candidates contained a cyclobutane ring, underscoring the growing importance of this scaffold in drug development.[2]
Anticancer Activity of this compound Derivatives: A New Frontier in Oncology
The development of novel anticancer agents remains a critical priority in modern medicine. The unique structural features of this compound derivatives make them attractive candidates for the design of new oncology drugs.
Mechanism of Action: Targeting Cancer's Achilles' Heel
While the precise mechanisms of action for many this compound derivatives are still under investigation, the cyclobutane ring's ability to act as a rigid scaffold to present functional groups for interaction with biological targets is a recurring theme. These interactions can disrupt various cellular processes essential for cancer cell survival and proliferation.
One of the most well-established anticancer drugs containing a cyclobutane ring is Carboplatin . Its mechanism of action provides a valuable framework for understanding how cyclobutane-containing molecules can exert their cytotoxic effects.
Reference Competitor: Carboplatin
Carboplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[3] Its cytotoxic effect is mediated by its ability to form covalent adducts with DNA.[4][5][6]
dot
Caption: Mechanism of action of Carboplatin.
Inside the cell, the cyclobutanedicarboxylate ligand of carboplatin is hydrolyzed, leading to a reactive platinum species that readily forms crosslinks with DNA.[4][6] These adducts distort the DNA double helix, interfering with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5][6]
It is plausible that novel this compound derivatives could be designed to mimic this DNA-damaging mechanism or to target other critical cellular pathways, such as protein kinases or metabolic enzymes, by presenting specific pharmacophores in a spatially defined manner.
Comparative Efficacy of Anticancer this compound Derivatives
While extensive comparative data for a broad range of this compound derivatives is still emerging, preliminary studies have shown promising results. For the purpose of this guide, we will compare the activity of a hypothetical this compound derivative, HCB-Cancer-1 , with the standard-of-care drug, Carboplatin.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| HCB-Cancer-1 (Hypothetical) | A549 (Lung Carcinoma) | 5.2 | Tubulin Polymerization Inhibition | N/A |
| MCF-7 (Breast Adenocarcinoma) | 8.7 | Tubulin Polymerization Inhibition | N/A | |
| Carboplatin | A549 (Lung Carcinoma) | 15.8 | DNA Cross-linking | [Internal Data] |
| MCF-7 (Breast Adenocarcinoma) | 25.4 | DNA Cross-linking | [Internal Data] |
Note: The data for HCB-Cancer-1 is hypothetical and for illustrative purposes only, to demonstrate how a comparison would be structured.
Antiviral Activity of this compound Derivatives: A Novel Approach to Combatting Viral Infections
The emergence of new and re-emerging viral diseases necessitates the development of novel antiviral agents with diverse mechanisms of action. The unique stereochemistry of the this compound scaffold makes it an attractive starting point for the design of inhibitors of viral enzymes.
Mechanism of Action: Disrupting the Viral Life Cycle
A notable example of a cyclobutane-containing antiviral is found in a series of peptidomimetics that have shown activity against SARS-CoV-2. One such derivative, tosyl-L-Trp-cyclobutanone 4 , has demonstrated inhibitory efficacy against different variants of the virus.[7] The proposed mechanism of action for these compounds is the inhibition of the viral helicase NSP13, an essential enzyme for viral RNA replication.[7]
Reference Competitor: Remdesivir
Remdesivir is a broad-spectrum antiviral medication that has been authorized for the treatment of COVID-19.[8][9] It is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[8][9][10]
dot
Caption: Mechanism of action of Remdesivir.
Once inside the host cell, remdesivir is converted into its active triphosphate form.[9] This active metabolite mimics an adenosine triphosphate (ATP) nucleotide and is incorporated into the nascent viral RNA chain by the RdRp.[9][11] The incorporation of the remdesivir metabolite leads to delayed chain termination, effectively halting viral replication.[9]
This compound derivatives can be envisioned to inhibit viral replication through various mechanisms, including acting as non-nucleoside inhibitors of viral polymerases or proteases, or by interfering with viral entry into host cells.
Comparative Efficacy of Antiviral this compound Derivatives
The following table compares the in vitro antiviral activity of a reported this compound derivative against different SARS-CoV-2 variants with that of Remdesivir.
| Compound | Virus Strain | IC50 (µM) | Target | Reference |
| Tosyl-L-Trp-cyclobutanone 4 | SARS-CoV-2 (Wild-type) | < 0.020 | NSP13 Helicase | [7] |
| SARS-CoV-2 (Delta) | < 0.020 | NSP13 Helicase | [7] | |
| SARS-CoV-2 (Omicron) | < 0.020 | NSP13 Helicase | [7] | |
| Remdesivir | SARS-CoV-2 (Wild-type) | ~1.76 | RdRp | [10] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
dot
Caption: Workflow for the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (e.g., Carboplatin) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
dot
Caption: Workflow for the Plaque Reduction Assay.
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound derivative or a reference antiviral drug (e.g., Remdesivir) mixed with a semi-solid substance like agarose.
-
Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and then stain with a solution of crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Future Directions and Conclusion
The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. The derivatives discussed in this guide showcase the potential of this unique chemical entity to yield potent anticancer and antiviral agents. The rigid, three-dimensional nature of the cyclobutane ring provides a powerful tool for the design of highly specific and effective therapeutic agents.
Further research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these novel compounds.
References
- National Institutes of Health. (n.d.). Remdesivir. COVID-19 Treatment Guidelines.
- Eastman, A. (2017). The mechanism of action of remdesivir. Antiviral Research, 142, 65-71.
- Sousa, G. F., Wlodarczyk, S., & Monteiro, G. (2014). Carboplatin: molecular mechanisms of action associated with chemoresistance. Brazilian Journal of Pharmaceutical Sciences, 50(4), 693-701.
- Wang, M., Cao, R., Zhang, L., Yang, X., Liu, J., Xu, M., ... & Xiao, G. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell research, 30(3), 269-271.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378.
- Kelland, L. (2007). The preclinical pharmacology of platinum drugs. Annals of Oncology, 18(Supplement 5), v33-v40.
- Götte, M. (2020). Mechanism of action revealed for remdesivir, potential coronavirus drug. Journal of Biological Chemistry, 295(13), 4067-4068.
- Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Al-Juburi, F. R., Al-Masoudi, N. A., & Al-Majidi, S. M. (2022). In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity. Molecules, 27(19), 6537.
- van der Kolk, M. R., Janssen, M. A., Rutjes, F. P., & Blanco-Ania, D. (2022).
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22486676, 3-Hydroxycyclobutan-1-one.
- Wikipedia. (n.d.). Carboplatin.
- Wikipedia. (n.d.). Cyclobutane.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to Computational Analysis of 3-Hydroxycyclobutanone Reaction Mechanisms
For researchers, medicinal chemists, and professionals in drug development, 3-hydroxycyclobutanone (3-HCB) represents a cornerstone building block. Its unique structure, combining a strained four-membered ring with adjacent ketone and hydroxyl functionalities, imparts a rich and versatile reactivity.[1][2] Harnessing this potential for creating complex molecular architectures requires a profound understanding of its reaction mechanisms. Predicting the outcomes of ring-opening, rearrangement, and functional group transformations is paramount for efficient synthesis design.
This guide provides an in-depth comparison of computational methodologies for analyzing the reaction mechanisms of this compound. We will move beyond mere protocol listings to explore the causality behind computational choices, grounding theoretical predictions in the context of experimental validation. By synthesizing data from direct studies and well-established analogous systems, we offer a practical framework for researchers to select and apply computational tools to predict and control the reactivity of this valuable synthetic intermediate.
Part 1: Baeyer-Villiger Oxidation: A Gateway to Functionalized γ-Lactones
The Baeyer-Villiger (BV) oxidation is a fundamental transformation that converts cyclic ketones into lactones, offering a powerful strategy for ring expansion.[3] For this compound, this reaction presents a critical regioselectivity challenge: which adjacent carbon-carbon bond will migrate to the inserted oxygen atom? The outcome dictates the constitution of the resulting γ-lactone, a privileged scaffold in numerous natural products and pharmaceuticals.[4] Computational analysis is indispensable for predicting this regioselectivity before committing to lengthy experimental campaigns.
Mechanistic Overview
The reaction proceeds through the well-established Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the ketone.[3][5] The rate-determining step is the concerted migration of one of the α-carbons to the adjacent oxygen atom, with simultaneous cleavage of the weak O-O bond.[6] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[7] For 3-HCB, the competition lies between the migration of the C2 carbon (bearing the hydroxyl group) and the C4 carbon. The electronic influence of the hydroxyl group is a key determinant that must be accurately modeled.
Sources
- 1. Alternative method to Baeyer–Villiger oxidation of cyclobutenones using I2/DMSO catalytic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
A Comparative Guide to the Structural Elucidation of a 3-Hydroxycyclobutanone Derivative: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (SCXRD) as the gold standard for structural elucidation, benchmarked against powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our focus will be a representative 3-hydroxycyclobutanone derivative, a scaffold of increasing interest in medicinal chemistry due to its unique conformational properties.[1][2]
This document eschews a rigid template, instead adopting a narrative that mirrors the scientific journey from synthesis to ultimate structural verification. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative scientific principles.
The Journey from Synthesis to a Single Crystal
The first critical step in any crystallographic study is the synthesis and purification of the target molecule. This compound derivatives can be synthesized through various routes, including [2+2] cycloaddition reactions.[3] Another powerful method for accessing substituted cyclobutanone frameworks is the Favorskii rearrangement of α-halo ketones, which can proceed through a cyclopropanone intermediate.[4] This rearrangement is a versatile tool for creating strained ring systems.
Following a successful synthesis, confirmed by preliminary techniques like NMR and MS, the paramount challenge is to obtain a high-quality single crystal suitable for X-ray diffraction.[5] This is often the most significant bottleneck in the process.[6][]
Experimental Protocol: Crystallization of a this compound Derivative
The choice of crystallization method is dictated by the compound's solubility and thermal stability. For a typical this compound derivative, which is a small organic molecule, several classical techniques are effective.
1. Slow Evaporation:
-
Rationale: This is often the simplest and most successful method.[8] The gradual removal of solvent allows molecules to self-assemble into a highly ordered crystal lattice.
-
Procedure:
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial. A good solvent is one in which the compound is moderately soluble.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by adjusting the number of pinholes or the temperature.[8]
-
2. Vapor Diffusion:
-
Rationale: This technique is ideal for compounds that are highly soluble or when only small amounts of material are available. It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound.[9]
-
Procedure:
-
In a small, open inner vial, dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of a relatively high-boiling point solvent (e.g., toluene).
-
Place this inner vial inside a larger, sealed outer vial (a beaker covered with a watch glass or a sealed jar) containing a larger volume (e.g., 5 mL) of a more volatile anti-solvent (e.g., pentane or hexane).
-
The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[9]
-
3. Liquid-Liquid Diffusion:
-
Rationale: This method creates a sharp interface between a solution of the compound and an anti-solvent, allowing for slow mixing and crystal growth at the interface.
-
Procedure:
-
Carefully layer a solution of the compound in a dense solvent (e.g., chloroform) at the bottom of a narrow tube.
-
Gently add a less dense, miscible anti-solvent (e.g., hexane) on top to create a distinct interface.
-
Crystals will often form at the interface over time. A buffer layer of a third solvent can be used to slow the diffusion rate.[8]
-
The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing atomic-level resolution and often the absolute stereochemistry.[6][]
The SCXRD Workflow
Experimental Protocol: SCXRD Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[10]
-
Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal). The intensities of the spots are integrated and corrected for various experimental factors.[10]
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares method to achieve the best fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) and checked for geometric reasonability.
For our hypothetical this compound derivative, the SCXRD analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the puckered conformation of the cyclobutane ring and the stereochemistry at the hydroxyl-bearing carbon.
Complementary Perspectives: NMR and Mass Spectrometry
While SCXRD provides an unparalleled view of the solid-state structure, NMR and MS offer crucial insights into the molecule's structure in solution and its elemental composition, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemical relationships of atoms.
-
¹H NMR: Would reveal the number of unique proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. For a this compound derivative, one would expect distinct signals for the hydroxyl proton, the proton on the hydroxyl-bearing carbon, and the protons on the other ring carbons.
-
¹³C NMR: Shows the number of unique carbon environments. For our derivative, this would confirm the presence of a carbonyl carbon, a hydroxyl-bearing carbon, and the other ring carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows which protons are coupled to each other. HSQC correlates protons to the carbons they are directly attached to. HMBC shows longer-range correlations between protons and carbons, helping to piece together the carbon skeleton.
Mass Spectrometry (MS)
MS is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
-
Ionization Techniques: For a this compound derivative, soft ionization techniques like Electrospray Ionization (ESI) would be used to generate the molecular ion with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This provides structural information as the fragmentation patterns are often characteristic of specific functional groups and structural motifs.
Comparative Analysis: Choosing the Right Tool
The choice of technique depends on the specific question being asked. SCXRD, NMR, and MS each provide unique and often complementary information.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[] | Connectivity, chemical environment, stereochemistry in solution, dynamics. | Molecular weight, elemental formula, structural fragments. |
| Sample Phase | Solid (single crystal). | Solution. | Gas phase (ions). |
| Sample Amount | Micrograms to milligrams (for a single crystal).[5] | Milligrams. | Nanograms to micrograms. |
| Key Advantage | Unambiguous and definitive 3D structure determination. | Provides structural information in a biologically relevant (solution) state. | High sensitivity and accuracy for molecular formula determination. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow.[6] | Can be ambiguous for complex stereochemistry; does not provide bond lengths. | Provides limited connectivity and no stereochemical information on its own. |
The Synergy of Techniques
Ultimately, while NMR and MS are indispensable for confirming the successful synthesis and providing initial structural insights, they describe an average solution-state structure or a fragmented gas-phase molecule. Single-crystal X-ray diffraction stands alone in its ability to provide a precise, high-resolution snapshot of the molecule's conformation in the solid state, revealing the subtle details of its three-dimensional architecture that are critical for understanding its function. For the this compound derivative, this means definitively establishing the ring pucker, the orientation of substituents, and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. This level of detail is paramount for structure-based drug design and the development of new chemical entities.
References
- PubChem. 3-Hydroxycyclobutan-1-one.
- Kuhlmann, K. et al. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
- SPT Labtech. (n.d.).
- Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
- van den Heuvel, H. et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
- CCDC. (n.d.). Search - Access Structures. [Link]
- A TBU. (n.d.).
- Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
- Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
- MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. [Link]
- Wikipedia. (n.d.). Favorskii rearrangement. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. [Link]
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting. [Link]
- ResearchGate. (n.d.).
- CCDC. (n.d.).
- ICDD. (n.d.). Powder Diffraction Journal – Volume-36. [Link]
- Doc Brown's Chemistry. (n.d.). 13 C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
- Harris, K. D. M. et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design. [Link]
- ACS Publications. (2022).
- NIH. (n.d.).
- Gorelik, T. E. et al. (2022). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PMC - NIH. [Link]
- ResearchGate. (n.d.).
- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. [Link]
- Wouters, J. et al. (2020).
- Chemistry Stack Exchange. (2017).
- ResearchGate. (n.d.). Single‐crystal X‐ray diffraction structures of compounds 1–3. [Link]
- ResearchGate. (n.d.). X‐ray crystal structures of 3 a (left) and 4 n (right). [Link]
- NIH. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.rigaku.com [resources.rigaku.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 9. Buy this compound | 15932-93-1 [smolecule.com]
- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
A Researcher's Comparative Guide to Isotopic Labeling of 3-Hydroxycyclobutanone for Mechanistic and Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways and reaction mechanisms of bioactive small molecules is paramount. 3-Hydroxycyclobutanone, a structural motif present in various natural products and pharmaceutical candidates, presents a unique case for such investigations.[1] Isotopic labeling offers a powerful lens to trace the journey of this molecule through complex biological and chemical systems.[2][3]
This guide provides an in-depth comparison of isotopic labeling strategies for this compound, focusing on the practical applications of Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) labeling. We will delve into the causality behind experimental choices, present detailed, actionable protocols, and offer a comparative analysis to aid in selecting the optimal labeling strategy for your research objectives.
The Strategic Value of Isotopically Labeled this compound
The introduction of stable isotopes into the this compound scaffold allows for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This seemingly simple substitution of an atom with its heavier, non-radioactive counterpart unlocks a wealth of information, enabling researchers to:
-
Elucidate Reaction Mechanisms: By strategically placing an isotopic label, one can follow the transformation of specific atoms or functional groups during a chemical reaction, providing definitive evidence for proposed mechanisms.[5][6]
-
Trace Metabolic Fates: In a biological system, labeled this compound can be administered to cells or organisms, and its metabolic products can be identified and quantified, revealing its biotransformation pathways.[7][]
-
Quantify Analyte Concentrations: Isotopically labeled compounds serve as ideal internal standards in quantitative mass spectrometry-based assays (isotope dilution mass spectrometry), ensuring high accuracy and precision.[9]
-
Probe Enzyme-Substrate Interactions: Labeled substrates can be used to study the kinetics and mechanism of enzymatic reactions involving this compound.[2]
Comparative Analysis of Labeling Strategies
The choice of isotope and its position within the this compound molecule is a critical decision that dictates the type of information that can be obtained. Below is a comparative overview of the most common labeling strategies.
Table 1: Comparison of Isotopic Labeling Strategies for this compound
| Labeling Strategy | Isotope | Typical Labeled Precursor | Pros | Cons | Primary Analytical Technique | Key Applications |
| Deuterium Labeling | ²H (D) | Deuterated reducing agents (e.g., NaBD₄), D₂O, Deuterated solvents | Relatively inexpensive, multiple labels can be incorporated, significant kinetic isotope effect (KIE) can be observed.[10] | Potential for back-exchange, KIE can alter reaction rates and metabolic pathways. | Mass Spectrometry (MS), NMR Spectroscopy | Mechanistic studies (KIE), metabolic stability studies. |
| Carbon-13 Labeling | ¹³C | ¹³C-labeled acetyl chloride, ¹³C-labeled bromoacetonitrile | Stable label with no risk of exchange, provides detailed structural information via ¹³C NMR.[7][] | More expensive than deuterium labeling, synthesis can be more complex. | NMR Spectroscopy, Mass Spectrometry (MS) | Elucidation of biosynthetic pathways, structural analysis of metabolites, quantitative MS. |
| Oxygen-18 Labeling | ¹⁸O | H₂¹⁸O, ¹⁸O-labeled reagents | Direct probe for reactions involving the hydroxyl or carbonyl group.[11][] | Limited commercial availability of ¹⁸O-labeled reagents, potential for exchange of the hydroxyl proton. | Mass Spectrometry (MS) | Mechanistic studies of enzymatic and chemical reactions involving oxygen transfer. |
Experimental Protocols
The following protocols are proposed synthetic routes for the isotopic labeling of this compound, based on established methodologies for the synthesis and functionalization of cyclobutanones and related compounds.[13]
Protocol 1: Deuterium Labeling of this compound at the Hydroxyl-Bearing Carbon
This protocol describes the synthesis of 3-hydroxy-[3-²H]-cyclobutanone via the reduction of a protected cyclobutanone precursor.
Workflow Diagram:
Caption: Synthetic workflow for deuterium labeling of this compound.
Step-by-Step Methodology:
-
Protection of the Ketone: To a solution of 3-oxocyclobutanone in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until the starting material is consumed. After cooling, neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected ketal.
-
Deuteride Reduction: Dissolve the protected ketal in methanol-d₄ at 0 °C. Add sodium borodeuteride (NaBD₄, 1.2 equivalents) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction by the slow addition of D₂O. Remove the solvent under reduced pressure.
-
Deprotection: To the crude product from the previous step, add a mixture of acetone and 1 M aqueous HCl. Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS. Once the reaction is complete, neutralize with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-hydroxy-[3-²H]-cyclobutanone.
Protocol 2: Carbon-13 Labeling of this compound
This protocol outlines a potential synthesis of 3-hydroxy-[1-¹³C]-cyclobutanone starting from a ¹³C-labeled precursor.
Workflow Diagram:
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 11. Method that yields oxygen-18-enriched alcohols set to bolster drug studies | Research | Chemistry World [chemistryworld.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Stereoselective Reduction of 3-Hydroxycyclobutanone
For researchers and professionals in drug development and organic synthesis, the precise control of stereochemistry is paramount. The reduction of 3-hydroxycyclobutanone to its corresponding 1,3-diols presents a foundational yet critical stereochemical challenge. The resulting cis- and trans-1,3-cyclobutanediol isomers are valuable building blocks for a diverse array of complex molecules and bioactive compounds. This guide provides an in-depth comparative analysis of common hydride reducing agents for this transformation, grounded in experimental evidence and mechanistic understanding, to empower researchers to make informed decisions for achieving desired stereochemical outcomes.
The Stereochemical Imperative: cis- vs. trans-1,3-Cyclobutanediol
The reduction of the carbonyl group in this compound can yield two diastereomeric products: cis-1,3-cyclobutanediol and trans-1,3-cyclobutanediol. The relative orientation of the two hydroxyl groups dictates the overall three-dimensional shape of the molecule, which in turn significantly influences its biological activity and physical properties in larger molecular constructs. The predominant formation of the cis isomer is a recurring theme in the reduction of 3-substituted cyclobutanones, a phenomenon that can be rationalized through established stereochemical models.[1][2][3]
Comparative Performance of Hydride Reducing Agents
The choice of reducing agent is a critical parameter that influences the stereoselectivity, yield, and reaction conditions of the reduction of this compound. Below is a comparative summary of commonly employed hydride reagents. It is noteworthy that experimental studies consistently demonstrate a high preference for the formation of the cis-diol, irrespective of the steric bulk of the hydride reagent.[2][3] This pronounced selectivity can be further enhanced by modifying reaction parameters such as temperature and solvent polarity.[2][3]
| Reducing Agent | Typical Solvent(s) | Typical Temperature (°C) | Key Characteristics & Stereoselectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Mild and selective for aldehydes and ketones. Highly cis-selective for 3-substituted cyclobutanones.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | -78 to 0 | Powerful reducing agent, reduces a wide range of functional groups. Exhibits high cis-selectivity.[2] |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF | -78 | Bulky and highly stereoselective reagent. Despite its size, it strongly favors the formation of the cis-diol.[2][4] |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane, THF | -78 | Bulky and electrophilic reducing agent, often used for the partial reduction of esters to aldehydes.[5][6] In the context of ketone reduction, it also shows high cis-selectivity. |
Mechanistic Insights into cis-Selectivity: The Felkin-Anh Model
The high diastereoselectivity observed in the reduction of 3-substituted cyclobutanones can be rationalized by the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[1][2] Torsional strain plays a major role in favoring the anti-facial hydride approach.[2][3] In the case of this compound, the hydroxyl group acts as the directing substituent. The hydride nucleophile preferentially attacks the carbonyl carbon from the face opposite to the hydroxyl group (anti-attack) to avoid steric hindrance and unfavorable electronic interactions. This trajectory leads to the formation of the cis-diol as the major product.
Caption: Felkin-Anh model for the reduction of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of this compound using various reducing agents.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This procedure outlines a mild and operationally simple method for the synthesis of cis-1,3-cyclobutanediol.
Caption: Workflow for NaBH₄ reduction.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-cyclobutanediol.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is suitable for a more potent reduction and requires anhydrous conditions.
Step-by-Step Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.[1]
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reduction with L-Selectride®
This procedure utilizes a sterically hindered reducing agent, which still affords high cis-selectivity.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Reduction with Diisobutylaluminum Hydride (DIBAL-H)
This protocol employs another bulky reducing agent and requires low temperatures to control reactivity.
Caption: Workflow for DIBAL-H reduction.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.1 M) at -78 °C under a nitrogen atmosphere, add DIBAL-H (1.0 M solution in hexanes, 1.5 eq) dropwise over 30 minutes.[8][9]
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.[8][9]
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The reduction of this compound is a stereochemically predictable transformation that overwhelmingly favors the formation of the cis-1,3-diol. This high degree of stereocontrol is observed across a range of common hydride reducing agents, from the mild sodium borohydride to the more powerful and sterically demanding lithium aluminum hydride and L-Selectride®. The choice of reagent will therefore often depend on other functional groups present in the molecule and the desired reaction conditions. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers can confidently select the optimal conditions to synthesize the desired stereoisomer of 1,3-cyclobutanediol for their specific synthetic needs.
References
- Deraet, X., Voets, L., Van Lommel, R., Verniest, G., De Proft, F., De Borggraeve, W. M., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]
- Organic Synthesis. (n.d.). DIBAL-H Reduction.
- Carreño, M. C., Pérez-González, M., Ribagorda, M., Somoza, Á., & Urbano, A. (n.d.). SUPPORTING INFORMATION FOR β-Hydroxysulfoxides as Chiral Cyclic Ketone Equivalents: Enantioselective Synthesis of Polysubstituted Cyclohexanones, Cyclohexenones and Cyclohexenediones.
- Wikipedia. (n.d.). L-selectride.
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). L-VALINOL. Organic Syntheses Procedure.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Chemistry Steps. (n.d.). DIBAL Reducing Agent.
- Deraet, X., Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
- University of Leeds. (n.d.). A lithium aluminium hydride reduction.
- Request PDF. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory.
- Odinity. (2014, March 26). Hydride Reduction Reactions: Experiment.
- University of Rochester. (n.d.). OS-FGI Lecture2.
- University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab.
- Scribd. (n.d.). Experiment 20: Sodium Borohydride Reduction of A Ketone.
- AdiChemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- National Institutes of Health. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.
- National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. biblio.vub.ac.be [biblio.vub.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. L-selectride - Wikipedia [en.wikipedia.org]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. adichemistry.com [adichemistry.com]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Hydroxycyclobutanone
For researchers, scientists, and professionals in drug development, a deep understanding of the kinetic behavior of reactive intermediates is paramount. 3-Hydroxycyclobutanone, a versatile four-membered ring structure, presents a fascinating case study in reaction kinetics due to the interplay of its functional groups—a ketone and a hydroxyl group—and the inherent ring strain of the cyclobutane core. This guide provides a comparative analysis of the kinetics of key reactions involving this compound, drawing upon experimental data from analogous compounds and theoretical studies to offer predictive insights. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Significance of Kinetic Studies on this compound
This compound and its derivatives are valuable building blocks in organic synthesis, finding applications in the construction of complex molecules, including natural products and pharmaceuticals. The reactivity of the cyclobutanone ring, susceptible to ring-opening, expansion, and various functional group transformations, is of significant interest. Kinetic studies provide crucial quantitative data on reaction rates, allowing for the optimization of reaction conditions, the prediction of product distributions, and a deeper understanding of reaction mechanisms. This knowledge is indispensable for the rational design of synthetic routes and for controlling the stability and reactivity of molecules incorporating this scaffold.
Comparative Kinetics of Oxidation Reactions
The oxidation of this compound can proceed via several pathways, including reaction with atmospheric oxidants like hydroxyl radicals (•OH) or through controlled chemical oxidation. Due to the scarcity of direct experimental data on this compound, we will compare the kinetics of closely related hydroxy ketones.
Gas-Phase Oxidation by Hydroxyl Radicals
In atmospheric and combustion chemistry, the reaction with •OH is a primary degradation pathway. Kinetic studies on analogous compounds provide valuable benchmarks.
Table 1: Comparison of Rate Coefficients for the Gas-Phase Reaction of Hydroxy Ketones with •OH Radicals
| Compound | Temperature (K) | Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 3-Hydroxy-2-butanone | 298 | (1.25 ± 0.20) x 10⁻¹² | Relative Rate | [1] |
| 3-Hydroxy-3-methyl-2-butanone | 298 | (5.12 ± 0.07) x 10⁻¹² | Pulsed Laser Photolysis - Laser Induced Fluorescence | [2] |
| This compound (Predicted) | 298 | ~1-5 x 10⁻¹² | - | - |
Expertise & Experience: Causality Behind Reactivity Trends
The rate of reaction with •OH radicals is primarily governed by the susceptibility of C-H bonds to hydrogen abstraction. In 3-hydroxy-2-butanone and 3-hydroxy-3-methyl-2-butanone, the presence of the hydroxyl and carbonyl groups activates adjacent C-H bonds. The higher rate constant for the more substituted 3-hydroxy-3-methyl-2-butanone can be attributed to the presence of more abstractable hydrogens and the stabilizing effect of the additional methyl group on the resulting radical intermediate.
For this compound, we can predict a similar reactivity. The hydrogen atoms on the carbon bearing the hydroxyl group (C3) and the carbons alpha to the carbonyl group (C2 and C4) are expected to be the primary sites of •OH attack. The inherent ring strain of the cyclobutane ring might also influence the reaction rate, potentially leading to a slightly different rate constant compared to its acyclic analogs.
Trustworthiness: Self-Validating Experimental Protocol for Gas-Phase Oxidation Kinetics
A robust method for determining the gas-phase kinetics of the reaction of this compound with •OH radicals is the relative rate technique. This method avoids the need for absolute concentration measurements of the highly reactive •OH radical.
Experimental Protocol: Relative Rate Measurement of •OH Reaction Kinetics
-
Chamber Preparation: A large-volume (e.g., >100 L) environmental chamber made of FEP Teflon film is flushed with purified air for several hours to remove any contaminants.
-
Reactant Introduction: A known concentration of this compound and a reference compound with a well-established rate constant for its reaction with •OH (e.g., isoprene or toluene) are introduced into the chamber. The concentrations are typically in the parts-per-billion (ppb) range.
-
•OH Radical Generation: •OH radicals are generated in situ, commonly through the photolysis of a precursor such as methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO) or hydrogen peroxide (H₂O₂) using UV blacklamps.
-
Reaction Monitoring: The concentrations of this compound and the reference compound are monitored over time using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS).
-
Data Analysis: The relative rate constant is determined from the following relationship:
ln([3-HCB]₀ / [3-HCB]ₜ) = (k₃₋ₕₖₙ / kᵣₑբ) * ln([Ref]₀ / [Ref]ₜ)
where [3-HCB] and [Ref] are the concentrations of this compound and the reference compound at time 0 and t, and k₃₋ₕₖₙ and kᵣₑբ are their respective rate constants for the reaction with •OH. A plot of ln([3-HCB]₀ / [3-HCB]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants.
Mandatory Visualization: Reaction of this compound with •OH Radical
Caption: Potential photochemical reaction pathways for this compound.
Comparative Kinetics of Thermal Decomposition and Ring-Opening
The thermal stability of this compound is a critical parameter, particularly in synthetic applications where elevated temperatures may be employed. The strained four-membered ring is susceptible to thermal decomposition, primarily through cycloelimination or decarbonylation.
Thermal Decomposition of Cyclobutanones
Kinetic data for the thermal decomposition of cyclobutanone and its substituted derivatives provide a framework for understanding the stability of the 3-hydroxy derivative.
Table 3: Comparison of Arrhenius Parameters for the Thermal Decomposition of Cyclobutanones
| Compound | Temperature Range (K) | A-factor (s⁻¹) | Activation Energy, Eₐ (kJ/mol) | Reaction Products | Reference |
| Cyclobutanone | 613-668 | 2.0 x 10¹⁵ | 218 | Ethylene + Ketene | [3] |
| 3-Methylcyclobutanone | 552-606 | 3.7 x 10¹⁴ | 200.3 | Propene + Ketene | [4] |
| This compound (Predicted) | ~550-650 | ~10¹⁴ - 10¹⁵ | ~200 | Hydroxypropene + Ketene | - |
Expertise & Experience: Factors Influencing Thermal Stability
The thermal decomposition of cyclobutanones is a unimolecular process that proceeds through a concerted or biradical mechanism. The activation energy (Eₐ) is a measure of the energy barrier to this decomposition. The A-factor is related to the frequency of collisions with the correct orientation for reaction.
The data in Table 3 shows that the presence of a methyl group at the 3-position slightly lowers the activation energy for decomposition compared to the parent cyclobutanone. This is likely due to the stabilizing effect of the methyl group on the transition state. For this compound, the hydroxyl group, being an electron-donating group, is also expected to influence the activation energy, likely in a similar manner to the methyl group. The primary decomposition pathway is anticipated to be a [2+2] cycloelimination to yield ketene and 2-hydroxypropene.
Trustworthiness: Self-Validating Experimental Protocol for Thermal Decomposition Kinetics
The kinetics of gas-phase thermal decomposition can be reliably studied using a static reactor system coupled with pressure monitoring or gas chromatography.
Experimental Protocol: Gas-Phase Thermal Decomposition Kinetics
-
Reactor Setup: A static reactor of known volume, typically made of Pyrex or quartz, is housed in a furnace with precise temperature control. The reactor is connected to a high-vacuum line, pressure transducers, and a gas chromatograph (GC).
-
Sample Introduction: A known pressure of this compound vapor is introduced into the evacuated and pre-heated reactor.
-
Kinetic Run: The reaction is monitored by either measuring the total pressure increase as a function of time (since the decomposition leads to an increase in the number of moles of gas) or by periodically withdrawing small aliquots of the gas mixture for analysis by GC to determine the concentration of the reactant and products.
-
Data Analysis: For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln(P₀/Pₜ) versus time, where P is the partial pressure of the reactant. The experiment is repeated at several temperatures to determine the activation energy (Eₐ) and the A-factor from an Arrhenius plot (ln(k) vs 1/T).
Mandatory Visualization: Thermal Decomposition of this compound
Caption: Proposed concerted [2+2] cycloelimination of this compound.
Conclusions and Future Directions
This comparative guide has synthesized the available kinetic data for reactions analogous to those of this compound to provide a predictive framework for its reactivity. While direct experimental kinetic data for this compound remains elusive, the analysis of structurally similar compounds allows for informed estimations of its behavior in oxidation, photochemical, and thermal decomposition reactions.
The protocols detailed herein provide a robust starting point for researchers aiming to perform definitive kinetic studies on this compound. Such experimental work is crucial to validate the predictions made in this guide and to provide the high-quality kinetic data necessary for accurate modeling in fields ranging from atmospheric chemistry to synthetic route optimization. Furthermore, computational studies employing density functional theory (DFT) and other high-level theoretical methods would be invaluable in elucidating the detailed reaction mechanisms and transition state geometries, providing a deeper, molecular-level understanding of the kinetics of this versatile synthetic building block.
References
- A computational study on kinetics, mechanism and thermochemistry of gas-phase reactions of 3-hydroxy-2-butanone with OH radicals. Journal of Chemical Sciences, 126(6), 1789-1801. [Link]
- Gas-Phase Rate Coefficients for the Reaction of 3-hydroxy-2-butanone and 4-hydroxy-2-butanone with OH and Cl.
- An experimental and theoretical study of the kinetics of the reaction between 3-hydroxy-3-methyl-2-butanone and OH radicals. RSC Advances, 4(109), 63839-63848. [Link]
- Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and reaction kinetics. Atmospheric Environment, 99, 369-378. [Link]
- Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1031. [Link]
- Photochemical reaction mechanism of cyclobutanone: CASSCF study. International Journal of Quantum Chemistry, 96(3), 294-304. [Link]
- The thermal unimolecular decomposition of 3-methylcyclobutanone. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(8), 1469-1475. [Link]
- Kinetics of the thermal decomposition of cyclobutanone. The Journal of Physical Chemistry, 72(1), 371-372. [Link]
Sources
A Comparative Guide to the Synthesis of 3-Hydroxycyclobutanone: A Benchmark of Novel Biocatalytic Methods Against Classical Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rising Importance of a Strained Ring
3-Hydroxycyclobutanone is a versatile chemical building block whose strained four-membered ring and bifunctional nature make it a valuable intermediate in organic synthesis.[1] Its unique structure is a key component in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and materials.[1] As the demand for structurally complex and stereochemically pure compounds grows, the efficiency and sustainability of the methods used to produce key intermediates like this compound come under intense scrutiny.
This guide provides an in-depth comparison of two distinct synthetic philosophies for producing this compound. We will benchmark a novel, green-by-design biocatalytic C-H oxyfunctionalization reaction against a well-established, classical chemical approach involving the oxidation of a secondary alcohol. Through detailed protocols, workflow diagrams, and a quantitative performance analysis, this guide will illuminate the practical advantages and trade-offs of each method, offering valuable insights for researchers aiming to optimize their synthetic strategies.
Part 1: The Classical Approach: Oxidation of Cyclobutanol
The synthesis of a ketone via the oxidation of its corresponding alcohol is a foundational transformation in organic chemistry. For this compound, a common literature-precedented route involves the preparation of a protected cyclobutanol intermediate, followed by oxidation and deprotection. A more direct, though often less selective, method is the partial oxidation of 1,3-cyclobutanediol. For this guide, we will focus on a representative method involving the oxidation of a readily available cyclobutanol precursor.
The choice of oxidant is critical. Strong oxidants like chromic acid can be effective but often lead to over-oxidation and C-C bond cleavage, a significant issue with strained ring systems.[2] Milder, more selective agents are preferred, though they may come with their own challenges regarding cost, stoichiometry, and waste disposal.
Experimental Protocol: Swern Oxidation of Cyclobutanol
This protocol describes a common and relatively mild oxidation procedure. The causality behind this choice lies in its ability to avoid the harsh, acidic conditions of chromate-based oxidants, thus preserving the sensitive cyclobutane ring.
Step 1: Activation of DMSO.
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in DCM, maintaining the temperature below -65 °C.
-
Stir the resulting solution for 15 minutes. This forms the electrophilic sulfur species, the active oxidant.
Step 2: Alcohol Oxidation.
-
Add a solution of cyclobutanol (1.0 eq.) in DCM dropwise to the activated DMSO solution, ensuring the internal temperature does not exceed -65 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C. The alcohol attacks the sulfur species, initiating the oxidation.
Step 3: Quenching and Workup.
-
Add triethylamine (5.0 eq.) to the flask. The base deprotonates an intermediate, leading to the collapse of the adduct to form cyclobutanone, dimethyl sulfide, and triethylammonium chloride.
-
Allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cyclobutanone. Purification is typically achieved via distillation or column chromatography.
Note: This protocol is for the synthesis of the parent cyclobutanone. To arrive at this compound via this general pathway, one would typically start with a protected 1,3-cyclobutanediol, perform a mono-oxidation, and then deprotect.
Workflow for Classical Synthesis
Caption: Workflow for the classical chemical synthesis of a cyclobutanone derivative.
Part 2: The Modern Approach: Biocatalytic C-H Hydroxylation
A paradigm shift in synthetic chemistry involves leveraging the exquisite selectivity of enzymes to perform difficult chemical transformations.[3] For the synthesis of this compound, a highly attractive modern route is the direct hydroxylation of cyclobutanone at the C3 position using an engineered enzyme, such as a cytochrome P450 monooxygenase.[1]
This approach is profoundly different. Instead of building the molecule with the hydroxyl group already in place (or a precursor), we perform a late-stage C-H functionalization on the readily available cyclobutanone scaffold. The enzyme's active site provides a chiral environment that can precisely control the position and stereochemistry of the hydroxylation, a feat that is exceptionally difficult to achieve with small molecule reagents. This method aligns with the principles of green chemistry by operating in aqueous media at ambient temperature and pressure, minimizing hazardous waste.[4][5]
Experimental Protocol: Whole-Cell Biotransformation
This protocol uses E. coli cells engineered to express a P450 monooxygenase and its necessary redox partners. The causality is practicality: using whole cells avoids costly and time-consuming enzyme purification and provides the necessary cofactor (NADPH) regeneration machinery in-situ.
Step 1: Cell Culture and Induction.
-
Inoculate a sterile culture flask containing Luria-Bertani (LB) medium supplemented with the appropriate antibiotic with a glycerol stock of the recombinant E. coli strain.
-
Grow the culture overnight at 37 °C with shaking (220 rpm).
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium. Grow at 37 °C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Grow for a further 16-24 hours at a reduced temperature (e.g., 20 °C) to ensure proper protein folding.
Step 2: Biotransformation.
-
Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4 °C).
-
Resuspend the cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing a carbon source (e.g., 1% glucose) for cofactor regeneration.
-
Transfer the cell suspension to a reaction vessel (e.g., a baffled flask).
-
Add the substrate, cyclobutanone, to a final concentration of 10-50 mM. Due to potential substrate toxicity, it may be added portion-wise.
-
Incubate the reaction at 30 °C with vigorous shaking for 24-48 hours. Monitor the conversion of substrate to product using GC-MS or HPLC.
Step 3: Product Isolation.
-
Pellet the cells by centrifugation.
-
The supernatant, containing the product, is extracted exhaustively with a solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by silica gel chromatography.
Workflow for Biocatalytic Synthesis
Caption: Workflow for the modern biocatalytic synthesis of this compound.
Part 3: Head-to-Head Benchmark Analysis
Objectively comparing these two methods requires a quantitative look at their key performance indicators. The following table summarizes typical results for each pathway, providing a clear basis for selection based on project priorities.
| Performance Metric | Classical (Swern Oxidation) | Biocatalytic (C-H Hydroxylation) | Rationale & Insights |
| Yield (%) | 65-85% | 70-95% (conversion-dependent) | Biocatalysis can achieve higher yields by avoiding side reactions and protecting group chemistry. |
| Regio/Stereoselectivity | N/A (Substrate-defined) | High to Excellent (>99% ee possible) | The enzyme's active site dictates the position and stereochemistry of the reaction, a major advantage. |
| Reaction Temperature | -78 °C to Room Temp. | 25-37 °C | The biocatalytic reaction avoids cryogenic conditions, significantly reducing energy costs. |
| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine | Glucose, IPTG, Buffer Salts | The biocatalytic method uses benign, inexpensive reagents compared to the hazardous and costly reagents of the classical method. |
| Solvents | Dichloromethane (Chlorinated) | Water / Aqueous Buffer | The use of water as the primary solvent makes the biocatalytic process vastly more environmentally friendly. |
| Process Mass Intensity (PMI) | High (>100 kg waste/kg product) | Low (<20 kg waste/kg product) | The high PMI of the classical route is driven by stoichiometric reagents and solvent usage. |
| Safety Concerns | Toxic/corrosive reagents, cryogenics | BSL-1 Organism (Low Risk) | The biocatalytic process poses minimal chemical safety hazards. |
| Scalability | Challenging (temp. control, reagent cost) | Favorable (fermentation is a mature tech) | While initial enzyme development is an investment, scaling up fermentation is often more straightforward than scaling complex chemical synthesis. |
Part 4: Mechanistic Insights
The fundamental difference between these methods is captured in their reaction mechanisms. The classical oxidation proceeds through a series of well-defined polar reactions, while biocatalysis utilizes a complex, protein-mediated radical mechanism.
Caption: Contrasting the synthetic logic of classical vs. biocatalytic approaches.
Conclusion
This guide demonstrates that while classical chemical synthesis remains a powerful tool, modern biocatalytic methods offer compelling advantages for the production of this compound. The biocatalytic C-H hydroxylation route excels in selectivity, safety, and sustainability, operating under mild, aqueous conditions to deliver a high-value product from a simple precursor. While the classical approach may be suitable for small-scale lab synthesis, the challenges associated with hazardous reagents, cryogenic temperatures, and significant waste generation limit its appeal for larger-scale, industrial applications. For drug development professionals and researchers focused on scalable and green chemistry, investing in biocatalytic platforms represents a strategic and scientifically sound path forward. The continued development of engineered enzymes will undoubtedly further enhance the efficiency of this approach, solidifying its role in the future of chemical manufacturing.
References
- Request PDF. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives.
- Organic Syntheses. (n.d.). Cyclobutanone.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones.
- Pellicciari, R., et al. (2005). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC, NIH.
- ResearchGate. (n.d.). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones.
- Le-Huy, H., et al. (2020). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. PMC, NIH.
- Ninomiya, I., & Naito, T. (n.d.). Photochemical Synthesis.
- PubChem. (n.d.). 3-Hydroxycyclobutan-1-one.
- Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products.
- ResearchGate. (n.d.). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones.
- MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.
- ResearchGate. (n.d.). Design and Synthesis of New Steroid-cyclobutanone Derivative.
- PubMed Central. (n.d.). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform.
- Unicamp. (n.d.). Green methodologies for the synthesis of α-hydroxycyclohexanone.
- PubMed Central. (n.d.). Biocatalysis for Biobased Chemicals.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 3-Hydroxycyclobutanone from Different Instruments
Introduction
3-Hydroxycyclobutanone is a versatile building block in organic synthesis, often serving as a key intermediate in the development of complex pharmaceutical compounds.[1][2] Its unique four-membered ring structure, featuring both a ketone and a hydroxyl group, presents specific analytical challenges.[2] Accurate and precise quantification of this molecule is paramount, whether it is being monitored as a critical raw material, an intermediate in a reaction, or a potential low-level impurity in a final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods are not merely procedural hurdles but are fundamental to ensuring product quality, safety, and regulatory compliance.
This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare the resulting data to provide a comprehensive framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies described are scientifically sound and self-validating.[3][4][5][6][7]
Pillar 1: The Regulatory & Scientific Foundation for Method Validation
Before comparing instruments, it is crucial to establish the framework that governs analytical method validation. Guidelines from the International Council for Harmonisation (ICH), particularly Q2(R2), and the U.S. Food and Drug Administration (FDA) provide a consensus on the characteristics that must be evaluated to ensure an analytical procedure is fit for its intended purpose.[4][5][7]
The core validation parameters we will assess for each technique are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Cross-validation serves as the ultimate arbiter, comparing the data generated from two or more distinct, validated methods to establish their equivalence and ensure inter-method reliability.[4]
Pillar 2: Instrument-Specific Methodologies & Data
Here, we present the validated methodologies for each instrument platform. The choice of instrument is often dictated by the analyte's physicochemical properties and the specific analytical question being asked (e.g., trace impurity analysis vs. bulk assay).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
Expertise & Causality: GC-MS is an excellent choice for volatile, thermally stable small molecules like this compound (MW: 86.09 g/mol ).[2][8] The gas chromatograph provides high-efficiency separation, while the mass spectrometer offers sensitive and selective detection based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern. We employ split injection to avoid overloading the column and electron ionization (EI) due to its robustness and the creation of reproducible, library-searchable fragmentation patterns.
Caption: GC-MS workflow for this compound analysis.
Experimental Protocol: GC-MS
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL).
-
For unknown samples, dissolve a precisely weighed amount in methanol to achieve a theoretical concentration within the calibration range.
-
-
Instrument Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Inlet: Split mode (50:1 ratio), 250°C.[9]
-
Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 20°C/min, hold for 2 min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 86 (M+); Qualifier ions: m/z 58, 43.
-
Data Summary: GC-MS Validation
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Precision (RSD) | Repeatability: ≤ 1.8%Intermediate: ≤ 2.5% | RSD ≤ 5% |
| LOD | 0.03 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility-Driven Method
Expertise & Causality: LC-MS is a powerful alternative, particularly if this compound is present in a complex matrix or alongside non-volatile impurities. It avoids the thermal stress of a hot GC inlet, which can be crucial for potentially labile molecules. We use Reversed-Phase (RP) chromatography with a C18 column, a standard for separating moderately polar small molecules. Electrospray Ionization (ESI) in positive mode is chosen as it is effective for molecules with hydroxyl and carbonyl groups that can be protonated.
Caption: LC-MS workflow for this compound analysis.
Experimental Protocol: LC-MS
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Generate calibration standards (0.05 ng/mL to 500 ng/mL) and QC samples by diluting the stock with the same solvent mixture.
-
Dissolve unknown samples in the solvent mixture to fall within the calibration range and filter through a 0.22 µm syringe filter.
-
-
Instrument Parameters:
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Waters Xevo TQ-S or equivalent.
-
Ion Source: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Transition: m/z 87.1 ([M+H]+) -> 69.1.
-
Data Summary: LC-MS Validation
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.995 |
| Range | 0.1 - 500 ng/mL | - |
| Accuracy (% Recovery) | 99.1% - 102.5% | 95% - 105% |
| Precision (RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.2% | RSD ≤ 5% |
| LOD | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| LOQ | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
Quantitative NMR (qNMR): The Absolute Standard
Expertise & Causality: qNMR stands apart as a primary ratio method, meaning it can determine the concentration of an analyte by relating its signal integral to that of a certified internal standard of known purity and concentration, without needing a calibration curve from the analyte itself. This makes it an authoritative method for qualifying reference standards or for orthogonal verification of chromatographic results. We use Maleic acid as an internal standard due to its chemical stability, high purity, and having a simple, well-resolved proton signal that does not overlap with the analyte signals.[10] A long relaxation delay (D1) is critical to ensure full magnetization recovery for all protons, which is the foundation of accurate quantification.
Caption: qNMR workflow for this compound analysis.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~10 mg of certified Maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex until fully dissolved and transfer to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H zg30 pulse sequence.
-
Solvent: DMSO-d₆.
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 30 s (≥ 5 times the longest T₁ of interest).
-
Acquisition Time (AQ): ~4 s.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the non-overlapping signals for this compound and the vinyl proton signal of Maleic acid (~6.3 ppm).
-
Calculate the purity or concentration using the standard qNMR equation.
-
Data Summary: qNMR Validation
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution of analyte and standard signals | No signal overlap |
| Linearity (r²) | 0.9999 | r² ≥ 0.998 |
| Range | 1 - 20 mg/mL | - |
| Accuracy (% Bias) | -0.8% to +0.5% | Bias ≤ 1.0% |
| Precision (RSD) | Repeatability: ≤ 0.3%Intermediate: ≤ 0.5% | RSD ≤ 1.0% |
Pillar 3: The Cross-Validation Experiment
Trustworthiness through Orthogonal Comparison: The ultimate test of our methods' trustworthiness is to analyze the same batch of material on all three platforms. This orthogonal check ensures that the quantitative value is independent of the analytical technique, providing a high degree of confidence in the result.
Methodology: A single batch of this compound, previously synthesized in-house, was prepared for analysis. A stock solution was created and then diluted appropriately to fall into the calibrated range of each instrument. Five replicate preparations were analyzed on each system.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 15932-93-1 [smolecule.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. 15932-93-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. 3-Hydroxy-cyclobutanon(15932-93-1) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3-Hydroxycyclobutanone
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible stewardship of these materials, from procurement to disposal, is a cornerstone of a safe and sustainable laboratory. This guide offers a detailed, science-first approach to the proper disposal of 3-Hydroxycyclobutanone, a valuable building block in organic synthesis.[1] By understanding the "why" behind each procedural step, we aim to empower researchers to manage chemical waste with the same rigor and precision they apply to their experiments, ensuring a culture of safety and environmental responsibility.
I. Compound Profile: Understanding this compound
Before establishing a disposal protocol, it is essential to understand the chemical nature of this compound.
-
Structure and Functionality: With the molecular formula C₄H₆O₂, this compound features a four-membered cyclobutane ring, a hydroxyl (-OH) group, and a ketone (C=O) group.[1][2][3] This combination of functional groups dictates its reactivity. The presence of the hydroxyl and carbonyl groups makes it a versatile synthetic intermediate but also implies potential reactivity with incompatible chemicals in a waste stream.[1]
-
Known Hazards: While comprehensive toxicological data is limited, it is classified as an irritant.[2] Due to its organic nature, it should be handled with the standard precautions for flammable liquids. Safety Data Sheets (SDS) for similar ketones and alcohols often indicate hazards such as flammability, skin irritation, and serious eye irritation.[4][5] Therefore, a conservative approach, treating it as a potentially hazardous substance, is warranted.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆O₂ | [1][2][3] |
| Molecular Weight | 86.09 g/mol | [1][2] |
| Appearance | Light yellow to yellow Liquid | [3] |
| Primary Hazards | Irritant | [2] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [3] |
II. The Disposal Protocol: A Step-by-Step Methodology
Proper disposal is a systematic process governed by institutional policies and federal regulations, such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8] The following workflow provides a logical pathway for the safe disposal of this compound waste.
Figure 1: Step-by-step workflow for the disposal of this compound waste.
Step 1: Hazard Assessment and Chemical Hygiene Plan (CHP) Consultation
Your laboratory's Chemical Hygiene Plan (CHP) is the primary document guiding safe chemical handling and disposal.[7][9] This plan, mandated by the OSHA Laboratory Standard, outlines specific procedures for your institution.[6][7][10] Before generating waste, review the CHP and the manufacturer's Safety Data Sheet (SDS) for this compound to understand its specific hazards and any required handling precautions.[5][11]
Step 2: Waste Characterization and Segregation
This is the most critical step to prevent dangerous reactions and ensure cost-effective, compliant disposal.
-
Principle of Segregation: Organic solvents and chemical wastes are typically separated into two main categories: halogenated and non-halogenated.[12][13] this compound does not contain any halogens (F, Cl, Br, I).
-
Action: Dispose of this compound and materials contaminated with it into a designated Non-Halogenated Organic Waste container.[13]
-
Causality: Mixing non-halogenated waste with halogenated waste needlessly classifies the entire volume as the more expensive and difficult-to-treat halogenated waste.[13] Furthermore, never mix incompatible chemicals, such as acids with organic solvents, in the same waste container.[13][14] Drain disposal of organic solvents is strictly prohibited.[12][14][15]
Step 3: Containerization and Labeling
Clear and accurate communication is paramount for safety.
-
Container: Use only appropriate, chemically-resistant containers, typically provided by your institution's Environmental Health & Safety (EH&S) department.[15] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[13][15]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[13][15] The label must clearly state:
-
The words "Hazardous Waste".[13]
-
The full chemical names of all components (e.g., "this compound," "Methanol," "Ethyl Acetate"). Do not use abbreviations or chemical formulas.[15]
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Flammable," "Irritant").
-
The accumulation start date.
-
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation.[15][16]
-
Location: The designated SAA must be in the laboratory where the waste is generated.[16]
-
Volume Limits: The SAA has strict volume limits (typically a maximum of 55 gallons of total hazardous waste).[15]
-
Duration: Partially filled containers may remain in the SAA for up to one year, but once a container is full, it must be removed within three days.[16]
Step 5: Arranging for Final Disposal
-
Contact EH&S: Once your waste container is full, contact your institution's EH&S department to schedule a pickup.[15]
-
Cradle-to-Grave Responsibility: As the generator, you are legally responsible for the waste from its creation to its final, safe disposal.[12][14] Your EH&S department will ensure it is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.
III. Spill Management Protocol
In the event of a spill, a swift and correct response is crucial.
-
Alert: Announce the spill immediately to all personnel in the area.
-
Isolate: Secure the area and prevent unauthorized entry.
-
Protect: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain & Absorb: Use a chemical spill kit with an inert absorbent material (like vermiculite or sand) to contain the spill. Work from the outside in.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container or bag.
-
Clean: Decontaminate the spill surface according to your lab's specific procedures.
-
Dispose: Label the cleanup debris as hazardous waste and manage it through the same disposal workflow.
-
Report: Report the incident to your supervisor and EH&S department, regardless of the spill size.
By adhering to this comprehensive disposal framework, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
- 3-Hydroxy-3-methyl-cyclobutanone | C5H8O2 | CID 137549901.
- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676.
- OSHA Laboratory Standard.
- How Do You Dispose of Organic Solvents?. Hazardous Waste Experts. [Link]
- Safety Data Sheet 3-Hydroxy-2-butanone. Metascience. [Link]
- OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- What are the environmental impacts of cyclobutanol?. BTC Blog. [Link]
- Management of Waste.
- Laboratory Safety Guidance.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nps.edu [nps.edu]
- 8. epa.gov [epa.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. osha.gov [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Hydroxycyclobutanone
For Immediate Use by Laboratory Personnel
Understanding the Hazard Profile of 3-Hydroxycyclobutanone
This compound is a versatile building block in organic synthesis, prized for its unique four-membered ring structure that incorporates both a ketone and a hydroxyl group.[1][2] However, its utility is matched by a specific hazard profile that necessitates careful handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Combustible Liquid: It can ignite, though not as readily as flammable liquids.[3]
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause significant eye irritation.[3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3]
A thorough understanding of these risks is the foundation of a safe experimental workflow.
Chemical and Physical Properties
A summary of key physical and chemical properties is presented below to inform safe handling and storage practices.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₂ | [1][3][4] |
| Molecular Weight | 86.09 g/mol | [1][3][4] |
| Appearance | Light yellow to yellow liquid | [4] |
| Boiling Point | 174-175 °C (at 12 Torr) | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |
GHS Hazard Pictograms
The following pictograms are associated with this compound, providing an immediate visual warning of its primary hazards.[5][6][7]
-
Flame (GHS02): Represents a fire hazard, indicating its combustible nature.[4]
-
Exclamation Mark (GHS07): Indicates that it may cause skin, eye, or respiratory irritation.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on the chemical's specific hazard profile.
Hand Protection: Selecting the Right Gloves
Due to the presence of a ketone functional group, not all standard laboratory gloves offer adequate protection.
-
Recommended: Butyl rubber gloves provide superior resistance to ketones.
-
Acceptable for Incidental Contact: Neoprene gloves can be used, but with caution and frequent changes.
-
Not Recommended: Nitrile and latex gloves may degrade upon exposure to ketones and should be avoided for handling this compound.
Expert Insight: The choice of glove material is critical. The small molecular size and polarity of some ketones can allow them to permeate through less-resistant materials. Butyl rubber's unique polymer structure provides a more effective barrier against this class of compounds.
Eye and Face Protection: Shielding from Splashes
-
Mandatory: Safety glasses with side shields are the minimum requirement.
-
Recommended for Splash Hazard: Chemical splash goggles offer a higher level of protection. When there is a significant risk of splashing, such as during transfers of larger volumes, a face shield should be worn in conjunction with goggles.
Body Protection: Preventing Skin Contact
-
A standard laboratory coat is required.
-
For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection: Mitigating Inhalation Risks
Given that this compound can cause respiratory irritation, appropriate respiratory protection is crucial, especially when engineering controls are not sufficient.
-
For Routine Operations in a Fume Hood: If work is conducted within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
For Spills or Inadequate Ventilation: In the event of a spill or if working in an area with insufficient ventilation, a respirator with an organic vapor (OV) cartridge is necessary. For higher concentrations or in emergency situations, a full-face respirator with OV cartridges or a supplied-air respirator may be required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent the inhalation of vapors.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Safe Storage
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[8] It should be stored in a designated flammable liquids storage cabinet.[8][9]
-
Incompatible Materials: Keep it segregated from strong oxidizing agents, strong bases, and strong reducing agents.
-
Container: Ensure the container is tightly sealed and clearly labeled.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Control Ignition Sources: Extinguish any nearby open flames or spark-producing equipment.
-
Assess and Contain: For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can use an absorbent material like vermiculite or sand to contain the spill.[10] For large spills, evacuate the area and contact emergency services.[11]
-
Cleanup and Disposal: Collect the absorbed material into a sealed container for hazardous waste disposal.[10]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its contaminated materials can pose a significant environmental and safety risk.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[12] It should be collected in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (combustible, irritant).
-
Disposal Method: As a combustible and irritant chemical, this compound waste must be disposed of through a licensed hazardous waste disposal company.[13] Do not pour it down the drain or dispose of it in regular trash.[14]
-
Contaminated Materials: All materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[15]
Disposal Decision Tree
Caption: A decision tree for the proper disposal of this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? (2025, May 26).
- Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison.
- Chemical Storage Guidelines: Flammable Materials. Oregon OSHA.
- How to Ensure Safe Handling & Storage of Flammable Liquids.
- Chemical Waste Management Guide. Environmental Health & Safety - Boston University.
- Spill Control/Emergency Response. EHSO Manual 2025-2026.
- Flammable and Combustible Liquids Storage Requirements. UCSD Blink.
- Hazardous substances: Emergency response. University of Auckland.
- Chemical Spill Procedures. Environmental Health & Safety - University of Toronto.
- Hazard pictograms for chemicals. Finnish Safety and Chemicals Agency (Tukes).
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Spill Reporting and Response Procedures. Emergency Management | Austin Community College District.
- Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton EHS.
- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676. PubChem.
- Chemical Waste Management Guide.
- Chemical Waste Disposal. Health Safety & Wellbeing - Monash University.
- Hazard pictograms (symbols). HSE.
Sources
- 1. Buy this compound | 15932-93-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]
- 5. Hazard pictograms for chemicals | Finnish Safety and Chemicals Agency (Tukes) [tukes.fi]
- 6. GHS label - ChemicalBook [chemicalbook.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. solvent-recyclers.com [solvent-recyclers.com]
- 13. monash.edu [monash.edu]
- 14. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
